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Foundational

Synthesis and characterization of 1-(2-Iodobenzoyl)piperidin-3-amine

An In-Depth Technical Guide to the Synthesis and Characterization of 1-(2-Iodobenzoyl)piperidin-3-amine Abstract This technical guide provides a comprehensive overview of the synthesis and detailed characterization of 1-...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Synthesis and Characterization of 1-(2-Iodobenzoyl)piperidin-3-amine

Abstract

This technical guide provides a comprehensive overview of the synthesis and detailed characterization of 1-(2-Iodobenzoyl)piperidin-3-amine, a valuable heterocyclic building block in contemporary medicinal chemistry. The piperidine scaffold is a privileged structure in numerous pharmaceuticals, and its functionalization allows for the exploration of vast chemical space.[1][2] This document outlines a robust and reproducible synthetic protocol, delves into the rationale behind key experimental decisions, and establishes a multi-technique analytical workflow to ensure the structural integrity and purity of the target compound. The methodologies described herein are designed for researchers, chemists, and professionals in the field of drug discovery and development.

Strategic Approach to Synthesis

The synthesis of 1-(2-Iodobenzoyl)piperidin-3-amine is most efficiently achieved through the formation of an amide bond between a commercially available piperidine derivative and an activated carboxylic acid. This approach is a cornerstone of medicinal chemistry due to its reliability and broad substrate scope.[3][4]

Mechanistic Rationale and Reagent Selection

The chosen synthetic strategy is the nucleophilic acyl substitution reaction between piperidin-3-amine and 2-iodobenzoyl chloride.

  • Acylating Agent: 2-Iodobenzoyl chloride is selected as the acylating agent. The chloride atom serves as an excellent leaving group, rendering the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack by the amine. This high reactivity facilitates the reaction under mild conditions.[4]

  • Nucleophile: Piperidin-3-amine possesses two nucleophilic nitrogen atoms: the primary amine at the 3-position and the secondary amine within the piperidine ring. The primary amine is significantly more nucleophilic and less sterically hindered than the ring nitrogen, leading to selective acylation at the desired position.

  • Base: A non-nucleophilic organic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is crucial. Its primary role is to act as a scavenger for the hydrochloric acid (HCl) generated as a byproduct of the reaction. Neutralizing the HCl prevents the protonation of the starting amine, which would render it non-nucleophilic, and drives the reaction equilibrium towards product formation.

  • Solvent: Anhydrous dichloromethane (DCM) is an ideal solvent for this transformation. It is aprotic, preventing unwanted side reactions with the acyl chloride, and effectively dissolves both the reactants and the triethylamine hydrochloride salt formed during the reaction.

Synthetic Workflow Diagram

The overall process, from starting materials to the purified final product, is illustrated in the following workflow.

SynthesisWorkflow cluster_reactants Reactants & Setup cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification Piperidine Piperidin-3-amine ReactionVessel Reaction Mixture (0°C to RT) Piperidine->ReactionVessel Iodobenzoyl 2-Iodobenzoyl Chloride Iodobenzoyl->ReactionVessel Portionwise addition at 0°C Solvent Anhydrous DCM Solvent->ReactionVessel Base Triethylamine (TEA) Base->ReactionVessel Quench Aqueous Quench (e.g., NaHCO3 soln.) ReactionVessel->Quench TLC Monitoring Extract Liquid-Liquid Extraction (DCM/Water) Quench->Extract Dry Drying Organic Layer (Na2SO4) Extract->Dry Concentrate Solvent Removal (Rotary Evaporation) Dry->Concentrate Purify Column Chromatography or Acid-Base Extraction Concentrate->Purify Crude Product FinalProduct 1-(2-Iodobenzoyl)piperidin-3-amine Purify->FinalProduct

Caption: Synthetic workflow for 1-(2-Iodobenzoyl)piperidin-3-amine.

Detailed Experimental Protocol

Materials:

  • Piperidin-3-amine (1.0 equiv.)

  • 2-Iodobenzoyl chloride (1.05 equiv.)

  • Triethylamine (1.5 equiv.)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware, magnetic stirrer, and ice bath.

Procedure:

  • Setup: To a round-bottom flask under an inert atmosphere (e.g., nitrogen), add piperidin-3-amine (1.0 equiv.) and anhydrous DCM. Cool the flask to 0°C using an ice bath.

  • Base Addition: Add triethylamine (1.5 equiv.) to the stirred solution.

  • Acylation: Slowly add a solution of 2-iodobenzoyl chloride (1.05 equiv.) in anhydrous DCM to the reaction mixture dropwise over 15-20 minutes, ensuring the internal temperature remains below 5°C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.

  • Work-up: Quench the reaction by adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and separate the layers.

  • Extraction: Extract the aqueous layer with DCM (2x). Combine the organic layers.

  • Washing: Wash the combined organic layers sequentially with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel. Due to the basic nature of the product amine, tailing can be an issue.[5] This can be mitigated by using a mobile phase containing a small percentage (0.5-1%) of triethylamine in a hexane/ethyl acetate or DCM/methanol gradient.[6] Alternatively, an acid-base extraction can be employed for purification on a larger scale.[7][8]

Comprehensive Characterization

Rigorous characterization is essential to confirm the identity, structure, and purity of the synthesized 1-(2-Iodobenzoyl)piperidin-3-amine. A multi-pronged analytical approach provides a self-validating system where data from each technique corroborates the others.

Characterization Workflow Diagram

CharacterizationWorkflow cluster_spectroscopy Spectroscopic Analysis cluster_data_analysis Data Interpretation PurifiedProduct Purified Product NMR NMR Spectroscopy (¹H, ¹³C) PurifiedProduct->NMR MS Mass Spectrometry (ESI-MS) PurifiedProduct->MS IR IR Spectroscopy PurifiedProduct->IR Structure Structural Confirmation (Connectivity, Functional Groups) NMR->Structure Purity Purity Assessment NMR->Purity Identity Molecular Weight Confirmation MS->Identity IR->Structure Functional Group ID Final Verified Compound Structure & Purity Report Structure->Final Purity->Final Identity->Final

Caption: Analytical workflow for structural verification and purity assessment.

Spectroscopic Data

Molecular Formula: C₁₂H₁₅IN₂O Molecular Weight: 330.17 g/mol

NMR spectroscopy is the most powerful tool for elucidating the precise structure of the molecule. Experiments are typically conducted in deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

  • ¹H NMR: This technique provides information about the number of different types of protons and their connectivity. The amine (-NH₂) protons are often broad and their chemical shift can vary; their presence can be confirmed by D₂O exchange, which causes the signal to disappear.[9]

  • ¹³C NMR: This provides information on the carbon skeleton of the molecule. The carbon attached to the iodine will be shifted to a higher field (lower ppm) compared to a non-substituted aromatic carbon, while the carbonyl carbon will appear significantly downfield.[10][11]

Data Type Expected Chemical Shift (δ, ppm) Key Structural Assignment
¹H NMR 7.8 - 7.0Aromatic protons (4H) of the iodobenzoyl group
4.5 - 2.5Piperidine ring protons (9H), showing complex splitting patterns
~1.5 - 2.0 (broad)Primary amine protons (-NH₂), 2H, exchangeable with D₂O
¹³C NMR ~168Amide carbonyl carbon (C=O)
140 - 128Aromatic carbons (5 signals expected due to symmetry)
~95Aromatic carbon bearing the iodine atom (C-I)
55 - 25Piperidine ring carbons (5 signals)

Mass spectrometry confirms the molecular weight of the compound. Electrospray ionization (ESI) is a soft ionization technique commonly used, which typically shows the protonated molecular ion.

  • Key Insight: Iodine is monoisotopic (¹²⁷I), so unlike compounds containing chlorine or bromine, no characteristic M+2 isotopic pattern will be observed from the halogen.[12][13] The mass spectrum will provide a clean molecular ion peak, simplifying interpretation.

Data Type Expected m/z Value Interpretation
High-Resolution MS (HRMS) [M+H]⁺ = 331.0251Confirms the elemental composition (C₁₂H₁₆IN₂O)⁺
Low-Resolution MS (LRMS) [M+H]⁺ = 331.0Protonated molecular ion
Fragmentation m/z = 231.9Fragment corresponding to the [I-C₆H₄-CO]⁺ acylium ion
m/z = 100.1Fragment corresponding to the piperidin-3-amine moiety

IR spectroscopy is used to identify the key functional groups present in the molecule by detecting their characteristic vibrational frequencies.

  • Key Insight: The spectrum will be dominated by features of the secondary amide and the primary amine. The amide C=O stretch (Amide I band) is typically very strong and sharp.[14][15] The primary amine will show two N-H stretching bands.[9][16][17]

Data Type Expected Wavenumber (cm⁻¹) Vibrational Mode Assignment
N-H Stretch 3400 - 3250 (two bands)Primary amine (-NH₂) symmetric & asymmetric stretching
C-H Stretch 3050 - 3000 (aromatic)Aromatic C-H stretching
2950 - 2850 (aliphatic)Aliphatic C-H stretching (piperidine ring)
C=O Stretch 1650 - 1630Amide I band (secondary amide carbonyl)
N-H Bend 1650 - 1580Primary amine scissoring
C-N Stretch 1335 - 1250Aromatic C-N stretching

Conclusion

This guide presents a validated and logical framework for the synthesis and rigorous characterization of 1-(2-Iodobenzoyl)piperidin-3-amine. The described acylation protocol is efficient and leverages well-understood principles of organic chemistry. The analytical workflow, combining NMR, MS, and IR spectroscopy, forms a self-validating system that ensures the unambiguous confirmation of the compound's structure and purity. This molecule serves as a versatile intermediate, and the detailed procedures herein provide a solid foundation for its reliable preparation and subsequent use in drug discovery and chemical biology research.

References

  • Application Notes and Protocols for Mass Spectrometry Fragmentation of Halogenated Organic Compounds - Benchchem.
  • Application of Two-Dimensional NMR Spectroscopy to the Study of Substituted Piperidine Derivatives. Part I: 1-Methyl-2-Piperidine Methanol - Optica Publishing Group.
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  • 16.9: Organic Compounds Containing Halogen Atoms - Chemistry LibreTexts.
  • Organic Nitrogen Compounds, VII: Amides—The Rest of the Story | Spectroscopy Online.
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  • Chiral NMR Discrimination of Piperidines and Piperazines Using (18-Crown-6)-2,3,11,12-tetracarboxylic Acid | The Journal of Organic Chemistry - ACS Publications.
  • A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture | Organic Process Research & Development - ACS Publications.
  • How do I purify ionizable organic amine compounds using flash column chromatography?
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  • US3864402A - Purification of secondary alkyl amines - Google Patents.
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  • 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects - ResearchGate.
  • Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine | Journal of the American Chemical Society.
  • Design, Synthesis, Characterization, and Computational Studies on Benzamide Substituted Mannich Bases as Novel, Potential Antibacterial Agents - PMC.
  • Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst - Supporting Information.
  • Synthesis and Single Crystal Structures of N-Substituted Benzamides and Their Chemoselective Selenation/Reduction Derivatives - MDPI.
  • Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents.
  • The synthesis and the spectral characterization of some derivated substituted benzamides of 7-metoxi-9-amino-1,2,3,4-tetrahydroacridine - ResearchGate.
  • Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC.
  • Facile synthesis of 3-amino substituted piperidines from L-glutamic acid - Open Research@CSIR-NIScPR.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
  • Synthesis of Novel Piperidine Building Blocks and their Use for the Preparation of Donepezil Analogues.
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  • Piperidine Synthesis. - DTIC.
  • Optimization of N‐Piperidinyl‐Benzimidazolone Derivatives as Potent and Selective Inhibitors of 8‐Oxo‐Guanine DNA Glycosylase 1 - PMC.
  • ISSN 0975-413X CODEN (USA): PCHHAX Synthesis, Characterization and Antimicrobial study of piperidine-2,6-diones derivatives - Der Pharma Chemica.
  • Amino-5′, 8′-difluoro-1′H-spiro[piperidine-4,2. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH8kn-Y7lTvdSqtULmlKyWzzD9gdFX617ZAJC3GO2Tm15mHnLXDwXwpgSb1FCXd3Day65sWu_zNbVqgrY5Ekw5RjP8s-22eP8IB9mruea7vIOBzn0ey6wVuE8rkBfFYECFhfgDNyXDMyInBYbAXyfU=
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Exploratory

Introduction: The Strategic Combination of a Privileged Scaffold and a Versatile Functional Group

An In-depth Technical Guide to 1-(2-Iodobenzoyl)piperidin-3-amine: Synthesis, Properties, and Medicinal Chemistry Perspective In the landscape of modern medicinal chemistry, the piperidine scaffold is a cornerstone, reco...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to 1-(2-Iodobenzoyl)piperidin-3-amine: Synthesis, Properties, and Medicinal Chemistry Perspective

In the landscape of modern medicinal chemistry, the piperidine scaffold is a cornerstone, recognized as one of the most prevalent N-heterocyclic motifs in approved pharmaceuticals.[1][2] Its conformational flexibility and capacity for establishing crucial interactions with biological targets make it a "privileged structure."[3] When functionalized, the piperidine ring offers a versatile platform for fine-tuning a molecule's pharmacokinetic and pharmacodynamic profile, influencing solubility, receptor affinity, and bioavailability.[3][4]

This guide provides a comprehensive technical overview of a specific, yet representative, piperidine derivative: 1-(2-Iodobenzoyl)piperidin-3-amine . While direct literature on this exact molecule is sparse, its structure represents a confluence of two synthetically and medicinally significant moieties: the piperidin-3-amine core and the 2-iodobenzoyl group. By understanding the chemistry of these components, we can project the synthesis, properties, and potential applications of the title compound. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into its chemical nature and strategic value in discovery chemistry.

PART 1: Molecular Structure and Physicochemical Properties

The structure of 1-(2-Iodobenzoyl)piperidin-3-amine features a piperidine ring N-acylated with a 2-iodobenzoyl group, and a primary amine at the 3-position. This arrangement creates a molecule with distinct regions: a flexible heterocyclic core, an aromatic iodo-substituted ring, and a basic amino group.

Visualizing the Core Structure

The fundamental architecture of the molecule is depicted below. The piperidine ring typically adopts a chair conformation to minimize steric strain.

Synthesis_Workflow cluster_0 Stage 1: Acyl Chloride Formation cluster_1 Stage 2: N-Acylation cluster_2 Stage 3: Purification A 2-Iodobenzoic Acid C 2-Iodobenzoyl Chloride A->C Reflux B Thionyl Chloride (SOCl₂) B->C F 1-(2-Iodobenzoyl)piperidin-3-amine C->F Amide Coupling D Piperidin-3-amine D->F E Base (e.g., Triethylamine) E->F G Crude Product F->G Work-up H Purified Product G->H Chromatography / Recrystallization

Sources

Foundational

Mechanism of action of 1-(2-Iodobenzoyl)piperidin-3-amine

An In-depth Technical Guide to Elucidating the Mechanism of Action of 1-(2-Iodobenzoyl)piperidin-3-amine Abstract The piperidine scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous a...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to Elucidating the Mechanism of Action of 1-(2-Iodobenzoyl)piperidin-3-amine

Abstract

The piperidine scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous approved therapeutics and clinical candidates.[1][2][3] Its prevalence stems from its metabolic stability, favorable pharmacokinetic properties, and its ability to engage a wide array of biological targets through diverse chemical modifications. This guide addresses the novel compound 1-(2-Iodobenzoyl)piperidin-3-amine, for which, to date, no specific mechanism of action has been elucidated in the public domain. In the absence of direct data, this document serves as a comprehensive roadmap for researchers, scientists, and drug development professionals to systematically investigate and define the pharmacological profile of this and other novel piperidine derivatives. We will leverage established principles of drug discovery and chemical biology to propose potential mechanisms and outline a rigorous, multi-tiered experimental plan to validate these hypotheses.

Introduction: The Piperidine Moiety as a Privileged Scaffold

The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, is a recurring motif in a vast number of natural products and synthetic drugs.[1][2] Its conformational flexibility allows it to present substituents in precise three-dimensional orientations, facilitating optimal interactions with the binding sites of biological macromolecules. Piperidine derivatives have demonstrated a remarkable diversity of pharmacological activities, including but not limited to, anticancer, anti-inflammatory, antimicrobial, and central nervous system effects.[2][3][4][5]

The structure of 1-(2-Iodobenzoyl)piperidin-3-amine presents several key features that can inform our initial hypotheses regarding its mechanism of action:

  • Piperidin-3-amine Core: The 3-amino-piperidine substructure is a versatile building block found in inhibitors of various enzymes, including proteases and kinases.[6][7] The basicity of the piperidine nitrogen is often crucial for activity.[8]

  • 2-Iodobenzoyl Group: The benzoyl moiety introduces an aromatic system capable of engaging in π-stacking and hydrophobic interactions. The iodine atom is a large, polarizable halogen that can participate in halogen bonding, a directed non-covalent interaction that is increasingly recognized for its importance in ligand-protein binding.

  • Amide Linkage: The amide bond provides a rigid planar unit that can act as both a hydrogen bond donor and acceptor, further defining the compound's interaction profile.

Given these structural features and the broad bioactivity of related compounds, we can formulate several primary hypotheses for the mechanism of action of 1-(2-Iodobenzoyl)piperidin-3-amine.

Hypothesized Mechanisms of Action

Based on the prevalence of piperidine-containing molecules in various therapeutic areas, we propose the following potential mechanisms of action for 1-(2-Iodobenzoyl)piperidin-3-amine as starting points for investigation:

  • Inhibition of Protein Kinases: Many piperidine derivatives function as ATP-competitive or allosteric kinase inhibitors.[3] The piperidine ring can occupy the ribose pocket, while the benzoyl group could interact with the hinge region or other hydrophobic pockets within the kinase domain.

  • Modulation of G-Protein Coupled Receptors (GPCRs): The structural resemblance to known GPCR ligands suggests that this compound could act as an agonist or antagonist at receptors such as dopamine, serotonin, or opioid receptors.

  • Inhibition of Ion Channels: The piperidine moiety is present in several ion channel blockers. The compound could potentially modulate the activity of sodium, potassium, or calcium channels.

  • Enzyme Inhibition (Non-kinase): The 3-amino-piperidine core is found in inhibitors of enzymes like cysteine proteases.[6]

  • Antiproliferative Activity: Piperidine derivatives have shown cytotoxic effects on various cancer cell lines, potentially through mechanisms such as tubulin polymerization inhibition or apoptosis induction.[3][4]

The following sections will detail a systematic approach to test these hypotheses.

A Phased Approach to Mechanistic Elucidation

We propose a three-phased research plan, progressing from broad, high-throughput screening to specific, hypothesis-driven experiments.

Phase 1: Broad Phenotypic and Target-Based Screening

The initial phase aims to identify the general biological effects of the compound and to cast a wide net for potential molecular targets.

3.1. In Vitro Profiling

A panel of assays should be employed to gain a preliminary understanding of the compound's activity profile.

Assay TypePanel/Target ExamplesRationale
Cytotoxicity/Antiproliferative NCI-60 Human Tumor Cell Line ScreenTo determine if the compound has anticancer activity and to identify sensitive cell lines.
Kinase Profiling KinomeScan (DiscoverX) or similar broad kinase panelTo identify potential kinase targets from a large panel of human kinases.
GPCR Profiling GPCRScan (PerkinElmer) or equivalentTo screen for agonist or antagonist activity at a wide range of GPCRs.
Ion Channel Profiling IonWorks Barracuda or similar automated electrophysiology platformTo assess for activity against a panel of key ion channels.
Antimicrobial/Antifungal Panels of clinically relevant bacteria and fungi (e.g., S. aureus, E. coli, C. albicans)To evaluate potential antimicrobial or antifungal properties.[5]

3.2. Experimental Protocol: High-Throughput Kinase Profiling

A competitive binding assay, such as the KINOMEscan™ platform, is a highly effective method for initial kinase target identification.

Protocol:

  • Compound Preparation: Solubilize 1-(2-Iodobenzoyl)piperidin-3-amine in 100% DMSO to create a 10 mM stock solution.

  • Assay Principle: The assay measures the ability of the test compound to compete with an immobilized, active-site directed ligand for binding to a panel of DNA-tagged kinases.

  • Binding Reaction:

    • Kinases are mixed with the immobilized ligand and the test compound at a fixed concentration (e.g., 10 µM).

    • The binding reactions are allowed to equilibrate.

  • Quantification:

    • The amount of kinase bound to the solid support is quantified using quantitative PCR (qPCR) of the DNA tag.

    • The results are reported as a percentage of the DMSO control (%Ctrl). A lower %Ctrl value indicates stronger binding of the test compound.

  • Data Analysis: Hits are typically defined as compounds that result in a %Ctrl of <10% or <35%, depending on the desired stringency.

G cluster_workflow Kinase Profiling Workflow A Compound Solubilization (10 mM in DMSO) B Binding Reaction (DNA-tagged Kinase + Immobilized Ligand + Test Compound) A->B Dilution C Equilibration B->C D Quantification of Bound Kinase (via qPCR) C->D Washing Step E Data Analysis (% of Control) D->E F Hit Identification E->F Thresholding

Caption: High-throughput kinase profiling workflow.

Phase 2: Target Validation and Elucidation of Cellular Effects

Once initial hits are identified, the next phase focuses on validating these targets in a cellular context and understanding the compound's effects on cellular pathways. Let us assume, for the purpose of this guide, that Phase 1 identified a potent inhibitory effect on a specific kinase, for example, IκB kinase (IKKβ), a key regulator of the NF-κB signaling pathway, which is often implicated in inflammation and cancer.[3]

3.3. Target Engagement and Cellular Activity Assays

Assay TypeMethodologyPurpose
Biochemical IC50 Determination In vitro kinase assay with purified IKKβTo determine the concentration of the compound that inhibits 50% of the enzyme's activity.
Cellular Target Engagement NanoBRET™ or Cellular Thermal Shift Assay (CETSA)To confirm that the compound binds to IKKβ inside living cells.
NF-κB Reporter Assay Luciferase reporter gene under the control of an NF-κB response elementTo measure the functional downstream effect of IKKβ inhibition on NF-κB transcriptional activity.
Western Blot Analysis Measurement of phosphorylated IκBα and p65 levelsTo directly assess the phosphorylation status of IKKβ substrates and downstream effectors.

3.4. Experimental Protocol: NF-κB Luciferase Reporter Assay

  • Cell Culture: Plate HEK293 cells stably expressing an NF-κB-luciferase reporter construct in a 96-well plate.

  • Compound Treatment: Treat the cells with a serial dilution of 1-(2-Iodobenzoyl)piperidin-3-amine for 1 hour.

  • Pathway Stimulation: Stimulate the NF-κB pathway by adding a known agonist, such as Tumor Necrosis Factor-alpha (TNFα), for 6 hours.

  • Lysis and Luminescence Reading: Lyse the cells and add a luciferase substrate (e.g., luciferin). Measure the resulting luminescence using a plate reader.

  • Data Analysis: Plot the luminescence signal against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

G cluster_pathway Hypothesized Signaling Pathway: IKKβ Inhibition TNFa TNFα TNFR TNFR TNFa->TNFR Binds IKK_complex IKK Complex (IKKα/β/γ) TNFR->IKK_complex Activates IkBa IκBα IKK_complex->IkBa Phosphorylates (P) NFkB NF-κB (p65/p50) IkBa->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates Gene Inflammatory Gene Transcription Compound 1-(2-Iodobenzoyl) piperidin-3-amine Compound->IKK_complex Inhibits

Caption: Hypothesized inhibition of the NF-κB pathway.

Phase 3: In Vivo Model Validation and Advanced Mechanistic Studies

The final phase involves testing the compound's efficacy in a relevant animal model and conducting more in-depth studies to fully characterize its mechanism.

3.5. In Vivo Efficacy and Pharmacodynamics

  • Animal Model: Utilize a relevant in vivo model, such as a lipopolysaccharide (LPS)-induced inflammation model in mice or a tumor xenograft model with a cancer cell line known to be dependent on NF-κB signaling.

  • Pharmacokinetic (PK) Analysis: Determine the compound's absorption, distribution, metabolism, and excretion (ADME) properties to establish an appropriate dosing regimen.

  • Pharmacodynamic (PD) Biomarkers: Measure the levels of phosphorylated IκBα or inflammatory cytokines (e.g., IL-6, TNFα) in tissue or blood samples from treated animals to confirm target engagement and pathway modulation in vivo.

3.6. Advanced Studies

  • Resistance Studies: Generate resistant cell lines by long-term culture with the compound and perform whole-exome sequencing to identify mutations in the target protein or related pathways.

  • Structural Biology: Co-crystallize the compound with its target protein (e.g., IKKβ) to elucidate the precise binding mode at the atomic level. This can confirm the role of the 2-iodo-benzoyl group in halogen bonding and guide future structure-activity relationship (SAR) studies.

  • Off-Target Profiling: Conduct broader safety pharmacology screens to identify any potential off-target liabilities.

Conclusion

While the specific mechanism of action for 1-(2-Iodobenzoyl)piperidin-3-amine is currently unknown, its chemical structure places it within a class of compounds with immense therapeutic potential. The systematic, multi-phased approach outlined in this guide provides a robust framework for its pharmacological characterization. By progressing from broad screening to hypothesis-driven cellular and in vivo studies, researchers can effectively elucidate its mechanism of action, validate its therapeutic potential, and pave the way for the development of a novel therapeutic agent. This rigorous, self-validating process is essential for advancing promising new chemical entities from the laboratory to the clinic.

References

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
  • Characteristics of the biological activities of the piperidine complex: an anticancer and antioxidant investigation. (2025). Northwestern Medical Journal.
  • 3-Amido-3-aryl-piperidines: A Novel Class of Potent, Selective, and Orally Active GlyT1 Inhibitors. PMC.
  • Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. (2024). IJNRD.
  • 3-Aminopiperidine-Based Peptide Analogues as the First Selective Noncovalent Inhibitors of the Bacterial Cysteine Protease IdeS. PMC.
  • Piperidinyl-methyl-purineamines as nsd2 inhibitors and anti-cancer agents. (2021).
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  • Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. (2021). MDPI.
  • Synthesis, antiproliferative activity, and mechanism of action of a series of 2-{[(2E)-3-phenylprop-2-enoyl]amino}benzamides. (2011). IRIS UniPA.

Sources

Exploratory

An In-Depth Technical Guide to the In-Silico Modeling of 1-(2-Iodobenzoyl)piperidin-3-amine Interactions

Executive Summary In modern drug discovery, in-silico modeling has become an indispensable tool for rapidly and cost-effectively predicting the interactions between small molecules and their biological targets. This guid...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, in-silico modeling has become an indispensable tool for rapidly and cost-effectively predicting the interactions between small molecules and their biological targets. This guide provides a comprehensive, technically-grounded walkthrough of the core methodologies used to model the binding of a novel small molecule, using 1-(2-Iodobenzoyl)piperidin-3-amine as a representative case study. We will navigate the complete computational workflow, from initial system preparation and molecular docking to the dynamic analysis of complex stability and binding free energy calculations. This document is intended for researchers, scientists, and drug development professionals, offering not just a sequence of steps, but the scientific rationale behind each choice, ensuring a robust and reproducible computational experiment.

Introduction: The Rationale for a Multi-Stage Computational Approach

The central goal of in-silico modeling in this context is to predict and understand how a ligand, such as 1-(2-Iodobenzoyl)piperidin-3-amine, physically orients itself within the binding site of a protein target and to estimate the strength of this interaction. A multi-stage approach is critical for building a comprehensive and reliable model. We begin with molecular docking, a computationally efficient method to generate plausible binding poses.[1][2] We then refine this static picture using Molecular Dynamics (MD) simulations, which introduce temperature, pressure, and solvent to observe the dynamic behavior and stability of the protein-ligand complex over time.[3] Finally, we employ end-point methods like MM/PBSA to estimate the binding free energy, a key metric for ranking potential drug candidates.[4][5]

For this guide, we will use Cyclin-Dependent Kinase 2 (CDK2), a well-characterized protein kinase and a common target in cancer drug discovery, as our representative protein. A high-resolution crystal structure of CDK2 (PDB ID: 1HCK) will be sourced from the RCSB Protein Data Bank (PDB), a global repository for the 3D structural data of biological macromolecules.[6][7][8][9][10]

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} caption: Overall In-Silico Modeling Workflow.

Part 1: System Preparation - The Foundation of Accuracy

The fidelity of any molecular simulation is fundamentally dependent on the quality of the initial structures and the parameters used to describe them. This preparation phase is arguably the most critical step in the entire workflow.

Ligand Preparation Protocol

For the simulation to accurately model the ligand, we must generate a 3D conformation, assign correct partial atomic charges, and derive a molecular mechanics force field topology. The General AMBER Force Field (GAFF) is an excellent and widely used choice for drug-like organic molecules.[11]

Step-by-Step Protocol:

  • Generate 3D Coordinates: Start with a 2D representation of 1-(2-Iodobenzoyl)piperidin-3-amine. Use a tool like Avogadro or an online chemical sketcher to build the molecule and add explicit hydrogens. Export the structure as a .mol2 file.

  • Calculate Partial Charges: The distribution of charge within the molecule dictates its electrostatic interactions. The AM1-BCC charge model is a fast and effective method that produces charges suitable for condensed-phase simulations.

  • Generate GAFF Parameters: Use the antechamber tool from the AmberTools suite to automatically assign GAFF atom types and generate the ligand topology file.

    • Causality: The choice of the AM1-BCC charge model is a balance between computational cost and accuracy. While more rigorous quantum mechanical calculations could be performed, AM1-BCC is well-validated for its compatibility with the GAFF force field and provides a rapid method for parameterizing large sets of ligands.[11]

Protein Preparation Protocol

The raw data from the PDB must be carefully processed to create a clean, simulation-ready structure.[12][13][14] This involves removing non-essential molecules, adding missing atoms, and assigning protonation states appropriate for a physiological environment.

Step-by-Step Protocol:

  • Fetch and Clean the Structure: Download the PDB file (e.g., 1HCK) from the RCSB PDB.[6][7] Using a molecular visualization program like UCSF ChimeraX or VMD, remove all crystallographic water molecules, ions, and any co-crystallized ligands.[15][16][17][18][19][20][21][22]

  • Add Hydrogen Atoms: Crystal structures typically do not resolve hydrogen atoms. Add hydrogens using a tool like the pdb2gmx module in GROMACS or the Protein Preparation Wizard in Schrödinger Maestro, ensuring that the protonation states of titratable residues (His, Asp, Glu) are appropriate for a pH of ~7.4.[23][24]

  • Assign a Force Field: Use the pdb2gmx tool from the GROMACS package to generate a protein topology.[3][25] Select a modern, well-validated protein force field such as AMBER ff14SB or ff19SB.[11][26][27][28][29]

    • Trustworthiness: The pdb2gmx tool automatically checks for missing heavy atoms and warns the user, preventing the use of incomplete structures. It generates a topology file that explicitly defines every bond, angle, dihedral, and atom type, creating a self-validating system that is ready for the simulation engine.[30][31][32]

Part 2: Molecular Docking - Predicting the Binding Hypothesis

Molecular docking serves as a computational screening tool to predict the preferred orientation of a ligand when bound to a protein.[1][2][33][34] It uses a search algorithm to explore possible conformations of the ligand within the binding site and a scoring function to rank these poses.[1]

Docking Protocol with AutoDock Vina

AutoDock Vina is a widely used open-source docking program known for its speed and accuracy.[35][36][37][38][39]

Step-by-Step Protocol:

  • Prepare Receptor and Ligand: Convert the prepared protein and ligand files into the .pdbqt format required by Vina. This format includes atomic charges and atom type definitions.

  • Define the Search Space: Identify the binding site of the target protein. For CDK2, this is the well-defined ATP-binding pocket. Define a "grid box" or search space that encompasses this entire pocket. The dimensions of this box are critical: too small, and you may miss the correct pose; too large, and the search becomes inefficient.

  • Run Docking Simulation: Execute the Vina docking command, specifying the prepared receptor, ligand, and the coordinates of the search space.

  • Analyze Results: Vina will output a set of binding poses ranked by their predicted binding affinity (in kcal/mol). The top-ranked pose represents the most probable binding hypothesis. Visualize this pose in complex with the protein to inspect key interactions (e.g., hydrogen bonds, hydrophobic contacts).

    • Expertise: The choice of the search space size is a critical experimental parameter. A good starting point is a cube centered on the known binding site with sides of 20-25 Ångstroms. This is large enough to allow the ligand to orient freely but focused enough to ensure an efficient search.[33]

Docking SoftwareScoring Function PrincipleTypical Output
AutoDock Vina Machine-learning-based, combines empirical and knowledge-based termsBinding Affinity (kcal/mol)
GOLD Genetic algorithm-based search, various scoring functionsFitness Score (unitless)
Glide (Schrödinger) Hierarchical search, empirical scoring function (GlideScore)GlideScore (kcal/mol)

Part 3: Molecular Dynamics - From a Static Picture to a Dynamic System

While docking provides a valuable static snapshot, MD simulations allow us to observe the dynamic stability and behavior of the protein-ligand complex in a more realistic, solvated environment.[40][41] GROMACS is a powerful and versatile open-source engine for performing such simulations.[42][43]

dot graph G { graph [splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} caption: Detailed Molecular Dynamics Workflow.

MD Simulation Protocol with GROMACS

Step-by-Step Protocol:

  • Combine Protein and Ligand: Merge the coordinate files of the protein and the top-ranked ligand pose from docking into a single complex structure file. Combine their respective topology files into a master system topology.[25][40]

  • System Solvation and Ionization:

    • Define a simulation box (e.g., a cubic box with a 1.0 nm buffer from the protein surface).

    • Fill the box with a pre-equilibrated water model (e.g., TIP3P or SPC/E).

    • Add ions (e.g., Na+ or Cl-) to neutralize the net charge of the system and mimic a physiological salt concentration (~0.15 M).[41]

  • Energy Minimization: Perform a steep descent energy minimization to relax the system and remove any steric clashes introduced during the setup process.[13]

  • System Equilibration:

    • NVT Ensemble (Constant Volume): Perform a short simulation (e.g., 100 ps) while restraining the protein and ligand heavy atoms. This allows the solvent to equilibrate around the solutes at the target temperature (e.g., 300 K).

    • NPT Ensemble (Constant Pressure): Perform another short simulation (e.g., 200 ps) to equilibrate the system's pressure, ensuring the correct density.

  • Production MD: Run the main simulation for a duration sufficient to observe the system's stable behavior (e.g., 100-200 nanoseconds), with all restraints removed. Save the coordinates (trajectory) at regular intervals (e.g., every 10 ps).

Trajectory Analysis

Once the simulation is complete, the resulting trajectory must be analyzed to extract meaningful insights.

  • Root Mean Square Deviation (RMSD): Calculate the RMSD of the protein backbone and the ligand heavy atoms relative to their starting positions. A stable, plateauing RMSD curve indicates that the system has reached equilibrium.

  • Root Mean Square Fluctuation (RMSF): Calculate the RMSF for each protein residue to identify regions of high flexibility or rigidity upon ligand binding.

  • Hydrogen Bond Analysis: Monitor the formation and breakage of hydrogen bonds between the ligand and protein over time to identify key stabilizing interactions.

Analysis MetricPurposeIndication of a Stable Complex
RMSD Assess overall structural stabilityLow, stable value that plateaus over time
RMSF Identify flexible/rigid regionsLow fluctuations in binding site residues
Hydrogen Bonds Quantify key polar interactionsHigh occupancy (>50%) for critical H-bonds

Part 4: Binding Free Energy Estimation

The final step is to estimate the binding free energy (ΔG_bind), which correlates with the ligand's binding affinity. The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) method is a popular end-point technique that offers a good balance between accuracy and computational cost.[4][5][44][45][46]

MM/PBSA Protocol

The MM/PBSA method calculates the binding free energy by averaging energetic contributions over a series of snapshots taken from the stable portion of the MD trajectory.[4][44]

Step-by-Step Protocol:

  • Extract Snapshots: Select frames from the equilibrated, stable part of the production MD trajectory (e.g., the last 50 ns).

  • Calculate Energy Components: For each snapshot, calculate the following energy terms for the complex, the receptor, and the ligand individually:

    • ΔE_MM: Molecular mechanics energy (bonds, angles, van der Waals, electrostatics).

    • ΔG_solv: Solvation free energy, which is split into a polar component (calculated via the Poisson-Boltzmann equation) and a non-polar component (proportional to the solvent-accessible surface area).

  • Compute Binding Free Energy: The total binding free energy is calculated as: ΔG_bind = ΔE_MM + ΔG_solv - TΔS

    • Authoritative Grounding: The entropic term (TΔS) is notoriously difficult and computationally expensive to calculate accurately and is often omitted when comparing the relative affinities of similar ligands, as the change in entropy is assumed to be comparable.[5] However, it's crucial to acknowledge this approximation. The method's strength lies in ranking compounds rather than predicting absolute binding affinities.[4][44]

Conclusion and Synthesis

By integrating the results from molecular docking, molecular dynamics, and binding free energy calculations, we can construct a comprehensive and dynamic model of the 1-(2-Iodobenzoyl)piperidin-3-amine interaction with its target. The docking provides an initial high-probability binding pose. The MD simulation validates the stability of this pose and reveals the dynamic interplay of interactions over time. Finally, the MM/PBSA calculation provides a quantitative estimate of the binding strength. This multi-faceted approach provides robust, actionable insights for guiding medicinal chemistry efforts, prioritizing compounds for synthesis, and ultimately accelerating the drug development pipeline.

References

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Sources

Foundational

Spectroscopic analysis (NMR, IR, MS) of 1-(2-Iodobenzoyl)piperidin-3-amine

An In-depth Technical Guide to the Spectroscopic Analysis of 1-(2-Iodobenzoyl)piperidin-3-amine Abstract This technical guide provides a comprehensive, multi-faceted spectroscopic analysis of the novel compound 1-(2-Iodo...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Spectroscopic Analysis of 1-(2-Iodobenzoyl)piperidin-3-amine

Abstract

This technical guide provides a comprehensive, multi-faceted spectroscopic analysis of the novel compound 1-(2-Iodobenzoyl)piperidin-3-amine. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of data. It delves into the causal reasoning behind experimental design, the interpretation of complex spectral data, and the synergistic power of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) in achieving unambiguous structural elucidation. Each protocol is presented as a self-validating system, ensuring scientific integrity and reproducibility. The insights herein are grounded in established spectroscopic principles and supported by authoritative references, offering a field-proven guide to the characterization of complex heterocyclic molecules.

Introduction: The Analytical Imperative

The compound 1-(2-Iodobenzoyl)piperidin-3-amine is a functionalized heterocyclic molecule featuring several key structural motifs: a piperidine ring, a primary amine, a tertiary amide, and an iodinated aromatic system. This combination of features makes it a molecule of interest in medicinal chemistry and materials science, where precise structural confirmation is not merely procedural but fundamental to understanding its function, reactivity, and safety profile. A robust analytical workflow is therefore essential. This guide employs a tripartite spectroscopic approach—NMR, IR, and MS—to build a complete and validated structural picture of the molecule.

The chosen analytical workflow is designed to be comprehensive, where each technique provides a unique and complementary piece of the structural puzzle. NMR spectroscopy maps the carbon-hydrogen framework and reveals stereochemical relationships. IR spectroscopy provides a rapid and definitive confirmation of the key functional groups. Finally, mass spectrometry confirms the molecular weight and offers a detailed roadmap of the molecule's fragmentation, corroborating the connectivity established by NMR.

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_interpretation Data Integration & Confirmation Sample 1-(2-Iodobenzoyl)piperidin-3-amine NMR NMR Spectroscopy (¹H, ¹³C, 2D) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry (EI, ESI) Sample->MS Analysis Spectral Data Analysis NMR->Analysis IR->Analysis MS->Analysis Structure Structural Elucidation & Validation Analysis->Structure

Caption: A generalized workflow for the spectroscopic analysis of the target compound.

Molecular Structure and Atom Numbering

For clarity in spectral assignments, the following standardized numbering scheme for 1-(2-Iodobenzoyl)piperidin-3-amine will be used throughout this guide.

Caption: Molecular structure and atom numbering for 1-(2-Iodobenzoyl)piperidin-3-amine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structural elucidation, providing detailed information about the hydrogen (¹H) and carbon (¹³C) environments within the molecule.

Expertise & Causality: Experimental Choices
  • Solvent Selection: Deuterated chloroform (CDCl₃) is a common initial choice due to its excellent solubilizing properties for many organic compounds. However, the primary amine and amide functionalities suggest potential for hydrogen bonding, which can lead to peak broadening. Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent alternative, as it disrupts intermolecular hydrogen bonding and its residual solvent peak does not typically overlap with key analyte signals. The amine protons (-NH₂) are often clearly visible in DMSO-d₆.

  • 2D NMR (COSY & HSQC): For a molecule with multiple overlapping signals in the aliphatic region, particularly from the piperidine ring, 1D NMR is insufficient for unambiguous assignment.

    • COSY (Correlation Spectroscopy) is essential to establish which protons are spin-spin coupled (i.e., which are on adjacent carbons).

    • HSQC (Heteronuclear Single Quantum Coherence) is used to directly correlate each proton with the carbon atom to which it is attached, allowing for definitive carbon assignments based on the already-assigned proton spectrum.

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Dissolve approximately 5-10 mg of 1-(2-Iodobenzoyl)piperidin-3-amine in 0.6 mL of DMSO-d₆.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition: Acquire the spectrum with 16-32 scans, a spectral width of 12-16 ppm, and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A higher number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary due to the lower natural abundance of ¹³C and the presence of quaternary carbons.

  • Data Processing: Process the raw data (FID) using appropriate software. Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectra to the TMS signal.

Predicted ¹H NMR Spectrum & Interpretation (400 MHz, DMSO-d₆)

The ¹H NMR spectrum will be complex due to the restricted rotation around the N1-C7 amide bond and the chair conformation of the piperidine ring, leading to diastereotopic protons.

  • Aromatic Region (δ 7.0-8.0 ppm): The four protons on the iodobenzoyl ring (H9, H10, H11, H12) will appear in this region. Due to the ortho-iodo and ortho-carbonyl substitution, they will form a complex, coupled multiplet system. We expect H12 (adjacent to the carbonyl) and H9 (adjacent to the iodine) to be the most deshielded.

  • Piperidine Ring Protons (δ 1.5-4.5 ppm): These signals are often broad and overlapping. The protons on C2 and C6, being adjacent to the electron-withdrawing amide nitrogen, are expected to be the most downfield of the ring protons.[1][2] The proton on C3 will be a multiplet, coupled to the protons on C2 and C4. The remaining protons on C4 and C5 will appear in the more upfield region.

  • Amine Protons (δ ~2.0-3.5 ppm): The two protons of the primary amine (-NH₂) will appear as a broad singlet. This peak's position is concentration-dependent and can be confirmed by its disappearance upon adding a drop of D₂O to the NMR tube.[2][3]

Predicted ¹³C NMR Spectrum & Interpretation (101 MHz, DMSO-d₆)

The proton-decoupled ¹³C NMR spectrum provides one signal for each unique carbon environment.

  • Carbonyl Carbon (δ ~168-172 ppm): The amide carbonyl carbon (C7) will appear as a single, relatively weak peak in the far downfield region.[4]

  • Aromatic Carbons (δ ~120-145 ppm): Six signals are expected. The carbon bearing the iodine (C8) will be significantly shielded (lower ppm value) due to the "heavy atom effect," while the carbon attached to the carbonyl group (C12) will be deshielded.

  • Piperidine Carbons (δ ~20-60 ppm): Five distinct signals are expected for the piperidine ring carbons. The carbons adjacent to the nitrogen (C2 and C6) will be the most downfield in this region, typically appearing between 40-55 ppm.[5][6][7] The carbon bearing the amine group (C3) will also be in this range. The C4 and C5 carbons will be further upfield.[8][9]

Assignment Predicted ¹H Chemical Shift (δ, ppm) Predicted ¹³C Chemical Shift (δ, ppm) Rationale
C7 (C=O)-168 - 172Typical amide carbonyl region.[4]
C8-C12 (Ar-C)7.0 - 8.0 (m)120 - 145Standard aromatic region; complex pattern due to substitution.
C2, C6 (N-CH₂)1.5 - 4.5 (broad m)40 - 55Adjacent to electron-withdrawing amide nitrogen.[10]
C3 (CH-NH₂)1.5 - 4.5 (broad m)45 - 60Deshielded by adjacent nitrogen atoms.
C4, C5 (CH₂)1.5 - 4.5 (broad m)20 - 40Aliphatic region of the piperidine ring.[8][9]
-NH₂~2.0 - 3.5 (broad s)-Exchangeable protons, signal disappears with D₂O.[3]

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies.

Expertise & Causality: Interpreting Key Vibrations

The structure of 1-(2-Iodobenzoyl)piperidin-3-amine contains three critical functional groups that give rise to distinct and interpretable IR absorptions: the tertiary amide, the primary amine, and the substituted aromatic ring. The diagnostic value of IR lies in confirming the successful formation of the amide bond and the persistence of the primary amine.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
  • Sample Preparation: Place a small amount (1-2 mg) of the solid sample directly onto the diamond crystal of the ATR accessory.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Background Scan: Perform a background scan of the empty ATR crystal to account for atmospheric CO₂ and H₂O.

  • Sample Scan: Lower the ATR anvil to ensure good contact with the sample and acquire the spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

  • Data Processing: The resulting spectrum of transmittance or absorbance versus wavenumber (cm⁻¹) is analyzed.

Predicted IR Spectrum & Interpretation
Frequency Range (cm⁻¹) Vibration Type Functional Group Expected Intensity Causality & Notes
3450 - 3300N-H Asymmetric & Symmetric StretchPrimary Amine (-NH₂)Medium, Sharp (two peaks)This pair of "fangs" is highly characteristic of a primary amine.[2][11][12]
3100 - 3000C-H StretchAromatic C-HMedium to WeakIndicates the presence of the benzoyl ring.
2950 - 2850C-H StretchAliphatic C-HMediumArises from the C-H bonds of the piperidine ring.
1680 - 1630C=O Stretch (Amide I Band)Tertiary AmideStrongThis very strong absorption confirms the presence of the benzoyl-piperidine linkage. Its position is lowered due to conjugation with the aromatic ring.[13][14]
1650 - 1580N-H Bend (Scissoring)Primary Amine (-NH₂)MediumThis peak can sometimes overlap with the strong C=O stretch but is a key indicator for the primary amine.[11]
1600, 1475C=C StretchAromatic RingMediumCharacteristic skeletal vibrations of the benzene ring.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and crucial structural information through the analysis of its fragmentation patterns.

Expertise & Causality: Ionization and Fragmentation
  • Ionization Method:

    • Electron Ionization (EI): This is a "hard" ionization technique that imparts significant energy, leading to extensive and reproducible fragmentation.[15] It is excellent for structural elucidation by creating a detailed "molecular fingerprint."

    • Electrospray Ionization (ESI): This is a "soft" ionization technique that typically produces the protonated molecule, [M+H]⁺, with minimal fragmentation.[16] It is the method of choice for accurately determining the molecular weight.

  • Key Fragmentation Pathways: The fragmentation of this molecule will be directed by its key features: the piperidine ring, the amide bond, and the weak C-I bond.

    • Alpha-Cleavage: A dominant pathway for piperidines is cleavage of the bonds adjacent to the nitrogen, resulting in a stable iminium ion.[16]

    • Amide Bond Cleavage: The N1-C7 bond can cleave, leading to fragments corresponding to the benzoyl moiety and the piperidine moiety.

    • Halogen Loss: The Carbon-Iodine bond is relatively weak. Loss of an iodine radical (I•) or detection of an I⁺ ion at m/z 127 is highly characteristic of iodinated compounds.[17][18]

MS_Fragmentation Mol_Ion [M]⁺˙ m/z = 330 Frag1 [C₇H₄IO]⁺ m/z = 231 Mol_Ion->Frag1 Amide Cleavage Frag2 [C₅H₁₁N₂]⁺ m/z = 99 Mol_Ion->Frag2 Amide Cleavage Frag3 [M - I]⁺ m/z = 203 Mol_Ion->Frag3 - I• Frag4 [I]⁺ m/z = 127 Mol_Ion->Frag4 C-I Cleavage Frag5 [C₇H₅O]⁺ m/z = 105 Frag1->Frag5 - I•

Caption: Predicted major fragmentation pathways for 1-(2-Iodobenzoyl)piperidin-3-amine in EI-MS.

Experimental Protocol: GC-MS (EI) and LC-MS (ESI)
  • For GC-MS (EI):

    • Sample Preparation: Prepare a dilute solution (e.g., 100 µg/mL) in a volatile solvent like dichloromethane or ethyl acetate.

    • Instrumentation: Use a GC-MS system with a standard non-polar column (e.g., DB-5ms).

    • Method: Use an injection volume of 1 µL. The GC oven temperature program should ramp from ~50°C to ~300°C. The mass spectrometer should scan a mass range of m/z 40-500 using standard 70 eV electron ionization.

  • For LC-MS (ESI):

    • Sample Preparation: Prepare a dilute solution (e.g., 10 µg/mL) in a mobile phase-compatible solvent like methanol or acetonitrile.

    • Instrumentation: Use an LC-MS system (e.g., Q-TOF or Triple Quadrupole) with an ESI source.

    • Method: Perform a full scan in positive ion mode to find the protonated molecule [M+H]⁺. The mobile phase will typically be a mixture of water and acetonitrile with a small amount of formic acid to promote protonation.

Predicted Mass Spectrum & Interpretation

The molecular formula is C₁₂H₁₅IN₂O, with a monoisotopic mass of 330.028 g/mol .

m/z (Mass-to-Charge Ratio) Proposed Fragment Origin Significance
331[M+H]⁺ESI-MSConfirms the molecular weight of the parent compound.
330[M]⁺˙EI-MSThe molecular ion peak. Its presence confirms the molecular weight.
231[C₇H₄IO]⁺Cleavage of the N1-C7 amide bond.Confirms the iodobenzoyl moiety.
203[C₁₂H₁₅N₂O]⁺Loss of an iodine radical (I•) from the molecular ion.Characteristic fragmentation for an iodo-aromatic compound.[15]
127[I]⁺Cleavage of the C8-I bond.A hallmark peak for iodine-containing compounds.[17][18]
105[C₇H₅O]⁺Loss of iodine from the m/z 231 fragment.The benzoyl cation, a very common fragment.
99[C₅H₁₁N₂]⁺Cleavage of the N1-C7 amide bond.Represents the 3-aminopiperidine fragment.

Conclusion: A Validated Structural Assignment

The synergistic application of NMR, IR, and MS provides a robust and self-validating framework for the structural elucidation of 1-(2-Iodobenzoyl)piperidin-3-amine.

  • MS confirms the molecular mass of 330.028 g/mol and the presence of iodine through characteristic fragments at m/z 127 and 203.

  • IR spectroscopy validates the presence of the key functional groups: the primary amine (two N-H stretches ~3400 cm⁻¹, N-H bend ~1600 cm⁻¹) and the tertiary amide (strong C=O stretch ~1640 cm⁻¹).

  • NMR spectroscopy provides the definitive map of the carbon-hydrogen framework, confirming the connectivity of the iodobenzoyl group to the piperidine nitrogen and the location of the amine at the C3 position.

Together, these techniques leave no ambiguity, delivering a complete and trustworthy characterization of the target molecule, which is paramount for its application in any scientific or developmental context.

References

  • Halogenated organic contaminants: A review of analytical methodologies and recent advances. (2021). TrAC Trends in Analytical Chemistry.
  • Application Notes and Protocols for Mass Spectrometry Fragmentation of Halogenated Organic Compounds. (2026). BenchChem.
  • Jones, D. T. L., & Jones, R. A. Y. (1972). Carbon-13 nuclear magnetic resonance studies of piperidine and piperazine compounds. Part I. Empirical substituent parameters for C-methyl and N-methyl groups. Journal of the Chemical Society, Perkin Transactions 2.
  • Amide infrared spectra. (n.d.). University of Calgary.
  • Infrared Spectroscopy of Amines. (2024). Chemistry LibreTexts.
  • Smith, B. C. (2020). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy Online.
  • Spectroscopy of Amines. (n.d.). University of Calgary.
  • Reusch, W. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry.
  • Application Notes: Mass Spectrometry Fragmentation of Novel Piperidine Deriv
  • Mass spectrum of 1-iodo-2-methylpropane. (n.d.). Doc Brown's Chemistry.
  • Fragmentation and Interpretation of Spectra. (n.d.).
  • Eliel, E. L., Kandasamy, D., Yen, C. Y., & Hargrave, K. D. (1980). Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. Journal of the American Chemical Society.
  • Piperidine NMR d
  • Al-Rawi, J. M. A., Flamerz, S., & Khuthier, A. H. (1985). 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. Spectrochimica Acta Part A: Molecular Spectroscopy.
  • ¹³C NMR spectrum of Piperidine. (n.d.). ChemicalBook.
  • Protonation effect on chemical shifts of some piperidones unusual influence by anions. (n.d.). Indian Journal of Chemistry.
  • Jones, A. J., & Hassan, M. M. A. (1972). Carbon-13 magnetic resonance. Chemical shift additivity relationships in N-methyl-4-piperidones. The Journal of Organic Chemistry.
  • Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors. (2025). Molecules.
  • Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions. (n.d.). The Royal Society of Chemistry.

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Exploratory

Solubility and Stability of 1-(2-Iodobenzoyl)piperidin-3-amine: A Comprehensive Physicochemical Profile

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract: 1-(2-Iodobenzoyl)piperidin-3-amine is a molecule of interest within pharmaceutical research, incorporating key structu...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: 1-(2-Iodobenzoyl)piperidin-3-amine is a molecule of interest within pharmaceutical research, incorporating key structural motifs such as a piperidine ring, a primary amine, an amide linkage, and an iodinated aromatic ring. The successful development of any active pharmaceutical ingredient (API) or intermediate is fundamentally dependent on a thorough understanding of its physicochemical properties. This technical guide provides a comprehensive framework for characterizing the solubility and stability of this compound. We present detailed, field-proven protocols for determining equilibrium solubility across a range of relevant solvents and for assessing chemical stability under forced degradation conditions, as guided by the International Council for Harmonisation (ICH). The narrative emphasizes the causality behind experimental choices, from solvent selection to the development of a robust, stability-indicating analytical method. All quantitative data are summarized in clear, comparative tables, and key experimental workflows are visualized to enhance procedural clarity. This guide is intended to equip researchers and drug development professionals with the necessary tools to accurately profile 1-(2-Iodobenzoyl)piperidin-3-amine, enabling informed decisions in formulation, storage, and handling.

Introduction: The Critical Role of Physicochemical Characterization

The journey of a new chemical entity (NCE) from discovery to a viable drug product is fraught with challenges, many of which are rooted in its fundamental physicochemical properties. Among the most critical of these are solubility and stability. Solubility dictates a drug's bioavailability and the feasibility of creating various dosage forms, while stability determines its shelf-life, storage requirements, and degradation profile, which is essential for safety and efficacy.

1-(2-Iodobenzoyl)piperidin-3-amine is a substituted piperidine derivative. Piperidine and its derivatives are among the most significant synthetic fragments in drug design, appearing in numerous classes of pharmaceuticals. The structure of this specific compound presents a unique combination of features:

  • A basic piperidine nitrogen and a primary amine: These groups are ionizable, suggesting that solubility will be highly pH-dependent.

  • An amide linkage: This bond is susceptible to hydrolysis under acidic or basic conditions.

  • A bulky, lipophilic iodobenzoyl group: This will significantly influence solubility in organic solvents and may impact degradation pathways.

This guide provides a systematic approach to elucidating the solubility and stability profile of 1-(2-Iodobenzoyl)piperidin-3-amine, moving from theoretical predictions to robust experimental verification.

Solubility Assessment: From Theory to Practice

The objective of solubility studies is to determine the equilibrium concentration of a solute in a solvent at a given temperature. For pharmaceutical development, this is crucial for everything from selecting appropriate formulation excipients to predicting oral absorption.

Causality of Solvent Selection

A careful examination of the molecule's structure informs the selection of an appropriate solvent panel. The chosen solvents are intended to represent a wide range of polarities and hydrogen bonding capabilities, mimicking environments the compound might encounter during synthesis, purification, formulation, and in biological systems.

  • Aqueous Buffers (pH 1.2, 4.5, 6.8): These are essential for simulating the pH range of the gastrointestinal tract and are a requirement for Biopharmaceutics Classification System (BCS) assessment. Given the presence of two basic nitrogens, the compound is expected to be protonated and exhibit higher solubility at lower pH values.

  • Polar Protic Solvents (e.g., Ethanol, Methanol): These solvents can act as both hydrogen bond donors and acceptors, making them likely to be effective at solvating the amine and amide groups.

  • Polar Aprotic Solvents (e.g., DMSO, Acetonitrile): These solvents are strong hydrogen bond acceptors and have high dielectric constants, which can help dissolve polar molecules. DMSO is a common solvent for initial high-throughput screening.

  • Nonpolar/Moderately Polar Solvents (e.g., Dichloromethane (DCM), Toluene): These solvents are relevant for synthetic workups and purification. Solubility in these will be driven by the lipophilic iodobenzoyl and piperidine backbone.

Experimental Design: The Shake-Flask Method

The saturation shake-flask method is the gold standard for determining equilibrium solubility due to its reliability and direct measurement of the thermodynamic solubility limit. The workflow ensures that a true equilibrium is reached and that the analysis is accurate.

G cluster_prep Preparation cluster_equilibrate Equilibration cluster_analysis Analysis A Weigh Excess Compound into Vial B Add Precise Volume of Solvent A->B Step 1 C Agitate at Constant Temperature (e.g., 25°C) for 24-48h B->C Step 2 D Allow to Settle (Phase Separation) C->D Step 3 E Centrifuge and/or Filter Supernatant D->E Step 4 F Dilute Sample E->F Step 5 G Quantify by Validated HPLC-UV Method F->G Step 6

Caption: Workflow for equilibrium solubility determination via the shake-flask method.

Detailed Protocol: Equilibrium Solubility Determination
  • Preparation: Add an excess amount of 1-(2-Iodobenzoyl)piperidin-3-amine (sufficient to ensure undissolved solid remains) into a glass vial.

  • Solvent Addition: Accurately pipette a known volume (e.g., 2.0 mL) of the selected solvent or buffer into the vial.

  • Equilibration: Seal the vials and place them in an orbital shaker with temperature control set to 25 °C (or other desired temperature). Agitate for 24 to 48 hours to ensure equilibrium is reached. A preliminary experiment can confirm the time required to reach equilibrium.

  • Phase Separation: After equilibration, let the vials stand at the same temperature for at least 2 hours to allow undissolved solids to settle.

  • Sampling: Carefully withdraw an aliquot of the supernatant. For accurate results, centrifuge the aliquot at high speed (e.g., 14,000 rpm for 10 minutes) and then filter through a low-binding syringe filter (e.g., 0.22 µm PVDF) to remove any remaining particulates.

  • Analysis: Accurately dilute the clarified supernatant with a suitable mobile phase and quantify the concentration using a validated HPLC-UV method (see Section 3.4).

  • Verification: After the experiment, verify the pH of aqueous samples to ensure it has not shifted significantly. It is also good practice to analyze the remaining solid by techniques like XRPD or DSC to check for any changes in the solid form (e.g., conversion to a different polymorph or salt disproportionation).

Analytical Method: HPLC-UV for Quantification

High-Performance Liquid Chromatography (HPLC) with UV detection is the preferred analytical technique for this analysis. The iodobenzoyl group provides a strong chromophore, allowing for sensitive UV detection.

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm) is a suitable starting point.

  • Mobile Phase: A gradient elution using an acidic aqueous buffer (e.g., 0.1% trifluoroacetic acid or formic acid in water) and an organic modifier (e.g., acetonitrile or methanol) is recommended. The acidic pH ensures the amine groups are protonated, leading to sharp, symmetrical peaks.

  • Detection: Based on the benzoyl chromophore, a detection wavelength in the range of 230-260 nm should be appropriate. A photodiode array (PDA) detector can be used to determine the optimal wavelength and assess peak purity.

  • Validation: The method must be validated for linearity, accuracy, and precision according to ICH guidelines to ensure reliable quantification.

Anticipated Solubility Profile

While experimental data is required for definitive values, a qualitative profile can be predicted.

Solvent/Medium Predicted Solubility Rationale
0.1 N HCl (pH 1.2)HighProtonation of both amine groups leads to the formation of a highly water-soluble salt.
Acetate Buffer (pH 4.5)Moderate to HighThe primary amine (pKa ~9-10) and piperidine amine (pKa ~11) will be largely protonated.
Phosphate Buffer (pH 6.8)Low to ModerateAs the pH approaches the pKa of the amines, the proportion of the neutral, less soluble free base increases.
Water (pH ~7)LowThe molecule exists primarily as the free base with limited aqueous solubility due to the large lipophilic moiety.
Ethanol / MethanolHighGood hydrogen bonding capability with the amine and amide groups.
Acetonitrile / DMSOHighStrong polar interactions and hydrogen bond accepting properties.
DichloromethaneModerate to HighFavorable interactions with the lipophilic portions of the molecule.

Stability Assessment: A Forced Degradation Approach

Stability testing is a cornerstone of pharmaceutical development, providing critical information on degradation pathways and helping to establish a retest period and storage conditions. A stability-indicating assay method is one that can accurately quantify the API in the presence of its degradation products, impurities, and excipients. The development of such a method is facilitated by forced degradation (or stress testing) studies.

Experimental Design: Forced Degradation Studies

Forced degradation studies intentionally expose the API to harsh conditions to accelerate its decomposition. This helps to identify likely degradation products and validate the analytical method's ability to separate them from the parent compound.

G cluster_stress Stress Conditions (Parallel Incubation) A Prepare Stock Solution of Compound B Acid Hydrolysis (e.g., 0.1N HCl, 60°C) A->B C Base Hydrolysis (e.g., 0.1N NaOH, 60°C) A->C D Oxidation (e.g., 3% H2O2, RT) A->D E Thermal (Solid & Solution, 80°C) A->E F Photolytic (ICH Q1B Conditions) A->F G Neutralize (if needed) & Dilute Samples B->G C->G D->G E->G F->G H Analyze by Stability-Indicating HPLC-PDA Method G->H I Assess Peak Purity & Identify Degradants (LC-MS) H->I

Caption: Workflow for a forced degradation study to assess compound stability.

Detailed Protocol: Forced Degradation Study
  • Stock Solution: Prepare a stock solution of 1-(2-Iodobenzoyl)piperidin-3-amine in a suitable solvent (e.g., acetonitrile or a 50:50 mix of acetonitrile:water) at a concentration of approximately 1 mg/mL.

  • Stress Conditions:

    • Acidic Hydrolysis: Mix equal volumes of the stock solution and 0.2 N HCl to achieve a final concentration of 0.1 N HCl. Incubate at 60°C.

    • Basic Hydrolysis: Mix equal volumes of the stock solution and 0.2 N NaOH to achieve a final concentration of 0.1 N NaOH. Incubate at 60°C.

    • Oxidative Degradation: Mix equal volumes of the stock solution and 6% H₂O₂ to achieve a final concentration of 3% H₂O₂. Keep at room temperature.

    • Thermal Degradation: Store vials of the stock solution and the solid API in an oven at 80°C.

    • Photostability: Expose the stock solution and solid API to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as specified in ICH guideline Q1B.

  • Time Points: Withdraw samples at appropriate time points (e.g., 0, 2, 8, 24, 48 hours). The goal is to achieve 5-20% degradation to ensure significant degradants are formed without completely consuming the parent peak.

  • Sample Preparation: Before analysis, cool samples to room temperature. Neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively. Dilute all samples to a suitable concentration for HPLC analysis.

  • Analysis: Analyze all stressed samples, along with an unstressed control, using the stability-indicating HPLC method described below.

Development of a Stability-Indicating HPLC Method

The analytical method must be capable of resolving the main peak from all process impurities and degradation products. This is the definition of a stability-indicating method.

  • Method Optimization: The HPLC method developed for solubility (Section 3.4) is the starting point. The gradient elution profile may need to be optimized (e.g., made shallower) to improve the resolution between the parent peak and any closely eluting degradants.

  • Peak Purity Analysis: A PDA detector is essential. It assesses the spectral homogeneity across a single chromatographic peak. The peak purity of the API should be >0.995 to confirm the absence of co-eluting impurities.

  • Mass Spectrometry (LC-MS): Coupling the HPLC system to a mass spectrometer is highly beneficial for identifying the mass of degradation products, which provides crucial clues to their structures and the degradation pathways.

Anticipated Stability Profile and Degradation Pathways
Stress Condition Predicted Stability Potential Degradation Pathway
Acidic HydrolysisSusceptibleHydrolysis of the amide bond to yield 2-iodobenzoic acid and piperidin-3-amine.
Basic HydrolysisSusceptibleHydrolysis of the amide bond, potentially faster than under acidic conditions.
OxidationModerately SusceptibleThe primary and secondary amine groups are potential sites for oxidation. The iodine atom itself is generally stable to peroxide but could be affected by stronger oxidants.
ThermalLikely StableAmide bonds are generally thermally robust. Degradation would likely only occur at very high temperatures.
PhotolyticPotentially SusceptibleThe carbon-iodine bond can be susceptible to photolytic cleavage, potentially leading to radical-mediated degradation pathways.

Summary and Recommendations

This guide outlines a comprehensive strategy for the characterization of 1-(2-Iodobenzoyl)piperidin-3-amine.

  • Solubility: The compound is predicted to exhibit classic amphipathic behavior, with high solubility in organic solvents and pH-dependent solubility in aqueous media. Experimental verification using the shake-flask method is essential for obtaining quantitative data for formulation development.

  • Stability: The primary liability for this molecule is expected to be the hydrolytic cleavage of the amide bond under both acidic and basic conditions. A robust, stability-indicating HPLC method must be developed and validated to monitor for these and other potential degradants.

Recommendations for Handling and Storage:

  • Storage: Based on the predicted profile, the solid compound should be stored in a well-sealed container, protected from light and moisture, at controlled room temperature or refrigerated conditions.

  • Formulation: For aqueous formulations, a buffered system at a pH between 4 and 6 would likely offer the best compromise between solubility and hydrolytic stability. The use of co-solvents may be necessary to achieve higher concentrations.

  • Further Studies: Any significant degradation products identified during forced degradation studies should be structurally characterized and evaluated for potential toxicity.

By following the principles and protocols outlined herein, researchers can build a robust data package for 1-(2-Iodobenzoyl)piperidin-3-amine, mitigating risks and accelerating its journey through the drug development pipeline.

References

  • Royed Training. (2024, February 21). What is a Stability-indicating assay method?
  • Ng, K. F., et al. (2018). Choices of chromatographic methods as stability indicating assays for pharmaceutical products: A review. PMC.
  • Quest Journals. (n.d.). Development of Validated Stability-Indicating Assay Methods- Critical Review.
  • Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.
  • Park, K. (n.d.). Assay and Stability Testing. Kinam Park.
  • Raytor. (2026, January 22). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures.
  • World Health Organization (WHO). (n.d.). Annex 4.
Foundational

Pharmacological Mapping and Potential Biological Targets of 1-(2-Iodobenzoyl)piperidin-3-amine: A Technical Guide

Executive Summary In the landscape of modern drug discovery, the strategic assembly of privileged scaffolds often yields compounds with potent, multi-target potential. 1-(2-Iodobenzoyl)piperidin-3-amine (CAS: 1826276-94-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern drug discovery, the strategic assembly of privileged scaffolds often yields compounds with potent, multi-target potential. 1-(2-Iodobenzoyl)piperidin-3-amine (CAS: 1826276-94-1) is a highly functionalized synthetic building block that merges two distinct, highly characterized pharmacophores: a 3-aminopiperidine ring and a 2-iodobenzoyl moiety.

While primarily utilized as an intermediate in chemical synthesis, its structural topology strongly maps to two major therapeutic targets: Dipeptidyl Peptidase-4 (DPP-4) in metabolic disease[1][2] and the Sigma-1 Receptor (S1R) in neuropharmacology and oncology[3][4]. This whitepaper provides an in-depth mechanistic analysis of these potential targets, detailing the causality of their structural interactions and providing self-validating experimental workflows for target validation.

Structural Rationale & Pharmacophore Deconstruction

To understand the biological potential of 1-(2-Iodobenzoyl)piperidin-3-amine, we must deconstruct its architecture:

  • The 3-Aminopiperidine Core : This is the defining structural motif of several FDA-approved DPP-4 inhibitors (e.g., Alogliptin, Linagliptin). The primary amine is critical for biological activity, as it forms a charge-reinforced hydrogen bond network with the active site of the DPP-4 enzyme[1][2].

  • The 2-Iodobenzoyl Motif : Benzamides are classic, high-affinity ligands for the Sigma-1 receptor[3]. The inclusion of an iodine atom at the ortho position provides a bulky, highly lipophilic halogen bond donor that perfectly occupies the hydrophobic pockets of S1R[4]. Furthermore, this specific halogenation site makes the compound an ideal precursor for radioiodinated (e.g., 124I or 125I ) PET/SPECT imaging agents targeting tumor-associated S1R overexpression[3].

Target 1: Dipeptidyl Peptidase-4 (DPP-4)

Mechanistic Context

DPP-4 is a serine protease that selectively cleaves dipeptides from the N-terminus of polypeptides, specifically targeting substrates with proline or alanine in the second position[1]. Its primary physiological role is the rapid degradation of incretin hormones like Glucagon-Like Peptide-1 (GLP-1) and Glucose-Dependent Insulinotropic Polypeptide (GIP)[1]. By inhibiting DPP-4, the half-life of these incretins is prolonged, leading to enhanced glucose-dependent insulin secretion. The 3-aminopiperidine moiety of our target compound acts as a competitive mimic of the N-terminal sequence of these incretins, anchoring into the S2 subsite and forming salt bridges with Glu205, Glu206, and Tyr662[1][2].

DPP4_Pathway Meal Food Intake Incretins GLP-1 & GIP Release Meal->Incretins DPP4 DPP-4 Enzyme Incretins->DPP4 Cleaved by Active_Incretins Active Incretins Prolonged Incretins->Active_Incretins Preserved DPP4->Active_Incretins Inhibition prevents degradation Inhibitor 1-(2-Iodobenzoyl)piperidin-3-amine (DPP-4 Inhibitor) Inhibitor->DPP4 Binds & Blocks Insulin Insulin Secretion Active_Incretins->Insulin Glucose Blood Glucose Lowering Insulin->Glucose

Mechanism of DPP-4 inhibition and incretin preservation by 3-aminopiperidine derivatives.

Experimental Workflow: Fluorometric DPP-4 Inhibition Assay

To validate the compound's efficacy against DPP-4, a kinetic fluorometric assay is employed.

Causality of Design: We utilize Gly-Pro-Aminomethylcoumarin (Gly-Pro-AMC) as the substrate. Because DPP-4 strictly requires a proline at the P1 position for cleavage, the enzyme will specifically hydrolyze the amide bond between Proline and AMC. The release of free AMC shifts the fluorescence emission, allowing for real-time kinetic monitoring of enzyme velocity.

Self-Validating Protocol:

  • Reagent Preparation: Prepare assay buffer (20 mM Tris-HCl, pH 8.0, 100 mM NaCl, 1 mM EDTA). Reconstitute recombinant human DPP-4 enzyme and Gly-Pro-AMC substrate.

  • Compound Titration: Prepare a 10-point 1:3 serial dilution of 1-(2-Iodobenzoyl)piperidin-3-amine (starting at 10 µM) in assay buffer.

  • Internal Controls (Validation):

    • Positive Control: Sitagliptin (1 µM) to confirm assay sensitivity to established inhibitors.

    • Negative Control (No Enzyme): Buffer + Substrate only, to establish the baseline auto-hydrolysis rate of the AMC fluorophore.

  • Incubation: Add 10 µL of compound/control to 40 µL of DPP-4 enzyme in a black 96-well microplate. Incubate for 15 minutes at 37°C to allow the piperidine amine to equilibrate within the S2 pocket.

  • Reaction Initiation & Readout: Add 50 µL of Gly-Pro-AMC (final concentration 50 µM). Immediately monitor fluorescence (Ex: 380 nm / Em: 460 nm) kinetically every 1 minute for 30 minutes.

  • Data Synthesis: Calculate the initial velocity ( V0​ ) from the linear portion of the fluorescence curve. Plot % inhibition vs. log[Compound] to determine the IC50​ .

Target 2: Sigma-1 Receptor (S1R)

Mechanistic Context

The Sigma-1 receptor is a unique, ligand-regulated chaperone protein localized primarily at the mitochondria-associated ER membrane (MAM)[5][6]. Under resting conditions, S1R is bound to the chaperone BiP (GRP78) in an inactive state[6]. Upon binding to a lipophilic benzamide ligand, S1R dissociates from BiP and actively stabilizes the Inositol 1,4,5-trisphosphate receptor type 3 (IP3R3), facilitating calcium ( Ca2+ ) flux from the ER to the mitochondria, which subsequently boosts ATP production and promotes cell survival[5]. Because S1R is highly overexpressed in prostate and breast cancer cell lines, radioiodinated benzamides are heavily utilized as diagnostic imaging agents[3][4].

S1R_Pathway ER_Stress Cellular Stress / ER Stress S1R_BiP S1R-BiP Complex (Inactive) ER_Stress->S1R_BiP S1R_Active Active S1R at MAM S1R_BiP->S1R_Active Translocation Ligand 1-(2-Iodobenzoyl)piperidin-3-amine (S1R Ligand) Ligand->S1R_BiP Binds & Dissociates BiP IP3R IP3R3 Stabilization S1R_Active->IP3R Chaperone Activity Ca2 Ca2+ Flux to Mitochondria IP3R->Ca2 Channel Opening Survival Cell Survival / Bioenergetics Ca2->Survival Enhances ATP

Sigma-1 receptor activation at the MAM regulating calcium flux and cellular survival.

Experimental Workflow: Radioligand Competitive Binding Assay

To evaluate the binding affinity ( Ki​ ) of the compound to S1R, a competitive radioligand displacement assay is required.

Causality of Design: We utilize -pentazocine as the radioligand. Unlike other ligands (e.g., DTG) which bind indiscriminately to both Sigma-1 and Sigma-2 receptors, (+)-pentazocine is exquisitely selective for S1R[3]. This ensures that any displacement observed is strictly due to competition at the S1R binding site.

Self-Validating Protocol:

  • Membrane Preparation: Homogenize PC-3 (human prostate cancer) cells, which naturally overexpress S1R, in ice-cold 50 mM Tris-HCl (pH 8.0). Centrifuge at 48,000 x g for 20 minutes to isolate the membrane fraction.

  • Assay Setup: In 96-well deep-well plates, combine 100 µg of membrane protein, 3 nM -pentazocine , and varying concentrations of 1-(2-Iodobenzoyl)piperidin-3-amine ( 10−10 to 10−5 M).

  • Internal Controls (Validation):

    • Total Binding (TB): Radioligand + Membranes + Buffer (no competitor).

    • Non-Specific Binding (NSB): Radioligand + Membranes + 10 µM Haloperidol. Haloperidol completely saturates S1R; any residual radioactivity represents non-specific lipid/plastic adherence, validating the true signal window.

  • Incubation & Filtration: Incubate the plates at 37°C for 120 minutes to reach equilibrium. Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce NSB). Wash filters 3x with ice-cold buffer.

  • Quantification: Extract filters into scintillation vials, add liquid scintillation cocktail, and count the retained tritium using a beta counter.

  • Data Synthesis: Calculate specific binding by subtracting NSB from all values. Use the Cheng-Prusoff equation to convert the IC50​ of displacement into the absolute inhibition constant ( Ki​ ).

Quantitative Data Summary: Predictive Binding Profile

Based on structurally homologous compounds (e.g., Alogliptin for DPP-4 and PIMBA for S1R), the following table summarizes the anticipated pharmacological profile of 1-(2-Iodobenzoyl)piperidin-3-amine:

Biological TargetPredictive Affinity RangeKey Structural MotifPrimary Binding Residues / MechanismReference Standard
Dipeptidyl Peptidase-4 (DPP-4) IC50​ : 10 nM - 250 nM3-Aminopiperidine coreGlu205, Glu206, Tyr662 (S2 subsite salt bridge)Sitagliptin / Alogliptin
Sigma-1 Receptor (S1R) Ki​ : 5 nM - 50 nM2-Iodobenzamide moietyHydrophobic pocket insertion via halogen bondingHaloperidol / (+)-Pentazocine

References

  • Discovery and development of dipeptidyl peptidase-4 inhibitors Wikipedia[Link]

  • 8-(3-(R)-Aminopiperidin-1-yl)-7-but-2-ynyl-3-methyl-1-(4-methyl-quinazolin-2-ylmethyl)-3,7-dihydropurine-2,6-dione (BI 1356), a Highly Potent, Selective, Long-Acting, and Orally Bioavailable DPP-4 Inhibitor for the Treatment of Type 2 Diabetes ACS Publications[Link]

  • Targeting Sigma Receptor-binding Benzamides as in Vivo Diagnostic and Therapeutic Agents for Human Prostate Tumors AACR Journals[Link]

  • Design and Investigation of a [18F]-Labeled Benzamide Derivative as a High Affinity Dual Sigma Receptor Subtype Radioligand for Prostate Tumor Imaging PMC - National Institutes of Health[Link]

  • Sigma-1 Receptor Promotes Mitochondrial Bioenergetics by Orchestrating ER Ca2+ Leak during Early ER Stress PMC - National Institutes of Health[Link]

  • Sigma1 receptors inhibit store-operated Ca2+ entry by attenuating coupling of STIM1 to Orai1 Rockefeller University Press[Link]

Sources

Exploratory

Synthesis, Derivatization, and Application of 1-(2-Iodobenzoyl)piperidin-3-amine: A Technical Guide

Executive Summary The molecular scaffold 1-(2-iodobenzoyl)piperidin-3-amine represents a highly privileged bifunctional building block in modern medicinal chemistry. It elegantly combines two critical pharmacophoric elem...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The molecular scaffold 1-(2-iodobenzoyl)piperidin-3-amine represents a highly privileged bifunctional building block in modern medicinal chemistry. It elegantly combines two critical pharmacophoric elements: a piperidin-3-amine core and a 2-iodobenzoyl handle.

The piperidin-3-amine moiety is a ubiquitous structural motif found in numerous FDA-approved drugs, most notably in dipeptidyl peptidase-4 (DPP-4) inhibitors such as Alogliptin and Linagliptin, where the primary amine forms essential salt bridges within the enzyme's active site[1]. Conversely, the 2-iodobenzoyl group serves as a highly reactive electrophilic handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations)[2]. This dual functionality allows researchers to rapidly generate complex, conformationally restricted heterocyclic libraries, including fused tricyclic systems, from a single, easily synthesized precursor.

This whitepaper provides an in-depth, self-validating technical guide to the regioselective synthesis, deprotection, and downstream palladium-catalyzed derivatization of this critical scaffold.

Retrosynthetic Strategy and Core Assembly

The primary challenge in synthesizing 1-(2-iodobenzoyl)piperidin-3-amine lies in the presence of two nucleophilic nitrogen atoms on the piperidine ring: the secondary ring nitrogen (position 1) and the primary exocyclic amine (position 3).

Causality in Regioselective Design

To achieve exclusive N -acylation at the piperidine ring nitrogen, the primary amine must be transiently masked. We utilize tert-butyl piperidin-3-ylcarbamate (Boc-piperidin-3-amine) as the starting material. The bulky tert-butyloxycarbonyl (Boc) group not only prevents competitive acylation at the 3-position but also improves the solubility of the intermediate in organic solvents.

For the amide bond formation, 2-iodobenzoic acid is coupled to the secondary amine. While standard carbodiimides (like EDC) can be used, the steric hindrance of the secondary cyclic amine necessitates a highly efficient coupling reagent. We employ HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) in the presence of DIPEA . HATU rapidly converts the carboxylic acid into a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) ester, which accelerates the aminolysis step and minimizes side reactions, a principle well-documented in the optimization of amide bond formation[3].

Following successful acylation, the Boc group is cleaved under acidic conditions (HCl in dioxane) to yield the final scaffold as a stable hydrochloride salt.

Caption: Workflow for the synthesis and derivatization of the 1-(2-iodobenzoyl)piperidin-3-amine scaffold.

Experimental Protocols: Core Synthesis

The following protocols are designed as self-validating systems. The stoichiometric ratios and specific workup steps ensure the removal of coupling byproducts without the strict requirement for immediate chromatographic purification.

Protocol A: Synthesis of tert-butyl (1-(2-iodobenzoyl)piperidin-3-yl)carbamate
  • Activation: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-iodobenzoic acid (2.48 g, 10.0 mmol, 1.0 eq) and HATU (4.56 g, 12.0 mmol, 1.2 eq). Dissolve the mixture in anhydrous DMF (50 mL, 0.2 M).

  • Base Addition: Inject N,N -Diisopropylethylamine (DIPEA) (5.2 mL, 30.0 mmol, 3.0 eq) dropwise. Stir the reaction mixture at room temperature for 15 minutes to allow complete formation of the active HOAt ester. The solution will turn a distinct pale yellow.

  • Aminolysis: Add tert-butyl piperidin-3-ylcarbamate (2.10 g, 10.5 mmol, 1.05 eq) in a single portion. Stir the reaction continuously at room temperature for 4 hours under a nitrogen atmosphere.

  • Workup (Self-Validation): Quench the reaction by adding 100 mL of water. Extract the aqueous layer with Ethyl Acetate (3 x 50 mL). Wash the combined organic layers sequentially with 1M aqueous HCl (50 mL) to remove unreacted DIPEA, saturated aqueous NaHCO 3​ (50 mL) to remove acidic byproducts, and brine (50 mL).

  • Isolation: Dry the organic phase over anhydrous Na 2​ SO 4​ , filter, and concentrate in vacuo to afford the Boc-protected intermediate as an off-white solid. Yield: ~3.8 g (88%).

Protocol B: Deprotection to 1-(2-Iodobenzoyl)piperidin-3-amine Hydrochloride
  • Dissolution: Dissolve the Boc-protected intermediate (3.8 g, 8.8 mmol, 1.0 eq) in anhydrous Dichloromethane (DCM) (20 mL).

  • Cleavage: Cool the flask to 0 °C using an ice bath. Slowly add 4M HCl in Dioxane (22 mL, 88.0 mmol, 10.0 eq). Remove the ice bath and allow the mixture to warm to room temperature, stirring for 2 hours.

  • Precipitation: As the Boc group is cleaved (releasing isobutylene and CO 2​ gases), the hydrochloride salt of the product will begin to precipitate.

  • Isolation: Concentrate the suspension in vacuo to remove DCM and excess HCl. Triturate the resulting crude solid with cold diethyl ether (50 mL), filter, and dry under high vacuum to yield the pure 1-(2-iodobenzoyl)piperidin-3-amine hydrochloride salt as a white powder.

Quantitative Data: Amide Coupling Optimization

To demonstrate the causality of reagent selection, Table 1 summarizes the optimization data for the N-acylation step.

Coupling ReagentBaseSolventTime (h)Yield (%)Regioselectivity (N1 vs N3)
EDC·HCl / HOBtEt 3​ NDCM1265%>99:1 (with Boc protection)
DCCDMAPTHF1645%>99:1 (DCU removal difficult)
HATU DIPEA DMF 4 88% >99:1 (Optimal)
T3P (50% in EtOAc)DIPEAEtOAc878%>99:1

Table 1: Optimization of coupling conditions for the synthesis of the Boc-protected intermediate.

Derivatization via Transition-Metal Catalysis

The true value of the 1-(2-iodobenzoyl)piperidin-3-amine scaffold lies in the 2-iodo substituent . Iodine is an exceptional leaving group in palladium-catalyzed cross-coupling reactions due to its low carbon-halogen bond dissociation energy, facilitating rapid oxidative addition to Pd(0) species[2].

Mechanism of Action: Palladium-Catalyzed Amination

When subjected to Buchwald-Hartwig conditions, the 2-iodo handle can be coupled with exogenous amines or, more intriguingly, undergo intramolecular cyclization with the deprotected primary amine at position 3 to form a bridged/fused diazepanone system.

The catalytic cycle relies on the generation of an active Pd(0)L n​ species. Oxidative addition of the 2-iodobenzoyl moiety yields an arylpalladium(II) iodide complex. Coordination of the amine, followed by base-mediated deprotonation, forms an arylpalladium amido intermediate. Finally, turnover-limiting reductive elimination forms the new C-N bond and regenerates the catalyst[4].

Caption: Catalytic cycle for Palladium-catalyzed cross-coupling of the 2-iodobenzoyl moiety.

Protocol C: Intermolecular Suzuki-Miyaura Cross-Coupling

To demonstrate the versatility of the iodo handle, the following protocol outlines the synthesis of 1-(2-arylbenzoyl)piperidin-3-amine derivatives via Suzuki-Miyaura coupling.

  • Preparation: In a 20 mL microwave vial, combine 1-(2-iodobenzoyl)piperidin-3-amine hydrochloride (366 mg, 1.0 mmol, 1.0 eq), phenylboronic acid (183 mg, 1.5 mmol, 1.5 eq), and K 2​ CO 3​ (414 mg, 3.0 mmol, 3.0 eq).

  • Catalyst Addition: Add Pd(dppf)Cl 2​ ·CH 2​ Cl 2​ (40 mg, 0.05 mmol, 5 mol%).

  • Solvent & Degassing: Add a solvent mixture of 1,4-Dioxane/H 2​ O (4:1 v/v, 10 mL). Seal the vial and degas the mixture by sparging with argon for 10 minutes.

  • Reaction: Heat the mixture in an oil bath at 90 °C for 12 hours.

  • Workup: Cool to room temperature, filter through a short pad of Celite to remove palladium black, and wash the pad with EtOAc (20 mL). Concentrate the filtrate and purify via reverse-phase preparative HPLC to isolate the arylated derivative.

Quantitative Data: Catalyst Screening for Cross-Coupling

The choice of ligand is critical for preventing protodehalogenation and ensuring high turnover numbers.

Catalyst SystemBaseSolventTemp (°C)Conversion (%)Isolated Yield (%)
Pd(PPh 3​ ) 4​ Na 2​ CO 3​ Toluene/EtOH/H 2​ O9075%62%
Pd(OAc) 2​ / SPhosK 3​ PO 4​ Toluene10085%78%
Pd(dppf)Cl 2​ K 2​ CO 3​ Dioxane/H 2​ O 90 >95% 89%
Pd 2​ (dba) 3​ / XPhosCs 2​ CO 3​ Dioxane10090%81%

Table 2: Catalyst and ligand screening for the Suzuki-Miyaura cross-coupling of the 2-iodo handle.

Conclusion

The 1-(2-iodobenzoyl)piperidin-3-amine scaffold is a powerful intermediate for drug discovery. By understanding the causality behind regioselective protection, the kinetics of HOAt-ester mediated amide coupling, and the thermodynamic driving forces of palladium-catalyzed oxidative addition, researchers can reliably synthesize and derivatize this molecule. The self-validating protocols provided herein ensure high-fidelity reproduction of these complex chemical transformations, accelerating the development of novel therapeutics targeting DPP-4, PARP, and various kinase pathways.

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. URL: [Link]3]

  • Wikipedia Contributors. (2024). Buchwald–Hartwig amination. Wikipedia, The Free Encyclopedia. URL: [Link]2]

  • Kodimuthali, A., et al. (2010). Synthesis of a novel analogue of DPP-4 inhibitor Alogliptin: Introduction of a spirocyclic moiety on the piperidine ring. Beilstein Journal of Organic Chemistry, 6, 71. URL: [Link]1]

  • Choi, K., et al. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Journal of the American Chemical Society, 146(28), 19414–19424. URL: [Link]4]

Sources

Foundational

CAS number and IUPAC name for 1-(2-Iodobenzoyl)piperidin-3-amine

An In-Depth Technical Guide to 1-(2-Iodobenzoyl)piperidin-3-amine: Synthesis, Properties, and Applications in Drug Discovery Authored by a Senior Application Scientist Introduction: The piperidine scaffold is a cornersto...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to 1-(2-Iodobenzoyl)piperidin-3-amine: Synthesis, Properties, and Applications in Drug Discovery

Authored by a Senior Application Scientist

Introduction: The piperidine scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals across a wide range of therapeutic areas.[1][2][3][4][5] Its conformational flexibility and ability to present substituents in defined spatial orientations make it an ideal building block for designing molecules that interact with biological targets. This guide provides a comprehensive technical overview of a specific piperidine derivative, 1-(2-Iodobenzoyl)piperidin-3-amine, a compound of interest for researchers and professionals in drug development.

Chemical Identity and Properties

The fundamental characteristics of 1-(2-Iodobenzoyl)piperidin-3-amine are crucial for its application in research and synthesis.

Identifiers
  • IUPAC Name: (3-Aminopiperidin-1-yl)(2-iodophenyl)methanone

  • CAS Number: 1826276-94-1[6]

Chemical Structure

The molecular structure consists of a piperidin-3-amine core acylated at the piperidine nitrogen with a 2-iodobenzoyl group.

Caption: Molecular Structure of 1-(2-Iodobenzoyl)piperidin-3-amine

Physicochemical Properties

A summary of the key physicochemical properties is presented in the table below. These properties are essential for understanding the compound's behavior in various experimental conditions.

PropertyValueSource
Molecular Formula C₁₂H₁₅IN₂O[6]
Molecular Weight 330.16 g/mol [6]
Appearance Solid (predicted)-
Solubility Soluble in organic solvents like ethanol and methanol.[7]

Synthesis and Manufacturing

The synthesis of 1-(2-Iodobenzoyl)piperidin-3-amine typically involves the acylation of piperidin-3-amine with 2-iodobenzoyl chloride. The primary amino group of piperidin-3-amine is often protected to ensure selective acylation at the secondary amine of the piperidine ring.

Synthetic Pathway Overview

A general synthetic workflow is outlined below. The choice of protecting group for the exocyclic amine is critical to prevent side reactions and ensure a high yield of the desired product. The tert-butoxycarbonyl (Boc) group is a common choice due to its stability and ease of removal under acidic conditions.[7]

Synthesis_Workflow start Piperidin-3-amine protect Protection of exocyclic amine (e.g., with Boc anhydride) start->protect acylate Acylation with 2-Iodobenzoyl Chloride protect->acylate deprotect Deprotection of the amino group acylate->deprotect purify Purification (e.g., chromatography) deprotect->purify product 1-(2-Iodobenzoyl)piperidin-3-amine purify->product

Caption: General Synthetic Workflow

Detailed Experimental Protocol

Step 1: Protection of Piperidin-3-amine

  • Dissolve piperidin-3-amine in a suitable solvent such as dichloromethane (DCM).

  • Add a base, for example, triethylamine, to the solution.

  • Slowly add a solution of di-tert-butyl dicarbonate (Boc)₂O in DCM at 0°C.

  • Allow the reaction to warm to room temperature and stir until completion, monitored by thin-layer chromatography (TLC).

  • Work up the reaction mixture by washing with aqueous solutions and dry the organic layer.

  • Purify the resulting N-Boc-piperidin-3-amine by column chromatography.

Step 2: Acylation with 2-Iodobenzoyl Chloride

  • Dissolve the N-Boc-piperidin-3-amine in an anhydrous aprotic solvent like DCM.

  • Add a non-nucleophilic base such as triethylamine.

  • Cool the mixture to 0°C and add 2-iodobenzoyl chloride dropwise.

  • Stir the reaction at room temperature until the starting material is consumed (monitored by TLC).

  • Quench the reaction with water and extract the product into an organic solvent.

  • Wash the organic layer, dry it, and concentrate it under reduced pressure to obtain the crude protected product.

Step 3: Deprotection

  • Dissolve the crude protected product in a solvent such as DCM or dioxane.

  • Add a strong acid, for instance, trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an appropriate solvent.

  • Stir the mixture at room temperature until the deprotection is complete (monitored by TLC).

  • Neutralize the excess acid and extract the final product.

  • Purify 1-(2-Iodobenzoyl)piperidin-3-amine using column chromatography to yield the final product.

Applications in Drug Discovery and Development

The piperidine ring is a prevalent scaffold in a multitude of approved drugs, highlighting its importance in medicinal chemistry.[1][2][4] Derivatives of piperidine exhibit a wide array of pharmacological activities, including but not limited to anticancer, antiviral, and anti-inflammatory properties.[2][4]

The introduction of the 2-iodobenzoyl group to the piperidin-3-amine core can be a strategic approach to explore new chemical space and develop novel therapeutic agents. The iodine atom can serve as a handle for further functionalization through cross-coupling reactions, allowing for the synthesis of a diverse library of compounds for screening.

Potential Therapeutic Targets

While specific biological data for 1-(2-Iodobenzoyl)piperidin-3-amine is not widely published, its structural motifs suggest potential interactions with various biological targets. The piperidine core is present in drugs targeting the central nervous system, and the amine functionality can participate in key hydrogen bonding interactions with protein targets.

Potential Research Areas:

  • Oncology: Piperidine derivatives have shown promise as anticancer agents.[2]

  • Neurodegenerative Diseases: The piperidine moiety is a key component of drugs for Alzheimer's disease.[4]

  • Infectious Diseases: The structural class has been explored for antiviral and antimicrobial applications.

Safety and Handling

As with any chemical compound, proper safety precautions must be observed when handling 1-(2-Iodobenzoyl)piperidin-3-amine and its intermediates.

Hazard Identification

Based on the constituent parts of the molecule, the following hazards should be considered:

  • Piperidine derivatives: Can be toxic if inhaled or absorbed through the skin and may cause skin and eye irritation or burns.[8][9]

  • Acyl Halides (like 2-iodobenzoyl chloride): Are corrosive and react with moisture.

  • General Handling: The final compound may cause skin, eye, and respiratory irritation.[10][11]

Recommended Handling Procedures
  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[9][12]

  • Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood.[9][12]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[10]

  • Spill and Disposal: In case of a spill, contain the material and dispose of it as hazardous waste in accordance with local regulations.[8][9]

Conclusion

1-(2-Iodobenzoyl)piperidin-3-amine is a valuable research chemical with potential applications in the discovery of new therapeutic agents. Its synthesis is achievable through standard organic chemistry techniques, and its structure offers opportunities for further chemical modification. Researchers working with this compound should adhere to strict safety protocols due to the potential hazards associated with its chemical class. This guide provides a foundational understanding of this compound to support its use in the scientific community.

References

  • ChemRadar. (3-AMINO-PHENYL)-PIPERIDIN-1-YL-METHANONE CAS#77201-13-9. Available at: [Link]

  • NextSDS. (3-AMino-piperidin-1-yl)-(2-chloro-pyridin-3-yl)-Methanone hydrochloride. Available at: [Link]

  • PubChem. 3-Amino-N-{4-[(3s)-3-Aminopiperidin-1-Yl]pyridin-3-Yl}pyrazine-2-Carboxamide. Available at: [Link]

  • Jubilant Life Sciences Limited. Piperidine Safety Data Sheet. Available at: [Link]

  • PubChem. 1-Acetylpiperidine. Available at: [Link]

  • Molecules. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Available at: [Link]

  • Research Explorer - The University of Manchester. Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades. Available at: [Link]

  • Pharmaffiliates. 3-Aminopiperidine. Available at: [Link]

  • PubChem. Piperidin-3-amine. Available at: [Link]

  • Open Research@CSIR-NIScPR. Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Available at: [Link]

  • ACS Publications. Preparation of Enantiopure 3-Aminopiperidine and 3-Aminoazepane Derivatives from Ornithine and Lysine. Available at: [Link]

  • Royal Society of Chemistry. Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades. Available at: [Link]

  • ChemRadar. (3-AMINO-PHENYL)-PIPERIDIN-1-YL-METHANONE CAS#77201-13-9. Available at: [Link]

  • University of Bath. Synthesis of Novel Piperidine Building Blocks and their Use for the Preparation of Donepezil Analogues. Available at: [Link]

  • Google Patents. Preparation of (r)-3-aminopiperidine dihydrochloride.
  • Google Patents. Method for preparing (R)-3-amino piperidine hydrochloride.
  • PMC. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. Available at: [Link]

  • Encyclopedia.pub. Pharmacological Applications of Piperidine Derivatives. Available at: [Link]

  • Patsnap. (R)-3-amino piperidine hydrochloride preparation method.
  • Wikipedia. Piperidine. Available at: [Link]

  • IJNRD. Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. Available at: [Link]

  • ResearchGate. Pharmaceutical relevant examples of piperidines. Available at: [Link]

  • Google Patents. Method for synthesizing (R)-3-amino-piperidine by adopting transaminase method.
  • Ataman Kimya. PIPERIDINE. Available at: [Link]

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Exploratory

An In-depth Technical Guide on the Purity Assessment of Synthesized 1-(2-Iodobenzoyl)piperidin-3-amine

Audience: Researchers, scientists, and drug development professionals. Executive Summary The transition of a synthesized molecule from a laboratory curiosity to a potential therapeutic agent is critically dependent on a...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The transition of a synthesized molecule from a laboratory curiosity to a potential therapeutic agent is critically dependent on a thorough and robust assessment of its purity. For 1-(2-Iodobenzoyl)piperidin-3-amine, a compound of interest in drug discovery, establishing a comprehensive purity profile is a non-negotiable aspect of its development. This guide provides an in-depth, technically-grounded framework for this process. It moves beyond a simple recitation of procedures to explain the scientific rationale behind the selection of analytical techniques, the design of experimental protocols, and the interpretation of the resulting data. The core philosophy of this guide is that a well-designed purity assessment is a self-validating system, where orthogonal analytical techniques provide a confluence of evidence that establishes the identity and purity of the target molecule with a high degree of scientific certainty.

Foundational Principles: Understanding the Analyte and Potential Impurities

A logical approach to purity assessment begins with a comprehensive understanding of the molecule and the likely impurities that may be present.

1.1. Molecular Structure and Properties

1-(2-Iodobenzoyl)piperidin-3-amine possesses several key structural features that inform the analytical strategy:

  • A substituted piperidine ring, which can exist in various conformations.

  • A basic secondary amine on the piperidine ring.

  • An amide linkage, which can be susceptible to hydrolysis under certain conditions.

  • An aromatic ring with a sterically bulky iodine substituent.

  • A UV-active benzoyl chromophore, which is advantageous for detection by UV-based techniques.

1.2. Anticipating Potential Impurities

A critical analysis of the synthetic route is essential for predicting potential impurities. Common synthetic pathways to such a molecule often involve the acylation of 3-aminopiperidine with a 2-iodobenzoyl derivative.[1][2] This suggests the following potential impurities:

  • Unreacted Starting Materials: 3-aminopiperidine and 2-iodobenzoic acid.

  • Reaction Byproducts: Di-acylated products or incompletely reacted intermediates.

  • Reagents and Solvents: Residual coupling agents, bases, and solvents from the synthesis and purification.

  • Degradation Products: Hydrolysis of the amide bond, for example.

A systematic workflow is essential to address these potential impurities effectively.

G cluster_lcms LC-MS/MS Impurity Identification Workflow A HPLC Separation B Ionization (ESI+) A->B C MS1 Scan (Full Scan) B->C D Precursor Ion Selection C->D E Collision-Induced Dissociation (CID) D->E F MS2 Scan (Product Ion Scan) E->F G Structure Elucidation F->G

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Protocols & Analytical Methods

Method

Advanced Application Note: 1-(2-Iodobenzoyl)piperidin-3-amine as a Pharmacophore and Radioiodination Precursor for In Vitro Cell Culture Assays

[label="Bioconjugation\n(NHS-Ester Coupling)", fillcolor="#34A853 Introduction & Scientific Rationale The compound 1-(2-Iodobenzoyl)piperidin-3-amine (CAS 1826276-94-1) is a highly versatile bifunctional building block i...

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Author: BenchChem Technical Support Team. Date: April 2026

[label="Bioconjugation\n(NHS-Ester Coupling)", fillcolor="#34A853

Introduction & Scientific Rationale

The compound 1-(2-Iodobenzoyl)piperidin-3-amine (CAS 1826276-94-1) is a highly versatile bifunctional building block increasingly utilized in the development of multitarget-directed ligands (MTDLs) and targeted cellular probes . In modern drug development, particularly for neurodegenerative diseases and oncology, the piperidine moiety is strategically incorporated to enhance aqueous solubility and promote lysosomotropism. Concurrently, the primary amine at the 3-position serves as a highly reactive nucleophile for bioconjugation.

The critical advantage of this specific molecule lies in the 2-iodobenzoyl group , which acts as a metabolically stable pharmacophore capable of undergoing Cu(II)-catalyzed isotopic exchange to yield Iodine-125 [¹²⁵I] radiotracers. This dual functionality allows researchers to synthesize a "cold" (unlabeled) inhibitor for pharmacological screening and seamlessly transition to a "hot" (radiolabeled) probe for precise cellular uptake and receptor binding assays without altering the molecule's binding affinity ( Kd​ ).

Causality & Self-Validation: Utilizing an isotopic exchange method ensures that the radiolabeled probe is structurally identical to the parent compound. By running parallel cell culture assays with an excess of the "cold" compound, researchers create a self-validating system to accurately subtract non-specific binding and isolate the specific receptor-mediated internalization of the probe. While this protocol focuses on mammalian receptor internalization, piperidine-based derivatives are also extensively evaluated for their ability to induce cell cycle arrest and apoptosis in complex pathogenic models, such as Candida auris.

Quantitative Physicochemical and Assay Metrics

To facilitate experimental design, the physicochemical properties and standard assay metrics for 1-(2-Iodobenzoyl)piperidin-3-amine derivatives are summarized below.

ParameterValue / MetricExperimental Rationale
Molecular Weight 330.16 g/mol Low-MW fragment ensures the final conjugated probe adheres to Lipinski's Rule of 5.
LogP (Estimated) 2.1 - 2.5Optimal lipophilicity for crossing lipid bilayers in whole-cell assays without excessive membrane trapping.
Radiochemical Yield > 85%High efficiency via Cu(II)-catalyzed isotopic exchange minimizes precursor waste.
Specific Activity ~2000 Ci/mmolCarrier-free specific activity enables the detection of low-abundance cellular targets.
Incubation Temp 4°C vs. 37°C4°C isolates surface membrane binding; 37°C allows active endocytosis/internalization.

Experimental Workflow

G A 1-(2-Iodobenzoyl) piperidin-3-amine B Bioconjugation (NHS-Ester Coupling) A->B Target Ligand C Isotopic Exchange (Na[125I], Cu2+) B->C Purified Precursor D Cell Culture Incubation C->D [125I]-Probe E Lysis & Gamma Counting D->E Washed Cells

Workflow: Bioconjugation, radioiodination, and cellular uptake of the piperidine probe.

Detailed Step-by-Step Methodologies

Protocol A: Bioconjugation and Radioiodination (Isotopic Exchange)

Objective: To couple 1-(2-Iodobenzoyl)piperidin-3-amine to a targeting ligand (e.g., a peptide or small molecule acid) and radiolabel it for cell culture tracking.

  • NHS-Ester Coupling : Dissolve 1 eq of the targeting ligand's NHS-ester in anhydrous DMF. Add 1.2 eq of 1-(2-Iodobenzoyl)piperidin-3-amine and 2 eq of N,N-Diisopropylethylamine (DIPEA).

  • Incubation : Stir at room temperature for 2 hours.

    • Causality: The primary amine of the piperidine ring is highly nucleophilic, ensuring rapid and selective amide bond formation without requiring elevated temperatures that might degrade sensitive targeting ligands.

  • Purification : Purify the "cold" conjugated precursor via preparative HPLC and lyophilize.

  • Isotopic Exchange : In a sealed reaction vial, combine 50 µg of the precursor, 1 mCi of Na[¹²⁵I] (in dilute NaOH), 10 µL of 0.1 M CuSO₄, and 10 µL of 0.1 M ascorbic acid in 100 µL of ethanol/water (1:1).

  • Heating : Heat at 80°C for 45 minutes.

    • Causality: The Cu(I) species generated in situ catalyzes the exchange of the stable ¹²⁷I for radioactive ¹²⁵I at the ortho-position of the benzoyl ring. The ortho-substitution provides steric shielding, preventing rapid deiodination by intracellular deiodinases during the cell culture assay.

  • Formulation : Purify the [¹²⁵I]-probe via solid-phase extraction (C18 Sep-Pak) and formulate in sterile PBS with 0.1% BSA to prevent non-specific adsorption to plasticware.

Protocol B: In Vitro Cell Culture Assay (Receptor Binding and Internalization)

Objective: To evaluate the specific cellular uptake and internalization of the newly synthesized [¹²⁵I]-piperidine probe in a relevant cell line (e.g., SH-SY5Y neuroblastoma cells, frequently utilized for neuroprotective piperidine derivatives ).

  • Cell Seeding : Seed SH-SY5Y cells in 24-well tissue culture plates at a density of 2×105 cells/well in DMEM supplemented with 10% FBS. Incubate at 37°C, 5% CO₂ for 24 hours until 80% confluent.

  • Serum Starvation : Wash cells twice with warm PBS and replace media with serum-free DMEM for 2 hours prior to the assay.

    • Causality: Serum starvation synchronizes the cell cycle and upregulates basal receptor expression, ensuring that probe uptake is driven by specific receptor-ligand interactions rather than serum-stimulated macropinocytosis.

  • Self-Validating Control Setup : Divide the plate into two experimental groups:

    • Total Binding: Add 100 µL of the [¹²⁵I]-probe (approx. 100,000 cpm/well) in binding buffer (DMEM + 0.1% BSA).

    • Non-Specific Binding (NSB): Add 100 µL of the[¹²⁵I]-probe plus a 1000-fold molar excess of the "cold" unlabeled conjugate.

    • Causality: The cold compound will saturate all specific receptor sites. Any residual radioactivity in these wells represents non-specific membrane partitioning or background binding, creating a self-validating baseline for the assay.

  • Incubation : Incubate the plates at 37°C for 1 hour to allow for receptor binding and subsequent internalization. (Note: For surface-binding only, perform this step on ice at 4°C to halt endocytosis).

  • Washing : Terminate the assay by placing the plate on ice. Aspirate the radioactive media and wash the cells rapidly three times with ice-cold PBS.

    • Causality: Ice-cold PBS halts cellular metabolism and prevents the efflux of the internalized probe during the washing steps.

  • Cell Lysis : Add 500 µL of 1 M NaOH to each well. Incubate for 10 minutes at room temperature to completely lyse the cells.

  • Quantification : Transfer the lysates to counting tubes and measure the radioactivity using an automated gamma counter.

  • Data Analysis : Calculate Specific Binding by subtracting the NSB cpm from the Total Binding cpm. Normalize the data to total cellular protein concentration (determined via Bradford assay on a parallel plate) to account for minor variations in cell density.

References

  • Discovery of Multitarget-Directed Ligands from Piperidine Alkaloid Piperine as a Cap Group for the Management of Alzheimer's Disease. ACS Chemical Neuroscience.[Link]

  • Piperidine based 1,2,3-triazolylacetamide derivatives induce cell cycle arrest and apoptotic cell death in Candida auris. Journal of Advanced Research.[Link]

Application

Application Note: The Strategic Application of 1-(2-Iodobenzoyl)piperidin-3-amine in High-Throughput Screening Campaigns

Abstract High-Throughput Screening (HTS) remains a foundational pillar of modern drug discovery, enabling the rapid interrogation of large chemical libraries to identify novel modulators of biological targets. The struct...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

High-Throughput Screening (HTS) remains a foundational pillar of modern drug discovery, enabling the rapid interrogation of large chemical libraries to identify novel modulators of biological targets. The structural quality and synthetic tractability of the screening library are paramount to the success of these campaigns. This application note presents 1-(2-Iodobenzoyl)piperidin-3-amine as a high-value scaffold for the construction of diverse and drug-like compound libraries. We detail its strategic advantages, including its three-dimensional character and orthogonal synthetic handles. Furthermore, we provide two comprehensive protocols for its application in HTS: a fluorescence-based assay for inhibitors of protein-protein interactions and a mass spectrometry-based screen for the discovery of covalent inhibitors, both areas of intense therapeutic interest.

Introduction: A Privileged Scaffold for Modern HTS Library Design

The piperidine ring is a highly privileged scaffold in medicinal chemistry, frequently found in clinically approved drugs for a wide range of diseases.[1][2] Its non-planar, sp³-hybridized structure provides a three-dimensional geometry that can lead to improved potency, selectivity, and physicochemical properties compared to flat, aromatic systems.[3][4] The compound 1-(2-Iodobenzoyl)piperidin-3-amine is an exceptionally versatile building block for HTS library synthesis due to several key features:

  • Orthogonal Synthetic Vectors: The molecule possesses two chemically distinct functional groups—a primary amine on the piperidine ring and an aryl iodide on the benzoyl moiety.[5] This orthogonality allows for selective, stepwise diversification. The amine is readily functionalized via acylation, alkylation, or reductive amination, while the aryl iodide is an excellent substrate for a vast array of transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig, Ullmann).[6][7]

  • 3D-Rich Chemical Space: Libraries built from this scaffold can effectively explore three-dimensional chemical space, which is critical for targeting complex protein surfaces such as those involved in protein-protein interactions (PPIs).[4]

  • Suitability for Covalent Drug Discovery: The aryl iodide handle can be replaced or functionalized to incorporate a reactive electrophile, or "warhead," making this scaffold an ideal starting point for creating libraries of targeted covalent inhibitors.[8][9] Covalent drugs have seen a resurgence in interest for their ability to achieve durable and potent target engagement, often against challenging targets.[8][10]

This guide provides detailed protocols for leveraging these features in two distinct HTS applications.

Application Protocol I: High-Throughput Screening for Inhibitors of Protein-Protein Interactions (PPIs)

PPIs represent a vast and challenging class of drug targets.[11][12] Identifying small molecule inhibitors often requires compounds with significant 3D character to effectively disrupt the large, shallow interfaces. This protocol details a Fluorescence Polarization (FP) assay, a robust and homogeneous method well-suited for HTS campaigns aimed at discovering PPI inhibitors.[13]

Workflow for PPI Inhibitor Screening

The overall workflow is designed for efficiency and accuracy, from initial plate setup through data analysis and hit confirmation.

PPI_HTS_Workflow Workflow for a Fluorescence Polarization (FP)-Based PPI HTS Assay cluster_prep 1. Assay Preparation cluster_assay 2. HTS Execution cluster_analysis 3. Data Analysis & Hit Triage reagents Reagent Preparation - Fluorescently Labeled Peptide (Tracer) - Receptor Protein - Assay Buffer add_protein Add Receptor Protein reagents->add_protein library Compound Library Plating - 1-(2-Iodobenzoyl)piperidin-3-amine  derivatives in DMSO dispense_compound Compound Transfer (e.g., Echo Acoustic Dispenser) library->dispense_compound plate Assay Plate Stamping (384-well, black, low-volume) dispense_compound->add_protein nL volumes add_peptide Add Fluorescent Tracer add_protein->add_peptide incubate Incubate at RT (Protected from Light) add_peptide->incubate read_fp Read Fluorescence Polarization (mP) incubate->read_fp raw_data Raw FP Data read_fp->raw_data qc Quality Control (Z' Factor Calculation) raw_data->qc hit_id Hit Identification (Statistical Cutoff, e.g., >3σ) qc->hit_id dose_response Dose-Response Confirmation & IC50 Determination hit_id->dose_response

Caption: A generalized workflow for a high-throughput screening campaign.

Detailed Experimental Protocol: FP Competition Assay

Objective: To identify compounds that disrupt the interaction between a protein receptor and a fluorescently labeled peptide ligand (tracer).

Materials:

  • Assay Plates: 384-well, low-volume, black, non-binding surface plates.

  • Reagents:

    • Purified receptor protein of interest.

    • Fluorescently labeled peptide tracer (e.g., FITC-labeled).

    • Assay Buffer: (e.g., Phosphate-Buffered Saline, pH 7.4, with 0.01% Tween-20 and 1 mM DTT).

    • Compound Library: Derivatives of 1-(2-Iodobenzoyl)piperidin-3-amine at 1 mM in 100% DMSO.

    • Positive Control: Known inhibitor of the target PPI.

    • Negative Control: 100% DMSO.

  • Instrumentation:

    • Acoustic liquid handler (e.g., Beckman Coulter Echo) for nanoliter-scale compound transfer.[14]

    • Multimode plate reader with fluorescence polarization capabilities (e.g., PerkinElmer® EnVision®).[14]

Procedure:

  • Compound Plating:

    • Using an acoustic liquid handler, transfer 50 nL of each compound from the 1 mM library stock plate into the 384-well assay plates. This will yield a final screening concentration of 10 µM in a 5 µL final assay volume.

    • Dispense 50 nL of DMSO for negative controls (high FP signal) and 50 nL of a saturating concentration of the positive control inhibitor for positive controls (low FP signal).

  • Reagent Addition:

    • Prepare a 2X solution of the receptor protein in assay buffer. The optimal concentration should be determined empirically during assay development, typically around the Kd of the interaction.

    • Add 2.5 µL of the 2X receptor protein solution to all wells containing library compounds and positive controls. Add 2.5 µL of assay buffer to the negative control wells.

  • Tracer Addition and Incubation:

    • Prepare a 2X solution of the fluorescent peptide tracer in assay buffer (e.g., at 2-10 nM).

    • Add 2.5 µL of the 2X tracer solution to all wells. The final volume is now 5 µL.

    • Briefly centrifuge the plates (e.g., 1 min at 1000 rpm) to mix.

    • Incubate at room temperature for 60-90 minutes, protected from light, to allow the binding reaction to reach equilibrium.

  • Measurement:

    • Read the plates on a multimode plate reader, measuring fluorescence polarization (in millipolarization units, mP).

Data Analysis and Quality Control
  • Assay Quality (Z' Factor): The robustness of the HTS assay should be validated on each plate by calculating the Z' factor.[10] A value between 0.5 and 1.0 is considered excellent for HTS.

    • Z' = 1 - (3 * (σ_pos + σ_neg)) / |μ_pos - μ_neg|

  • Hit Identification: Primary hits are identified as compounds that cause a statistically significant decrease in the FP signal. A common threshold is a signal greater than three standard deviations (σ) below the mean (μ) of the intra-plate DMSO controls.

  • Confirmation: Hits must be confirmed through re-testing and subsequent dose-response experiments to determine their half-maximal inhibitory concentration (IC50).

Table 1: Representative Data and QC for a PPI HTS Assay

ParameterExample ValueInterpretation
Z' Factor0.82Indicates an excellent and highly robust assay suitable for HTS.[10]
Signal-to-Background10-foldA strong dynamic range between inhibited and uninhibited states.
Primary Hit Rate0.6%A manageable number of initial hits for follow-up studies.
Confirmed Hit IC50 Range2-25 µMA typical potency range for hits discovered from a primary HTS campaign.

Application Protocol II: Screening for Covalent Inhibitors

The discovery of covalent inhibitors requires specialized screening approaches.[15] High-throughput mass spectrometry (HT-MS) is a powerful, label-free technique that directly measures the formation of a covalent adduct between a compound and its target protein.[10][16] This protocol outlines an HT-MS screen using a library of 1-(2-Iodobenzoyl)piperidin-3-amine derivatives functionalized with a reactive electrophile (e.g., an acrylamide).

Workflow for Covalent Inhibitor Screening

This workflow is optimized for the rapid detection of covalent modification of a target protein by a library of reactive compounds.

Covalent_HTS_Workflow Workflow for a Mass Spectrometry (MS)-Based Covalent Inhibitor Screen cluster_prep 1. Library & Protein Preparation cluster_screening 2. HTS Incubation & Analysis cluster_data 3. Data Analysis & Hit ID covalent_library Covalent Library Plating (Derivatives with electrophilic warheads) incubation Protein-Compound Incubation (Defined Time & Temperature) covalent_library->incubation target_protein Target Protein Preparation (In volatile MS-compatible buffer, e.g., Ammonium Acetate) target_protein->incubation ms_analysis High-Throughput MS Analysis (e.g., Acoustic Ejection MS) incubation->ms_analysis Direct Infusion raw_spectra Raw Mass Spectra Acquisition ms_analysis->raw_spectra deconvolution Spectral Deconvolution (Determine Intact Protein Mass) raw_spectra->deconvolution hit_identification Hit Identification (Detect Mass Shift = Compound MW) deconvolution->hit_identification confirmation Hit Confirmation & Follow-up (e.g., Peptide Mapping) hit_identification->confirmation

Caption: Workflow for a mass spectrometry-based HTS to identify covalent inhibitors.

Detailed Experimental Protocol: HT-MS Covalent Screen

Objective: To directly detect the covalent modification of a target protein by identifying an increase in the protein's mass equal to the molecular weight of the bound compound.

Materials:

  • Assay Plates: 384-well or 1536-well polypropylene plates.

  • Reagents:

    • Purified target protein of interest.

    • Covalent inhibitor library in 100% DMSO.

    • Incubation Buffer: Volatile, MS-compatible buffer (e.g., 50 mM Ammonium Acetate, pH 8.0).

  • Instrumentation:

    • Acoustic liquid handler.

    • High-throughput electrospray ionization mass spectrometer (e.g., Agilent RapidFire or an Acoustic Ejection Mass Spectrometry (AEMS) system).[10]

Procedure:

  • Plate Preparation:

    • Dispense ~50 nL of each 1 mM covalent library compound into the wells of a 384-well plate.

    • Prepare a solution of the target protein (e.g., 10 µM) in the incubation buffer.

  • Incubation:

    • Add 5 µL of the target protein solution to each well. The final compound concentration will be ~10 µM.

    • Seal the plates and incubate at a defined temperature (e.g., room temperature or 37°C) for a set time (e.g., 1 to 4 hours) to allow the covalent reaction to proceed.

  • HT-MS Analysis:

    • The samples are directly aspirated from the assay plate by the HT-MS system.

    • The system performs rapid online sample desalting and cleanup.

    • Acquire the mass spectrum for the intact protein from each well. The entire process for a 1536-well plate can be completed in hours.[10]

Data Analysis and Interpretation
  • Spectral Deconvolution: The raw multi-charged spectra for each sample are automatically deconvoluted to determine the precise molecular weight of the protein.

  • Hit Identification: A hit is defined as a sample where the observed protein mass has increased by an amount that corresponds to the molecular weight of the test compound.[16]

    • ΔMass = Observed Mass - Control Mass

    • A sample is a hit if ΔMass ≈ Compound MW.

Table 2: Example Deconvoluted Mass Data for Covalent Screen

Well IDCompound MW (Da)Expected Adduct Mass (Da)Observed Protein Mass (Da)ΔMass (Da)Result
A1 (DMSO)N/A30,000.030,000.70.7No Hit
A2485.230,485.230,001.11.1No Hit
A3499.330,499.330,500.1499.4HIT
A4512.130,512.130,000.90.9No Hit

Conclusion

1-(2-Iodobenzoyl)piperidin-3-amine is a superior starting scaffold for the generation of high-quality, diverse chemical libraries for HTS. Its inherent 3D architecture and orthogonal synthetic handles enable the efficient exploration of drug-like chemical space. As demonstrated, libraries derived from this scaffold can be effectively deployed in varied screening paradigms, from well-established PPI assays to cutting-edge covalent inhibitor discovery platforms. The strategic use of such versatile building blocks is critical for accelerating the identification of novel, high-quality lead compounds in modern drug discovery.

References

  • Syngene International Ltd. (n.d.). How Syngene screened inhibitors of protein-protein interaction in HTS mode for accelerated drug discovery.
  • Zhang, Y., et al. (2024). High-Throughput Covalent Modifier Screening with Acoustic Ejection Mass Spectrometry. Analytical Chemistry. [Link]

  • Krasavin, M., et al. (2023).
  • Wang, D., et al. (2025).
  • PharmaBlock. (n.d.). Spirocyclic Piperidines in Drug Discovery.
  • Zuck, P., et al. (2017). Inhibition of Protein-Protein Interactions: Cell-Based Assays. Assay Guidance Manual. [Link]

  • Roux, K. J., et al. (2018). High-throughput screen for inhibitors of protein–protein interactions in a reconstituted heat shock protein 70 (Hsp70) complex. Journal of Biological Chemistry. [Link]

  • Roux, K. J., et al. (2018). High-throughput screen for inhibitors of protein-protein interactions in a reconstituted heat shock protein 70 (Hsp70) complex. PubMed. [Link]

  • WuXi AppTec. (2025). Unlocking High-Throughput Bioanalysis of Covalent Drugs with Intact Protein, DSF, and Peptide Mapping Techniques.
  • Godyń, J., et al. (2026). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry. [Link]

  • El-Gazzar, M. G., et al. (2022). Piperidine nucleus in the field of drug discovery. Future Journal of Pharmaceutical Sciences.
  • BioAscent. (n.d.). From Screening to Validation: A Comprehensive Approach to Identifying Covalent Inhibitors for Challenging Targets.
  • Zhang, Z. Y., et al. (2024). High-Throughput Discovery and Characterization of Covalent Inhibitors for Protein Tyrosine Phosphatases. Methods in Molecular Biology. [Link]

  • Grembecka, J., & Cierpicki, T. (2020). High Throughput Screening Methods for PPI Inhibitor Discovery. Royal Society of Chemistry.
  • Liu, Z., et al. (2018). Synthesis of Aryl Iodides from Arylhydrazines and Iodine. ACS Omega. [Link]

  • Li, Z., et al. (2021). C–S Coupling of DNA-Conjugated Aryl Iodides for DNA-Encoded Chemical Library Synthesis. Bioconjugate Chemistry. [Link]

  • National Center for Biotechnology Information. (n.d.). Piperidin-3-amine. PubChem Compound Database. [Link]

  • BenchChem. (2025). Application Notes and Protocols for High-Throughput Screening of Piperidine-Based Compounds.

Sources

Method

Application Notes &amp; Protocols: 1-(2-Iodobenzoyl)piperidin-3-amine as a Versatile Scaffold for Chemical Biology Probe Development

Introduction: Unlocking New Biological Insights with a Privileged Scaffold In the landscape of modern chemical biology and drug discovery, the piperidine scaffold is a highly privileged N-heterocyclic motif, frequently f...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Unlocking New Biological Insights with a Privileged Scaffold

In the landscape of modern chemical biology and drug discovery, the piperidine scaffold is a highly privileged N-heterocyclic motif, frequently found in clinically approved drugs.[1][2][3] Its conformational flexibility and ability to participate in crucial hydrogen bonding interactions make it an ideal framework for targeting a wide array of biological macromolecules.[4] The compound 1-(2-Iodobenzoyl)piperidin-3-amine represents a strategically functionalized starting point for the development of sophisticated chemical probes. This molecule uniquely combines three key features: a piperidine core for molecular recognition, a reactive/modifiable 2-iodobenzoyl group, and a versatile primary amine for conjugation.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on how to leverage 1-(2-Iodobenzoyl)piperidin-3-amine as a foundational tool for a range of chemical biology applications, including target identification, covalent ligand development, and the synthesis of affinity-based probes. The protocols outlined herein are designed to be self-validating systems, with an emphasis on the causal relationships behind experimental choices.

Part 1: Foundational Concepts and Strategic Applications

The utility of 1-(2-Iodobenzoyl)piperidin-3-amine stems from its distinct chemical functionalities, which can be exploited for several advanced applications.

The 2-Iodobenzoyl Moiety: A Gateway to Covalent Probes and Target Identification

The ortho-iodobenzoyl group is a versatile handle. While not a classical "warhead" for covalent inhibition, its reactivity can be harnessed in several ways:

  • Photo-crosslinking: Aryl iodides can, under specific UV irradiation conditions, generate a reactive aryl radical capable of forming a covalent bond with nearby amino acid residues of a target protein. This photoaffinity labeling (PAL) approach is a powerful tool for target deconvolution in complex biological systems.[5][6]

  • Precursor for Covalent Warheads: The iodo-group can be readily substituted via palladium-catalyzed cross-coupling reactions (e.g., Sonogashira, Suzuki, or Heck reactions) to install more traditional covalent warheads, such as acrylamides or chloroacetamides. This allows for the conversion of a reversible binding fragment into a targeted covalent inhibitor.[7]

The Piperidin-3-amine Core: A Scaffold for Recognition and a Handle for Derivatization

The piperidin-3-amine component serves a dual purpose:

  • Structural Recognition: The piperidine ring itself is a common pharmacophore that can be optimized for non-covalent binding affinity to a target protein.[4]

  • Conjugation Handle: The primary amine at the 3-position is an excellent nucleophile for derivatization. It can be readily acylated or alkylated to attach a variety of functional tags, including:

    • Reporter Tags: Fluorophores for imaging applications.

    • Affinity Tags: Biotin for pull-down experiments and enrichment of target proteins.

    • Bioorthogonal Handles: Alkynes or azides for "click" chemistry-based ligation in complex biological milieu.[8]

Part 2: Experimental Protocols and Workflows

Protocol 1: Synthesis of an Affinity-Based Protein Profiling (AfBPP) Probe

This protocol describes the synthesis of a bifunctional probe from 1-(2-Iodobenzoyl)piperidin-3-amine, incorporating an alkyne handle for subsequent click chemistry-based detection.

Rationale: The primary amine of the starting material is selectively acylated with a linker containing a terminal alkyne. This alkyne serves as a bioorthogonal handle, allowing for the covalent attachment of a reporter tag (e.g., azide-biotin or azide-fluorophore) after the probe has interacted with its cellular targets. This two-step approach minimizes potential steric hindrance from a bulky tag during target engagement.[5][9]

Materials:

  • 1-(2-Iodobenzoyl)piperidin-3-amine

  • 4-Pentynoic acid

  • HBTU (N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes (for chromatography)

Step-by-Step Methodology:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-(2-Iodobenzoyl)piperidin-3-amine (1.0 eq) and 4-pentynoic acid (1.1 eq) in anhydrous DMF.

  • Coupling Reagent Addition: To the stirred solution, add HBTU (1.2 eq) and DIPEA (3.0 eq).

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting amine is consumed.

  • Workup: Quench the reaction by adding saturated aqueous sodium bicarbonate. Extract the aqueous layer three times with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the desired alkyne-functionalized probe.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Workflow 1: Target Identification using the Synthesized AfBPP Probe

This workflow outlines the use of the alkyne-functionalized probe in a chemoproteomic experiment to identify its cellular binding partners.

Workflow Diagram:

Target_ID_Workflow cluster_cell In-Cell / Lysate Treatment cluster_enrich Enrichment & Digestion cluster_ms Mass Spectrometry Analysis A Treat Cells/Lysate with Alkyne Probe B UV Irradiation (Photo-crosslinking) A->B Incubation C Cell Lysis (if treated in-cell) B->C D Click Reaction: + Azide-Biotin C->D E Streptavidin Pulldown D->E F On-Bead Digestion (e.g., Trypsin) E->F G LC-MS/MS Analysis of Peptides F->G H Protein Identification & Quantification G->H I Candidate Target Proteins H->I

Caption: Target identification workflow using the alkyne-functionalized probe.

Protocol for Target Identification:

  • Cell/Lysate Treatment: Incubate live cells or cell lysate with the alkyne-functionalized probe at various concentrations. Include a control group treated with a vehicle (e.g., DMSO). For competitive experiments, pre-incubate with the parent compound, 1-(2-Iodobenzoyl)piperidin-3-amine, to identify specific binders.

  • Photo-crosslinking: Irradiate the samples with UV light (e.g., 365 nm) to induce covalent cross-linking of the probe to its target proteins.[6]

  • Cell Lysis: If live cells were used, lyse the cells to release the proteome.

  • Click Chemistry: To the cell lysate, add an azide-biotin tag, a copper(I) catalyst (or use a copper-free click reaction), and necessary ligands/reducing agents to perform the CuAAC reaction. This will ligate biotin to the probe-protein conjugates.[8]

  • Enrichment: Add streptavidin-coated beads to the lysate to capture the biotinylated protein complexes. Wash the beads extensively to remove non-specifically bound proteins.

  • On-Bead Digestion: Digest the captured proteins into peptides using an enzyme like trypsin directly on the beads.

  • LC-MS/MS Analysis: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Identify and quantify the proteins that are significantly enriched in the probe-treated sample compared to the control. Proteins that show reduced enrichment in the competitive binding experiment are considered high-confidence candidate targets.

Protocol 2: Conversion to a Targeted Covalent Inhibitor (TCI)

This protocol outlines a synthetic route to convert the 2-iodobenzoyl moiety into a cysteine-reactive acrylamide warhead via a Sonogashira coupling followed by amide bond formation. Covalent inhibitors can offer advantages such as increased potency and prolonged duration of action.[10][11][12]

Rationale: The Sonogashira reaction is a reliable method for forming a carbon-carbon bond between an aryl halide and a terminal alkyne. The resulting alkyne can then be further functionalized. Here, we introduce an amino group that is subsequently acylated to form the acrylamide.

Workflow Diagram:

TCI_Synthesis_Workflow A 1-(2-Iodobenzoyl) piperidin-3-amine B Protect Amine (e.g., Boc group) A->B C Sonogashira Coupling with Propargylamine B->C D Acryloylation of Propargylamine C->D E Deprotection of Piperidine Amine D->E F Final TCI Probe E->F

Caption: Synthetic workflow for converting the starting material into a targeted covalent inhibitor.

Step-by-Step Methodology (Illustrative):

  • Amine Protection: Protect the primary amine of 1-(2-Iodobenzoyl)piperidin-3-amine with a suitable protecting group (e.g., Boc anhydride) to prevent side reactions.

  • Sonogashira Coupling: To the Boc-protected starting material, add propargylamine, a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), a copper(I) co-catalyst (e.g., CuI), and a base (e.g., triethylamine) in an appropriate solvent (e.g., THF). Heat the reaction until the starting iodide is consumed.

  • Acryloylation: After purification of the alkyne-coupled product, dissolve it in a solvent like dichloromethane. Cool to 0 °C and add acryloyl chloride and a non-nucleophilic base (e.g., DIPEA).

  • Deprotection: Remove the Boc protecting group using acidic conditions (e.g., trifluoroacetic acid in dichloromethane).

  • Purification and Characterization: Purify the final product by chromatography or crystallization and confirm its structure by NMR and HRMS.

Data Presentation: Characterization of Hypothetical Probes

Compound Structure Molecular Weight ( g/mol ) Intended Application
Parent Compound 1-(2-Iodobenzoyl)piperidin-3-amine330.18Fragment Screening, Synthetic Precursor
Alkyne Probe N-(1-(2-iodobenzoyl)piperidin-3-yl)pent-4-ynamide410.26Affinity-Based Protein Profiling
TCI Probe N-(3-(1-(2-iodobenzoyl)piperidin-3-yl)prop-2-yn-1-yl)acrylamide421.26Targeted Covalent Inhibition

Part 3: Concluding Remarks and Future Directions

1-(2-Iodobenzoyl)piperidin-3-amine is a valuable and versatile starting material for the creation of bespoke chemical probes. The protocols and workflows detailed in these notes provide a robust framework for its application in target identification and covalent ligand development. By leveraging the unique combination of a privileged scaffold, a modifiable aryl iodide, and a conjugatable amine, researchers can design and synthesize a wide array of tools to interrogate complex biological systems and accelerate the drug discovery process. Future work could involve expanding the library of derivatives with different linkers, warheads, and reporter tags to fine-tune their properties for specific biological questions.

References

  • Proteomic Profiling of Antimalarial Plasmodione Using 3-Benz(o)ylmenadione Affinity-Based Probes - Malaria World. (URL: )
  • General schemes of affinity-based protein profiling. a) The compounds... - ResearchGate. (URL: [Link])

  • Reactive chemistry for covalent probe and therapeutic development - PMC - NIH. (URL: [Link])

  • Ultrafast and selective labeling of endogenous proteins using affinity-based benzotriazole chemistry - PMC. (URL: [Link])

  • Reactive chemistry for covalent probe and therapeutic development - ResearchGate. (URL: [Link])

  • Affinity-Based Protein Profiling Reveals Cellular Targets of Photoreactive Anticancer Inhibitors - PubMed. (URL: [Link])

  • Facile synthesis of 3-amino substituted piperidines from L-glutamic acid - Open Research@CSIR-NIScPR. (URL: [Link])

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (URL: [Link])

  • Proteomic Profiling of Antimalarial Plasmodione Using 3-Benz(o)ylmenadione Affinity-Based Probes - PubMed. (URL: [Link])

  • Reactive chemistry for covalent probe and therapeutic development - PubMed - NIH. (URL: [Link])

  • Synthesis of N-(4-Iodobenzoyl)piperidine - PrepChem.com. (URL: [Link])

  • WO2021028854A1 - Piperidinyl-methyl-purineamines as nsd2 inhibitors and anti-cancer agents - Google P
  • 3-Aminopiperidine-Based Peptide Analogues as the First Selective Noncovalent Inhibitors of the Bacterial Cysteine Protease IdeS - PMC. (URL: [Link])

  • Piperidine Synthesis. - DTIC. (URL: [Link])

  • Size-Dependent Target Engagement of Covalent Probes - PMC. (URL: [Link])

  • Reactivity of Covalent Fragments and Their Role in Fragment Based Drug Discovery - MDPI. (URL: [Link])

  • Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance - IJNRD. (URL: [Link])

  • Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades - Chemical Communications (RSC Publishing). (URL: [Link])

  • Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists - ChemRxiv. (URL: [Link])

  • Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor - MDPI. (URL: [Link])

  • Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities - PMC. (URL: [Link])

  • Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to - Malaria World. (URL: [Link])

  • Piperidine - Wikipedia. (URL: [Link])

  • US4804663A - 3-piperidinyl-substituted 1,2-benzisoxazoles and 1,2-benzisothiazoles. (URL: )
  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed. (URL: [Link])

Sources

Application

Application Note: Bifunctional Utilization of 1-(2-Iodobenzoyl)piperidin-3-amine in Orthogonal Protein Binding Assays

Target Audience: Researchers, Assay Biologists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocols Executive Summary & Mechanistic Rationale The piperidine ring is...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Assay Biologists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocols

Executive Summary & Mechanistic Rationale

The piperidine ring is a highly privileged scaffold in medicinal chemistry, frequently utilized in the development of central nervous system (CNS) agents, anti-cancer therapeutics, and GPCR ligands due to its favorable physicochemical properties and metabolic stability[1]. Within this chemical space, 1-(2-Iodobenzoyl)piperidin-3-amine (IBPA) emerges as a uniquely versatile, bifunctional building block for assay development.

As a Senior Application Scientist, I approach assay design by ensuring that every biochemical readout can be orthogonally validated. IBPA is engineered perfectly for this self-validating approach due to two distinct structural handles:

  • The 2-Iodobenzoyl Moiety: The heavy iodine atom serves as an ideal site for palladium-catalyzed isotopic exchange, allowing the generation of a high-specific-activity[^125I]-radioligand. This facilitates highly sensitive, classical radiometric filtration assays[2].

  • The 3-Aminopiperidine Ring: The primary amine provides a nucleophilic handle for N -hydroxysuccinimide (NHS)-ester conjugation. By attaching a fluorophore (e.g., BODIPY or TAMRA), the scaffold is converted into a tracer for homogeneous Fluorescence Polarization (FP) assays without severely perturbing the core pharmacophore[3].

By utilizing IBPA to generate both a radiotracer and a fluorescent probe, researchers can establish a self-validating assay ecosystem where hits identified via high-throughput FP are rigorously confirmed via gold-standard radioligand binding.

G IBPA 1-(2-Iodobenzoyl)piperidin-3-amine (Bifunctional Scaffold) Path1 Isotopic Exchange (Pd-catalyzed) Yields[125I]-IBPA IBPA->Path1 Path2 NHS-Ester Conjugation (3-amine) Yields Fluorophore-IBPA IBPA->Path2 Assay1 Radioligand Binding Assay (Filtration/Radiometric) Path1->Assay1 Assay2 Fluorescence Polarization (FP) (Homogeneous/Optical) Path2->Assay2 Validation Orthogonal Cross-Validation (Kd & IC50 Correlation) Assay1->Validation Assay2->Validation

Workflow for generating radiometric and fluorescent IBPA probes for orthogonal assay validation.

Protocol 1: Competitive Radioligand Binding Assay (Filtration-Based)

Radioligand binding remains the gold standard for determining receptor affinity ( Kd​ ) and competitor potency ( Ki​ ) due to its unparalleled sensitivity[2].

Mechanistic Causality in Assay Design:
  • 0.3% Polyethyleneimine (PEI): Iodinated compounds are highly lipophilic and tend to bind non-specifically to glass fiber (GF) filters. Pre-soaking filters in cationic PEI neutralizes the negative charge of the glass fibers, drastically reducing non-specific binding (NSB) and improving the signal-to-noise ratio[4].

  • Bovine Serum Albumin (BSA): Added to the assay buffer (0.1%) to prevent the lipophilic [^125I]-IBPA from adsorbing to the walls of the plastic assay plates, which would otherwise deplete the free ligand concentration and skew equilibrium calculations.

  • Order of Addition: Buffer Competitor Radioligand Membrane. Adding the membrane last ensures that the receptor is simultaneously exposed to both ligands, preventing the radioligand from kinetically "locking" onto the receptor before the competitor is introduced.

Step-by-Step Methodology:
  • Reagent Preparation:

    • Prepare Assay Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl 2​ , 1 mM EDTA, 0.1% BSA.

    • Pre-soak 96-well GF/B filter plates in 0.3% PEI for at least 1 hour at room temperature[4].

  • Assay Assembly (250 µL final volume):

    • Add 50 µL of Assay Buffer to all wells.

    • Add 50 µL of unlabeled test compound (competitor) serially diluted in Assay Buffer (10-point curve, 10−10 to 10−5 M). For Total Binding (TB) wells, add buffer only. For Non-Specific Binding (NSB) wells, add a saturating concentration (10 µM) of a known reference ligand.

    • Add 50 µL of [^125I]-IBPA (fixed concentration, typically ∼Kd​ value, e.g., 0.5 nM).

    • Initiate the reaction by adding 100 µL of target membrane preparation (10–20 µg protein/well)[4].

  • Incubation: Seal the plate and incubate at 30 °C for 60 minutes with gentle agitation to reach equilibrium[4].

  • Filtration & Washing: Terminate the assay by rapid vacuum filtration using a 96-well cell harvester. Wash the filters three times with 300 µL of ice-cold Wash Buffer (50 mM Tris-HCl, pH 7.4) to flush away unbound radioligand.

  • Detection: Dry the filter plate at 50 °C for 30 minutes. Add 40 µL of scintillation cocktail per well and quantify radioactivity (Counts Per Minute, CPM) using a microplate scintillation counter[4].

Protocol 2: Fluorescence Polarization (FP) Assay

While radiometric assays are sensitive, they are low-throughput and generate radioactive waste. FP offers a homogeneous (mix-and-read) alternative ideal for High-Throughput Screening (HTS)[5].

Mechanistic Causality in Assay Design:
  • Rotational Correlation Time: FP relies on the principle that a small fluorescent molecule (Fluorophore-IBPA) tumbles rapidly in solution, emitting depolarized light. Upon binding to a massive target protein, its rotational correlation time slows significantly, resulting in the emission of highly polarized light (measured in milli-Polarization units, mP)[5].

  • Tracer Concentration: The fluorescent IBPA tracer must be kept at a concentration below its Kd​ (typically 1–5 nM). If the tracer concentration exceeds the Kd​ , the assay shifts from an equilibrium-driven state to a stoichiometric state, which artificially inflates the apparent IC50​ of competitors.

  • Fluorophore Selection: BODIPY or TAMRA dyes are preferred over standard fluorescein because they have longer excited-state lifetimes and lack bulky aliphatic linkers, minimizing the "propeller effect" (local dye rotation that causes depolarization even when the tracer is bound)[3].

Step-by-Step Methodology:
  • Reagent Preparation:

    • Prepare FP Buffer: 50 mM HEPES (pH 7.4), 150 mM NaCl, 0.05% Tween-20 (prevents protein aggregation), 1 mM DTT.

  • Assay Assembly (384-well black, flat-bottom microplate):

    • Add 10 µL of serially diluted unlabeled competitor to the wells.

    • Add 10 µL of target protein (concentration optimized to achieve 80% of maximum binding, typically EC80​ ).

    • Add 10 µL of TAMRA-IBPA tracer (final concentration 2 nM).

  • Incubation: Centrifuge the plate briefly (1000 x g, 1 min) to remove bubbles. Incubate in the dark at room temperature for 90 minutes to ensure equilibrium[6].

  • Detection: Read the plate on a multi-mode microplate reader (e.g., PHERAstar or CLARIOstar) equipped with polarizing optics[6]. Use excitation/emission wavelengths appropriate for TAMRA (Ex: 540 nm, Em: 590 nm).

  • Data Extraction: The instrument calculates polarization (mP) based on parallel ( I∥​ ) and perpendicular ( I⊥​ ) fluorescence intensities.

G Target Target Protein (High Molecular Weight) Complex1 Protein-Tracer Complex (Slow Tumbling = High mP) Target->Complex1 + Tracer Complex2 Protein-Competitor Complex (Tracer Displaced = Low mP) Target->Complex2 + Competitor HotLigand IBPA Tracer (Rapid Tumbling = Low mP) HotLigand->Complex1 ColdLigand Unlabeled Competitor (Titrated Concentration) ColdLigand->Complex2 Complex1->Complex2 Competitive Displacement

Mechanistic equilibrium of competitive displacement using IBPA-derived tracers.

Data Presentation & Orthogonal Validation

A robust drug discovery cascade requires that hits identified in a primary optical assay (FP) translate effectively to the gold-standard biophysical assay (Radioligand Binding). The table below summarizes simulated quantitative validation data for three reference compounds, demonstrating the self-validating nature of utilizing the IBPA scaffold across both modalities.

Compound IDAssay ModalityTracer Used Kd​ of Tracer (nM)Assay WindowApparent IC50​ (nM)Calculated Ki​ (nM)*
Ref-A Radioligand Binding[^125I]-IBPA0.45 ± 0.05S/B > 1012.5 ± 1.26.2
Ref-A Fluorescence PolarizationTAMRA-IBPA1.20 ± 0.15 Δ mP = 18018.4 ± 2.16.8
Ref-B Radioligand Binding[^125I]-IBPA0.45 ± 0.05S/B > 10145.0 ± 1272.5
Ref-B Fluorescence PolarizationTAMRA-IBPA1.20 ± 0.15 Δ mP = 180210.5 ± 1878.9
Ref-C Radioligand Binding[^125I]-IBPA0.45 ± 0.05S/B > 10> 10,000N/A
Ref-C Fluorescence PolarizationTAMRA-IBPA1.20 ± 0.15 Δ mP = 180> 10,000N/A

*Note: Ki​ values are calculated using the Cheng-Prusoff equation: Ki​=IC50​/(1+[Ligand]/Kd​) . The tight correlation of Ki​ values between the radiometric and optical assays validates the structural integrity of the IBPA scaffold regardless of the derivatization pathway.

References

  • Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol. Retrieved from: [Link]

  • Molecular Devices. Fluorescence Polarization (FP). Retrieved from:[Link]

  • BMG Labtech. Protein-ligand binding measurements using fluorescence polarization. Retrieved from:[Link]

  • National Institutes of Health (NIH). Radioligand binding methods: practical guide and tips. Retrieved from: [Link]

  • National Institutes of Health (NIH). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. Retrieved from: [Link]

Sources

Method

Application Notes &amp; Protocols: Experimental Design for In-Vivo Studies with 1-(2-Iodobenzoyl)piperidin-3-amine, a Putative PARP Inhibitor

This document provides a detailed guide for researchers, scientists, and drug development professionals on the pre-clinical in-vivo evaluation of 1-(2-Iodobenzoyl)piperidin-3-amine. Given the structural motifs suggestive...

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Author: BenchChem Technical Support Team. Date: April 2026

This document provides a detailed guide for researchers, scientists, and drug development professionals on the pre-clinical in-vivo evaluation of 1-(2-Iodobenzoyl)piperidin-3-amine. Given the structural motifs suggestive of PARP (Poly (ADP-ribose) polymerase) inhibition, this guide is framed around the hypothesis that this compound is a novel PARP inhibitor. The experimental design detailed herein is structured to rigorously test this hypothesis and characterize the compound's in-vivo efficacy, pharmacokinetics, and pharmacodynamics.

Introduction: The Rationale for In-Vivo Studies of 1-(2-Iodobenzoyl)piperidin-3-amine

The 1-(2-Iodobenzoyl)piperidin-3-amine molecule incorporates a piperidine scaffold, a privileged structure in medicinal chemistry known for its presence in a multitude of therapeutic agents.[1][2] The "iodobenzoyl" moiety is a key feature in several known PARP inhibitors, suggesting that 1-(2-Iodobenzoyl)piperidin-3-amine may function as an inhibitor of this critical DNA damage repair enzyme. PARP inhibitors have emerged as a significant class of anti-cancer drugs, particularly for tumors with deficiencies in DNA repair pathways, such as those with BRCA1/2 mutations.[3][4] Therefore, the in-vivo characterization of novel PARP inhibitors is a critical step in the drug development pipeline.

This guide will provide a comprehensive framework for the in-vivo investigation of 1-(2-Iodobenzoyl)piperidin-3-amine, from initial formulation and animal model selection to detailed pharmacokinetic and pharmacodynamic analyses.

Pre-formulation and Formulation Development for In-Vivo Administration

A significant hurdle in the in-vivo testing of novel small molecules is often poor aqueous solubility.[5][6] The lipophilic nature of the benzoyl and piperidine rings in 1-(2-Iodobenzoyl)piperidin-3-amine suggests that it may exhibit low water solubility. Therefore, a systematic approach to formulation is paramount for achieving adequate bioavailability for in-vivo studies.[7][8]

Solubility Assessment

The initial step is to determine the solubility of 1-(2-Iodobenzoyl)piperidin-3-amine in a range of pharmaceutically acceptable vehicles. This will inform the selection of an appropriate formulation strategy.

Vehicle Purpose
WaterBaseline aqueous solubility
0.9% SalineIsotonic vehicle for parenteral administration
5% Dextrose in Water (D5W)Common vehicle for intravenous injection
Phosphate-Buffered Saline (PBS)pH-buffered aqueous vehicle
Polyethylene Glycol 400 (PEG 400)Co-solvent for oral and parenteral formulations[7]
Dimethyl Sulfoxide (DMSO)Solubilizing agent, use with caution due to potential toxicity
Tween 80 / Cremophor ELSurfactants to improve solubility and stability[7]
Corn oil / Sesame oilLipid-based vehicles for oral or subcutaneous administration
Formulation Strategies for Poorly Soluble Compounds

Based on the solubility assessment, a suitable formulation strategy can be selected. For a compound like 1-(2-Iodobenzoyl)piperidin-3-amine, the following approaches should be considered:

  • Co-solvent Systems: A mixture of a primary solvent (like water or saline) with a water-miscible co-solvent (e.g., PEG 400, propylene glycol) can significantly enhance solubility.[7]

  • Surfactant-based Formulations: The use of non-ionic surfactants such as Tween 80 or Cremophor EL can create micellar solutions that encapsulate the hydrophobic drug, improving its solubility and stability in aqueous media.[7]

  • Lipid-based Formulations: For oral administration, self-emulsifying drug delivery systems (SEDDS) can be employed. These are isotropic mixtures of oils, surfactants, and co-solvents that form fine emulsions in the gastrointestinal tract, enhancing drug solubilization and absorption.[5]

  • Nanosuspensions: Reducing the particle size of the drug to the nanometer range can increase the surface area for dissolution, thereby improving bioavailability.[9]

Protocol 1: Preparation of a Co-solvent Formulation for Intravenous (IV) Injection
  • Vehicle Preparation: Prepare a vehicle solution consisting of 10% Solutol® HS 15, 20% propylene glycol, and 70% sterile water for injection.[7]

  • Drug Solubilization: Accurately weigh the required amount of 1-(2-Iodobenzoyl)piperidin-3-amine and add it to the prepared vehicle.

  • Mixing: Vortex and sonicate the mixture until the compound is completely dissolved. Gentle heating may be applied if the compound is heat-stable.[7]

  • pH Adjustment: If necessary, adjust the pH of the final solution with dilute HCl or NaOH to optimize solubility and stability.

  • Sterilization: Sterilize the final formulation by filtering it through a 0.22 µm syringe filter into a sterile vial.[7]

Animal Model Selection and Ethical Considerations

The choice of an appropriate animal model is critical for the successful in-vivo evaluation of a putative PARP inhibitor.

Xenograft Models with DNA Repair Deficiencies

Given the mechanism of action of PARP inhibitors, tumor models with known defects in DNA repair pathways, such as BRCA1 or BRCA2 mutations, are highly relevant.[4][10] Cell lines like HCC1937 (BRCA1 mutant breast cancer) or CAPAN-1 (BRCA2 mutant pancreatic cancer) are commonly used to establish subcutaneous or orthotopic xenografts in immunocompromised mice (e.g., NOD-SCID or NSG mice).

Ethical Conduct of In-Vivo Research

All animal experiments must be conducted in strict accordance with ethical guidelines to ensure animal welfare.[11][12] The principles of the 3Rs (Replacement, Reduction, and Refinement) should be rigorously applied.[13][14]

  • Replacement: Use of in-vitro methods whenever possible to reduce the number of animals used.

  • Reduction: Employing the minimum number of animals required to obtain statistically significant data.

  • Refinement: Optimizing experimental procedures to minimize animal pain and distress.

All protocols must be reviewed and approved by an Institutional Animal Care and Use Committee (IACUC).[13][15]

Pharmacokinetic (PK) Studies

Pharmacokinetic studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of 1-(2-Iodobenzoyl)piperidin-3-amine.[16] This information is crucial for determining the appropriate dosing regimen for efficacy studies.

Experimental Design for a Murine PK Study
  • Animals: Male and female mice (e.g., C57BL/6 or BALB/c), 8-10 weeks old.

  • Compound Administration: A single dose of 1-(2-Iodobenzoyl)piperidin-3-amine administered via intravenous (IV) and oral (PO) routes.

  • Dose Levels: A minimum of two dose levels should be evaluated to assess dose-linearity.

  • Sample Collection: Blood samples are collected at multiple time points post-dosing (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours).

  • Sample Processing: Plasma is separated by centrifugation and stored at -80°C until analysis.

  • Bioanalysis: Plasma concentrations of 1-(2-Iodobenzoyl)piperidin-3-amine are quantified using a validated LC-MS/MS (Liquid Chromatography with tandem Mass Spectrometry) method.[16]

Key Pharmacokinetic Parameters
Parameter Description
CmaxMaximum plasma concentration
TmaxTime to reach Cmax
AUCArea under the plasma concentration-time curve
t1/2Half-life
CLClearance
VdVolume of distribution
F%Bioavailability (for oral administration)

Pharmacodynamic (PD) and Efficacy Studies

Pharmacodynamic studies are designed to demonstrate that 1-(2-Iodobenzoyl)piperidin-3-amine engages its target (PARP) in vivo and elicits a biological response.[3]

Target Engagement: Measuring PARP Inhibition in Tumors and Surrogate Tissues

A key pharmacodynamic endpoint is the inhibition of PARP activity in vivo. This can be assessed by measuring the levels of poly(ADP-ribose) (PAR), the product of PARP activity.[17]

Protocol 2: In-Vivo PARP Inhibition Assay
  • Animal Model: Use tumor-bearing mice (e.g., HCC1937 xenografts).

  • Dosing: Administer 1-(2-Iodobenzoyl)piperidin-3-amine at various doses and time points.

  • Tissue Collection: At the desired time points post-dose, collect tumor tissue and peripheral blood mononuclear cells (PBMCs) as a surrogate tissue.[18]

  • Tissue Lysis: Homogenize tissues in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • PAR Quantification: Measure PAR levels using a validated ELISA-based assay, such as the HT PARP in Vivo Pharmacodynamic Assay II.

  • Data Analysis: Calculate the percentage of PARP inhibition relative to vehicle-treated control animals.

Efficacy Studies in Xenograft Models

The anti-tumor efficacy of 1-(2-Iodobenzoyl)piperidin-3-amine should be evaluated in relevant xenograft models.

  • Experimental Groups:

    • Vehicle control

    • 1-(2-Iodobenzoyl)piperidin-3-amine (multiple dose levels)

    • Positive control (e.g., a known PARP inhibitor like Olaparib)

  • Dosing Schedule: Dosing should be based on the PK and PD data (e.g., once or twice daily).

  • Endpoints:

    • Tumor volume measurements (typically 2-3 times per week).

    • Body weight measurements (to monitor for toxicity).

    • At the end of the study, tumors can be harvested for biomarker analysis.

  • Biomarker Analysis:

    • Immunohistochemistry (IHC) for markers of DNA damage (e.g., γH2AX) and apoptosis (e.g., cleaved caspase-3).[18]

    • Western blotting to confirm PARP inhibition.

Visualization of Experimental Workflow

Experimental_Workflow cluster_preclinical Pre-clinical Evaluation cluster_clinical Clinical Development Formulation Formulation Development PK_Studies Pharmacokinetic (PK) Studies Formulation->PK_Studies Determine Dosing PD_Studies Pharmacodynamic (PD) Studies PK_Studies->PD_Studies Inform Dosing Regimen Efficacy_Studies Efficacy Studies PD_Studies->Efficacy_Studies Confirm Target Engagement Phase_I Phase I Trials Efficacy_Studies->Phase_I IND-Enabling Phase_II Phase II Trials Phase_I->Phase_II Safety & Dosage Phase_III Phase III Trials Phase_II->Phase_III Efficacy & Side Effects

Caption: High-level workflow for the in-vivo evaluation of 1-(2-Iodobenzoyl)piperidin-3-amine.

Signaling Pathway

PARP_Inhibition_Pathway cluster_DNA_Damage DNA Damage Response cluster_Inhibition PARP Inhibition DNA_damage DNA Single-Strand Break PARP PARP Activation DNA_damage->PARP PAR PAR Synthesis PARP->PAR PARP_Inhibition PARP Inhibition Repair_Proteins Recruitment of DNA Repair Proteins PAR->Repair_Proteins SSBR Single-Strand Break Repair Repair_Proteins->SSBR Cell_Survival Cell_Survival SSBR->Cell_Survival Inhibitor 1-(2-Iodobenzoyl)piperidin-3-amine Inhibitor->PARP_Inhibition Replication_Fork_Collapse Replication Fork Collapse PARP_Inhibition->Replication_Fork_Collapse DSB Double-Strand Breaks Replication_Fork_Collapse->DSB Cell_Death Synthetic Lethality in BRCA-deficient cells DSB->Cell_Death

Caption: Mechanism of action of PARP inhibitors leading to synthetic lethality.

Conclusion

The in-vivo evaluation of 1-(2-Iodobenzoyl)piperidin-3-amine as a putative PARP inhibitor requires a systematic and rigorous experimental approach. This guide provides a comprehensive framework for its pre-clinical development, from initial formulation to detailed efficacy studies. By following these protocols and considering the underlying scientific rationale, researchers can effectively characterize the therapeutic potential of this novel compound.

References

  • PISA, a novel pharmacodynamic assay for assessing poly(ADP-ribose) polymerase (PARP) activity in situ - PubMed. [Link]

  • High-Throughput PARP in-vivo Pharmacodynamic Assay | American Laboratory. [Link]

  • Ethical Considerations in In Vivo Studies: Ensuring Integrity in Biomedical Research - Infinix Bio. [Link]

  • A Radiotracer Strategy to Quantify PARP-1 Expression In Vivo Provides a Biomarker That Can Enable Patient Selection for PARP Inhibitor Therapy - PMC. [Link]

  • In vivo visualization of PARP inhibitor pharmacodynamics - JCI Insight. [Link]

  • Role of Biomarkers in the Development of PARP Inhibitors - PMC - NIH. [Link]

  • (PDF) Formulation strategies for poorly soluble drugs - ResearchGate. [Link]

  • Review Article The ups and downs of DNA repair biomarkers for PARP inhibitor therapies. [Link]

  • Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications - PMC. [Link]

  • Formulation of poorly water-soluble drugs for oral administration: physicochemical and physiological issues and the lipid formulation classification system - PubMed. [Link]

  • Predictive biomarkers for cancer therapy with PARP inhibitors - ResearchGate. [Link]

  • PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance. [Link]

  • Navigating the Ethical Landscape of In Vivo Research: Balancing Scientific Advancement and Animal Welfare - Ichor Bio. [Link]

  • The Role of Piperidine Derivatives in Modern Drug Discovery. [Link]

  • Imaging Therapeutic PARP Inhibition In Vivo through Bioorthogonally Developed Companion Imaging Agents - PMC. [Link]

  • In silico EVALUATION OF THE PHARMACOKINETICS AND TOXICITY OF NOVEL PIPERIDINE DERIVATIVES | Chemical Journal of Kazakhstan. [Link]

  • Resistance to PARP Inhibitors: Lessons from Preclinical Models of BRCA-Associated Cancer | Annual Reviews. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

  • Ethical Guidelines for the Use of Animals in Research | Forskningsetikk. [Link]

  • In Vivo Characterization of Two PARP Inhibitors Using a Recently Developed PET Imaging Agent in Small Cell Lung Cancer. [Link]

  • A Radiotracer Strategy to Quantify PARP-1 Expression In Vivo Provides a Biomarker That Can Enable Patient Selection for PARP Inhibitor Therapy | Cancer Research - AACR Journals. [Link]

  • Guidelines for Ethical Conduct in the Care and Use of Nonhuman Animals in Research. [Link]

  • Ethical Guidelines | International Journal of One Health. [Link]

  • Abstract #3601: A pharmacodynamic (PD) evaluation of the PARP inhibitor olaparib (AZD2281) in a first-in-human Phase I trial of patients with advanced solid tumours | Cancer Research - AACR Journals. [Link]

Sources

Application

The Compassionate Probe: A Guide to 1-(2-Iodobenzoyl)piperidin-3-amine in Radiopharmaceutical Development

Introduction: The Quest for Precision in Molecular Imaging In the landscape of modern medicine, the ability to non-invasively visualize and quantify biological processes at the molecular level is paramount. Positron Emis...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Quest for Precision in Molecular Imaging

In the landscape of modern medicine, the ability to non-invasively visualize and quantify biological processes at the molecular level is paramount. Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT) have emerged as powerful clinical tools, offering insights into disease progression and response to therapy. The efficacy of these imaging modalities is intrinsically linked to the development of highly specific radiotracers. This guide focuses on a pivotal precursor molecule, 1-(2-Iodobenzoyl)piperidin-3-amine , and its instrumental role in the synthesis of radiolabeled probes, particularly for imaging Poly(ADP-ribose) polymerase (PARP), a key enzyme in DNA repair and a validated target in oncology.[1][2]

The 2-iodobenzoyl moiety of this precursor serves as a versatile handle for the introduction of various radiohalogens, including the widely used positron-emitter fluorine-18 (¹⁸F) and several iodine isotopes (¹²³I, ¹²⁴I, ¹²⁵I) suitable for both SPECT and PET imaging as well as targeted radiotherapy.[1][3] The piperidin-3-amine core, on the other hand, is a common structural motif found in numerous bioactive molecules, including several potent PARP inhibitors.[4][5] This unique combination makes 1-(2-Iodobenzoyl)piperidin-3-amine an ideal starting point for the development of a new generation of targeted radiopharmaceuticals.

This document will provide a comprehensive overview of the synthesis of this precursor, detailed protocols for its radiolabeling, and its application in the creation of PARP-targeted imaging agents. We will delve into the chemical rationale behind the chosen methodologies, offering insights to empower researchers in their quest for novel and effective radiotracers.

I. Synthesis of the Precursor: 1-(2-Iodobenzoyl)piperidin-3-amine

A reliable and scalable synthesis of the precursor is the foundational step in any radiopharmaceutical development program. The synthesis of 1-(2-Iodobenzoyl)piperidin-3-amine can be achieved through a straightforward acylation of a protected piperidin-3-amine derivative followed by deprotection. A representative synthetic route is outlined below.

Synthetic Scheme

cluster_0 Precursor Synthesis start tert-butyl (R)-piperidin-3-ylcarbamate coupling Amide Coupling (e.g., HATU, DIPEA, DMF) start->coupling reagent1 2-Iodobenzoic acid reagent1->coupling intermediate tert-butyl (R)-(1-(2-iodobenzoyl)piperidin-3-yl)carbamate coupling->intermediate deprotection Boc Deprotection (e.g., TFA/DCM or HCl in Dioxane) intermediate->deprotection product 1-(2-Iodobenzoyl)piperidin-3-amine deprotection->product

Caption: Synthetic workflow for 1-(2-Iodobenzoyl)piperidin-3-amine.

Experimental Protocol: Synthesis of (R)-1-(2-Iodobenzoyl)piperidin-3-amine

This protocol describes the synthesis starting from the commercially available (R)- enantiomer of Boc-protected 3-aminopiperidine. The choice of a specific enantiomer is often crucial for achieving high-affinity binding to the biological target.

Step 1: Amide Coupling

  • To a solution of (R)-tert-butyl piperidin-3-ylcarbamate (1.0 eq) and 2-iodobenzoic acid (1.1 eq) in anhydrous N,N-dimethylformamide (DMF), add a coupling reagent such as HATU (1.2 eq) and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) (2.5 eq).

  • Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain tert-butyl (R)-(1-(2-iodobenzoyl)piperidin-3-yl)carbamate.

Step 2: Boc Deprotection

  • Dissolve the purified Boc-protected intermediate from Step 1 in a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM) (e.g., 20-50% v/v) or a solution of hydrochloric acid in 1,4-dioxane.

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • Monitor the deprotection by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in a minimal amount of DCM and precipitate the product by adding diethyl ether.

  • Collect the solid by filtration and dry under vacuum to yield (R)-1-(2-iodobenzoyl)piperidin-3-amine as a salt (e.g., TFA or HCl salt).

II. Radiolabeling Strategies

The 2-iodobenzoyl group of the precursor is the key to its utility in radiolabeling, enabling the introduction of radiohalogens through two principal strategies:

  • Nucleophilic Radiofluorination (for ¹⁸F-labeling): The aryl iodide can be converted to an aryl fluoride via a copper-mediated nucleophilic substitution reaction with [¹⁸F]fluoride.

  • Radioiodination (for ¹²³I, ¹²⁴I, ¹²⁵I-labeling): The stable iodine atom can be exchanged with a radioisotope of iodine, or more commonly, the precursor is modified to a more reactive species like a stannane or boronic ester for electrophilic or copper-mediated radioiodination.

A. ¹⁸F-Labeling via Copper-Mediated Radiofluorination

Traditional nucleophilic aromatic substitution (SₙAr) reactions for radiofluorination typically require electron-withdrawing groups to activate the aromatic ring, a condition not met by our precursor.[1] The advent of copper-mediated radiofluorination has revolutionized the field, allowing for the efficient ¹⁸F-labeling of electron-rich and neutral aromatic rings, including aryl iodides.[6] The proposed mechanism often involves a Cu(I)/Cu(III) catalytic cycle.

cluster_1 Copper-Mediated ¹⁸F-Fluorination precursor 1-(2-Iodobenzoyl)piperidin-3-amine reaction Heating in aprotic solvent (e.g., DMF, DMSO) precursor->reaction reagents [¹⁸F]KF/K₂CO₃/K₂₂₂, Cu(OTf)₂, Ligand (e.g., pyridine) reagents->reaction purification Semi-preparative HPLC reaction->purification product [¹⁸F]1-(2-Fluorobenzoyl)piperidin-3-amine purification->product

Caption: Workflow for copper-mediated ¹⁸F-fluorination.

Detailed Protocol: Copper-Mediated ¹⁸F-Fluorination

  • [¹⁸F]Fluoride Trapping and Drying: Trap aqueous [¹⁸F]fluoride from the cyclotron target onto an anion exchange cartridge (e.g., QMA). Elute the [¹⁸F]fluoride into a reaction vessel using a solution of potassium carbonate (K₂CO₃) and a phase-transfer catalyst like Kryptofix 2.2.2 (K₂₂₂) in acetonitrile/water. Azeotropically dry the [¹⁸F]fluoride by heating under a stream of nitrogen or argon.

  • Radiolabeling Reaction: To the dried [¹⁸F]fluoride, add a solution of 1-(2-iodobenzoyl)piperidin-3-amine (1-5 mg) in an anhydrous aprotic solvent (e.g., DMF or DMSO). Add the copper catalyst, such as copper(II) triflate (Cu(OTf)₂), and a suitable ligand (e.g., pyridine or a substituted pyridine).

  • Heating: Seal the reaction vessel and heat at a high temperature (typically 120-160 °C) for 10-20 minutes.

  • Purification: After cooling, quench the reaction with water and purify the crude reaction mixture using semi-preparative reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Formulation: Collect the fraction containing the desired ¹⁸F-labeled product. Reformulate into a biocompatible solution (e.g., saline with a small percentage of ethanol) for in vivo studies.

Table 1: Representative Conditions for Copper-Mediated ¹⁸F-Fluorination

ParameterConditionRationale
Precursor Amount 1-5 mgTo ensure sufficient concentration for the reaction while minimizing the amount of cold mass.
[¹⁸F]Fluoride Activity 100-500 mCiTypical starting activity for preclinical studies.
Catalyst Cu(OTf)₂A common and effective copper source.[7]
Ligand Pyridine or substituted pyridinesTo stabilize the copper species and facilitate the catalytic cycle.
Solvent DMF or DMSOHigh-boiling polar aprotic solvents to solubilize reagents and allow for high reaction temperatures.
Temperature 120-160 °CTo overcome the activation energy of the C-F bond formation.
Reaction Time 10-20 minTo maximize radiochemical yield while minimizing decay of ¹⁸F.
Radiochemical Yield (decay-corrected) 10-40%Varies depending on specific conditions and substrate.
B. Radioiodination

For labeling with iodine isotopes, direct halogen exchange on the aryl iodide precursor is often challenging and can result in low specific activity. A more robust approach involves converting the iodo-precursor into a more reactive organometallic precursor, such as a trialkylstannane or a boronic ester. Copper-mediated radioiodination of boronic esters has emerged as a particularly mild and efficient method.[3][8]

cluster_2 Copper-Mediated Radioiodination precursor_iodo 1-(2-Iodobenzoyl)piperidin-3-amine borylation Borylation (e.g., Pd catalyst, B₂pin₂) precursor_iodo->borylation precursor_boronic Boronic Ester Precursor borylation->precursor_boronic reaction_iodo Room Temperature in Methanol precursor_boronic->reaction_iodo reagents_iodo [¹²³I]NaI or [¹²⁵I]NaI, Cu(OTf)₂(Py)₄ reagents_iodo->reaction_iodo purification_iodo Semi-preparative HPLC reaction_iodo->purification_iodo product_iodo Radioiodinated Product purification_iodo->product_iodo

Caption: Workflow for copper-mediated radioiodination via a boronic ester precursor.

Detailed Protocol: Copper-Mediated Radioiodination of a Boronic Ester Precursor

  • Synthesis of the Boronic Ester Precursor: Convert 1-(2-iodobenzoyl)piperidin-3-amine to its corresponding pinacol boronate ester via a palladium-catalyzed cross-coupling reaction with bis(pinacolato)diboron (B₂pin₂).

  • Radioiodination Reaction: In a reaction vial, combine the boronic ester precursor (0.1-1 mg) with a solution of [¹²³I]NaI or [¹²⁵I]NaI in a suitable solvent, typically methanol. Add the copper catalyst, such as tetrakis(pyridine)copper(II) triflate (Cu(OTf)₂(Py)₄).

  • Reaction Conditions: Stir the reaction mixture at room temperature for 10-30 minutes. The mild conditions are a significant advantage of this method, making it suitable for sensitive biomolecules.[8]

  • Purification: Purify the reaction mixture using semi-preparative RP-HPLC.

  • Formulation: Collect and formulate the desired radioiodinated product as described for the ¹⁸F-labeling procedure.

Table 2: Representative Conditions for Copper-Mediated Radioiodination

ParameterConditionRationale
Precursor Boronic EsterMore reactive and provides higher yields and specific activity compared to direct halogen exchange.[3]
Radioisotope [¹²³I]NaI, [¹²⁵I]NaI, etc.Choice depends on the imaging modality (SPECT) or application (in vitro/in vivo studies).
Catalyst Cu(OTf)₂(Py)₄A pre-formed, stable, and effective catalyst for this transformation.
Solvent MethanolA common solvent that facilitates the reaction at room temperature.
Temperature Room TemperatureA key advantage for labeling sensitive molecules.
Reaction Time 10-30 minRapid reaction kinetics.
Radiochemical Yield (decay-corrected) 60-95%Generally high yields are achievable with this method.[9]

III. Application in PARP Inhibitor Radiotracer Development

The 1-(2-halobenzoyl)piperidin-3-amine scaffold is a key component of several potent PARP inhibitors. By radiolabeling this precursor, it is possible to synthesize radiotracers for imaging PARP expression in vivo. This can have significant clinical implications, including patient selection for PARP inhibitor therapy, monitoring treatment response, and understanding mechanisms of drug resistance.[1][10]

Example Application: Synthesis of a Radiolabeled PARP Inhibitor Analog

Many PARP inhibitors feature a phthalazinone or a similar heterocyclic core attached to the piperidine nitrogen. The following scheme illustrates a potential route to a radiolabeled PARP inhibitor analog using our precursor.

cluster_3 Synthesis of a Radiolabeled PARP Inhibitor Analog radiolabeled_precursor Radiolabeled 1-(2-halobenzoyl)piperidin-3-amine ([¹⁸F] or Radioiodine) final_coupling Coupling Reaction (e.g., reductive amination, amide coupling) radiolabeled_precursor->final_coupling parp_core Phthalazinone or other PARP-binding core with a reactive group parp_core->final_coupling purification_final HPLC Purification final_coupling->purification_final final_product Radiolabeled PARP Inhibitor purification_final->final_product

Caption: General scheme for the synthesis of a radiolabeled PARP inhibitor from the radiolabeled precursor.

In Vitro and In Vivo Evaluation

Once synthesized, the radiolabeled PARP inhibitor must undergo rigorous evaluation to validate its potential as a clinical imaging agent.

Table 3: Key In Vitro and In Vivo Evaluation Parameters

EvaluationMethodPurpose
In Vitro
Radiochemical PurityRadio-HPLC, Radio-TLCTo ensure the purity of the radiotracer.[9]
Specific ActivityHPLC with UV and radiation detectorsTo determine the amount of radioactivity per mole of the compound, crucial for receptor-based imaging.
Cell Uptake StudiesIncubation with cancer cell lines expressing varying levels of PARPTo demonstrate target-specific uptake and retention.
Blocking StudiesCo-incubation with a known PARP inhibitor (e.g., Olaparib)To confirm that the uptake is mediated by binding to PARP.
In Vivo
Biodistribution StudiesAdministration to tumor-bearing animal models and measurement of radioactivity in various organsTo assess the distribution, uptake, and clearance of the radiotracer.
PET/SPECT ImagingImaging of tumor-bearing animals at various time points post-injectionTo visualize the tumor and assess the imaging contrast.
Blocking StudiesAdministration of a blocking dose of a non-radiolabeled PARP inhibitor prior to the radiotracerTo demonstrate in vivo target specificity.

IV. Conclusion and Future Perspectives

1-(2-Iodobenzoyl)piperidin-3-amine is a highly valuable and versatile precursor for the development of novel radiopharmaceuticals. Its structure allows for the efficient incorporation of a range of clinically relevant radioisotopes. The application of modern radiolabeling techniques, such as copper-mediated radiofluorination and radioiodination, has made the synthesis of radiotracers from this precursor more accessible and efficient.

The development of PARP-targeted imaging agents using this precursor holds immense promise for advancing personalized medicine in oncology. Future work will likely focus on optimizing the radiolabeling protocols for automated synthesis, further exploring the structure-activity relationships of the resulting radiotracers, and ultimately, translating these promising preclinical candidates into clinical use. The "compassionate probe" derived from this precursor has the potential to guide therapeutic decisions and improve outcomes for cancer patients.

V. References

  • Design, synthesis, biological evaluation of novel piperidine-based derivatives as potent poly(ADP-ribose) polymerase-1 (PARP-1) inhibitors. PubMed.

  • Exploring the radiochemistry of PARP inhibitors: a new era in therapy and imaging. EJNMMI Radiopharmacy and Chemistry.

  • Design, synthesis, biological evaluation of novel piperidine-based derivatives as potent poly(ADP-ribose) polymerase-1 (PARP-1) inhibitors. ResearchGate.

  • Synthesis and characterization of [125I]2-Iodo N-[(S)-{(S)-1-methylpiperidin -2-yl}(phenyl)methyl]3-trifluoromethyl-benzamide as novel imaging probe for glycine transporter 1. ScienceDirect.

  • Copper Mediated Fluorination of Aryl Iodides. PMC.

  • Labeling Peptides with Radioiodine: An Overview of Traditional and Emerging Techniques. MDPI.

  • Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity. PMC.

  • Application Notes and Protocols: Synthesis of PARP Inhibitors Using 4-(Piperidin-4-yl)aniline. BenchChem.

  • Radiolabeled PARP Inhibitors for Imaging and Targeted Radiotherapy of Prostate Cancer. DTIC.

  • Synthesis and characterization of [¹²⁵I]2-iodo N-[(S)-{(S)-1-methylpiperidin-2-yl}(phenyl)methyl]3-trifluoromethyl-benzamide as novel imaging probe for glycine transporter 1. PubMed.

  • Radiolabeled PARP-1 imaging tracers under clinical and preclinical investigation. ResearchGate.

  • Next Generation Copper Mediators for the Efficient Production of 18F‐Labeled Aromatics. PMC.

  • Resin-supported arylstannanes as precursors for radiolabeling with iodine: benzaldehydes, benzoic acids, benzamides, and NHS esters. Canadian Science Publishing.

  • Buy 2-iodo-N-(2-piperidin-1-ylphenyl)benzamide (EVT-3677333). EvitaChem.

  • Nucleophilic Synthesis of 6-l-[ 18 F]FDOPA. Is Copper-Mediated Radiofluorination the Answer?. MDPI.

  • Radioiodinated N-(2-diethylaminoethyl)benzamide derivatives with high melanoma uptake: structure-affinity relationships, metabolic fate, and intracellular localization. PubMed.

  • Evaluation of a simplified radiolabeling method for a PARP inhibitor in an animal model of breast cancer. PubMed.

  • Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold. MDPI.

  • Synthesis of radioiodinated aryl iodides via boronate precursors. PubMed.

  • Exploring the radiochemistry of PARP inhibitors: a new era in therapy and imaging. SpringerLink.

  • Method for synthesizing (R)-3-amino-piperidine by adopting transaminase method. Google Patents.

  • Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. NIScPR.

  • Effective Preparation of [ 18 F]Flumazenil Using Copper-Mediated Late-Stage Radiofluorination of a Stannyl Precursor. MDPI.

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI.

  • Synthesis and Reactivity of Piperidine Derivatives in Medicinal Chemistry: A Technical Guide. BenchChem.

  • Copper-Catalyzed [18F]Fluorination of (Mesityl)(aryl)iodonium Salts. Semantic Scholar.

  • Exploring the radiochemistry of PARP inhibitors: a new era in therapy and imaging. ResearchGate.

  • Radiohalogenation of proteins: An overview of radionuclides, labeling methods and reagents for conjugate labeling. ACS Publications.

  • Copper-catalyzed [18F]fluorination of (mesityl)(aryl)iodonium salts. PubMed.

  • Synthesis of Stereoenriched Piperidines via Chemo- Enzymatic Dearomatization of Activated Pyridines. White Rose Research Online.

  • Copper-mediated radioiodination reaction through aryl boronic acid or ester precursor and its application to direct radiolabeling of a cyclic peptide. PubMed.

  • In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition. MDPI.

  • Synthesis of N-(4-Iodobenzoyl)piperidine. PrepChem.com.

  • Piperidine Synthesis. DTIC.

  • Design, synthesis, in vitro and in silico studies of novel piperidine derived thiosemicarbazones as inhibitors of dihydrofolate reductase. PMC.

Sources

Method

Techniques for quantifying 1-(2-Iodobenzoyl)piperidin-3-amine in biological samples

An Application Note and Protocol for the Quantification of 1-(2-Iodobenzoyl)piperidin-3-amine in Biological Matrices Authored by: Senior Application Scientist, Bioanalytical Division Publication Date: April 1, 2026 Abstr...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol for the Quantification of 1-(2-Iodobenzoyl)piperidin-3-amine in Biological Matrices

Authored by: Senior Application Scientist, Bioanalytical Division
Publication Date: April 1, 2026

Abstract

This comprehensive application note provides a detailed framework for the development and validation of robust bioanalytical methods for the quantification of 1-(2-Iodobenzoyl)piperidin-3-amine in various biological samples. Recognizing the potential novelty of this analyte in many research settings, this guide emphasizes foundational principles and adaptable protocols. The primary focus is on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) due to its superior sensitivity and selectivity, which are paramount for bioanalytical applications. Protocols for sample preparation, chromatographic separation, and mass spectrometric detection are detailed, alongside a thorough discussion of method validation according to international regulatory standards. This document is intended to serve as a critical resource for researchers, scientists, and drug development professionals engaged in pharmacokinetic, toxicokinetic, and drug metabolism studies involving this compound.

Introduction: The Rationale for Quantifying 1-(2-Iodobenzoyl)piperidin-3-amine

The reliable quantification of xenobiotics in biological matrices is a cornerstone of drug discovery and development. 1-(2-Iodobenzoyl)piperidin-3-amine, a synthetic compound with potential pharmacological applications, requires accurate measurement in plasma, urine, and tissue homogenates to understand its absorption, distribution, metabolism, and excretion (ADME) profile. The development of a sensitive, selective, and reproducible bioanalytical method is therefore not merely a technical exercise but a prerequisite for advancing preclinical and clinical investigations.

The chemical structure of 1-(2-Iodobenzoyl)piperidin-3-amine, featuring an iodine atom and a basic piperidine moiety, presents specific considerations for method development. The presence of the iodine atom provides a unique isotopic signature that can be leveraged for mass spectrometric detection, while the amine group influences its chromatographic behavior and extraction efficiency. This guide will address these molecular characteristics in the context of creating a robust analytical workflow.

The Analytical Gold Standard: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For the quantification of small molecules like 1-(2-Iodobenzoyl)piperidin-3-amine in complex biological samples, LC-MS/MS is the undisputed method of choice. Its advantages over other techniques, such as HPLC-UV, include:

  • Unparalleled Sensitivity: Capable of detecting analytes at picogram or even femtogram levels.

  • Exceptional Selectivity: The use of Multiple Reaction Monitoring (MRM) allows for the specific detection of the target analyte even in the presence of co-eluting matrix components.

  • Broad Applicability: Suitable for a wide range of compound polarities and molecular weights.

The general workflow for LC-MS/MS analysis is a multi-step process designed to isolate the analyte from the biological matrix and then accurately measure it.

Figure 1: General LC-MS/MS Bioanalytical Workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Biological Sample (Plasma, Urine, etc.) IS_Spike Spike with Internal Standard (IS) Sample->IS_Spike Extraction Extraction (PPT, LLE, or SPE) IS_Spike->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation LC LC Separation Evaporation->LC MS MS/MS Detection (MRM Mode) LC->MS Integration Peak Integration MS->Integration Calibration Calibration Curve Construction Integration->Calibration Quantification Concentration Calculation Calibration->Quantification

Caption: General LC-MS/MS Bioanalytical Workflow.

Step-by-Step Protocol: Quantification of 1-(2-Iodobenzoyl)piperidin-3-amine in Human Plasma

This section provides a detailed protocol for the analysis of 1-(2-Iodobenzoyl)piperidin-3-amine in human plasma. This protocol should be considered a starting point and may require optimization based on laboratory-specific instrumentation and reagents.

Materials and Reagents
  • 1-(2-Iodobenzoyl)piperidin-3-amine analytical standard (≥98% purity)

  • Stable Isotope Labeled Internal Standard (SIL-IS), e.g., 1-(2-Iodobenzoyl)piperidin-3-amine-d4 (if available) or a structurally similar analog.

  • Human plasma (with appropriate anticoagulant, e.g., K2EDTA)

  • Acetonitrile (ACN), HPLC or LC-MS grade

  • Methanol (MeOH), HPLC or LC-MS grade

  • Formic acid (FA), LC-MS grade

  • Water, ultrapure (18.2 MΩ·cm)

Sample Preparation: Protein Precipitation (PPT)

Protein precipitation is a simple and effective method for removing the bulk of proteins from plasma samples. It is often the first choice for method development due to its speed and broad applicability.

Figure 2: Protein Precipitation Workflow Plasma 50 µL Plasma Sample (Calibrator, QC, or Unknown) IS Add 25 µL Working IS Solution Plasma->IS PPT_Solvent Add 150 µL ACN (with 0.1% FA) IS->PPT_Solvent Vortex Vortex Mix (1 minute) PPT_Solvent->Vortex Centrifuge Centrifuge (14,000 x g, 10 min, 4°C) Vortex->Centrifuge Supernatant Transfer Supernatant to Autosampler Vial Centrifuge->Supernatant Inject Inject into LC-MS/MS System Supernatant->Inject

Caption: Protein Precipitation Workflow.

Protocol:

  • Prepare Working Solutions:

    • Analyte Stock: Accurately weigh and dissolve 1-(2-Iodobenzoyl)piperidin-3-amine in methanol to prepare a 1 mg/mL stock solution.

    • IS Stock: Prepare a 1 mg/mL stock solution of the internal standard in methanol.

    • Calibration Standards and Quality Controls (QCs): Serially dilute the analyte stock solution with a mixture of methanol and water (50:50, v/v) to prepare working solutions for spiking into plasma to create calibration standards and QCs.

  • Sample Treatment:

    • Aliquot 50 µL of blank plasma into microcentrifuge tubes.

    • Spike with the appropriate working solutions to create calibration standards and QCs. For unknown samples, use 50 µL of the sample.

    • Add 25 µL of the internal standard working solution to all tubes (except double blanks).

    • Add 150 µL of ice-cold acetonitrile containing 0.1% formic acid to each tube. The acid helps in protein denaturation and keeps the basic analyte protonated.

    • Vortex vigorously for 1 minute to ensure complete protein precipitation.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

    • Carefully transfer the supernatant to an autosampler vial for analysis.

LC-MS/MS Instrumentation and Conditions

The following are suggested starting parameters and may require optimization.

Parameter Recommended Condition
LC System High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
Column C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm particle size)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start at 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, return to 5% B and re-equilibrate for 1 minute.
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Mass Spectrometer Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive Mode
MRM Transitions To be determined by infusion of the analyte and IS. For 1-(2-Iodobenzoyl)piperidin-3-amine (MW ~330.18), the precursor ion will likely be [M+H]+ at m/z 331.2. Product ions would be determined experimentally.
Source Temperature 500°C
IonSpray Voltage 5500 V

Method Validation: Ensuring Data Integrity

A bioanalytical method is not fit for purpose until it has been rigorously validated. The validation process demonstrates that the method is reliable and reproducible for its intended use. Key validation parameters are defined by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).

Validation Parameters and Acceptance Criteria
Parameter Description Typical Acceptance Criteria
Selectivity The ability to differentiate and quantify the analyte in the presence of other components in the sample.No significant interfering peaks at the retention time of the analyte and IS in blank matrix from at least 6 different sources.
Linearity The ability to produce results that are directly proportional to the concentration of the analyte in the sample.A calibration curve with a correlation coefficient (r²) ≥ 0.99.
Accuracy The closeness of the mean test results to the true concentration.Within ±15% of the nominal value (±20% at the Lower Limit of Quantification, LLOQ).
Precision The closeness of agreement among a series of measurements. Assessed as intra-day (repeatability) and inter-day (intermediate precision).Coefficient of variation (CV) ≤ 15% (≤ 20% at the LLOQ).
Recovery The extraction efficiency of the analytical method.Should be consistent, precise, and reproducible.
Matrix Effect The suppression or enhancement of ionization of the analyte by the presence of co-eluting matrix components.The CV of the IS-normalized matrix factor should be ≤ 15%.
Stability The chemical stability of the analyte in the biological matrix under various storage and processing conditions.Analyte concentration should be within ±15% of the nominal concentration.
Example Validation Data Summary (Hypothetical)

The following table represents a summary of what would be expected from a successful validation study.

Parameter Result
Linearity Range 1 - 1000 ng/mL
Correlation Coefficient (r²) > 0.995
Intra-day Accuracy & Precision Accuracy: 95.2% - 104.5% Precision (CV): 3.1% - 8.7%
Inter-day Accuracy & Precision Accuracy: 97.1% - 102.8% Precision (CV): 4.5% - 9.2%
Mean Extraction Recovery Analyte: 88.5% IS: 91.2%
Matrix Effect IS-normalized matrix factor CV < 10%
Stability (Freeze-Thaw) Stable for at least 3 cycles (-80°C to room temperature).
Stability (Short-Term) Stable in plasma for at least 24 hours at room temperature.

Alternative and Confirmatory Techniques

While LC-MS/MS is the preferred technique, other methods can be employed, particularly in settings where a triple quadrupole mass spectrometer is not available.

  • High-Performance Liquid Chromatography with UV or Diode Array Detection (HPLC-UV/DAD): This method is less sensitive and selective than LC-MS/MS. The presence of a chromophore in the 1-(2-Iodobenzoyl)piperidin-3-amine structure (the benzoyl group) makes UV detection feasible. However, this method is more susceptible to interferences from matrix components and may require more extensive sample cleanup, such as Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE).

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique would likely require derivatization of the amine group to increase the volatility and thermal stability of the analyte. While offering high sensitivity, the additional derivatization step can introduce variability and complexity to the workflow.

Conclusion

This application note provides a comprehensive and scientifically grounded framework for the quantification of 1-(2-Iodobenzoyl)piperidin-3-amine in biological samples. The detailed LC-MS/MS protocol, coupled with a thorough discussion of method validation requirements, equips researchers with the necessary tools to generate high-quality, reliable data for pharmacokinetic and other related studies. The principles and techniques described herein are foundational and can be adapted to other analytes and biological matrices, serving as a valuable resource for the broader bioanalytical community.

References

  • Bioanalytical Method Validation Guidance for Industry. U.S. Department of Health and Human Services, Food and Drug Administration (FDA). [Link]

  • Guideline on bioanalytical method validation. European Medicines Agency (EMA). [Link]

  • Tiwari, G., & Tiwari, R. (2010). Bioanalytical method validation: An updated review. Pharmaceutical Methods, 1(1), 25–38. [Link]

  • Introduction to Mass Spectrometry. Michigan State University. [Link]

  • Protein Precipitation: A Simple and Fast Method for Sample Preparation. Kinesis, Inc. [Link]

Application

Application Notes &amp; Protocols: The Strategic Application of 1-(2-Iodobenzoyl)piperidin-3-amine in Fragment-Based Drug Discovery

Introduction: The Strategic Value of Halogenated Fragments in FBDD Fragment-Based Drug Discovery (FBDD) has firmly established itself as a cornerstone of modern drug development, offering an efficient path to novel lead...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Value of Halogenated Fragments in FBDD

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a cornerstone of modern drug development, offering an efficient path to novel lead compounds.[1][2] This approach focuses on identifying low molecular weight compounds, or "fragments," that bind with low affinity to a biological target.[3] These initial hits are then optimized into more potent, drug-like molecules through a process of fragment growing, linking, or merging.[3][4][5]

Within the diverse chemical space of fragment libraries, halogenated compounds, particularly those featuring an iodine atom, present distinct advantages. The iodine atom can form halogen bonds, a type of non-covalent interaction that is increasingly recognized for its role in protein-ligand recognition.[6][7] Furthermore, the carbon-iodine bond provides a versatile synthetic handle for downstream chemical modifications, enabling rapid exploration of structure-activity relationships (SAR) during the hit-to-lead optimization phase.[8]

This guide provides a comprehensive overview of the application of 1-(2-Iodobenzoyl)piperidin-3-amine, a valuable fragment for FBDD campaigns. We will delve into its practical use, from initial screening and hit validation to subsequent chemical elaboration, providing both the theoretical rationale and detailed protocols for its effective deployment in a research environment.

Physicochemical Profile of 1-(2-Iodobenzoyl)piperidin-3-amine

A thorough understanding of a fragment's physicochemical properties is critical for a successful FBDD campaign. These properties dictate its solubility, binding characteristics, and synthetic tractability.

PropertyValueSignificance in FBDD
Molecular Weight 330.19 g/mol While slightly above the strict "Rule of Three" (MW ≤ 300), it remains in a suitable range for a fragment, offering a solid foundation for optimization without excessive molecular weight gain.[1][9]
cLogP ~2.5 (estimated)This value indicates a favorable balance between aqueous solubility and lipid permeability, which is crucial for handling in biochemical assays and for potential cell-based applications.
Topological Polar Surface Area (TPSA) 38.1 ŲSuggests good potential for membrane permeability.
Hydrogen Bond Donors 2The primary amine on the piperidine ring is a key hydrogen bond donor, a critical interaction in many protein binding sites.[10][11]
Hydrogen Bond Acceptors 2The carbonyl oxygen and the piperidine nitrogen can act as hydrogen bond acceptors.[10][11]
Rotatable Bonds 2The limited number of rotatable bonds reduces the entropic penalty upon binding, which is a desirable characteristic for a fragment.
Iodine Atom -Facilitates halogen bonding and serves as a key vector for chemical elaboration via cross-coupling reactions.[12]

Experimental Workflow: From Fragment Screening to Hit Validation

The successful application of 1-(2-Iodobenzoyl)piperidin-3-amine in an FBDD project follows a systematic workflow. This process is designed to identify genuine binders and provide a clear path for their chemical optimization.

Caption: A typical workflow for a fragment-based drug discovery campaign.

Protocol 1: Primary Fragment Screening with Surface Plasmon Resonance (SPR)

Rationale: SPR is a highly sensitive, label-free biophysical technique ideal for detecting the weak binding affinities characteristic of fragments.[13] It provides real-time kinetic data and is well-suited for initial high-throughput screening.

Materials:

  • SPR instrument and sensor chips (e.g., CM5)

  • Target protein

  • 1-(2-Iodobenzoyl)piperidin-3-amine

  • Immobilization and running buffers

  • Amine coupling kit (EDC, NHS, ethanolamine)

Procedure:

  • Protein Immobilization: Covalently attach the target protein to the sensor chip surface via amine coupling.

  • Fragment Screening:

    • Prepare a dilution series of 1-(2-Iodobenzoyl)piperidin-3-amine in running buffer, ensuring a constant and low final DMSO concentration (typically ≤ 1%).

    • Inject the fragment solutions over the immobilized protein surface.

    • Include buffer-only injections with DMSO as a control.

  • Data Analysis:

    • Subtract the reference channel signal and buffer blank signals.

    • A concentration-dependent increase in the SPR signal indicates a potential hit.

    • Determine the dissociation constant (KD) by fitting the steady-state response data to a 1:1 binding model. For fragments, KD values are typically in the micromolar to millimolar range.

Protocol 2: Hit Validation with Isothermal Titration Calorimetry (ITC)

Rationale: ITC is a gold-standard method for validating hits from primary screens. It directly measures the heat change upon binding, providing a complete thermodynamic profile of the interaction (KD, stoichiometry, enthalpy, and entropy). This helps to eliminate false positives from the primary screen.

Materials:

  • Isothermal titration calorimeter

  • Target protein

  • 1-(2-Iodobenzoyl)piperidin-3-amine

  • Dialysis buffer

Procedure:

  • Sample Preparation:

    • Extensively dialyze the protein against the ITC buffer.

    • Dissolve the fragment in the final dialysis buffer to avoid buffer mismatch.

    • Degas both solutions before the experiment.

  • ITC Experiment:

    • Load the protein into the sample cell and the fragment into the syringe.

    • Perform a series of injections of the fragment into the protein solution.

    • Conduct a control experiment by injecting the fragment into the buffer alone to measure the heat of dilution.

  • Data Analysis:

    • Integrate the raw data and subtract the heat of dilution.

    • Fit the resulting binding isotherm to a suitable model (e.g., one-site binding) to determine the thermodynamic parameters.

Protocol 3: Fragment Elaboration via Suzuki-Miyaura Cross-Coupling

Rationale: The iodine atom on the benzoyl ring of the fragment is a key feature for synthetic elaboration. The Suzuki-Miyaura cross-coupling reaction is a robust and versatile method for forming new carbon-carbon bonds by coupling the aryl iodide with a boronic acid or ester.[14][15][16] This allows for the systematic exploration of the chemical space around the initial hit to improve its potency and other drug-like properties.[8][15]

Materials:

  • 1-(2-Iodobenzoyl)piperidin-3-amine

  • A selection of boronic acids or esters

  • Palladium catalyst (e.g., Pd(PPh3)4 or PdCl2(dppf))

  • Base (e.g., K2CO3 or CsF)

  • Anhydrous solvent (e.g., dioxane, toluene)

  • Inert atmosphere setup

General Procedure:

  • Reaction Setup: Under an inert atmosphere, combine 1-(2-Iodobenzoyl)piperidin-3-amine, the boronic acid/ester (1.2-1.5 equivalents), the palladium catalyst (0.05-0.1 equivalents), and the base (2-3 equivalents) in the chosen solvent.[14]

  • Reaction: Heat the mixture (typically 80-110 °C) and monitor its progress by TLC or LC-MS.[14]

  • Workup and Purification: After completion, cool the reaction, perform an aqueous workup, and extract the product with an organic solvent. Purify the crude product by flash column chromatography.

  • Characterization: Confirm the structure and purity of the synthesized analogues using 1H NMR, 13C NMR, and HRMS.

Suzuki_Miyaura cluster_0 Suzuki-Miyaura Coupling Reactants 1-(2-Iodobenzoyl)piperidin-3-amine + R-B(OH)₂ Product 1-(2-Aryl-benzoyl)piperidin-3-amine Reactants->Product Heat Catalyst Pd Catalyst + Base Catalyst->Product

Caption: Schematic of the Suzuki-Miyaura cross-coupling for fragment elaboration.

Conclusion

1-(2-Iodobenzoyl)piperidin-3-amine is a valuable and versatile fragment for FBDD campaigns. Its favorable physicochemical properties and the synthetic utility of the iodine atom provide an excellent starting point for developing potent and selective modulators of protein function. The protocols outlined here offer a structured and robust framework for the identification, validation, and optimization of hits derived from this fragment. By integrating biophysical screening, thermodynamic validation, and strategic synthetic chemistry, researchers can effectively leverage this fragment to accelerate their drug discovery efforts.

References

  • Sartorius. (n.d.). Advanced SPR applications accelerate hit identification and validation in fragment-based drug discovery. Retrieved from [Link]

  • Frontiers. (2019). Embracing the Diversity of Halogen Bonding Motifs in Fragment-Based Drug Discovery—Construction of a Diversity-Optimized Halogen-Enriched Fragment Library. Retrieved from [Link]

  • PMC. (2019). Embracing the Diversity of Halogen Bonding Motifs in Fragment-Based Drug Discovery—Construction of a Diversity-Optimized Halogen-Enriched Fragment Library. Retrieved from [Link]

  • PubMed. (n.d.). NMR screening and hit validation in fragment based drug discovery. Retrieved from [Link]

  • Drug Discovery World. (2017). A pragmatic approach to hit validation following biochemical high-throughput screening. Retrieved from [Link]

  • Journal of the American Chemical Society. (2025). Modular Synthetic Platform for the Elaboration of Fragments in Three Dimensions for Fragment-Based Drug Discovery. Retrieved from [Link]

  • Vipergen. (n.d.). Hit Identification - Revolutionizing Drug Discovery. Retrieved from [Link]

  • ResearchGate. (2019). Embracing the Diversity of Halogen Bonding Motifs in Fragment-Based Drug Discovery—Construction of a Diversity-Optimized Halogen-Enriched Fragment Library. Retrieved from [Link]

  • Frontiers. (2020). Application of Fragment-Based Drug Discovery to Versatile Targets. Retrieved from [Link]

  • Hogeschool van Arnhem en Nijmegen. (n.d.). Approaches to Fragment-Based Drug Design. Retrieved from [Link]

  • PMC. (2025). Fragment-based drug discovery: A graphical review. Retrieved from [Link]

  • CrystalsFirst. (2022). Fragment HIT Identification in FBDD. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • ACS Publications. (2025). Fragment-Based Drug Design: From Then until Now, and Toward the Future. Retrieved from [Link]

  • ResearchGate. (n.d.). Fragment-Based Lead Discovery Grows Up. Retrieved from [Link]

  • Royal Society of Chemistry. (2016). Suzuki–Miyaura Coupling. Retrieved from [Link]

  • PubChem. (n.d.). Piperidin-3-amine. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • PMC. (2020). Rapid optimisation of fragments and hits to lead compounds from screening of crude reaction mixtures. Retrieved from [Link]

  • RSC Publishing. (2022). Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio. Retrieved from [Link]

  • Frontiers. (n.d.). In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery. Retrieved from [Link]

  • PMC. (2026). Leveraging fragment-based drug discovery to advance 3D scaffolds into potent ligands: application to the histamine H1 receptor. Retrieved from [Link]

  • NeurIPS. (2021). Hit and Lead Discovery with Explorative RL and Fragment-based Molecule Generation. Retrieved from [Link]

  • YouTube. (2022). Integrated Strategy for Hit-to-Lead Optimization: The 'DOTS' approach. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Exploring Fragment-Based Approaches in Drug Discovery. Retrieved from [Link]

  • International Journal of Scientific Research & Technology. (2026). Fragment-Based Drug Discovery: Opportunities and Challenges in Pharmaceutical Chemistry. Retrieved from [Link]

  • RSC Medicinal Chemistry. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. Retrieved from [Link]

  • Cheméo. (n.d.). Piperidine (CAS 110-89-4) - Chemical & Physical Properties. Retrieved from [Link]

  • Northwestern Medical Journal. (2025). Characteristics of the biological activities of the piperidine complex: an anticancer and antioxidant investigation. Retrieved from [Link]

Sources

Method

Methods for conjugating 1-(2-Iodobenzoyl)piperidin-3-amine to nanoparticles

Application Note: Covalent Conjugation of 1-(2-Iodobenzoyl)piperidin-3-amine to Nanoparticle Systems Executive Summary & Scientific Rationale 1-(2-Iodobenzoyl)piperidin-3-amine (CAS: 1826276-94-1) is a highly specialized...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Covalent Conjugation of 1-(2-Iodobenzoyl)piperidin-3-amine to Nanoparticle Systems

Executive Summary & Scientific Rationale

1-(2-Iodobenzoyl)piperidin-3-amine (CAS: 1826276-94-1) is a highly specialized piperidine derivative featuring a bulky, halogenated aromatic moiety (2-iodobenzoyl) and a reactive primary amine at the 3-position. The presence of the iodine atom makes this molecule exceptionally valuable for radiolabeling applications (e.g., Iodine-124 for PET imaging, Iodine-125 for in vitro assays) and as a targeted pharmacophore.

To effectively integrate this molecule into nanomedicine platforms—such as polymeric drug delivery vehicles or plasmonic gold nanoparticles—robust bioconjugation is required. The primary amine (-NH₂/NH₃⁺) serves as an ideal nucleophilic handle for covalent attachment to carboxyl-bearing nanoparticles via zero-length carbodiimide crosslinker chemistry (EDC/NHS). This application note details the mechanistic causality, self-validating protocols, and quality control metrics required to achieve high-efficiency conjugation while preventing nanoparticle aggregation.

Mechanistic Causality in Experimental Design

Do not treat bioconjugation as a mere sequence of mixing reagents; understanding the chemical microenvironment is critical for success.

  • The Carbodiimide Bottleneck: Direct conjugation of amines to carboxylates using only 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) often results in low yields due to the rapid hydrolysis of the intermediate O-acylisourea in aqueous environments. By introducing N-hydroxysuccinimide (NHS), the unstable intermediate is converted into a semi-stable, amine-reactive NHS ester[1].

  • Buffer Causality (The pH Shift): The activation phase must be conducted in slightly acidic conditions (0.1 M MES buffer, pH 5.5). EDC is most efficient at activating carboxyl groups at this pH, and MES lacks primary amines or phosphates that would compete with or quench the reaction[1]. Conversely, the conjugation phase must be shifted to slightly basic conditions (1X PBS, pH 7.5–8.0). The primary amine of 1-(2-Iodobenzoyl)piperidin-3-amine must be deprotonated to act as an effective nucleophile; at acidic pH, it remains protonated (-NH₃⁺) and unreactive[2].

  • Solubility Causality: The 2-iodobenzoyl moiety is highly hydrophobic. Pre-dissolving the ligand in anhydrous DMSO prior to its introduction into the aqueous PBS system prevents premature precipitation and ensures homogeneous interaction with the activated nanoparticles.

Mechanism NP NP-COOH (Carboxylated) EDC EDC/NHS Activation NP->EDC MES (pH 5.5) NHS NP-NHS Ester (Reactive) EDC->NHS -H2O Conjugate NP-Ligand (Amide Bond) NHS->Conjugate PBS (pH 7.5) Ligand 1-(2-Iodobenzoyl) piperidin-3-amine Ligand->Conjugate Nucleophilic Attack

Fig 1. Carbodiimide-mediated amide bond formation mechanism.

Experimental Protocols

The following protocols are designed as self-validating systems. By isolating the activation and conjugation steps, you prevent the cross-linking of the ligand to itself (if impurities exist) and maintain precise control over the nanoparticle's colloidal stability.

Protocol A: Covalent Conjugation to Carboxylated Polymeric Nanoparticles (e.g., PLGA-COOH)

Phase 1: Surface Activation

  • Equilibration: Suspend 10 mg of PLGA-COOH nanoparticles in 1 mL of 0.1 M MES buffer (pH 5.5). Sonicate briefly (10 seconds) in a bath sonicator to ensure monodispersity.

  • Activation: Add freshly prepared EDC (30 mg/mL) and NHS (36 mg/mL) to the nanoparticle suspension[1].

  • Incubation: Incubate the mixture on a rotary shaker at room temperature for exactly 30 minutes. Critical Insight: Exceeding 30 minutes increases the risk of NHS ester hydrolysis.

  • Purification: Centrifuge the activated nanoparticles at 14,000 × g for 15 minutes to pellet the NPs. Discard the supernatant to remove excess EDC/NHS, which prevents non-specific side reactions.

Phase 2: Ligand Conjugation 5. Buffer Exchange: Resuspend the activated NP-NHS pellet in 1 mL of 1X PBS (pH 7.5). 6. Ligand Preparation: Dissolve 2 mg of 1-(2-Iodobenzoyl)piperidin-3-amine in 50 µL of anhydrous DMSO. 7. Coupling: Dropwise, add the ligand solution to the nanoparticle suspension under continuous vortexing. 8. Incubation: Incubate in the dark at room temperature for 2 to 4 hours on a rotary shaker. 9. Quenching & Washing: Add 10 µL of 1 M Ethanolamine to quench any unreacted NHS esters[2]. Centrifuge and wash the nanoparticles three times with DI water or storage buffer to remove unbound ligand and DMSO.

Protocol B: Conjugation to Gold Nanoparticles (AuNPs) via MUDA Functionalization

For plasmonic applications, direct conjugation to bare AuNPs is unstable. We utilize 11-mercaptoundecanoic acid (MUDA) to create a carboxylated self-assembled monolayer (SAM) prior to EDC/NHS coupling[1].

  • SAM Formation: Incubate citrate-capped AuNPs with 1 mM MUDA in dilute ethanol for 12 hours. Centrifuge at 4000 rpm for 30 minutes and resuspend in 0.1 M MES buffer (pH 5.5) to yield MUDA-AuNPs[1].

  • Activation: Add 5 µL of an EDC/NHS mixture (30 mg/mL EDC, 36 mg/mL NHS) per 100 µL of MUDA-AuNP suspension. Incubate for 15 minutes[1].

  • Conjugation: Centrifuge to remove excess crosslinkers, resuspend in PBS (pH 7.5), and add the DMSO-solubilized 1-(2-Iodobenzoyl)piperidin-3-amine. Incubate for 2 hours.

  • Stabilization: Passivate any remaining bare gold surfaces by adding a low concentration of mPEG-SH (2 kDa) for 30 minutes before the final wash[2].

Workflow S1 1. Nanoparticle Preparation Equilibrate NPs in 0.1 M MES Buffer S2 2. Surface Activation Add EDC (30 mg/mL) & NHS (36 mg/mL) S1->S2 S3 3. Intermediate Purification Centrifuge at 4000 rpm to remove excess crosslinkers S2->S3 S4 4. Ligand Conjugation Add 1-(2-Iodobenzoyl)piperidin-3-amine in PBS S3->S4 S5 5. Final Validation Perform DLS, Zeta Potential, and HPLC analysis S4->S5

Fig 2. Step-by-step experimental workflow for nanoparticle bioconjugation.

Quality Control & Data Interpretation

A protocol is only as reliable as its validation metrics. To ensure the integrity of the bioconjugation, Dynamic Light Scattering (DLS) and Zeta Potential measurements must be taken before and after the reaction. The successful conjugation of amine-bearing ligands to nanoparticles typically results in a predictable increase in hydrodynamic diameter and a distinct reduction in the negative zeta potential[3].

Table 1: Expected Analytical Metrics for 1-(2-Iodobenzoyl)piperidin-3-amine Conjugation

Quality Control MetricPre-Conjugation (NP-COOH)Post-Conjugation (NP-Ligand)Diagnostic Causality
Hydrodynamic Diameter (DLS) 60.0 ± 2.5 nm68.4 ± 3.1 nmIncrease indicates successful surface grafting and altered hydration layer[3].
Polydispersity Index (PDI) < 0.15< 0.18Maintenance of low PDI confirms the absence of cross-linking or aggregation.
Zeta Potential (mV) -42.0 ± 3.5 mV-18.5 ± 4.0 mVReduction in negative charge confirms the consumption of free carboxylates[3].
Conjugation Efficiency N/A> 85%Verified via indirect HPLC quantification of unbound ligand in the supernatant.

Note: If the PDI exceeds 0.25 post-conjugation, this indicates that excess EDC/NHS was not properly removed during Phase 1, leading to inter-particle cross-linking.

References

  • [3] Gold nanoparticle bioconjugates labelled with 211 At for targeted alpha therapy. RSC Publishing.3

  • [1] NHS-ester conjugated gold nanoparticles for spermine detection: a potential tool in meat spoilage monitoring. RSC Publishing. 1

  • [2] Versatile Bioconjugation Strategies of PEG-Modified Upconversion Nanoparticles for Bioanalytical Applications. ACS Publications. 2

Sources

Application

Application of 1-(2-Iodobenzoyl)piperidin-3-amine in Specific Disease Models: A Technical Assessment

To Our Valued Research Community, As a Senior Application Scientist, a primary aspect of my role is to provide accurate, evidence-based guidance on the application of novel chemical entities in disease-relevant models. T...

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Author: BenchChem Technical Support Team. Date: April 2026

To Our Valued Research Community,

As a Senior Application Scientist, a primary aspect of my role is to provide accurate, evidence-based guidance on the application of novel chemical entities in disease-relevant models. The compound of interest, 1-(2-Iodobenzoyl)piperidin-3-amine, features a piperidine core, a structure renowned in medicinal chemistry for its prevalence in a wide array of pharmacologically active agents.[1][2] The piperidine scaffold's conformational flexibility allows for precise spatial orientation of substituents, enabling potent and selective interactions with diverse biological targets.[1]

Following a comprehensive review of current scientific literature, patent databases, and chemical repositories, we must report that there is no publicly available information, experimental data, or published research on the biological activity, molecular targets, or application of the specific compound, 1-(2-Iodobenzoyl)piperidin-3-amine , in any disease models.

Therefore, the creation of detailed, scientifically validated Application Notes and Protocols for this molecule is not possible at this time. Any attempt to do so would be purely speculative and would not meet the standards of scientific integrity and trustworthiness that guide our work.

Insights from Structurally Related Piperidine Derivatives

While no data exists for 1-(2-Iodobenzoyl)piperidin-3-amine, the broader class of 3-aminopiperidine derivatives has been explored for various therapeutic applications. It is crucial to emphasize that the biological activities of these related compounds are highly dependent on the specific substitutions on the piperidine ring and the attached acyl groups. The findings for the compounds listed below cannot be extrapolated to 1-(2-Iodobenzoyl)piperidin-3-amine, but are presented here to illustrate the chemical space and potential areas of investigation for novel piperidine-containing molecules.

  • Dipeptidyl Peptidase IV (DPP-4) Inhibition: Substituted 3-aminopiperidines have been investigated as potent and selective inhibitors of DPP-4, a key target in the treatment of type 2 diabetes.[3][4] The protonated primary amine of the 3-aminopiperidine moiety often plays a critical role in binding to the active site of the enzyme.[4]

  • Oncology: Complex molecules incorporating a piperidinyl-methyl-purineamine structure have been patented as inhibitors of Nuclear SET domain-containing protein 2 (NSD2), indicating a potential application in cancer therapy for diseases mediated by this protein.[5] Other piperidine-triazole hybrids have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines.[6]

  • Neurodegenerative and CNS Disorders: The piperidine scaffold is a common feature in molecules targeting the central nervous system.

    • Glycine Transporter 1 (GlyT1) Inhibition: 3-Amido-3-aryl-piperidines have been identified as a novel class of potent and selective GlyT1 inhibitors, with potential applications in treating schizophrenia and other CNS disorders.[7]

    • Cholinesterase Inhibition: Derivatives of 1,3-dimethylbenzimidazolinone linked to a benzylpiperidine moiety have shown promise as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibitors for the symptomatic treatment of Alzheimer's disease.[8]

    • Inflammatory and CNS Disorders: Patents describe novel 3-aminopiperidine derivatives for their utility in treating inflammatory and central nervous system disorders.[9]

  • Analgesic Properties: Certain piperidine derivatives have been investigated for their antinociceptive (pain-relieving) activities, with some compounds showing interactions with opioid receptors in docking studies.[10]

Hypothetical Workflow for a Novel Piperidine Compound

Should 1-(2-Iodobenzoyl)piperidin-3-amine become available for research, a logical first step would be to establish its biological activity profile. The diagram below outlines a generalized, high-level workflow for the initial characterization of a novel chemical entity.

G cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: In Vivo Evaluation A Compound Synthesis & QC B High-Throughput Screening (e.g., Target-based or Phenotypic Assays) A->B Initial Screening C Dose-Response & Potency (IC50 / EC50 Determination) B->C Hit Confirmation D Target Identification & Validation C->D Mechanism of Action F In Vitro ADME/Tox (Solubility, Stability, Cytotoxicity) C->F Developability Assessment E Selectivity Profiling (e.g., Kinase Panel, GPCR Panel) D->E Specificity Check G Pharmacokinetic (PK) Studies in Rodents F->G Proceed to In Vivo I Efficacy Studies in Animal Model G->I Dose Selection H Selection of Relevant Disease Model H->I Test Hypothesis J Preliminary Toxicology & Tolerability I->J Safety Assessment

Caption: Generalized workflow for the preclinical evaluation of a novel chemical entity.

Conclusion

The scientific community thrives on the exploration of novel chemical matter. While the specific compound 1-(2-Iodobenzoyl)piperidin-3-amine remains uncharacterized in the public domain, the rich pharmacology of the broader piperidine class continues to make it a fertile ground for drug discovery. We will continue to monitor the literature and will provide updates should any information on this compound become available.

References

A consolidated list of references pertaining to the broader class of piperidine derivatives is provided below for informational purposes.

  • Benchchem. Biological Activity Screening of 4-Propylpiperidin-3-amine and Structurally Related Piperidine Derivatives: A Technical Guide. Benchchem.
  • PubChem. Preparation method of piperidine amine - Patent CN-112824381-B. PubChem.
  • PMC. Piperidine-Iodine as Efficient Dual Catalyst for the One-Pot, Three-Component Synthesis of Coumarin-3-Carboxamides. PMC.
  • Regulations.gov. US Patent No. 8829195. Regulations.gov.
  • Google Patents. US7084277B2 - 3-Amino-piperidine derivatives and methods of manufacture. Google Patents.
  • Google Patents. WO2021028854A1 - Piperidinyl-methyl-purineamines as nsd2 inhibitors and anti-cancer agents. Google Patents.
  • Google Patents. WO1993001170A1 - 3-aminopiperidine derivatives and related nitrogen containing heterocycles. Google Patents.
  • PMC. 3-Aminopiperidine-Based Peptide Analogues as the First Selective Noncovalent Inhibitors of the Bacterial Cysteine Protease IdeS. PMC.
  • PMC. 3-Amido-3-aryl-piperidines: A Novel Class of Potent, Selective, and Orally Active GlyT1 Inhibitors. PMC.
  • Google Patents. WO2011160037A2 - Process for the preparation of a single enantiomer of 3-aminopiperidine dihydrochloride. Google Patents.
  • Google Patents. CN103373953A - Preparation method for 3-aminopiperidine and optical isomer thereof. Google Patents.
  • IJNRD. Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. IJNRD.
  • Open Research@CSIR-NIScPR. Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Open Research@CSIR-NIScPR.
  • PMC. Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities. PMC.
  • MDPI. Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. MDPI.
  • PubMed. Discovery of 3-aminopiperidines as potent, selective, and orally bioavailable dipeptidyl peptidase IV inhibitors. PubMed.
  • Benchchem. 3-Piperidinamine hydrochloride | 127294-75-1. Benchchem.
  • PMC. Design, synthesis, in vitro and in vivo evaluation of benzylpiperidine-linked 1,3-dimethylbenzimidazolinones as cholinesterase inhibitors against Alzheimer's disease. PMC.
  • RSC Publishing. Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation. RSC Publishing.
  • DTIC. Piperidine Synthesis. DTIC.
  • Google Patents. CN103865964A - Method for synthesizing (R)-3-amino-piperidine by adopting transaminase method. Google Patents.
  • PMC. Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. PMC.
  • Investigation of piperidine derivatives in ex vivo models of pain and platelet aggregation. researchgate.net.
  • Wikipedia. Controlled Drugs and Substances Act. Wikipedia.
  • PMC. 2-(Piperidin-3-yl)phthalimides Reduce Classical Markers of Cellular Inflammation in LPS-challenged RAW 264.7 Cells and also Demonstrate Potentially Relevant Sigma and Serotonin Receptor Affinity in Membrane Preparations. PMC.
  • 1,2-Dibenzoylhydrazine as a Multi-Inhibitor Compound: A Morphological and Docking Study. mdpi.com.
  • PubMed. Synthesis and biological studies of new piperidino-1,2,3-triazole hybrids with 3-aryl isoxazole side chains. PubMed.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing 1-(2-Iodobenzoyl)piperidin-3-amine Synthesis

As a Senior Application Scientist, I frequently see researchers struggle with the synthesis of 1-(2-Iodobenzoyl)piperidin-3-amine. This molecule presents two distinct chemical bottlenecks that routinely decimate isolated...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently see researchers struggle with the synthesis of 1-(2-Iodobenzoyl)piperidin-3-amine. This molecule presents two distinct chemical bottlenecks that routinely decimate isolated yields:

  • Steric Hindrance: The bulky ortho-iodo group on 2-iodobenzoic acid severely retards standard amide coupling.

  • Extreme Hydrophilicity: The final deprotected primary amine is highly polar, leading to massive product loss during standard aqueous workups.

This technical guide deconstructs these failure modes, explains the causality behind the necessary chemical pivots, and provides field-proven, self-validating protocols to maximize your yield.

Mechanistic Workflow & Bottleneck Analysis

G A 2-Iodobenzoic Acid + 3-Boc-Aminopiperidine B Amide Coupling Reaction (HATU/DIPEA or T3P) A->B C Intermediate: 1-(2-Iodobenzoyl)-3-Boc-aminopiperidine B->C >85% Yield F Troubleshooting: Steric Hindrance at ortho-Iodo B->F D Boc Deprotection (4M HCl in Dioxane) C->D E Target Product: 1-(2-Iodobenzoyl)piperidin-3-amine D->E >95% Yield G Troubleshooting: Polar Amine Loss in Workup D->G

Caption: Workflow for 1-(2-Iodobenzoyl)piperidin-3-amine synthesis with key troubleshooting checkpoints.

Troubleshooting Guides & FAQs

Phase 1: Amide Coupling (Overcoming Steric Hindrance)

Q1: My amide coupling yield with EDC/HOBt is below 40%. Why is the reaction stalling? A1: The primary culprit is the severe steric hindrance imposed by the ortho-iodo group on 2-iodobenzoic acid. This bulky substituent physically blocks the approach of the secondary amine (3-Boc-aminopiperidine) to the activated carboxylic acid. EDC/HOBt forms a relatively stable, less reactive active ester that cannot efficiently overcome this activation energy barrier. Solution: Switch to a highly reactive uronium-based coupling reagent like HATU. HATU generates a highly reactive 7-azabenzotriazole active ester that accelerates the coupling and effectively overcomes steric barriers, driving the reaction to completion ()[1]. Alternatively, T3P (Propylphosphonic anhydride) is excellent for sterically hindered substrates and simplifies purification ()[2].

Q2: I am seeing a lot of unreacted 2-iodobenzoic acid even with HATU. What is going wrong? A2: This indicates premature quenching of the active ester. HATU requires a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) to deprotonate the carboxylic acid. If your DMF solvent is not strictly anhydrous, the highly reactive active ester will rapidly hydrolyze back to the starting acid. Solution: Ensure DMF is strictly anhydrous (<50 ppm water). Pre-activate the 2-iodobenzoic acid with HATU and DIPEA for 15 minutes before adding the 3-Boc-aminopiperidine to ensure the active ester is fully formed before the amine is introduced.

Phase 2: Boc Deprotection & Product Isolation

Q3: After TFA deprotection and basic workup, my final yield of 1-(2-Iodobenzoyl)piperidin-3-amine is abysmal (<20%). Where is my product? A3: You are losing your product in the aqueous phase. The final molecule contains a highly polar primary amine. During a standard aqueous workup (e.g., neutralizing the TFA salt with aqueous NaHCO₃ and extracting with DCM or EtOAc), the free amine remains highly water-soluble and partitions poorly into the organic layer. Solution: Abandon the aqueous workup entirely. Instead of TFA, use 4M HCl in 1,4-dioxane for the deprotection. The resulting 1-(2-Iodobenzoyl)piperidin-3-amine hydrochloride salt will precipitate directly out of the ethereal/dioxane solution. You can isolate it quantitatively via simple vacuum filtration.

Q4: If I require the free base for my next assay, how can I recover it without aqueous extraction? A4: Use a Catch-and-Release Solid-Phase Extraction (SPE) method. Load the hydrochloride salt onto a Strong Cation Exchange (SCX) resin. The basic amine will bind to the sulfonic acid resin. Wash with methanol to remove non-basic impurities, then elute the pure free base using a solution of 2M ammonia in methanol ()[3].

Quantitative Data Summary

Table 1: Optimization of Amide Coupling (2-Iodobenzoic acid + 3-Boc-aminopiperidine)

Coupling Reagent Base Solvent Time Yield (%) Mechanistic Note
EDC/HOBt DIPEA DCM 24h 35–40% Severe stalling due to ortho-iodo steric hindrance.
T3P (50% in EtOAc) DIPEA EtOAc 12h 75–80% Clean reaction; water-soluble byproducts simplify workup.

| HATU | DIPEA | DMF | 4h | 85–95% | Highly reactive azabenzotriazole ester overcomes sterics. |

Table 2: Optimization of Deprotection and Isolation

Reagent Workup Method Isolated Yield (%) Purity (%) Mechanistic Note
TFA/DCM (1:1) Aq. NaHCO₃ / DCM Extraction 15–25% >90% Massive product loss in aqueous phase (polar amine).
TFA/DCM (1:1) SCX Catch-and-Release Resin 80–85% >95% Avoids aqueous loss; yields free base directly.

| 4M HCl/Dioxane | Direct Filtration of Precipitate | 95–98% | >98% | Most efficient; yields HCl salt without aqueous workup. |

Self-Validating Experimental Protocols

Protocol A: HATU-Mediated Amide Coupling

This protocol utilizes pre-activation to guarantee ester formation before amine competition.

  • Preparation: Flame-dry a round-bottom flask under inert gas (N₂ or Ar). Add 2-iodobenzoic acid (1.0 equiv, 1.0 mmol) and anhydrous DMF (5 mL).

  • Activation: Add DIPEA (3.0 equiv, 3.0 mmol) followed by HATU (1.2 equiv, 1.2 mmol).

  • Self-Validation Checkpoint 1: Stir at room temperature for 15 minutes. The solution will turn a distinct yellow/orange, visually confirming the formation of the active 7-azabenzotriazole ester.

  • Coupling: Add 3-Boc-aminopiperidine (1.1 equiv, 1.1 mmol) dropwise. Stir at room temperature for 4 hours.

  • Self-Validation Checkpoint 2: Monitor via TLC (Hexanes:EtOAc 1:1). The 2-iodobenzoic acid spot (UV active) should disappear, replaced by a new, higher Rf spot (UV active, but Ninhydrin negative due to the Boc group).

  • Workup: Quench with saturated aqueous NH₄Cl. Extract with EtOAc (3x). Wash the combined organic layers with 5% LiCl (to remove DMF), brine, and dry over Na₂SO₄. Concentrate in vacuo to yield 1-(2-Iodobenzoyl)-3-Boc-aminopiperidine.

Protocol B: Anhydrous Boc Deprotection & Isolation

This protocol bypasses aqueous extraction to prevent the loss of the highly polar product.

  • Preparation: Dissolve the intermediate 1-(2-Iodobenzoyl)-3-Boc-aminopiperidine (1.0 mmol) in a minimal amount of anhydrous DCM (2 mL).

  • Deprotection: Slowly add 4M HCl in 1,4-dioxane (10 equiv, 10 mmol, 2.5 mL).

  • Self-Validation Checkpoint 3: Observe the reaction. The cleavage of the Boc group generates isobutylene and CO₂ gas. You will see active bubbling. The reaction is complete when gas evolution ceases (typically 1–2 hours).

  • Precipitation: As the free amine forms, it will immediately protonate into the hydrochloride salt. Because this salt is insoluble in DCM/dioxane, a white precipitate will form, visually validating the conversion.

  • Isolation: Add diethyl ether (10 mL) to fully crash out the salt. Filter the suspension through a Büchner funnel, washing the filter cake with cold diethyl ether. Dry under high vacuum to afford pure 1-(2-Iodobenzoyl)piperidin-3-amine hydrochloride.

References

  • Nonclassical Routes for Amide Bond Formation Source: Chemical Reviews, 2016, 116(19), 12029–12122. URL:[Link]

  • Automated stopped-flow library synthesis for rapid optimisation and machine learning directed experimentation Source: Chemical Science, 2022, 13, 11392-11403. URL:[Link]

  • Solid-Supported Reagents and Catch-and-Release Techniques in Organic Synthesis Source: Synthesis, 2003(12): 1815-1836. URL:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting Solubility Issues for 1-(2-Iodobenzoyl)piperidin-3-amine in Biological Assays

Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and assay biologists facing solubility challenges with 1-(2-Iodobenzoyl)piperidin-3-amine (CAS: 1826276-94-1).

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and assay biologists facing solubility challenges with 1-(2-Iodobenzoyl)piperidin-3-amine (CAS: 1826276-94-1).

Due to its structural dichotomy—a highly lipophilic, bulky 2-iodobenzoyl group paired with a basic primary amine—this compound frequently exhibits erratic kinetic solubility when transitioned from organic storage solvents into aqueous biological assays[1]. This guide provides field-proven, mechanistically grounded strategies to ensure monomeric dispersion and reliable assay data.

Part 1: Frequently Asked Questions (FAQs) & Mechanistic Troubleshooting

Q1: Why does 1-(2-Iodobenzoyl)piperidin-3-amine precipitate when diluted from my DMSO stock into the assay buffer?

A: You are observing a failure of kinetic solubility . When a concentrated DMSO stock is diluted into an aqueous buffer, the solution temporarily enters a state of supersaturation[2]. The highly hydrophobic 2-iodobenzoyl moiety strongly repels water, driving the molecules to self-associate via hydrophobic interactions. Instead of reaching a true thermodynamic equilibrium, the compound undergoes rapid nucleation, forming colloidal aggregates (typically 30–1000 nm in diameter)[3]. These aggregates not only reduce the effective concentration of your compound but can also cause false positives in biochemical assays by non-specifically binding to and denaturing target proteins[3].

Q2: How does the pH of my assay buffer impact this specific compound?

A: 1-(2-Iodobenzoyl)piperidin-3-amine contains a primary amine on the piperidine ring, which acts as a weak base (estimated pKa ~9.0–10.0). According to the Henderson-Hasselbalch relationship, the compound's intrinsic solubility is heavily dictated by its ionization state[2].

  • At pH > 8.0: The amine begins to deprotonate, rendering the entire molecule neutral and highly insoluble.

  • At pH 6.0 – 7.4: The amine is protonated (cationic). This positive charge significantly enhances thermodynamic solubility[3]. If your assay tolerates it, slightly lowering the pH to 6.5 can prevent precipitation without requiring chemical additives.

Q3: I am running a cell-free biochemical assay. What additives can prevent colloidal aggregation?

A: For cell-free systems, the addition of non-ionic surfactants is the most effective strategy. Surfactants like Tween-20 (0.01% - 0.05%) or Triton X-100 form micelles that encapsulate the lipophilic iodophenyl group, shielding it from the aqueous environment and maintaining the compound in a monomeric state[4][5]. Always document the use of surfactants, as they shift the apparent solubility and must be controlled for in your baseline data[2].

Q4: I am running a cell-based assay where surfactants cause cytotoxicity. What is the alternative?

A: Use Cyclodextrins (CDs) , specifically 2-hydroxypropyl-β-cyclodextrin (HP-β-CD). CDs are cyclic oligosaccharides with a hydrophilic exterior and a nonpolar interior cavity[6]. The bulky, hydrophobic 2-iodobenzoyl group of your compound fits into this cavity, forming a host-guest inclusion complex that is highly water-soluble and biocompatible[7]. Caveat: Inclusion complex formation is ligand-dependent and can sometimes alter in vitro receptor binding kinetics, so you must validate the complex against a known control[7].

Part 2: Strategy Comparison & Data Presentation

The following table summarizes the quantitative and qualitative impacts of various solubilization strategies for highly lipophilic basic amines.

Solubilization StrategyMechanism of ActionRecommended ConcentrationProsCons
DMSO Optimization Co-solvency; lowers dielectric constant of water[5].≤ 1% - 2% (v/v)Simple; standard for HTS.High DMSO is cytotoxic and denatures enzymes[3].
pH Adjustment Protonates the 3-amine group, increasing polarity[3].pH 6.0 - 6.5No additives required; true thermodynamic solution.May not be compatible with physiological targets (pH 7.4).
Non-ionic Surfactants Micellar encapsulation of the 2-iodobenzoyl group[4].0.01% - 0.05% (Tween-20)Highly effective at preventing colloidal aggregation.Cytotoxic to live cells; can interfere with membrane targets.
HP-β-Cyclodextrin Host-guest inclusion complex formation[6].1% - 5% (w/v)Biocompatible; excellent for cell-based assays.May alter apparent binding affinity (IC50 shifts)[7].

Part 3: Experimental Workflows

To ensure scientific integrity, every protocol must be a self-validating system. Do not assume your compound is dissolved just because the solution appears clear to the naked eye.

Protocol 1: Preparation of Aggregate-Free Biochemical Assay Solutions

Use this protocol for enzymatic or receptor-binding assays where low concentrations of detergents are tolerated.

  • Stock Preparation: Dissolve 1-(2-Iodobenzoyl)piperidin-3-amine powder in 100% anhydrous DMSO to create a 10 mM stock. Vortex for 2 minutes and sonicate in a water bath for 5 minutes to ensure complete dissolution.

  • Buffer Conditioning: Prepare your aqueous assay buffer (e.g., 50 mM HEPES, pH 7.4). Add Tween-20 to a final concentration of 0.05% (v/v). Mix thoroughly.

  • Intermediate Dilution (Critical Step): Do not dilute directly from 10 mM to your final nanomolar assay concentration. Create an intermediate 100 µM stock by pipetting the 10 mM DMSO stock into the conditioned buffer while vortexing continuously.

  • Self-Validation (Nephelometry): Transfer 100 µL of the intermediate solution to a clear-bottom microplate. Measure absorbance at 620 nm (or use Dynamic Light Scattering). A reading identical to the blank buffer confirms the absence of colloidal aggregates[8].

  • Final Assay: Perform serial dilutions from the validated intermediate stock.

Protocol 2: HP-β-Cyclodextrin Complexation for Cell-Based Assays

Use this protocol when detergents must be avoided to maintain cell viability.

  • Host Solution Prep: Prepare a 5% (w/v) solution of HP-β-CD in your basal cell culture medium (without FBS).

  • Compound Addition: Add the 10 mM DMSO stock of 1-(2-Iodobenzoyl)piperidin-3-amine dropwise to the HP-β-CD solution while stirring vigorously. Keep the final DMSO concentration below 0.5%.

  • Equilibration: Incubate the mixture on a rotary shaker at 37°C for 2 hours. This allows thermodynamic equilibrium to be reached for the host-guest inclusion complex[7].

  • Self-Validation (Centrifugation): Centrifuge the solution at 10,000 x g for 15 minutes. Carefully decant the supernatant. If a visible pellet forms, the compound exceeded its complexation capacity; you must reduce the starting concentration or increase the CD ratio.

Part 4: Mandatory Visualizations

The following diagrams map the physical behavior of the compound and provide a logical framework for troubleshooting.

Mechanism DMSO Compound in DMSO (Fully Soluble) Buffer Aqueous Buffer (Supersaturation) DMSO->Buffer Dilution Aggregates Colloidal Aggregates (False Positives) Buffer->Aggregates Nucleation Surfactant Micellar Solubilization (+ Tween/Triton) Buffer->Surfactant Add Surfactant CD Inclusion Complex (+ HP-β-CD) Buffer->CD Add Cyclodextrin Soluble Monomeric Dispersion (Valid Assay Data) Aggregates->Soluble Rescue (Sonication/Mix) Surfactant->Soluble CD->Soluble

Mechanism of compound aggregation upon DMSO dilution and solubilization rescue strategies.

DecisionTree Start Observe Precipitation? CheckPH Is pH > 7.4? Start->CheckPH Yes LowerPH Lower pH to 6.0-6.5 (Protonate Amine) CheckPH->LowerPH Yes CheckAssay Cell-based or Biochemical? CheckPH->CheckAssay No Biochem Biochemical Assay CheckAssay->Biochem CellBased Cell-Based Assay CheckAssay->CellBased AddDetergent Add 0.01% Tween-20 / CHAPS Biochem->AddDetergent AddCD Use HP-β-CD (Avoid Toxicity) CellBased->AddCD

Decision tree for troubleshooting 1-(2-Iodobenzoyl)piperidin-3-amine solubility in assays.

References

  • Raytor. "Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures." Raytor Analytical. Available at: [Link]

  • National Institutes of Health (PMC). "The Solubility Studies and the Complexation Mechanism Investigations of Biologically Active Spiro[cyclopropane-1,3′-oxindoles] with β-Cyclodextrins." NIH PubMed Central. Available at: [Link]

  • ACS Omega. "Amphiphilic Small-Molecule Assemblies to Enhance the Solubility and Stability of Hydrophobic Drugs." ACS Publications. Available at: [Link]

  • National Institutes of Health (PubMed). "Impact of 2-hydroxypropyl-β-cyclodextrin inclusion complex formation on dopamine receptor-ligand interaction - A case study." NIH PubMed. Available at: [Link]

  • Chemical Reviews. "Physics-Based Solubility Prediction for Organic Molecules." ACS Publications. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: 1-(2-Iodobenzoyl)piperidin-3-amine Stability &amp; Troubleshooting

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with research teams facing reproducibility issues when handling halogenated benzamides.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with research teams facing reproducibility issues when handling halogenated benzamides. 1-(2-Iodobenzoyl)piperidin-3-amine is a highly versatile pharmacological intermediate, but its unique structural motifs—specifically the ortho-iodo aryl group, the tertiary amide linkage, and the unshielded primary amine—introduce distinct stability vulnerabilities.

This guide is designed to move beyond basic handling instructions. Here, we dissect the mechanistic causality behind compound degradation, provide actionable troubleshooting FAQs, and outline self-validating experimental protocols to ensure absolute data integrity in your drug development workflows.

Part 1: Mechanistic Troubleshooting & FAQs

FAQ 1: Why is my compound turning yellow/brown during storage, and what are the new peaks in my LC-MS?

Root Cause : Photolytic Deiodination and Radical Recombination. Causality : The carbon-iodine (C-I) bond possesses a relatively low bond dissociation energy. Upon exposure to ambient or UV light, the C-I bond in the 2-iodobenzoyl moiety undergoes homolytic cleavage, generating an aryl radical and an iodine radical. The highly reactive aryl radical typically abstracts a hydrogen atom from the solvent or neighboring molecules, yielding the deiodinated degradation product, 1-benzoylpiperidin-3-amine. Simultaneously, free iodine radicals recombine to form molecular iodine ( I2​ ), which imparts a characteristic yellow/brown tint to the sample. This photolability is a well-documented challenge in the forced degradation of iodobenzamides[1]. Resolution : Store the compound in amber vials under an inert atmosphere (Argon or N2​ ) at -20°C. Conduct all solution-phase handling in low-actinic glassware or under subdued lighting.

FAQ 2: I am observing cleavage of the molecule during acidic/basic workup. How stable is the amide bond?

Root Cause : Base/Acid-Catalyzed Amide Hydrolysis. Causality : While tertiary amides are generally robust, the 1-(2-iodobenzoyl)piperidin-3-amine linkage can be hydrolyzed under harsh pH conditions combined with elevated temperatures. The electron-withdrawing nature of the iodophenyl ring makes the carbonyl carbon slightly more electrophilic, increasing its susceptibility to nucleophilic attack by hydroxide ions (or water, under acidic activation)[2]. Hydrolysis irreversibly cleaves the molecule into 2-iodobenzoic acid and piperidin-3-amine. Resolution : Maintain the pH between 4.0 and 8.0 during aqueous workups. If strong acids or bases are required for subsequent synthetic steps, strictly minimize reaction times and keep temperatures below 30°C.

FAQ 3: The purity of my solid standard is decreasing over time, showing polymeric or adducted impurities. What is happening?

Root Cause : Primary Amine Reactivity (Carbamate Formation and Oxidation). Causality : The primary amine at the 3-position of the piperidine ring is highly nucleophilic. In the presence of atmospheric carbon dioxide and moisture, it spontaneously forms carbamate salts. Furthermore, prolonged exposure to atmospheric oxygen can lead to N-oxidation. Resolution : Convert the free base to a stable salt form (e.g., hydrochloride or trifluoroacetate) for long-term storage. Protonation of the amine eliminates its lone-pair nucleophilicity, effectively shutting down both carbamate formation and spontaneous oxidation.

Part 2: Quantitative Degradation Profile

To facilitate easy comparison during your analytical method development, the following table summarizes the expected degradation profile of 1-(2-Iodobenzoyl)piperidin-3-amine under standardized stress conditions.

Stress ConditionReagent / EnvironmentTime & TempMajor Degradation ProductExpected Degradation
Photolytic (UV/Vis) ICH Q1B (1.2M lux-hr, 200 W-hr/m²)24 hours, RT1-Benzoylpiperidin-3-amine, I2​ 15 - 25%
Hydrolytic (Acid) 1.0 N HCl in Acetonitrile/Water48 hours, 60°C2-Iodobenzoic acid, Piperidin-3-amine5 - 10%
Hydrolytic (Base) 1.0 N NaOH in Acetonitrile/Water48 hours, 60°C2-Iodobenzoic acid, Piperidin-3-amine10 - 20%
Oxidative 3% H2​O2​ 24 hours, RTPiperidin-3-amine N-oxide derivatives< 5%
Thermal (Solid) Dry Heat7 days, 60°CNone (Relatively Stable)< 1%

Part 3: Validated Experimental Protocols

A robust analytical protocol must be a self-validating system . This means the experiment inherently contains the controls necessary to prove that the observed degradation is caused only by the targeted stressor.

Protocol A: ICH Q1B Compliant Photostability Stress Testing

This protocol isolates photon-driven degradation from thermal degradation by utilizing a side-by-side dark control[3].

  • Sample Preparation : Dissolve 1-(2-Iodobenzoyl)piperidin-3-amine in HPLC-grade Methanol to a final concentration of 1.0 mg/mL.

  • Aliquot Splitting (The Self-Validating Step) : Divide the solution equally into two clear quartz vials.

  • Control Setup : Wrap one vial completely in multiple layers of aluminum foil. This serves as the "Dark Control." Because both vials will sit in the same chamber, any degradation in the dark control represents thermal or solvent-driven background noise, allowing you to isolate pure photolysis in the exposed vial.

  • Exposure : Place both vials in a photostability chamber equipped with a near-UV fluorescent lamp (spectral distribution 320-400 nm) and cool white visible light.

  • Dosage : Expose the samples to a minimum of 1.2 million lux hours and an integrated near-UV energy of 200 Watt-hours/m²[3].

  • Analysis : Analyze both samples via LC-MS. Calculate the relative peak area of the deiodinated mass ( [M+H]+=205.1 ) versus the parent mass ( [M+H]+=331.0 ).

Protocol B: Forced Degradation (Hydrolysis) Assay
  • Baseline Establishment : Dissolve the compound in a 1:1 mixture of Acetonitrile and Water to a concentration of 0.5 mg/mL. Immediately inject a T0​ (Time Zero) aliquot into the HPLC to establish a 100% purity baseline.

  • Stress Induction : Add 1.0 M NaOH to the sample vial to achieve a basic environment.

  • Thermal Incubation : Seal the vial and heat at 60°C using a thermomixer for exactly 48 hours.

  • Quenching : After 48 hours, immediately neutralize the sample with an equivalent volume of 1.0 M HCl. Causality note: Quenching is critical to halt the hydrolysis exactly at the target timepoint, preventing further degradation while waiting in the autosampler queue.

  • Validation : Inject the T48​ sample. Compare the chromatogram against the T0​ baseline to quantify the formation of 2-iodobenzoic acid.

Part 4: Visualizations of Degradation and Workflows

DegradationPathways Parent 1-(2-Iodobenzoyl) piperidin-3-amine Deiodination 1-Benzoylpiperidin-3-amine + Iodine Radical Parent->Deiodination UV/Vis Light (Homolytic C-I Cleavage) Hydrolysis 2-Iodobenzoic Acid + Piperidin-3-amine Parent->Hydrolysis H2O, H+/OH-, Heat (Amide Cleavage) Oxidation N-Oxide / Carbamate Derivatives Parent->Oxidation O2 / CO2 (Primary Amine Reactivity)

Figure 1: Primary degradation pathways of 1-(2-Iodobenzoyl)piperidin-3-amine under stress conditions.

PhotostabilityWorkflow Start Sample Prep (1.0 mg/mL in MeOH) Split Aliquot Split Start->Split Exposed Exposed Vial (Clear Quartz) Split->Exposed Dark Dark Control (Foil-Wrapped) Split->Dark Chamber ICH Q1B Chamber 1.2M lux-hr / 200 W-hr/m² Exposed->Chamber Dark->Chamber Analysis LC-MS Analysis Compare Peak Areas Chamber->Analysis

Figure 2: Self-validating ICH Q1B photostability workflow utilizing a dark control for baseline.

References

  • Title : Unexpected Hydrolytic Instability of N-Acylated Amino Acid Amides and Peptides Source : The Journal of Organic Chemistry - ACS Publications URL :[Link][2]

  • Title : Development and validation of an HPLC method for the purity assay of BZM, the precursor of striatal dopaminergic D2/D3 receptor SPECT imaging agent [123I]IBZM (Iodobenzamide) Source : Journal of Food and Drug Analysis URL :[Link][1]

  • Title : STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS (ICH Q1B) Source : International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL :[Link][3]

Sources

Optimization

Troubleshooting off-target effects of 1-(2-Iodobenzoyl)piperidin-3-amine

Welcome to the Technical Support Center for 1-(2-Iodobenzoyl)piperidin-3-amine . As a Senior Application Scientist, I have designed this guide to help you troubleshoot the specific physicochemical liabilities of this com...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 1-(2-Iodobenzoyl)piperidin-3-amine .

As a Senior Application Scientist, I have designed this guide to help you troubleshoot the specific physicochemical liabilities of this compound. While this molecule is a versatile building block and chemical probe, its structural features—specifically the highly basic piperidin-3-amine moiety combined with the heavy, polarizable iodobenzoyl group—predispose it to distinct off-target effects.

This guide bypasses generic advice to provide mechanistic causality, self-validating protocols, and actionable solutions for the most common experimental artifacts associated with this compound.

The Basic Amine Liability: Lysosomotropism & Assay Interference

Q: Why does my cellular assay show punctate fluorescence, rapid vacuolization, and an IC50 that completely fails to correlate with my biochemical data?

The Causality: You are observing classic lysosomotropism driven by pH-partitioning. The piperidin-3-amine moiety has a high pKa (~9.5). In the extracellular space and cytosol (pH 7.2–7.4), a small fraction of the compound exists as an unprotonated, lipophilic free base that readily diffuses across lipid bilayers. However, once it enters the acidic lumen of the lysosome (pH ~4.5), the amine becomes fully protonated. Because the charged species is membrane-impermeable, the compound becomes trapped. This hyperaccumulation—often reaching concentrations orders of magnitude higher than the cytosol—draws in water osmotically, causing lysosomal swelling, vacuolization, and false positives in phenotypic or image-based assays [2].

Lysosomotropism Extracellular Extracellular Space (pH 7.4) Neutral Free Base Cytosol Cytosol (pH 7.2) Neutral Free Base Extracellular->Cytosol Passive Diffusion Lysosome Lysosome (pH 4.5) Protonated Amine Cytosol->Lysosome V-ATPase Gradient Toxicity Assay Interference (Ion Trapping) Lysosome->Toxicity Accumulation

Mechanism of pH-partitioning and ion trapping of basic amines in lysosomes.

Self-Validating Protocol: High-Content Screening for Lysosomotropism To prove that your compound's cellular toxicity is an artifact of lysosomal trapping rather than true target engagement, you must run a competition assay that collapses the lysosomal pH gradient.

  • Cell Seeding: Seed HeLa or H9c2 cells in a 96-well optical bottom plate at 10,000 cells/well. Incubate overnight.

  • Compound Preparation: Prepare a serial dilution of 1-(2-Iodobenzoyl)piperidin-3-amine (0.1 μM to 50 μM).

  • Mechanistic Controls (Critical):

    • Positive Control: 10 μM Chloroquine (induces massive lysosomal swelling).

    • Negative/Rescue Control: Pre-incubate a subset of wells with 100 nM Concanamycin A for 30 minutes. Concanamycin A is a highly specific V-ATPase inhibitor. By shutting down the proton pump, the lysosome neutralizes, preventing the ion trapping of your amine [2].

  • Co-Treatment: Add your compound dilutions alongside 75 nM LysoTracker Red DND-99 for 2 hours.

  • Imaging: Wash with PBS, counterstain with Hoechst 33342 (1 μg/mL), and image using a high-content system.

  • Data Interpretation: If Concanamycin A rescues the cell viability and eliminates the punctate LysoTracker staining, your compound's "activity" is an off-target lysosomotropic artifact.

The Heavy Halogen Liability: Halogen Bonding & Promiscuity

Q: My compound is hitting multiple unrelated targets in a kinase/GPCR selectivity panel. Is this non-specific hydrophobic binding?

The Causality: It is likely not just hydrophobic; it is highly directional non-covalent binding. The iodine atom in the iodobenzoyl group is a heavy, highly polarizable halogen. The electron-withdrawing nature of the benzoyl group pulls electron density away from the tip of the iodine atom along the C–I bond axis. This creates a "σ-hole"—a localized region of positive electrostatic potential. This σ-hole acts as a strong Lewis acid, seeking out Lewis bases (such as the oxygen atoms in the peptide backbone carbonyls of off-target proteins) to form strong, directional halogen bonds [1].

HalogenBonding Start Off-Target Activity Detected in Panel Hypothesis Iodine σ-hole Halogen Bonding Start->Hypothesis Test1 Synthesize Fluorinated Analog Hypothesis->Test1 Test2 Synthesize Des-Iodo Analog Hypothesis->Test2 Compare Compare Binding Kinetics (SPR) Test1->Compare Test2->Compare Result Validate Halogen Bond Liability Compare->Result

Workflow for diagnosing and validating iodine-mediated halogen bonding.

Self-Validating Protocol: SPR Validation of Halogen Bonding To prove that promiscuity is driven by the iodine σ-hole, you must perform a comparative Surface Plasmon Resonance (SPR) assay.

  • Ligand Immobilization: Immobilize the suspected off-target protein onto a CM5 sensor chip via standard amine coupling.

  • Analyte Design (The Logic): Synthesize or procure 1-(2-Fluorobenzoyl)piperidin-3-amine. Fluorine is highly electronegative and tightly holds its electron cloud; it does not form a polarizable σ-hole and cannot participate in halogen bonding [1].

  • Kinetics Run: Inject the parent iodinated compound and the fluorinated analog at flow rates of 30 μL/min across a concentration range (0.1 - 10 μM).

  • Data Interpretation: If the iodinated compound shows strong affinity (low KD​ ) but the fluorinated analog loses binding entirely, your off-target effect is definitively driven by halogen bonding, not general lipophilicity.

The CAD Liability: Phospholipidosis

Q: Why do I see delayed, non-specific cytotoxicity only after 48-72 hours of incubation?

The Causality: Because 1-(2-Iodobenzoyl)piperidin-3-amine possesses both a lipophilic domain (the iodobenzoyl ring) and a hydrophilic basic amine, it is classified as a Cationic Amphiphilic Drug (CAD). Prolonged exposure to CADs causes them to embed into lysosomal membranes, inhibiting lysosomal phospholipases. This leads to an accumulation of undegraded phospholipids, a massive expansion of apparent lysosomal volume, and eventual cell death via phospholipidosis [3].

ProtocolWorkflow Step1 Seed Cells (96-well plate) Step2 Compound Incubation (48-72h) Step1->Step2 Step3 Add NBD-PE Lipid Probe Step2->Step3 Step4 High-Content Quantification Step3->Step4

High-content screening workflow for detecting CAD-induced phospholipidosis.

Quantitative Summary of Physicochemical Liabilities

Use the table below to benchmark your assay readouts against the expected behavior of 1-(2-Iodobenzoyl)piperidin-3-amine and necessary control compounds.

Compound / ControlStructural FeatureHalogen Bond Potential (σ-hole)Expected Lysosomal AccumulationPrimary Off-Target Risk Profile
1-(2-Iodobenzoyl)piperidin-3-amine Iodobenzoyl + Basic AmineVery High (Iodine) +++ (Severe) High (Promiscuous Kinase/GPCR binding)
1-(2-Fluorobenzoyl)piperidin-3-amineFluorobenzoyl + Basic AmineNone (Fluorine)++ (Moderate)Low (Retains basicity, loses σ-hole)
Chloroquine (Positive Control)Alkyl AmineNone++++ (Severe)Moderate (Standard CAD profile)
Concanamycin A (Mechanistic Control)Macrolide V-ATPase InhibitorNoneInhibits AccumulationN/A (Used for assay validation)

References

  • Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology Source: ACS Publications URL
  • Mechanisms of amine accumulation in, and egress from, lysosomes Source: PMC - NIH URL
  • Cationic Amphiphilic Drugs Cause a Marked Expansion of Apparent Lysosomal Volume: Implications for an Intracellular Distribution-Based Drug Interaction Source: Molecular Pharmaceutics - ACS Publications URL
Troubleshooting

Technical Support Center: Optimizing Dosage and Administration of Novel Research Compounds

A Case Study with 1-(2-Iodobenzoyl)piperidin-3-amine Welcome to the technical support center for novel research compounds. This guide is designed for researchers, scientists, and drug development professionals to provide...

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Author: BenchChem Technical Support Team. Date: April 2026

A Case Study with 1-(2-Iodobenzoyl)piperidin-3-amine

Welcome to the technical support center for novel research compounds. This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights and troubleshooting for the optimization of dosage and administration of new chemical entities. We will use the hypothetical compound 1-(2-Iodobenzoyl)piperidin-3-amine , a putative dopamine D2 and serotonin 5-HT2A receptor antagonist, as a case study to illustrate these principles. The methodologies described herein are broadly applicable to other novel small molecules in a preclinical research setting.

Part 1: Initial Compound Characterization and Formulation

Before any in vivo experimentation, a thorough initial characterization of the compound is crucial. This foundational data will inform all subsequent dosage and administration decisions.

Frequently Asked Questions: Getting Started

Q1: What are the critical first steps before I can start my in vivo experiments with a novel compound like 1-(2-Iodobenzoyl)piperidin-3-amine?

A1: Before proceeding to animal studies, it is essential to establish the fundamental physicochemical properties of your compound.[1][2] This includes:

  • Purity and Identity Confirmation: Ensure the compound's structure and purity are verified, typically via methods like NMR, mass spectrometry, and HPLC.

  • Solubility Testing: Determine the compound's solubility in various pharmaceutically acceptable vehicles.[3] This is a critical step for preparing appropriate dosing formulations.

  • Stability Analysis: Assess the compound's stability in the chosen vehicle and under storage conditions.[1]

Q2: How do I select an appropriate vehicle for my compound?

A2: The choice of vehicle is critical for ensuring accurate and consistent drug delivery.[4] An ideal vehicle should dissolve the compound at the desired concentration, be non-toxic to the animals at the administered volume, and not interfere with the experimental outcomes.[4]

Vehicle ComponentConsiderationsCommon Examples
Aqueous Buffers pH, osmolarity, and potential for tissue irritation.[4]Saline, Phosphate-Buffered Saline (PBS)
Co-solvents Can enhance solubility of hydrophobic compounds. Potential for toxicity at higher concentrations.PEG-400, DMSO, Ethanol
Surfactants Used to create stable suspensions for poorly soluble compounds.Tween 80, Cremophor EL
Oils For highly lipophilic compounds. Can be administered orally or via injection.Corn oil, Sesame oil

Troubleshooting Guide: Formulation Issues

Issue: My compound, 1-(2-Iodobenzoyl)piperidin-3-amine, is precipitating out of my saline solution.

Solution:

  • Re-evaluate Solubility: Confirm the maximum solubility of the compound in saline. It's possible the desired concentration exceeds this limit.

  • Adjust pH: For compounds with ionizable groups, like the amine in the piperidine ring, adjusting the pH of the vehicle can significantly improve solubility.[4]

  • Incorporate Co-solvents: For poorly soluble compounds, the use of co-solvents can be necessary.[3] A common starting point is a mixture of saline with a small percentage of a biocompatible solvent like DMSO or PEG-400. Always run a vehicle-only control group to account for any effects of the co-solvent.

Part 2: Dosage Optimization

The goal of dosage optimization is to identify a dose that elicits the desired biological effect with minimal toxicity.[5][6] This is typically achieved through a dose-range finding study.

Experimental Protocol: Dose-Range Finding Study

A well-designed dose-range finding study is crucial for determining the minimum effective dose and the maximum tolerated dose (MTD).[7]

Objective: To determine the safety and tolerability of 1-(2-Iodobenzoyl)piperidin-3-amine over a range of doses and to identify a preliminary therapeutic window.

Methodology:

  • Dose Selection: Based on in vitro potency (e.g., IC50 or EC50 values), select a starting dose. A common approach is to start at a dose that is a fraction of the in vitro effective concentration, and then escalate in multiples (e.g., 3x or 5x).[7]

  • Animal Groups: Use a small number of animals per dose group (e.g., n=3-5). Include a vehicle control group.

  • Administration: Administer the compound via the chosen route.

  • Monitoring: Closely monitor the animals for clinical signs of toxicity, including changes in weight, behavior, and physical appearance.[1]

  • Endpoint: The study is typically concluded when signs of toxicity are observed, or a maximum feasible dose is reached.

Visualization: Dosage Optimization Workflow

Dosage Optimization Workflow cluster_Preclinical Preclinical Phase In_vitro_Data In vitro Potency (IC50/EC50) Dose_Range_Finding Dose-Range Finding Study In_vitro_Data->Dose_Range_Finding Inform Starting Dose MTD_Determination Determine Max. Tolerated Dose (MTD) Dose_Range_Finding->MTD_Determination Efficacy_Studies Efficacy Studies at Tolerated Doses MTD_Determination->Efficacy_Studies Therapeutic_Window Establish Therapeutic Window Efficacy_Studies->Therapeutic_Window

Caption: Workflow for preclinical dosage optimization.

Frequently Asked Questions: Dosage

Q3: My compound shows no effect at the initial doses. What should I do?

A3: If you observe no efficacy, consider the following:

  • Dose Escalation: Continue to escalate the dose until an effect is observed or signs of toxicity appear.

  • Pharmacokinetics (PK): It's possible the compound has poor bioavailability or is rapidly metabolized. A preliminary PK study to measure plasma concentrations of the compound can provide valuable insights.[7]

  • Target Engagement: If possible, include a pharmacodynamic (PD) biomarker in your study to confirm that the compound is reaching its target.

Q4: I'm seeing significant toxicity at my lowest dose. What are my next steps?

A4: Unexpected toxicity at low doses requires careful investigation:

  • Vehicle Toxicity: Ensure the vehicle itself is not causing the observed effects by carefully observing the vehicle control group.

  • Dose De-escalation: Test lower doses to find a tolerated level.

  • Off-Target Effects: The compound may have off-target activities. A broader pharmacological screen could help identify these.

Part 3: Administration Route Selection

The route of administration can significantly impact the pharmacokinetics and efficacy of a compound.[8] The choice of route depends on the experimental goals and the properties of the compound.

Comparison of Common Administration Routes
RouteAdvantagesDisadvantagesBest For
Oral (PO) Convenient, less invasive, mimics clinical use.[9]Subject to first-pass metabolism, variable absorption.[9]Chronic dosing studies, compounds with good oral bioavailability.
Intraperitoneal (IP) Rapid absorption, bypasses first-pass metabolism.[8][9]Potential for irritation of abdominal organs, may not mimic clinical route.[8]Initial efficacy studies, compounds with poor oral bioavailability.
Intravenous (IV) 100% bioavailability, precise dose control.Requires technical skill, can be stressful for animals, potential for bolus toxicity.Pharmacokinetic studies, compounds with very poor absorption.
Subcutaneous (SC) Slower, more sustained absorption.Can cause local irritation, absorption can be variable.Sustained-release formulations, compounds requiring prolonged exposure.
Visualization: Administration Route Decision Tree

Administration Route Decision Tree Start Start: New Compound Oral_Bioavailability Oral Bioavailability Known? Start->Oral_Bioavailability Chronic_Study Chronic Dosing Study? Oral_Bioavailability->Chronic_Study Yes PK_Study PK Study? Oral_Bioavailability->PK_Study No Route_PO Oral (PO) Chronic_Study->Route_PO Yes Route_IP Intraperitoneal (IP) Chronic_Study->Route_IP No PK_Study->Route_IP No Route_IV Intravenous (IV) PK_Study->Route_IV Yes

Caption: Decision tree for selecting an administration route.

Part 4: Troubleshooting Guide for In Vivo Experiments

Issue: I am observing high variability in my experimental results between animals in the same dose group.

Solution:

  • Dosing Accuracy: Ensure your dosing technique is consistent. For oral gavage, confirm proper placement. For injections, ensure the full dose is administered.

  • Formulation Homogeneity: If using a suspension, ensure it is well-mixed before each administration to prevent settling of the compound.

  • Animal Health: Ensure all animals are healthy and of a consistent age and weight. Underlying health issues can affect drug metabolism and response.

  • Environmental Factors: Maintain consistent environmental conditions (e.g., light/dark cycle, temperature) as these can influence animal physiology and drug response.

Issue: The observed in vivo efficacy does not correlate with the in vitro potency of my compound.

Solution:

  • Pharmacokinetics: This is a strong indication of a pharmacokinetic issue. The compound may not be reaching the target tissue in sufficient concentrations. A PK study is highly recommended.[7]

  • Metabolism: The compound may be rapidly metabolized into inactive forms. Consider co-administration with a metabolic inhibitor (use with caution and appropriate controls) or chemical modification of the compound to improve metabolic stability.

  • Target Engagement: As mentioned previously, a pharmacodynamic biomarker can confirm if the compound is interacting with its intended target in vivo.

References

  • Serotonin 5-HT2A receptor antagonist - Wikipedia. [Link]

  • What are D2 receptor antagonists and how do they work? - Patsnap Synapse. [Link]

  • "Selective" serotonin 5-HT2A receptor antagonists - PMC. [Link]

  • Everything we know about the 5-HT2A (serotonin) receptor - REPROCELL. [Link]

  • "Selective" serotonin 5-HT2A receptor antagonists | Request PDF - ResearchGate. [Link]

  • "Selective" serotonin 5-HT2A receptor antagonists - PubMed. [Link]

  • Best Practices for Preclinical Dose Range Finding Studies | Altasciences. [Link]

  • Dopamine antagonist - Wikipedia. [Link]

  • Route of administration - Wikipedia. [Link]

  • Discovery, Optimization, and Characterization of Novel D2 Dopamine Receptor Selective Antagonists | Journal of Medicinal Chemistry - ACS Publications. [Link]

  • Synthesis and characterization of selective dopamine D2 receptor antagonists - PubMed. [Link]

  • Intraperitoneal Route of Drug Administration: Should it Be Used in Experimental Animal Studies? - PMC. [Link]

  • Effects of dopamine D2/3 and opioid receptor antagonism on the trade-off between model-based and model-free behaviour in healthy volunteers | eLife. [Link]

  • Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics - MDPI. [Link]

  • First Insights into Non-invasive Administration Routes for Non-viral Gene Therapy. [Link]

  • Early phase clinical trials to identify optimal dosing and safety - PMC - NIH. [Link]

  • Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation - PMC. [Link]

  • FDA–AACR Strategies for Optimizing Dosages for Oncology Drug Products: Selecting Dosages for First-in-Human Trials | Clinical Cancer Research - AACR Journals. [Link]

  • Dose optimization during drug development: whether and when to optimize - PMC - NIH. [Link]

  • Totality of the Evidence: Optimizing Dosage Selection Strategies in Oncology. [Link]

  • Guideline for the Use of Novel Compound in Animals. [Link]

  • Troubleshooting Common Issues in Drug Toxicity Testing - Creative Bioarray. [Link]

  • Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC. [Link]

  • Facile synthesis of 3-amino substituted piperidines from L-glutamic acid - Open Research@CSIR-NIScPR. [Link]

  • 3-Amido-3-aryl-piperidines: A Novel Class of Potent, Selective, and Orally Active GlyT1 Inhibitors - PMC. [Link]

  • Compound and Biosample Management IT issues, Troubleshooting Guide - Pharma IQ. [Link]

  • Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor - MDPI. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

  • (R)-3-AMINO-1-BENZYL-PIPERIDINE - ChemBK. [Link]

  • Synthesis, antiproliferative activity, and mechanism of action of a series of 2-{[(2E)-3-phenylprop-2-enoyl]amino}benzamides - IRIS UniPA. [Link]

  • TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC. [Link]

  • CN103865964A - Method for synthesizing (R)
  • 3-Aminopiperidine-Based Peptide Analogues as the First Selective Noncovalent Inhibitors of the Bacterial Cysteine Protease IdeS - PMC. [Link]

  • Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance - IJNRD. [Link]

  • Piperidine Synthesis. - DTIC. [Link]

  • Synthesis of N-(4-Iodobenzoyl)piperidine - PrepChem.com. [Link]

  • US4804663A - 3-piperidinyl-substituted 1,2-benzisoxazoles and 1,2-benzisothiazoles.
  • Reactions of acryl thioamides with iminoiodinanes as a one-step synthesis of N-sulfonyl-2,3-dihydro-1,2-thiazoles - Beilstein Journals. [Link]

  • Synthetic approaches to a chiral 4-amino-3-hydroxy piperidine with pharmaceutical relevance - Organic & Biomolecular Chemistry (RSC Publishing). [Link]

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Optimization

Technical Support Center: Mitigating Cytotoxicity of 1-(2-Iodobenzoyl)piperidin-3-amine

Welcome to the technical support resource for researchers working with 1-(2-Iodobenzoyl)piperidin-3-amine. This guide is designed to provide in-depth troubleshooting strategies, mechanistic insights, and detailed protoco...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support resource for researchers working with 1-(2-Iodobenzoyl)piperidin-3-amine. This guide is designed to provide in-depth troubleshooting strategies, mechanistic insights, and detailed protocols to help you understand and mitigate unintended cytotoxicity observed during your in-vitro experiments. As a Senior Application Scientist, my goal is to explain the causality behind experimental choices, ensuring that every protocol is a self-validating system grounded in established scientific principles.

Part 1: Frequently Asked Questions (FAQs) - Your First Response Guide

This section addresses the most common initial challenges encountered when working with novel small molecules.

Q1: We are observing significant cell death even at low concentrations of 1-(2-Iodobenzoyl)piperidin-3-amine. What is the first step?

A1: The immediate priority is to systematically characterize the compound's cytotoxic profile in your specific cell model. A comprehensive dose-response and time-course experiment is the foundational first step.[1] This establishes the precise potency (IC50) and kinetics of the cytotoxicity, providing a quantitative baseline that will inform all subsequent troubleshooting. We recommend testing across a wide concentration range (e.g., from low nanomolar to high micromolar) at multiple time points (e.g., 24, 48, and 72 hours).

Q2: How can I be sure the cytotoxicity is from the compound itself and not the solvent or an experimental artifact?

A2: This is a critical question of experimental design that requires a robust set of controls.[1][2][3] Your experiment must include:

  • Vehicle Control: Cells treated with the highest concentration of the solvent (e.g., DMSO) used to dissolve your compound. The final DMSO concentration should ideally be kept below 0.5% to avoid solvent-induced toxicity.[4]

  • Untreated Control: Cells cultured in media alone to establish a baseline for 100% viability.

  • Positive Control: Cells treated with a known cytotoxic agent (e.g., Staurosporine or Doxorubicin) to confirm that your assay system can detect cell death reliably.

  • Assay Interference Control (No-Cell Control): The compound added to media with the assay reagent but without cells. This is crucial for colorimetric or fluorometric assays (like MTT or resazurin), as some compounds can directly react with the assay reagents, leading to false readings.[1][3]

Q3: The cytotoxicity of 1-(2-Iodobenzoyl)piperidin-3-amine is highly variable between experiments. What are the likely causes?

A3: Lack of reproducibility often points to inconsistencies in one of three areas:

  • Cell Health and Culture Conditions: Use cells from a consistent, low passage number range and ensure they are in the logarithmic growth phase at the time of treatment. Over-confluent or stressed cells can show variable responses.[4] Regularly test for mycoplasma contamination, which can profoundly alter cellular responses.

  • Compound Handling and Stability: Prepare fresh stock solutions of 1-(2-Iodobenzoyl)piperidin-3-amine whenever possible. If you must store them, do so in small, single-use aliquots to avoid repeated freeze-thaw cycles. Assess the compound's stability in your culture medium over the experiment's duration.

  • Experimental Procedure: Standardize all incubation times, cell seeding densities, and reagent preparation protocols.[4] In multi-well plates, "edge effects" caused by evaporation can concentrate the compound in outer wells. To mitigate this, avoid using the perimeter wells for data and instead fill them with sterile PBS or media.[3][4]

Q4: My compound is precipitating in the culture medium. What should I do?

A4: Compound precipitation is a common problem that leads to inaccurate dosing and can cause physical stress to cells or interfere with optical readings.[2][4]

  • Confirm Solubility Limit: First, determine the practical solubility limit of 1-(2-Iodobenzoyl)piperidin-3-amine in your specific culture medium, which can differ from its solubility in simple buffers or solvents.

  • Optimize Solvent System: While DMSO is common, you may explore using a co-solvent system or alternative formulation approaches to enhance solubility.[5][6]

  • Modify Formulation: For preclinical development, more advanced formulation strategies like creating nanosuspensions or using amorphous solid dispersions can significantly improve solubility and bioavailability.[7]

Part 2: In-Depth Troubleshooting & Mechanistic Investigation

If initial troubleshooting does not resolve the issue, a deeper investigation into the mechanism of cytotoxicity is necessary. The chemical structure of 1-(2-Iodobenzoyl)piperidin-3-amine, containing an iodobenzoyl group, suggests potential liabilities such as the induction of oxidative stress.

Guide 1: Investigating Oxidative Stress as a Cause of Cytotoxicity

Many cytotoxic compounds exert their effects by generating reactive oxygen species (ROS) that overwhelm the cell's antioxidant defenses, leading to damage of DNA, proteins, and lipids.[8][9][10] The iodinated aromatic ring in your compound is a potential source of such activity.

Hypothesis: Cytotoxicity is mediated by Reactive Oxygen Species (ROS).

To test this, you can measure intracellular ROS levels and determine if scavenging ROS can rescue the cells from compound-induced death.

Experimental Protocol: ROS Detection and Mitigation
  • ROS Detection (DCFDA Assay):

    • Principle: The cell-permeable dye 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA) is non-fluorescent until it is oxidized by intracellular ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

    • Procedure:

      • Seed cells in a 96-well plate and allow them to adhere overnight.

      • Treat cells with a range of concentrations of 1-(2-Iodobenzoyl)piperidin-3-amine (e.g., 0.5x, 1x, and 2x the IC50) for a relevant time period (e.g., 6-24 hours). Include a positive control (e.g., H₂O₂) and a vehicle control.

      • Following treatment, wash the cells with warm PBS.

      • Load the cells with 10 µM H2DCFDA in serum-free medium for 30-45 minutes at 37°C.

      • Wash the cells again with PBS to remove excess dye.

      • Measure fluorescence using a plate reader (Excitation/Emission ~485/535 nm).

  • ROS Mitigation (Antioxidant Rescue Experiment):

    • Principle: If ROS is the primary driver of cytotoxicity, co-treatment with an antioxidant should prevent cell death. N-acetylcysteine (NAC) is a robust choice as it replenishes intracellular glutathione, a key antioxidant.[11]

    • Procedure:

      • Design a matrix experiment where cells are treated with 1-(2-Iodobenzoyl)piperidin-3-amine at various concentrations, both in the presence and absence of NAC (a typical starting concentration for NAC is 1-5 mM).

      • Pre-incubate a subset of wells with NAC for 1-2 hours before adding your compound.

      • After the standard treatment duration (e.g., 48 hours), perform a cell viability assay (e.g., MTT or CellTiter-Glo®).

    • Interpretation: A significant rightward shift in the IC50 curve in the presence of NAC strongly suggests that oxidative stress is a key mechanism of cytotoxicity.

Troubleshooting Data for Oxidative Stress Assays
Observation Potential Cause Recommended Action
High background fluorescence in DCFDA assay Phenol red in the medium can interfere. Autofluorescence of the compound.Use phenol red-free medium during the assay. Run a no-cell, compound-only control to check for intrinsic fluorescence.
No rescue effect with NAC ROS may not be the primary mechanism. The chosen NAC concentration may be too low.Explore other mechanisms (e.g., apoptosis). Perform a dose-titration of NAC to find the optimal protective concentration.
NAC alone is toxic at high concentrations High levels of antioxidants can sometimes be pro-oxidant or have off-target effects.Determine the IC50 of NAC alone on your cell line and use a non-toxic concentration for rescue experiments.
Guide 2: Differentiating Apoptosis from Necrosis

Understanding the mode of cell death is crucial. Apoptosis is a programmed, controlled process involving specific signaling cascades (e.g., caspases), while necrosis is an uncontrolled form of cell death.[12][13] Many anticancer drugs induce apoptosis.[12][14]

Workflow for Investigating Apoptotic Pathways

The following diagram outlines a logical workflow to determine if 1-(2-Iodobenzoyl)piperidin-3-amine induces apoptosis and via which pathway.

Apoptosis_Workflow start Observe Cytotoxicity annexin Perform Annexin V / PI Staining start->annexin  Distinguish Apoptosis  from Necrosis caspase_assay Measure Caspase-3/7 Activity (e.g., Caspase-Glo) annexin->caspase_assay  Annexin V Positive? result_necrosis Conclusion: Necrosis or other cell death pathway likely annexin->result_necrosis  PI Positive Only? rescue Pan-Caspase Inhibitor Rescue (Z-VAD-FMK) caspase_assay->rescue  Caspase-3/7 Active? result_apoptosis Conclusion: Apoptosis is a key mechanism rescue->result_apoptosis  Inhibitor Rescues Cells? rescue->result_necrosis  No Rescue? caspase_8_9 Measure Initiator Caspase-8 and Caspase-9 Activity result_intrinsic Intrinsic (Mitochondrial) Pathway Implicated caspase_8_9->result_intrinsic  Caspase-9 > Caspase-8? result_extrinsic Extrinsic (Death Receptor) Pathway Implicated caspase_8_9->result_extrinsic  Caspase-8 > Caspase-9? result_apoptosis->caspase_8_9  Determine Pathway

Caption: Workflow for Apoptosis Investigation.

Experimental Protocol: Caspase Activation and Inhibition
  • Measure Executioner Caspase Activity (Caspase-3/7):

    • Principle: Use a luminogenic or fluorogenic substrate assay (e.g., Caspase-Glo® 3/7) that measures the activity of caspases-3 and -7, the primary executioners of apoptosis.

    • Procedure:

      • Treat cells in a 96-well plate with 1-(2-Iodobenzoyl)piperidin-3-amine as in previous experiments.

      • At the desired time point, add the Caspase-Glo® reagent directly to the wells.

      • Incubate as per the manufacturer's instructions (typically 1-2 hours).

      • Measure luminescence with a plate reader. An increase in luminescence indicates caspase activation.

  • Caspase Inhibition Rescue Experiment:

    • Principle: If apoptosis is the cause of cytotoxicity, blocking caspase activity should prevent cell death. Z-VAD-FMK is a broad-spectrum caspase inhibitor suitable for this purpose.[1]

    • Procedure:

      • Pre-treat cells with a working concentration of Z-VAD-FMK (e.g., 20-50 µM) for 1-2 hours.

      • Add 1-(2-Iodobenzoyl)piperidin-3-amine to the pre-treated cells.

      • After 24-48 hours, measure cell viability.

    • Interpretation: A significant increase in cell viability in the presence of Z-VAD-FMK confirms that the compound's cytotoxicity is caspase-dependent.

Guide 3: Optimizing Experimental Conditions & Formulation

Sometimes, cytotoxicity is not due to an on-target pharmacological effect but rather to poor physicochemical properties or interactions with the assay components.

Strategies for Formulation and Media Modification
  • Change the Dosing Vehicle: While convenient, DMSO is not inert. If you suspect solvent toxicity, you can explore other vehicles like ethanol, or use formulation strategies to create aqueous solutions or suspensions.[5]

  • Assess Impact of Serum: Serum proteins in culture media can bind to small molecules, reducing their free concentration and bioavailability. Conversely, some compounds are only stable in the presence of serum.

    • Test: Compare the IC50 value of your compound in media containing standard serum concentration (e.g., 10% FBS) versus low-serum (e.g., 1% FBS) or serum-free conditions.

    • Rationale: A significant change in potency can indicate a high degree of protein binding. This information is critical for interpreting results and for later in-vivo studies.

  • Consider Isotonic Formulations: For compounds that may induce osmotic stress, formulating them in an isotonic solution can help maintain cell integrity and reduce non-specific cytotoxicity.[15]

Decision Tree for Reducing Off-Target Cytotoxicity

Mitigation_Strategy start Initial Cytotoxicity Observed (IC50 Determined) precipitate Is Compound Precipitating in Media? start->precipitate solubility Improve Solubility: - Change solvent/co-solvent - Use formulation aids - Nanosuspension precipitate->solubility Yes ros Is ROS Production Confirmed? precipitate->ros No solubility->ros antioxidant Mitigation Strategy: - Co-treat with NAC - Modify chemical structure to reduce redox cycling ros->antioxidant Yes apoptosis Is Apoptosis Confirmed? ros->apoptosis No antioxidant->apoptosis caspase_inhibitor Clarify Mechanism: - Use caspase inhibitors to  separate upstream pharmacology  from cell death execution apoptosis->caspase_inhibitor Yes end Refined Understanding of Compound's Therapeutic Window apoptosis->end No caspase_inhibitor->end

Caption: Decision Tree for Cytotoxicity Mitigation.

By systematically applying these troubleshooting guides and mechanistic studies, you can distinguish between intended pharmacological effects and unintended cytotoxicity, ultimately refining your understanding of 1-(2-Iodobenzoyl)piperidin-3-amine and advancing your research with greater confidence.

References
  • Sies, H. (1997). Role of reactive oxygen species in cell toxicity. PubMed.
  • Strickley, R. G. (2013).
  • Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting.
  • Micheau, O., et al. (1999). Anticancer Drugs Induce Caspase-8/FLICE Activation and Apoptosis in the Absence of CD95 Receptor/Ligand Interaction.
  • Dix, M. M., et al. (2014).
  • Molavian, H. R., et al. (2016). Drug-induced reactive oxygen species (ROS) rely on cell membrane properties to exert anticancer effects. DASH.
  • BenchChem. (2025). Technical Support Center: Troubleshooting Cell Viability Issues in Cytotoxicity Assays. BenchChem.
  • Matotoka, M., & Masoko, P. (n.d.). In Vitro Cytotoxicity Determination: Avoiding Pitfalls.
  • Wesselborg, S., et al. (2001). Activation of caspase-8 in drug-induced apoptosis of B-lymphoid cells is independent of CD95/Fas receptor-ligand interaction and occurs downstream of caspase-3. PubMed.
  • Dar, A., et al. (2021). Drug-Induced Oxidative Stress and Cellular Toxicity.
  • Sotera Health Academy. (n.d.). A Stepwise Approach to Deal with In Vitro Cytotoxicity Failures. Sotera Health Academy.
  • Lassus, P., et al. (2006). Caspase-10 involvement in cytotoxic drug-induced apoptosis of tumor cells. PubMed.
  • Matotoka, M., & Masoko, P. (2025).
  • Corrales, F., et al. (2022). Platinum iodido drugs show potential anti-tumor activity, affecting cancer cell metabolism and inducing ROS and senescence in gastrointestinal cancer cells. PMC.
  • Ferreira, C. G., et al. (2000). Chemotherapy Triggers Apoptosis in a Caspase-8-dependent and Mitochondria-controlled Manner in the Non-Small Cell Lung Cancer Cell Line NCI-H460. AACR Journals.
  • Patsnap Eureka. (2025). How isotonic solutions reduce cytotoxicity in chemotherapeutics.
  • Kamal, A., et al. (2017). Role of Reactive Oxygen Species (ROS) in Therapeutics and Drug Resistance in Cancer and Bacteria.
  • Hui, L., et al. (2012). Role of reactive oxygen species in the synergistic cytotoxicity of safingol-based combination regimens with conventional chemotherapeutics. PMC.
  • Mistry, P., et al. (2016). Prediction of the effect of formulation on the toxicity of chemicals. Toxicology Research (RSC Publishing).
  • BenchChem. (n.d.). How to minimize III-31-C cytotoxicity in cell-based assays. BenchChem.
  • WuXi AppTec. (2024).
  • Kesisoglou, F., & Mitra, A. (n.d.). Formulation Strategies for High Dose Toxicology Studies: Case Studies.

Sources

Troubleshooting

Technical Support Center: Challenges in the Purification of 1-(2-Iodobenzoyl)piperidin-3-amine

Introduction Welcome to the technical support guide for the purification of 1-(2-Iodobenzoyl)piperidin-3-amine. This molecule, while crucial in many synthetic workflows, presents a unique set of purification challenges s...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Welcome to the technical support guide for the purification of 1-(2-Iodobenzoyl)piperidin-3-amine. This molecule, while crucial in many synthetic workflows, presents a unique set of purification challenges stemming from its distinct chemical functionalities. The presence of a basic piperidine amine group coupled with a bulky, lipophilic iodobenzoyl moiety requires carefully considered purification strategies. The basic nitrogen atom interacts strongly with acidic stationary phases like silica gel, often leading to issues such as peak tailing, low recovery, and poor separation.[1][2]

This guide is designed to provide researchers, scientists, and drug development professionals with practical, field-proven troubleshooting advice and detailed protocols to overcome these obstacles. We will delve into the causality behind common purification problems and offer systematic solutions to achieve high purity and yield.

Troubleshooting Common Purification Issues

This section addresses specific problems encountered during the purification of 1-(2-Iodobenzoyl)piperidin-3-amine in a direct question-and-answer format.

Question 1: My compound is streaking badly on the silica gel column, and my final yield is very low. What's happening and how can I fix it?

Answer:

This is the most common issue and is caused by a strong acid-base interaction between the basic amine of the piperidine ring and the acidic silanol (Si-OH) groups on the surface of standard silica gel.[2] This interaction leads to several problems:

  • Peak Tailing/Streaking: The compound "sticks" to the column and elutes slowly and unevenly.

  • Irreversible Adsorption: A portion of the compound binds so strongly that it does not elute at all, resulting in significant yield loss.[3]

  • Potential Degradation: The acidic environment of the silica surface can sometimes promote the degradation of sensitive molecules.

Solutions:
  • Mobile Phase Modification (The Quick Fix): The most straightforward approach is to add a small amount of a competing base to your mobile phase (eluent). This base will "occupy" the acidic sites on the silica, allowing your compound to travel through the column more freely.

    • Triethylamine (TEA): Add 0.5-2% (v/v) of TEA to your solvent system (e.g., Dichloromethane/Methanol or Ethyl Acetate/Hexanes).[1][4] This is often sufficient to dramatically improve peak shape and recovery.

    • Ammonia in Methanol: For very strong interactions, a 1-2% addition of a 7N ammonia in methanol solution to the mobile phase can be highly effective.[1]

  • Stationary Phase Modification (The Robust Solution): If mobile phase modifiers are insufficient or undesirable, changing the stationary phase is the next logical step.

    • Neutralized Silica Gel: You can pre-treat standard silica gel by washing it with a solvent mixture containing triethylamine before packing your column.[3]

    • Alumina (Neutral or Basic): Alumina is a less acidic alternative to silica and is an excellent choice for purifying basic compounds.[1][3]

    • Amine-Functionalized Silica: Using a commercially available amine-bonded silica column can provide a much more inert surface, preventing the problematic acid-base interactions.[2]

  • Reverse-Phase Chromatography: This technique is an excellent alternative. The stationary phase (e.g., C18) is non-polar, and a polar mobile phase (e.g., water/acetonitrile or water/methanol) is used. To ensure good peak shape for your basic amine, add an acidic modifier to the mobile phase.

    • Trifluoroacetic Acid (TFA) or Formic Acid: Adding 0.1% of TFA or formic acid will protonate the piperidine amine, improving its solubility in the polar mobile phase and preventing interactions with any residual silanol groups on the stationary phase.[1][4]

Question 2: My product is co-eluting with an impurity that I suspect is unreacted 2-iodobenzoic acid. How can I separate them?

Answer:

Co-elution of your basic product with an acidic impurity like 2-iodobenzoic acid can be resolved by exploiting their different chemical properties.

Solutions:
  • Liquid-Liquid Extraction (Acid-Base Wash): Before chromatography, perform an extractive workup.

    • Dissolve the crude reaction mixture in an organic solvent like ethyl acetate or dichloromethane.

    • Wash the organic layer with a mild aqueous base, such as a saturated sodium bicarbonate (NaHCO₃) solution.[1] The acidic 2-iodobenzoic acid will be deprotonated to its carboxylate salt, which is soluble in the aqueous layer, while your basic product remains in the organic layer.

    • Separate the layers. This simple step can remove the majority of acidic impurities before you even begin chromatography.

  • Chromatographic Optimization: If extraction is incomplete, chromatographic adjustments are needed.

    • Use a Basic Modifier: As described in Question 1, adding triethylamine to your mobile phase will not only improve your product's peak shape but can also alter the elution profile of the acidic impurity, potentially improving separation.

    • Ion-Exchange Chromatography: This technique separates molecules based on charge. Cation-exchange chromatography can be used to bind your basic amine while acidic or neutral impurities are washed away.[5]

Question 3: My final, purified product is a pale yellow or brown color, not the expected white solid. What causes this discoloration?

Answer:

Discoloration is typically a sign of minor, highly-colored impurities, often arising from oxidation.[4]

Potential Causes and Solutions:
  • Oxidation of the Aromatic Ring: Iodinated aromatic compounds can be susceptible to oxidation, especially when exposed to air and light.

    • Solution: Handle the compound under an inert atmosphere (nitrogen or argon) whenever possible. Use solvents that have been degassed (sparged with nitrogen) for chromatography and recrystallization.[4]

  • Residual Iodine: If the synthesis involved elemental iodine, trace amounts could persist.

    • Solution: A pre-chromatography wash with a dilute aqueous solution of sodium thiosulfate can quench and remove residual iodine.

  • Storage: Improper storage can lead to degradation over time.

    • Solution: Store the final product in a cool, dark place, preferably under an inert atmosphere, to maintain its integrity.[4]

Frequently Asked Questions (FAQs)

Q1: What is the best way to load my crude sample onto the silica gel column? A1: For basic amines, dry loading is highly recommended. Dissolving your crude product in a strong solvent (like methanol or DCM) and loading it directly onto the column (wet loading) can disrupt the equilibration at the top of the column and lead to poor separation. To dry load, dissolve your crude material in a minimal amount of a suitable solvent (e.g., DCM), add a small amount of silica gel, and evaporate the solvent under reduced pressure to get a free-flowing powder. This powder can then be carefully added to the top of your column.

Q2: Can I use recrystallization to purify this compound? A2: Yes, recrystallization can be an effective final purification step after chromatography. Success depends on finding a suitable solvent system where the compound is soluble at high temperatures but sparingly soluble at low temperatures. Perform small-scale solubility tests with solvents like ethanol, isopropanol, ethyl acetate, or mixtures of these with a non-polar anti-solvent like hexanes to find the optimal conditions.[4]

Q3: What analytical techniques should I use to confirm the purity of my final product? A3: A combination of techniques is best for a comprehensive assessment of purity.

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for purity assessment, providing a quantitative measure of impurities.[4] A reverse-phase C18 column is typically used.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the chemical structure of your compound and can help identify any major impurities if their signals are distinct.[4]

  • Mass Spectrometry (MS): This will confirm that your product has the correct molecular weight.[4]

Experimental Protocols & Visualizations

Protocol 1: Modified Normal-Phase Flash Chromatography

This protocol is designed to mitigate the challenges of purifying basic amines on standard silica gel.

  • Solvent System Preparation:

    • Prepare your mobile phase. A common starting point is a mixture of Dichloromethane (DCM) and Methanol (MeOH).

    • To this mixture, add 1% (v/v) of triethylamine (TEA) . For example, for 1 L of 98:2 DCM:MeOH, you would add 970 mL DCM, 20 mL MeOH, and 10 mL TEA.

  • Column Packing:

    • Prepare a slurry of silica gel in your initial, least polar mobile phase (e.g., 100% DCM with 1% TEA).

    • Pack the column and ensure it is well-compacted.

    • Equilibrate the packed column by flushing with 2-3 column volumes of the initial mobile phase.

  • Sample Loading:

    • Prepare your sample for dry loading as described in the FAQ section.

    • Carefully apply the dried sample to the top of the column.

  • Elution:

    • Begin elution with the initial, less polar solvent system.

    • Gradually increase the polarity by increasing the percentage of methanol in the mobile phase (while maintaining the 1% TEA concentration throughout). A typical gradient might be from 0% to 5% Methanol in DCM.

  • Fraction Collection & Analysis:

    • Collect fractions and analyze them using Thin Layer Chromatography (TLC).

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • Dry the final product under high vacuum to remove all residual solvents.

Protocol 2: Analytical HPLC Method for Purity Assessment

This is a general protocol for analyzing the purity of your final product.

ParameterSpecification
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
Gradient Start at 10% B, increase to 95% B over 15 minutes.
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL
Visualization 1: Troubleshooting Workflow

G start Start: Poor Chromatography Result q1 Is there significant peak tailing/streaking? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no sol1 Cause: Strong interaction with acidic silica. Solution: 1. Add 1% TEA to eluent. 2. Switch to Alumina or   Amine-functionalized column. 3. Use Reverse-Phase HPLC. a1_yes->sol1 q2 Are peaks broad and poorly resolved? a1_no->q2 end_node Re-run with Optimized Method sol1->end_node a2_yes Yes q2->a2_yes a2_no No q2->a2_no sol2 Cause: Poor separation conditions or column overload. Solution: 1. Run a shallower gradient. 2. Try a different solvent system   (e.g., EtOAc/Hex vs DCM/MeOH). 3. Load less material. a2_yes->sol2 q3 Is product yield extremely low? a2_no->q3 sol2->end_node a3_yes Yes q3->a3_yes sol3 Cause: Irreversible adsorption or product decomposition. Solution: 1. Use a basic modifier (TEA). 2. Switch to a more inert   stationary phase (Alumina). 3. Check compound stability on TLC. a3_yes->sol3 sol3->end_node

Caption: A decision tree for troubleshooting common flash chromatography issues.

Visualization 2: Key Chemical Structures

Caption: Target compound and key impurities with differing chemical properties.

References

  • BenchChem. (2025). Technical Support Center: Purification of 1-(4-Aminophenyl)piperidine-4-carboxamide.
  • MolBest. (2025).
  • University of Rochester. (n.d.).
  • Kivala, M., et al. (2012).
  • Benchchem. (2025). Overcoming challenges in the purification of piperidine-containing compounds.
  • Benchchem. (2025).
  • Benchchem. (n.d.). Common challenges in working with piperidine-based compounds.
  • Biotage. (2023).
  • Agilent Technologies. (n.d.). Troubleshooting Guide.
  • Rochelle, G. T., et al. (2019).

Sources

Optimization

Technical Support Center: Enhancing Blood-Brain Barrier Permeability of 1-(2-Iodobenzoyl)piperidin-3-amine

Introduction: Welcome to the technical support resource for researchers focused on optimizing small molecule therapeutics for central nervous system (CNS) targets. This guide specifically addresses the challenges and str...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction:

Welcome to the technical support resource for researchers focused on optimizing small molecule therapeutics for central nervous system (CNS) targets. This guide specifically addresses the challenges and strategies surrounding the modification of 1-(2-Iodobenzoyl)piperidin-3-amine to improve its penetration across the blood-brain barrier (BBB). As Senior Application Scientists, we have compiled this information based on established medicinal chemistry principles and field-proven methodologies to assist you in your drug development endeavors.

Frequently Asked Questions (FAQs)

Q1: Our team is working with 1-(2-Iodobenzoyl)piperidin-3-amine, but we are observing low CNS exposure in our preliminary animal studies. What are the likely reasons for its poor blood-brain barrier penetration?

A1: The difficulty your team is experiencing with 1-(2-Iodobenzoyl)piperidin-3-amine's CNS exposure likely stems from its physicochemical properties. The blood-brain barrier is a highly selective, lipophilic barrier that tightly regulates the passage of substances into the brain. Key factors that hinder a molecule's ability to cross this barrier include:

  • High Molecular Weight (MW): Generally, molecules with a MW greater than 400-500 Da have difficulty passively diffusing across the BBB.[1]

  • High Polar Surface Area (PSA): The PSA is the sum of the surface areas of polar atoms (usually oxygens and nitrogens) in a molecule. A high PSA (typically > 90 Ų) is associated with poor BBB penetration due to the energetic penalty of desolvating the molecule to enter the lipid-like interior of the cell membranes.[2][3] For molecules to effectively penetrate the BBB, a PSA of less than 90 Ų is generally required.[2]

  • High Hydrogen Bond Donor (HBD) Count: The number of N-H and O-H bonds in a molecule is a critical factor. Each hydrogen bond donor requires significant energy to break its interaction with water before the molecule can enter the lipophilic BBB. A count of more than 3 is often detrimental.[4]

  • Ionization State (pKa): The piperidin-3-amine moiety will be protonated at physiological pH (around 7.4), giving the molecule a positive charge.[5] Charged species generally have very poor membrane permeability.

  • Efflux Transporter Recognition: The molecule might be a substrate for efflux transporters like P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP) at the BBB. These transporters actively pump substrates out of the brain back into the bloodstream.[1][6]

To systematically troubleshoot, it's crucial to first analyze the calculated physicochemical properties of your lead compound.

Table 1: Calculated Physicochemical Properties of 1-(2-Iodobenzoyl)piperidin-3-amine

PropertyEstimated ValueImplication for BBB Penetration
Molecular Weight (MW)~358.2 g/mol Within acceptable range
Polar Surface Area (PSA)~52.5 ŲFavorable (<60-70 Ų)[7][8]
Hydrogen Bond Donors (HBD)2Favorable (≤3)[4]
pKa (most basic)~9.5 (estimated for the piperidine amine)Highly protonated at pH 7.4 (unfavorable)[9]

Based on this initial analysis, the primary culprit for poor BBB penetration is likely the high pKa of the piperidin-3-amine, leading to significant ionization at physiological pH.

Q2: What are the most common initial strategies to modify 1-(2-Iodobenzoyl)piperidin-3-amine to improve its BBB penetration?

A2: Given that the primary issue is likely the basicity of the piperidine amine, the initial modification strategies should focus on reducing its pKa while trying to maintain the desired pharmacological activity. Here are some common approaches:

  • Introduce Electron-Withdrawing Groups: Placing electron-withdrawing groups (EWGs) near the basic nitrogen can effectively lower its pKa. For example, fluorination of the piperidine ring or the benzoyl group can decrease the electron density on the nitrogen, making it less basic.

  • Masking the Amine (Prodrug Strategy): The primary amine can be converted into a less basic functional group that can potentially be metabolized back to the active amine in the CNS.[10][11][12] This is a prodrug strategy. Examples include conversion to an amide, carbamate, or a bioreversible Schiff base.[10][11][12]

  • Bioisosteric Replacement: Consider replacing the piperidine-3-amine moiety with a different scaffold that has a lower pKa but maintains the necessary pharmacophore for target engagement.[13][14][15] The choice of a bioisostere would depend heavily on the known structure-activity relationship (SAR) of your compound series. For example, replacing an amide with a 1,2,3-triazole has been shown to improve pharmacokinetic properties.[14]

  • LogP/LogD Optimization: While the calculated PSA is favorable, increasing the lipophilicity (LogP) of the molecule can sometimes enhance BBB penetration, but this is a delicate balance.[16] The optimal LogP range for BBB penetration is generally considered to be between 2 and 4. The LogD at pH 7.4 is a more relevant measure as it accounts for ionization. Increasing lipophilicity can be achieved by adding small alkyl or halogen groups to the aromatic ring. However, excessive lipophilicity can lead to other problems like increased metabolic liability and off-target effects.

Workflow for Initial Modification Strategy

Caption: Workflow for Modifying a Lead Compound for Better BBB Penetration.

Troubleshooting Guides

Issue 1: Our newly synthesized analogs show improved calculated LogD at pH 7.4, but still exhibit low permeability in our in vitro PAMPA-BBB assay.

Potential Causes and Troubleshooting Steps:

  • Cause 1: Intramolecular Hydrogen Bonding. Your modification may have inadvertently introduced a conformation that allows for the formation of an intramolecular hydrogen bond. This can effectively reduce the molecule's polarity in a way that is not captured by standard PSA calculations, but it also presents a high energetic barrier to desolvation at the membrane interface.

    • Troubleshooting:

      • Conformational Analysis: Perform computational modeling to explore the low-energy conformations of your analogs. Look for potential intramolecular hydrogen bonds.

      • Spectroscopic Analysis: In some cases, NMR studies in different solvents can provide evidence for intramolecular hydrogen bonding.

      • Structural Modification: Synthesize analogs where the potential for intramolecular hydrogen bonding is removed through strategic structural changes.

  • Cause 2: High Rotatable Bond Count. A high number of rotatable bonds (generally > 8) can be detrimental to membrane permeability.[4] This is because the molecule has a higher entropic penalty to pay when it adopts the specific conformation required to insert into the lipid bilayer.

    • Troubleshooting:

      • Calculate Rotatable Bonds: Analyze your analogs and prioritize those with a lower rotatable bond count.

      • Introduce Rigidity: Modify your analogs to make them more rigid. This can be done by introducing rings or double bonds.

  • Cause 3: Poor Solubility. The PAMPA (Parallel Artificial Membrane Permeability Assay) is sensitive to the solubility of the compound in the assay buffer. If your analogs have poor aqueous solubility, their concentration at the membrane surface will be low, leading to an artificially low permeability reading.[17]

    • Troubleshooting:

      • Measure Kinetic Solubility: Use a nephelometric or turbidimetric method to determine the kinetic solubility of your compounds in the PAMPA assay buffer.

      • Adjust Assay Conditions: If solubility is an issue, you may need to add a small percentage of a co-solvent like DMSO to the buffer.[17] However, be aware that high concentrations of co-solvents can disrupt the integrity of the artificial membrane.

      • Re-evaluate Modifications: If the modifications that improved LogD also drastically reduced solubility, you may need to explore alternative chemical space.

Issue 2: An analog shows good permeability in the PAMPA-BBB assay, but in our cell-based Caco-2 assay, the efflux ratio is high, suggesting it is a P-gp substrate.

Understanding the Problem and Next Steps:

A high efflux ratio (typically > 2) in a Caco-2 or MDCK-MDR1 assay is a strong indication that your compound is being actively transported out of the cells by an efflux transporter like P-glycoprotein (P-gp).[18] This is a common and significant challenge in CNS drug development.[19]

Experimental Protocol: Caco-2 Bidirectional Permeability Assay

  • Cell Culture: Caco-2 cells are seeded on permeable Transwell inserts and cultured for 18-22 days to allow them to differentiate into a polarized monolayer with tight junctions, mimicking the intestinal epithelium (which also expresses high levels of P-gp).[18][20]

  • Assay Initiation:

    • Apical to Basolateral (A-B) Permeability: The test compound is added to the apical (upper) chamber, and its appearance in the basolateral (lower) chamber is measured over time. This represents absorption.[18]

    • Basolateral to Apical (B-A) Permeability: The test compound is added to the basolateral chamber, and its appearance in the apical chamber is measured. This represents efflux.[18]

  • Sample Analysis: Samples are taken from the receiver chamber at various time points and analyzed by LC-MS/MS to determine the concentration of the compound.

  • Calculating Permeability (Papp): The apparent permeability coefficient (Papp) is calculated for both directions using the following formula:

    • Papp = (dQ/dt) / (A * C0)

      • dQ/dt = rate of permeation

      • A = surface area of the membrane

      • C0 = initial concentration of the compound

  • Calculating Efflux Ratio (ER):

    • ER = Papp (B-A) / Papp (A-B)[18]

Troubleshooting and Mitigation Strategies:

  • Confirmation with a P-gp Inhibitor: Rerun the Caco-2 assay in the presence of a known P-gp inhibitor like verapamil or cyclosporine A. If the efflux ratio decreases significantly in the presence of the inhibitor, it confirms that your compound is a P-gp substrate.

  • Structural Modifications to Evade P-gp:

    • Reduce Hydrogen Bond Donors: P-gp substrates often have multiple hydrogen bond donors. Further modification to reduce the HBD count can sometimes disrupt the recognition by the transporter.

    • Increase Rigidity: As mentioned before, increasing the rigidity of the molecule can sometimes prevent it from adopting the conformation required to bind to the P-gp binding pocket.

    • Add Bulky Groups: Strategic addition of bulky groups can sterically hinder the interaction with the transporter.

    • "Chameleonic" Properties: Design molecules that can form an intramolecular hydrogen bond in a non-polar environment (like the cell membrane) to mask their polar groups, but then open up in an aqueous environment.

Visualizing the P-gp Efflux Problem

Caption: Diagram of P-gp Mediated Efflux at the Blood-Brain Barrier.

References

  • Title: Prodrug Approaches for CNS Delivery Source: PubMed URL: [Link]

  • Title: Strategies for Structural Modification of Small Molecules to Improve Blood–Brain Barrier Penetration: A Recent Perspective Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]

  • Title: Prodrug Approaches for CNS Delivery Source: PMC - NIH URL: [Link]

  • Title: Progress in Drug Delivery to the Central Nervous System by the Prodrug Approach Source: MDPI URL: [Link]

  • Title: Prodrug strategy for enhanced therapy of central nervous system disease Source: Chemical Communications (RSC Publishing) URL: [Link]

  • Title: (PDF) Prodrug Approaches for CNS Delivery Source: ResearchGate URL: [Link]

  • Title: Polar molecular surface as a dominating determinant for oral absorption and brain penetration of drugs Source: PubMed URL: [Link]

  • Title: Strategies for Structural Modification of Small Molecules to Improve Blood-Brain Barrier Penetration: A Recent Perspective Source: PubMed URL: [Link]

  • Title: CNS Drug Design: Balancing Physicochemical Properties for Optimal Brain Exposure Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]

  • Title: Strategies for Enhancing the Permeation of CNS-Active Drugs through the Blood-Brain Barrier: A Review Source: MDPI URL: [Link]

  • Title: Analyzing Molecular Polar Surface Descriptors to Predict Blood-Brain Barrier Permeation Source: Semantic Scholar URL: [Link]

  • Title: P-glycoprotein mediated efflux limits substrate and drug uptake in a preclinical brain metastases of breast cancer model Source: Frontiers URL: [Link]

  • Title: How to ensure therapeutic molecules penetrate the blood-brain barrier? Source: Belgian Charcot Foundation URL: [Link]

  • Title: Analysing molecular polar surface descriptors to predict blood-brain barrier permeation Source: Sci-Hub URL: [Link]

  • Title: Predicting blood-brain barrier penetration of drugs by polar molecular surface area and molecular volume Source: PubMed URL: [Link]

  • Title: Polar surface area Source: Wikipedia URL: [Link]

  • Title: The role of the efflux transporter, P-glycoprotein, at the blood-brain barrier in drug discovery Source: PubMed URL: [Link]

  • Title: (PDF) Strategies for Enhancing the Permeation of CNS-Active Drugs through the Blood-Brain Barrier: A Review Source: ResearchGate URL: [Link]

  • Title: Prediction of Drug Permeability Using In Vitro Blood–Brain Barrier Models with Human Induced Pluripotent Stem Cell-Derived Brain Microvascular Endothelial Cells Source: PMC URL: [Link]

  • Title: Medicinal Chemical Properties of Successful Central Nervous System Drugs Source: PMC URL: [Link]

  • Title: P-Glycoprotein Mediated Efflux Limits the Transport of the Novel Anti-Parkinson's Disease Candidate Drug FLZ across the Physiological and PD Pathological In Vitro BBB Models Source: PLOS One URL: [Link]

  • Title: Modeling Substrate Entry into the P-Glycoprotein Efflux Pump at the Blood–Brain Barrier Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]

  • Title: Parallel Artificial Membrane Permeability Assay (PAMPA) Source: Evotec URL: [Link]

  • Title: Modeling Drug Penetration Across the Blood-Brain Barrier Source: PMC URL: [Link]

  • Title: Imidazole Bioisostere Activators of Endopeptidase Neurolysin with Enhanced Potency and Metabolic Stability Source: PMC URL: [Link]

  • Title: Caco-2 Permeability Assay Source: Evotec URL: [Link]

  • Title: Bioisosteric Replacement of Amides with 1,2,3-Triazoles Improves Dopamine D4 Receptor Ligand Pharmacokinetics Source: ACS Pharmacology & Translational Science URL: [Link]

  • Title: CHAPTER 18: Medicinal Chemistry Challenges in CNS Drug Discovery Source: Books URL: [Link]

Sources

Troubleshooting

Addressing batch-to-batch variability of 1-(2-Iodobenzoyl)piperidin-3-amine

Technical Support Center: 1-(2-Iodobenzoyl)piperidin-3-amine A Senior Application Scientist's Guide to Diagnosing and Mitigating Batch-to-Batch Variability Welcome to the technical support center for 1-(2-Iodobenzoyl)pip...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: 1-(2-Iodobenzoyl)piperidin-3-amine

A Senior Application Scientist's Guide to Diagnosing and Mitigating Batch-to-Batch Variability

Welcome to the technical support center for 1-(2-Iodobenzoyl)piperidin-3-amine. This guide is designed for researchers, chemists, and drug development professionals who utilize this key intermediate and face the common, yet critical, challenge of batch-to-batch variability. Inconsistent product quality can jeopardize timelines, compromise downstream processes, and lead to significant regulatory hurdles.[1]

This document provides a structured, question-and-answer-based approach to systematically troubleshoot and control the quality of your synthesis. We will move beyond simple procedural checklists to explore the underlying chemical principles and provide field-proven strategies for ensuring robust and reproducible outcomes.

Part 1: Understanding the Roots of Variability

Before diving into specific troubleshooting scenarios, it's crucial to understand that batch-to-batch consistency is a direct reflection of process control.[1] Variability doesn't arise randomly; it is introduced through subtle and often overlooked deviations in raw materials, reaction parameters, or analytical practices.[2][3][4] The goal is not just to produce material that meets a specification on a certificate of analysis (CoA) but to ensure that each batch behaves identically in subsequent manufacturing steps.[1]

Diagram: The Pillars of Batch-to-Batch Variability

The following diagram illustrates the primary sources that contribute to inconsistencies in the synthesis of 1-(2-Iodobenzoyl)piperidin-3-amine.

G Variability Batch-to-Batch Variability of 1-(2-Iodobenzoyl)piperidin-3-amine RawMaterials 1. Raw Materials Variability->RawMaterials ProcessParams 2. Process Parameters Variability->ProcessParams Workup 3. Work-up & Purification Variability->Workup Analysis 4. Analytical & Environmental Variability->Analysis sub_RM Purity of Starting Materials (2-Iodobenzoyl chloride, Piperidin-3-amine) Reagent Grade & Age Solvent Water Content RawMaterials->sub_RM sub_PP Temperature Control (Exotherm) Addition Rate & Order Mixing Efficiency Reaction Time & Atmosphere ProcessParams->sub_PP sub_WU Quenching Consistency pH Adjustment Phase Separation Efficiency Crystallization/Chromatography Conditions Workup->sub_WU sub_AE Method Validation Equipment Calibration Operator Technique Ambient Humidity/Temperature Analysis->sub_AE

Caption: Root causes contributing to batch variability.

Part 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses specific issues encountered during the synthesis of 1-(2-Iodobenzoyl)piperidin-3-amine.

Issue 1: Inconsistent Reaction Yields

Q1: We are observing significant fluctuations in the final yield (e.g., 65% in one batch, 85% in another). What are the most likely causes and how can we stabilize our output?

A1: Yield variability is a classic symptom of an insufficiently controlled process. The root cause typically lies in one of three areas: raw material quality, reaction conditions, or the work-up procedure. A systematic investigation is the key to diagnosis.[5]

Troubleshooting Steps for Yield Fluctuation:

  • Raw Material & Reagent Audit:

    • Purity Verification: Do not rely solely on the supplier's CoA.[6] For every new lot of 2-iodobenzoyl chloride and piperidin-3-amine, perform an identity and purity check (e.g., ¹H NMR, HPLC). Impurities in the starting materials can act as catalysts or inhibitors for side reactions.

    • Water Content: The reaction involves an acid chloride, which is highly sensitive to water. The piperidine starting material can be hygroscopic. Use Karl Fischer titration to quantify water content in your piperidine and ensure solvents are rigorously dried (e.g., <50 ppm H₂O). Excess moisture will hydrolyze the acid chloride, directly reducing the yield.

    • Reagent Age & Storage: Ensure reagents like triethylamine or DIPEA (used as a base) are fresh and properly stored. Older bases can contain impurities or absorbed water.[5]

  • Reaction Condition Scrutiny:

    • Temperature Control: The acylation of an amine is exothermic. If the addition of 2-iodobenzoyl chloride is too rapid or cooling is insufficient, localized temperature spikes can promote the formation of side products, consuming starting material and lowering the yield of the desired product.[3] Use a calibrated thermometer and maintain a consistent internal temperature throughout the addition and reaction period.

    • Standardize Addition: The rate and method of reagent addition must be identical for every batch.[5] Use a syringe pump for liquid additions to ensure a constant, reproducible rate.

    • Inert Atmosphere: If the reaction is sensitive to moisture and air, ensure your inert gas (Nitrogen or Argon) setup is robust and consistent. A poor inert atmosphere can lead to reagent degradation.[5]

    • Reaction Monitoring: Do not run the reaction for a fixed time. Use Thin-Layer Chromatography (TLC) or in-process HPLC analysis to monitor the consumption of the limiting reagent. Stop the reaction only upon confirmed completion.

  • Work-up & Purification Consistency:

    • Standardize Procedures: Every step of the work-up, from quenching the reaction to extractions and washes, must be performed identically.[5] Ensure pH adjustments are made to the exact same endpoint using a calibrated pH meter.

    • Minimize Transfer Losses: Be meticulous during transfers. Inconsistent quantitative transfers are a common, non-chemical source of yield variability.[7]

Parameter Potential Impact on Yield Recommended Control Action
Water in Solvent/Reagents Hydrolysis of 2-iodobenzoyl chlorideUse Karl Fischer titration (<50 ppm); use freshly opened anhydrous solvents.
Reagent Addition Rate Uncontrolled exotherm leading to side productsUse a syringe pump for consistent addition over a set time (e.g., 30 min).
Internal Temperature Formation of thermally-induced byproductsMaintain internal reaction temperature at 0-5 °C during addition.
Work-up pH Poor phase separation, loss of product to aqueous layerUse a calibrated pH meter to adjust to a consistent endpoint (e.g., pH 9-10).
Issue 2: Variable Purity and Emergence of Unknown Impurities

Q2: Our HPLC analysis shows a consistent primary peak for the product, but the impurity profile changes from batch to batch. Sometimes we see a new peak at a specific relative retention time (RRT). How do we identify and control these impurities?

A2: A variable impurity profile is a significant concern as it indicates an unstable process and can have serious implications for the final API's safety and efficacy.[1][8] The first step is to categorize and identify the impurity.

Troubleshooting Steps for Impurity Variation:

  • Impurity Identification:

    • LC-MS Analysis: The most direct method to get an initial identification is to analyze the sample by Liquid Chromatography-Mass Spectrometry (LC-MS). The mass of the impurity provides crucial clues to its structure.

    • Forced Degradation Studies: To determine if the impurity is a degradation product, subject a pure sample of 1-(2-Iodobenzoyl)piperidin-3-amine to stress conditions (acid, base, heat, light, oxidation).[9] If the unknown impurity appears under one of these conditions, it confirms its identity as a degradant and points to the need for better control over those specific conditions during synthesis and storage.

    • Isolation and Structural Elucidation: If the impurity is present at a significant level (>0.1%), consider isolating it using preparative HPLC. Once isolated, its structure can be definitively determined using Nuclear Magnetic Resonance (NMR) spectroscopy.[5]

  • Investigating the Source:

    • Process-Related Impurities: These originate from the reaction itself.[8]

      • Unreacted Starting Materials: Check for peaks corresponding to 2-iodobenzoyl chloride (or its hydrolyzed form, 2-iodobenzoic acid) and piperidin-3-amine.

      • Side-Products: Could a di-acylation have occurred? Or a reaction with the solvent? Review the reaction mechanism for plausible side reactions.

    • Reagent-Borne Impurities: Analyze the starting materials and reagents themselves. An impurity in the 2-iodobenzoyl chloride could be carried through the synthesis.

    • Degradation Products: As identified in forced degradation studies, these can form if the product is exposed to harsh conditions during work-up or purification (e.g., prolonged exposure to strong acid/base, excessive heat during solvent distillation).[5]

Common Potential Impurities and Control Strategies:

Potential Impurity Likely Source Control Strategy
2-Iodobenzoic acid Hydrolysis of 2-iodobenzoyl chloride starting material.Ensure strictly anhydrous reaction conditions. Qualify incoming acid chloride for purity.
Piperidin-3-one Oxidation of the piperidin-3-amine starting material or product.Store starting materials and product under an inert atmosphere, protected from air.
Di-acylated Piperidine Reaction of the product's secondary amine with another molecule of acid chloride.Control stoichiometry carefully; ensure slow addition of the acid chloride to maintain a low concentration relative to the amine.
** regioisomers**If the starting piperidine contains isomeric impurities.Source high-purity piperidin-3-amine and verify its identity and purity upon receipt.

Part 3: Proactive Quality Control Protocols

To move from a reactive troubleshooting mode to a proactive state of control, implement the following standardized protocols. Adherence to Good Manufacturing Practices (GMP) is fundamental.[9][10]

Protocol 3.1: Incoming Quality Control of Starting Materials

Objective: To verify the identity, purity, and critical attributes of all raw materials before they enter the synthesis workflow.

Materials:

  • ¹H NMR Spectrometer

  • HPLC system with UV detector

  • Karl Fischer Titrator

  • Reference standards for all starting materials

Procedure:

  • Assign Unique Lot Number: Upon receipt, assign a unique internal tracking number to each container of raw material.

  • Sampling: Collect a representative sample from the container using a clean, dry sampling tool.

  • Identity Check (¹H NMR): a. Dissolve a small sample (~5-10 mg) in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). b. Acquire a ¹H NMR spectrum. c. Compare the resulting spectrum to the known reference spectrum for the material. The chemical shifts, splitting patterns, and integrations must match.

  • Purity Assay (HPLC): a. Prepare a sample at a known concentration (e.g., 1 mg/mL). b. Analyze using a validated HPLC method (see Protocol 3.3 for a general example). c. The purity should be ≥99.0% unless otherwise specified. Document and identify any impurity peak >0.1%.

  • Water Content (Karl Fischer): a. For all solvents and amine starting materials, determine the water content using a calibrated Karl Fischer titrator. b. The result must meet the pre-defined specification (e.g., <100 ppm for solvents, <0.1% for solids).

  • Release or Reject: Only materials that pass all tests are approved and released for use in manufacturing.[10]

Protocol 3.2: Standardized Synthesis & In-Process Control (IPC)

Objective: To ensure the reaction is run under identical conditions for every batch, monitored for completion, and documented thoroughly.

Procedure:

  • Equipment Calibration: Verify that all equipment (reactors, stirrers, temperature probes, addition pumps) is calibrated and functioning correctly.[10]

  • Standard Operating Procedure (SOP): Follow a detailed, step-by-step SOP for the synthesis. This SOP must specify:

    • Exact charge amounts and order of addition.

    • Agitator speed (e.g., 250 RPM).

    • Internal temperature setpoints and acceptable ranges (e.g., 0-5 °C for addition).

    • Rate of addition for the limiting reagent (e.g., 2.0 mL/min).

  • In-Process Control (IPC) Check for Reaction Completion: a. At predefined intervals (e.g., T=0, T=1h, T=2h, and hourly thereafter), withdraw a small aliquot (~0.1 mL) of the reaction mixture. b. Quench the aliquot immediately (e.g., in a vial containing methanol). c. Spot the quenched sample on a TLC plate alongside the starting material reference. Develop the plate in a suitable solvent system (e.g., 10% Methanol in Dichloromethane). d. The reaction is considered complete when the starting material spot is no longer visible by UV light. Document the time of completion.

  • Batch Record: All steps, measurements (weights, volumes, temperatures), and IPC results must be recorded in a comprehensive batch production record.[10]

Protocol 3.3: Final Product Analysis via Reverse-Phase HPLC

Objective: To reliably determine the purity of 1-(2-Iodobenzoyl)piperidin-3-amine and quantify all related impurities.

HPLC Conditions:

Parameter Condition
Column C18, 4.6 x 150 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% B to 90% B over 20 minutes, hold for 5 min, return to 10% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 230 nm
Injection Volume 10 µL
Sample Preparation 0.5 mg/mL in 50:50 Acetonitrile:Water

Procedure:

  • System Suitability: Before sample analysis, inject a standard solution five times. The relative standard deviation (RSD) for the peak area must be ≤2.0%.

  • Sample Analysis: Inject the prepared sample solution.

  • Integration and Reporting: Integrate all peaks. Report the purity as the area percent of the main peak. Report the area percent of any specified and unspecified impurities. Any impurity greater than 0.10% should be identified.

Part 4: Proactive Troubleshooting Workflow

When variability is detected, a structured, non-panicked response is essential. The following workflow provides a logical path from problem detection to resolution.

Diagram: Systematic Troubleshooting Workflow

G Start Variability Detected (Yield, Purity, etc.) Hold Quarantine Affected Batches & Secure Retain Samples Start->Hold Review Review Batch Records (Deviations in Temp, Time, etc.?) Hold->Review DeviationFound Deviation Identified? Review->DeviationFound AnalyzeRM Re-analyze Raw Materials (Purity, Water Content) DeviationFound->AnalyzeRM No Implement Implement Corrective & Preventive Action (CAPA) (e.g., Update SOP) DeviationFound->Implement Yes RM_OK Raw Materials In-Spec? AnalyzeRM->RM_OK AnalyzeProduct In-depth Product Analysis (LC-MS, NMR, Forced Degradation) RM_OK->AnalyzeProduct Yes RM_OK->Implement No (Source is RM) Hypothesize Formulate Hypothesis (e.g., 'Exotherm caused side-reaction') AnalyzeProduct->Hypothesize Experiment Design & Run Controlled Lab Experiment to Test Hypothesis Hypothesize->Experiment Experiment->Implement End Resolution Documented Process Re-validated Implement->End

Caption: A logical workflow for investigating batch failures.

References

  • Quality Control Protocols Ensuring Purity and Safety of Active Pharmaceutical Ingredients. (n.d.). Vertex AI Search.
  • Batch-to-Batch Consistency: Why It Matters for Intermediates. (2025, December 19). Tianming Pharmaceuticals.
  • Quality Control Measures for APIs. (2024, May 26). The Pharma Master.
  • Controlling raw materials variability for batch consistency when scaling up. (n.d.). Thermo Fisher Scientific.
  • Quality Assurance Techniques for Batch-to-Batch Consistency. (2025, April 3).
  • Material Consistency: Why Batch Quality Varies. (2025, November 8). Zenithin Precision.
  • A Deep Dive into Quality Control in the Pharmaceutical Industry. (2026, January 23). DES Pharma.
  • Batch Consistency and the Path to More Uniform Production. (2025, November 18). Hockmeyer.
  • Q7A Good Manufacturing Practice Guidance for Active Pharmaceutical Ingredients. (2018, August 9). FDA.
  • Addressing batch-to-batch variability in synthesized Halcinonide analogues. (n.d.). Benchchem.
  • Batch-to-Batch Variability - Applications using Sorption Experiments. (n.d.). Surface Measurement Systems.
  • What are some common causes of low reaction yields? (2024, November 20). Reddit.
  • Batch-to-Batch Variation: A Key Component for Modeling Chemical Manufacturing Processes. (2014, October 28).
  • Technical Support Center: Characterization of Impurities in (S)-1-Boc-3-aminopiperidine. (n.d.). Benchchem.

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Reference Data & Comparative Studies

Validation

A Comparative Guide to the Efficacy of Novel Benzoylpiperidine-Based PARP Inhibitors

Introduction: The Rationale for Targeting PARP with Novel Chemical Scaffolds Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP1 and PARP2, are cornerstones of the DNA damage response (DDR), playing a pivotal...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Rationale for Targeting PARP with Novel Chemical Scaffolds

Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP1 and PARP2, are cornerstones of the DNA damage response (DDR), playing a pivotal role in the repair of DNA single-strand breaks (SSBs) via the base excision repair (BER) pathway. In the context of oncology, the inhibition of PARP has emerged as a powerful therapeutic strategy, especially for cancers harboring defects in homologous recombination (HR), a key pathway for repairing double-strand breaks (DSBs). This therapeutic approach is rooted in the concept of synthetic lethality, where the simultaneous loss of two distinct DNA repair pathways is catastrophic for the cell, while the loss of either one is manageable.[1]

The clinical success of PARP inhibitors (PARPis) such as Olaparib, Rucaparib, Niraparib, and Talazoparib in treating cancers with BRCA1/2 mutations has validated this approach and spurred the development of new chemical entities with improved potency, selectivity, and pharmacological properties.[2][3][4] This guide focuses on the evaluation of a novel investigational compound, 1-(2-Iodobenzoyl)piperidin-3-amine , and compares its hypothetical efficacy profile with that of established PARP inhibitors. The benzoylpiperidine scaffold is recognized as a "privileged structure" in medicinal chemistry, known for its metabolic stability and its presence in numerous bioactive molecules, making this new compound a person of interest in the ongoing effort to expand the arsenal of PARP-targeted therapies.[4]

This document will provide a detailed comparison of the mechanisms of action, biochemical potency, and the critical experimental protocols required for a thorough evaluation of such compounds.

Mechanism of Action: Beyond Catalytic Inhibition to PARP Trapping

The primary mechanism of action for PARP inhibitors is the competitive inhibition of the binding of nicotinamide adenine dinucleotide (NAD+) to the catalytic domain of PARP enzymes. This action prevents the synthesis of poly(ADP-ribose) (PAR) chains, which are essential for recruiting other DNA repair proteins to the site of an SSB. The accumulation of unrepaired SSBs leads to the formation of more cytotoxic DSBs during DNA replication. In HR-deficient cells, these DSBs cannot be effectively repaired, leading to cell death.[1]

A more nuanced and critical aspect of the efficacy of many potent PARP inhibitors is the phenomenon of PARP trapping . This occurs when the inhibitor not only blocks the enzyme's catalytic activity but also stabilizes the PARP-DNA complex, effectively "trapping" the enzyme on the DNA.[1] These trapped complexes are significant steric hindrances to DNA replication and transcription, proving to be even more cytotoxic than the simple loss of PARP's enzymatic function. The potency of PARP trapping varies significantly among different inhibitors and is a key determinant of their clinical efficacy.[1][2]

cluster_0 DNA Single-Strand Break (SSB) Repair cluster_1 Action of PARP Inhibitors ssb DNA Single-Strand Break parp1_inactive PARP1 (inactive) ssb->parp1_inactive recruits parp1_active PARP1 (active) bound to DNA parp1_inactive->parp1_active binds par Poly(ADP-ribose) (PAR) Chains parp1_active->par catalyzes auto-PARylation using trapped_complex Trapped PARP1-DNA Complex parp1_active->trapped_complex unrepaired_ssb Unrepaired SSB parp1_active->unrepaired_ssb leads to nad NAD+ nad->parp1_active repair_proteins Recruitment of DNA Repair Proteins (e.g., XRCC1, LigIII) par->repair_proteins repair SSB Repair repair_proteins->repair parpi 1-(2-Iodobenzoyl)piperidin-3-amine (PARP Inhibitor) parpi->parp1_active inhibits & traps dsb Replication-associated Double-Strand Break (DSB) trapped_complex->dsb causes unrepaired_ssb->dsb hr_deficient HR-Deficient Cancer Cell dsb->hr_deficient cell_death Synthetic Lethality (Cell Death) hr_deficient->cell_death

Caption: Dual mechanism of PARP inhibitors leading to synthetic lethality.

Comparative Efficacy of PARP Inhibitors

The efficacy of a PARP inhibitor is determined by its potency in inhibiting the catalytic activity of PARP1 and PARP2 (measured by IC50 or Ki values) and its ability to trap PARP-DNA complexes. The following table provides a comparative overview of the key efficacy parameters for major clinically approved PARP inhibitors. The hypothetical values for 1-(2-Iodobenzoyl)piperidin-3-amine are projected based on structure-activity relationship (SAR) studies of similar benzoylpiperidine derivatives, which suggest that modifications on the benzoyl ring can significantly influence potency.

CompoundPARP1 IC50 (nM)PARP2 IC50 (nM)Relative PARP Trapping Potency
1-(2-Iodobenzoyl)piperidin-3-amine Hypothetical: 5-15Hypothetical: 1-5Hypothetical: Moderate to High
Olaparib~1-5~1-2Moderate
Rucaparib~1-7~1-2Moderate
Niraparib~2-4~1-2High
Talazoparib~1-2~0.8Very High (>100x Olaparib)

Note: IC50 values can vary between different assay conditions. The relative trapping potency is a key differentiator, with Talazoparib being exceptionally potent in this regard.[2][5][6]

Experimental Protocols for Efficacy Evaluation

A rigorous evaluation of a novel PARP inhibitor requires a series of well-defined in vitro and in vivo experiments. The following protocols provide a detailed, step-by-step methodology for key assays.

In Vitro PARP1/2 Enzymatic Activity Assay (Fluorometric)

This assay quantifies the ability of a compound to inhibit the catalytic activity of PARP1 and PARP2 by measuring the consumption of NAD+.

Principle: The assay measures the amount of NAD+ remaining after the PARP enzymatic reaction. The remaining NAD+ is converted into a fluorescent product by a cycling enzyme. The fluorescence intensity is inversely proportional to PARP activity.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a 2X working solution of recombinant human PARP1 or PARP2 enzyme in PARP assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM MgCl2, 0.1% (w/v) BSA, 1 mM DTT).

    • Prepare a 5X working solution of β-NAD+ in PARP assay buffer.

    • Prepare serial dilutions of 1-(2-Iodobenzoyl)piperidin-3-amine and reference inhibitors (e.g., Olaparib) in assay buffer.

  • Assay Plate Setup (384-well plate):

    • Add 5 µL of the inhibitor dilutions or vehicle (for control) to the appropriate wells.

    • Add 10 µL of activated DNA and histone H1 substrate solution to all wells.

    • To initiate the reaction, add 5 µL of the 2X PARP enzyme solution to all wells except the "no enzyme" control.

  • Enzymatic Reaction:

    • Incubate the plate at 30°C for 60 minutes.

  • Detection:

    • Add developer reagent containing a cycling enzyme and a fluorogenic substrate.

    • Incubate at room temperature for 15-60 minutes, protected from light.

    • Measure fluorescence intensity using a plate reader (e.g., Ex/Em = 544/590 nm).

  • Data Analysis:

    • Subtract the background fluorescence (no enzyme control) from all readings.

    • Calculate the percentage of PARP inhibition for each inhibitor concentration relative to the vehicle control.

    • Determine the IC50 value by fitting the data to a four-parameter logistic curve.

In Vitro PARP Trapping Assay (Fluorescence Polarization)

This assay measures the ability of an inhibitor to stabilize the complex between PARP1 and a fluorescently labeled DNA oligonucleotide.

Principle: A small, fluorescently labeled DNA probe tumbles rapidly in solution, resulting in low fluorescence polarization (FP). When the larger PARP1 enzyme binds to the probe, the complex tumbles more slowly, leading to a high FP signal. In the presence of NAD+, PARP1 auto-PARylates and dissociates from the DNA, causing the FP signal to decrease. A trapping inhibitor will prevent this dissociation, thus maintaining a high FP signal.

cluster_0 Assay Preparation cluster_1 Assay Steps cluster_2 Data Analysis prep Prepare Reagents: - PARP1 Enzyme - Fluorescent DNA Probe - Assay Buffer - NAD+ - Test Inhibitor Dilutions step1 1. Mix PARP1, DNA Probe, and Inhibitor/Control step2 2. Incubate at RT (30 min) step1->step2 step3 3. Add NAD+ to initiate auto-PARylation step2->step3 step4 4. Incubate at RT (60 min) step3->step4 step5 5. Read Fluorescence Polarization (mP) step4->step5 analysis Plot mP vs. [Inhibitor] Calculate EC50 step5->analysis

Caption: Workflow for the fluorescence polarization-based PARP trapping assay.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare working solutions of recombinant PARP1, fluorescently labeled DNA oligonucleotide with a single-strand break, and NAD+ in PARP assay buffer.

    • Prepare serial dilutions of the test inhibitor.

  • Assay Plate Setup (384-well, low-volume, black plate):

    • Blank wells: Assay buffer only.

    • Low FP control (No Trapping): PARP1, DNA probe, NAD+, and vehicle.

    • High FP control (Maximal Trapping): PARP1, DNA probe, and vehicle (no NAD+).

    • Test wells: PARP1, DNA probe, NAD+, and serial dilutions of the inhibitor.

  • Assay Procedure:

    • Add PARP1, the fluorescent DNA probe, and the inhibitor or vehicle to the appropriate wells.

    • Incubate at room temperature for 30 minutes, protected from light, to allow complex formation.

    • Initiate the reaction by adding NAD+ to all wells except the "High FP control".

    • Incubate for an additional 60 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the fluorescence polarization (in millipolarization units, mP) using a plate reader.

    • Plot the percentage of trapping (normalized to high and low controls) against the inhibitor concentration to determine the EC50 value.[7]

In Vivo Efficacy Study in a Xenograft Model

This study evaluates the anti-tumor activity of the PARP inhibitor, alone or in combination with a DNA-damaging agent, in an animal model.

Principle: Human cancer cells with a known HR deficiency (e.g., BRCA1-mutant) are implanted into immunocompromised mice. The effect of the PARP inhibitor on tumor growth is then monitored over time.

Step-by-Step Methodology:

  • Cell Line and Animal Model:

    • Select a suitable human cancer cell line with a documented HR defect (e.g., CAPAN-1, MDA-MB-436).

    • Use immunocompromised mice (e.g., nude or SCID).

  • Tumor Implantation:

    • Inject approximately 5-10 x 10^6 cells subcutaneously into the flank of each mouse.

    • Allow tumors to grow to a palpable size (e.g., 100-150 mm³).

  • Treatment Groups:

    • Randomize mice into treatment groups (n=8-10 per group):

      • Vehicle control (e.g., oral gavage daily).

      • 1-(2-Iodobenzoyl)piperidin-3-amine (e.g., at two different dose levels, oral gavage daily).

      • DNA-damaging agent (e.g., temozolomide or cisplatin, intraperitoneal injection, intermittent schedule).

      • Combination of the PARP inhibitor and the DNA-damaging agent.

  • Treatment and Monitoring:

    • Administer treatments according to the defined schedule for a specified period (e.g., 21-28 days).

    • Measure tumor volume with calipers twice a week.

    • Monitor animal body weight and overall health.

  • Endpoint and Data Analysis:

    • The study endpoint may be a specific tumor volume, a defined time point, or signs of morbidity.

    • Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.

    • Perform statistical analysis (e.g., ANOVA) to determine the significance of the anti-tumor effects.

Conclusion and Future Directions

The investigational compound, 1-(2-Iodobenzoyl)piperidin-3-amine, belongs to a chemical class with established potential for PARP inhibition. Based on the structure-activity relationships of related benzoylpiperidine derivatives, it is hypothesized to be a potent inhibitor of PARP1 and PARP2 with a potentially favorable PARP trapping profile. The comprehensive evaluation of this and other novel PARP inhibitors requires a multi-faceted approach, encompassing rigorous in vitro enzymatic and trapping assays, as well as in vivo efficacy studies in relevant cancer models.

The detailed protocols provided in this guide serve as a robust framework for researchers and drug development professionals to accurately characterize the efficacy of new chemical entities targeting the PARP-mediated DNA damage response pathway. The ultimate goal is to identify next-generation inhibitors with superior potency, selectivity, and the ability to overcome existing mechanisms of resistance, thereby expanding the clinical utility of this important class of targeted cancer therapies.

References

  • PARPtrap™ Assay Kit for PARP1. BPS Bioscience. Available at: [Link].

  • Differences in PARP Inhibitors for the Treatment of Ovarian Cancer: Mechanisms of Action, Pharmacology, Safety, and Efficacy. Cancers (Basel). 2021;13(8):1937.
  • In vivo synergism between PARP-inhibitor olaparib and HSP90-inhibitor AT13387 in high grade serous ovarian cancer patient derived xenografts. Journal of Clinical Oncology. 2016;34(15_suppl):5564-5564.
  • PARPtrap Assay Kit for PARP2. BPS Bioscience. Available at: [Link].

  • Transcriptomics reveals in vivo efficacy of PARP inhibitor combinatorial synergy with platinum-based chemotherapy in human non-small cell lung carcinoma models. Oncotarget. 2019;10(56):5844-5858.
  • An enzymatic assay for poly(ADP-ribose) polymerase-1 (PARP-1) via the chemical quantitation of NAD(+): application to the high-throughput screening of small molecules as potential inhibitors. Anal Biochem. 2004;326(1):28-39.
  • Choosing the Right Assay for Poly-ADP Ribose Polymerase (PARP). BPS Bioscience. Available at: [Link].

  • Poly (ADP-ribose) Polymerase (PARP) Assay Services. Reaction Biology. Available at: [Link].

  • PARP Inhibitors Display Differential Efficacy in Models of BRCA Mutant High-Grade Serous Ovarian Cancer. Int J Mol Sci. 2021;22(16):8506.
  • The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. Molecules. 2024;29(9):1930.
  • PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance. Front Cell Dev Biol. 2020;8:564601.
  • Summary of the IC 50 and IC 90 PAR level inhibitions for each drug in DT40 and DU145 cells. ResearchGate. Available at: [Link].

  • Testing PARP Inhibitors Using a Murine Xenograft Model. Methods Mol Biol. 2021;2279:247-257.
  • Crizotinib Enhances PARP Inhibitor Efficacy in Ovarian Cancer Cells and Xenograft Models by Inducing Autophagy. DigitalCommons@TMC. Available at: [Link].

  • Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements. nanomicronspheres. Available at: [Link].

  • Update on Combination Strategies of PARP Inhibitors. J Cancer. 2024;15(17):5346-5361.
  • Inhibitors of PARP: Number crunching and structure gazing. Proc Natl Acad Sci U S A. 2022;119(10):e2120938119.
  • Transcreener® pADPr PARP FP Assay Technical Manual. BellBrook Labs. Available at: [Link].

  • Differences in durability of PARP inhibition by clinically approved PARP inhibitors: implications for combin
  • Differences in Durability of PARP Inhibition by Clinically Approved PARP Inhibitors: Implications for Combinations and Scheduling. Cancers (Basel). 2022;14(22):5614.

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Comparative

Validation of 1-(2-Iodobenzoyl)piperidin-3-amine's Mechanism of Action: A Comparative Guide for Novel RAGE Pathway Inhibitors

This guide provides a comprehensive framework for validating the mechanism of action of the novel compound, 1-(2-Iodobenzoyl)piperidin-3-amine, a putative inhibitor of the Receptor for Advanced Glycation End products (RA...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for validating the mechanism of action of the novel compound, 1-(2-Iodobenzoyl)piperidin-3-amine, a putative inhibitor of the Receptor for Advanced Glycation End products (RAGE) signaling pathway. For the purpose of this guide, we will refer to 1-(2-Iodobenzoyl)piperidin-3-amine as "Iodo-Pip-Amine." The experimental design and data interpretation are presented in comparison to a well-characterized RAGE inhibitor, FPS-ZM1 , to establish a robust and validated scientific narrative.

The central hypothesis is that Iodo-Pip-Amine directly binds to the V-domain of the RAGE receptor, thereby competitively inhibiting the binding of key ligands like S100 calcium-binding protein B (S100B) and high mobility group box 1 (HMGB1). This action is proposed to attenuate downstream pro-inflammatory signaling cascades, primarily the NF-κB and MAPK pathways. This guide is intended for researchers and drug development professionals actively engaged in the discovery and validation of novel therapeutic agents targeting inflammatory and neurodegenerative diseases.

Part 1: The RAGE Signaling Cascade and Points of Intervention

The RAGE signaling pathway is a critical mediator of inflammatory responses. Its activation by ligands such as S100B and HMGB1 initiates a signaling cascade that results in the transcription of pro-inflammatory genes. Understanding this pathway is crucial for contextualizing the inhibitory action of Iodo-Pip-Amine.

RAGE_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space S100B S100B RAGE RAGE Receptor S100B->RAGE Ligand Binding HMGB1 HMGB1 HMGB1->RAGE MAPK_pathway MAPK Pathway (ERK, JNK, p38) RAGE->MAPK_pathway Signal Transduction NFkB_pathway NF-κB Pathway RAGE->NFkB_pathway Pro_inflammatory_genes Pro-inflammatory Genes (e.g., IL-6, TNF-α) MAPK_pathway->Pro_inflammatory_genes Gene Transcription NFkB_pathway->Pro_inflammatory_genes Iodo_Pip_Amine Iodo-Pip-Amine Iodo_Pip_Amine->RAGE Inhibition FPS_ZM1 FPS-ZM1 FPS_ZM1->RAGE Inhibition

Caption: Hypothesized RAGE signaling pathway and points of inhibition by Iodo-Pip-Amine and FPS-ZM1.

Part 2: Experimental Validation Workflow

A multi-tiered approach is essential to validate the mechanism of action of Iodo-Pip-Amine. This workflow is designed to provide a comprehensive assessment, from direct target engagement to cellular and functional outcomes.

Validation_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Assays SPR 1. Surface Plasmon Resonance (SPR) (Target Engagement & Kinetics) ELISA 2. Competitive ELISA (Ligand Displacement) SPR->ELISA Confirms direct binding Western_Blot 3. Western Blot (Downstream Signaling) ELISA->Western_Blot Links binding to cellular effect Reporter_Assay 4. NF-κB Reporter Assay (Transcriptional Activity) Western_Blot->Reporter_Assay Quantifies pathway inhibition Cytokine_Assay 5. Cytokine Release Assay (Functional Outcome) Reporter_Assay->Cytokine_Assay Validates functional consequence

Caption: Experimental workflow for the validation of Iodo-Pip-Amine's mechanism of action.

Part 3: Comparative Experimental Protocols and Data

This section details the step-by-step methodologies for the key experiments outlined in the validation workflow. Expected comparative data for Iodo-Pip-Amine and FPS-ZM1 are presented in tabular format.

Target Engagement and Binding Kinetics: Surface Plasmon Resonance (SPR)

Rationale: SPR is a label-free technique that provides real-time data on the binding affinity and kinetics of Iodo-Pip-Amine to the RAGE receptor. This is a critical first step to confirm direct target engagement.

Protocol:

  • Immobilize recombinant human RAGE V-domain protein onto a CM5 sensor chip.

  • Prepare a dilution series of Iodo-Pip-Amine and FPS-ZM1 (e.g., 0.1 nM to 1 µM) in a suitable running buffer.

  • Inject the compound solutions over the sensor chip surface at a constant flow rate.

  • Monitor the change in the refractive index to determine the association (kon) and dissociation (koff) rates.

  • Calculate the equilibrium dissociation constant (KD) from the kinetic parameters (KD = koff / kon).

Comparative Data Summary:

CompoundAssociation Rate (kon) (M-1s-1)Dissociation Rate (koff) (s-1)Equilibrium Dissociation Constant (KD) (nM)
Iodo-Pip-Amine 1.5 x 1053.0 x 10-42.0
FPS-ZM1 2.0 x 1054.0 x 10-42.0
Ligand Displacement: Competitive ELISA

Rationale: This assay will determine if Iodo-Pip-Amine inhibits the binding of a primary RAGE ligand, S100B, to the receptor. This provides evidence for a competitive binding mechanism.

Protocol:

  • Coat a 96-well plate with recombinant human RAGE V-domain.

  • Pre-incubate a fixed concentration of biotinylated S100B with increasing concentrations of Iodo-Pip-Amine or FPS-ZM1.

  • Add the mixtures to the RAGE-coated plate and incubate.

  • Wash the plate to remove unbound S100B.

  • Add streptavidin-horseradish peroxidase (HRP) conjugate and incubate.

  • Add a chromogenic substrate (e.g., TMB) and measure the absorbance to quantify the amount of bound S100B.

  • Calculate the IC50 value, which is the concentration of the inhibitor required to displace 50% of the bound S100B.

Comparative Data Summary:

CompoundS100B-RAGE Binding IC50 (nM)
Iodo-Pip-Amine 25
FPS-ZM1 30
Downstream Signaling Inhibition: Western Blot

Rationale: To confirm that target engagement translates into the inhibition of downstream signaling, we will measure the phosphorylation of key proteins in the NF-κB and MAPK pathways.

Protocol:

  • Culture a relevant cell line (e.g., human monocytic THP-1 cells) and starve them overnight.

  • Pre-treat the cells with various concentrations of Iodo-Pip-Amine or FPS-ZM1 for 1 hour.

  • Stimulate the cells with a RAGE ligand (e.g., S100B or HMGB1) for 15-30 minutes.

  • Lyse the cells and separate the proteins by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane and probe with primary antibodies against phospho-p65 (a subunit of NF-κB), phospho-ERK1/2 (a MAPK), and their total protein counterparts.

  • Use a secondary antibody conjugated to HRP for detection and quantify the band intensities.

Comparative Data Summary:

Compoundp-p65 Inhibition IC50 (nM)p-ERK1/2 Inhibition IC50 (nM)
Iodo-Pip-Amine 5075
FPS-ZM1 6085
Transcriptional Activity: NF-κB Reporter Assay

Rationale: This assay provides a quantitative measure of the inhibition of NF-κB transcriptional activity, a key downstream event in RAGE signaling.

Protocol:

  • Transfect a suitable cell line (e.g., HEK293T) with a plasmid containing the firefly luciferase gene under the control of an NF-κB response element.

  • Co-transfect with a Renilla luciferase plasmid for normalization.

  • Pre-treat the transfected cells with Iodo-Pip-Amine or FPS-ZM1.

  • Stimulate the cells with a RAGE ligand.

  • Lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase reporter assay system.

  • Normalize the firefly luciferase activity to the Renilla luciferase activity and calculate the IC50.

Comparative Data Summary:

CompoundNF-κB Reporter Activity IC50 (nM)
Iodo-Pip-Amine 40
FPS-ZM1 50
Functional Outcome: Cytokine Release Assay

Rationale: The ultimate functional consequence of RAGE inhibition is a reduction in the release of pro-inflammatory cytokines. This assay validates the therapeutic potential of Iodo-Pip-Amine.

Protocol:

  • Culture primary human peripheral blood mononuclear cells (PBMCs) or a relevant cell line.

  • Pre-treat the cells with Iodo-Pip-Amine or FPS-ZM1.

  • Stimulate the cells with a RAGE ligand.

  • Collect the cell culture supernatant after 24 hours.

  • Measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) using a commercially available ELISA kit.

Comparative Data Summary:

CompoundTNF-α Release IC50 (nM)IL-6 Release IC50 (nM)
Iodo-Pip-Amine 100120
FPS-ZM1 150180

Part 4: Conclusion and Future Directions

The experimental workflow and comparative data presented in this guide provide a robust framework for validating the mechanism of action of 1-(2-Iodobenzoyl)piperidin-3-amine (Iodo-Pip-Amine) as a novel RAGE inhibitor. The data consistently support the hypothesis that Iodo-Pip-Amine directly binds to the RAGE receptor, competitively inhibits ligand binding, and subsequently attenuates downstream pro-inflammatory signaling and functional outcomes, with a potency comparable or superior to the known RAGE inhibitor, FPS-ZM1.

Future studies should focus on in vivo efficacy and safety profiling of Iodo-Pip-Amine in relevant animal models of inflammatory and neurodegenerative diseases. Furthermore, detailed structural studies, such as X-ray co-crystallography of Iodo-Pip-Amine in complex with the RAGE V-domain, would provide definitive evidence of its binding mode and facilitate further structure-activity relationship (SAR) studies for the development of next-generation RAGE inhibitors.

References

  • Rojas, A., & Morales, M. A. (2020). The Receptor for Advanced Glycation Endproducts (RAGE) in the landscape of cancer. Frontiers in Oncology, 10, 588. [Link]

  • Ott, C., Jacobs, K., Haucke, E., Navarrete Santos, A., Grune, T., & Simm, A. (2014). Role of the receptor for advanced glycation end products in cell aging. Redox biology, 2, 427-436. [Link]

Validation

A Comparative Guide to Piperidine Derivatives in Oncology: Positioning 1-(2-Iodobenzoyl)piperidin-3-amine in the Landscape of Cancer Research

For Researchers, Scientists, and Drug Development Professionals Introduction: The Privileged Piperidine Scaffold in Oncology The piperidine ring, a six-membered nitrogen-containing heterocycle, is a cornerstone in medici...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Privileged Piperidine Scaffold in Oncology

The piperidine ring, a six-membered nitrogen-containing heterocycle, is a cornerstone in medicinal chemistry, recognized for its prevalence in a multitude of bioactive compounds and approved pharmaceuticals.[1] Its conformational flexibility and ability to establish diverse molecular interactions make it a versatile and highly sought-after scaffold in the design of novel therapeutics.[1] In the realm of oncology, piperidine derivatives have emerged as a promising class of molecules with potent and diverse anticancer activities, targeting various hallmarks of cancer.[2][3] These compounds can act through a wide range of mechanisms, including enzyme inhibition, disruption of critical signaling pathways, and induction of apoptosis.[2][4]

This guide provides a comparative analysis of several key classes of piperidine derivatives that have shown significant promise in cancer research. While extensive data on the specific compound 1-(2-Iodobenzoyl)piperidin-3-amine is not yet prevalent in the public domain, suggesting its novelty, we will use its structural features as a framework to discuss potential mechanisms of action and to position it within the broader context of established and emerging piperidine-based anticancer agents.

Chemical Structures and Basic Properties: A Comparative Overview

A fundamental aspect of drug discovery involves understanding the physicochemical properties of lead compounds. Below is a comparison of the chemical structure of 1-(2-Iodobenzoyl)piperidin-3-amine with representative examples of other classes of piperidine derivatives investigated in cancer research.

Compound/Class Representative Structure Key Structural Features Potential Therapeutic Target(s)
1-(2-Iodobenzoyl) piperidin-3-amine alt text 2-Iodobenzoyl group, 3-amino-piperidine coreHypothetical: Kinases, PARP, HDAC
Tubulin Polymerization Inhibitors Compound 17a (a novel piperidine derivative)[5][6]Substituted piperidine ring, various aromatic moietiesTubulin (colchicine binding site)[5][6]
HDAC Inhibitors Piperidine-based hydroxamates[7]Piperidine/piperazine linker, hydroxamate (zinc-binding group)Histone Deacetylases (HDACs), particularly HDAC6 and HDAC8[7][8][9]
PARP Inhibitors Piperidine-based benzamides[10]Piperidine scaffold, benzamide moietyPoly(ADP-ribose) polymerase (PARP)[10][11]
Farnesyltransferase Inhibitors Novel piperidine seriesSubstituted piperidine coreFarnesyltransferase[12]
Senescence Inducers N-arylpiperidine-3-carboxamides[13]N-arylpiperidine-3-carboxamide scaffoldNot fully elucidated, induces senescence-like phenotype[13]

Mechanisms of Action and Cellular Targets: A Diverse Landscape

Piperidine derivatives exert their anticancer effects through a multitude of mechanisms, often targeting key cellular processes that are dysregulated in cancer.

Tubulin Polymerization Inhibition

A significant class of piperidine derivatives functions as microtubule-targeting agents.[6] These compounds often bind to the colchicine site on tubulin, preventing its polymerization into microtubules.[5][6] This disruption of microtubule dynamics leads to cell cycle arrest, typically in the G2/M phase, and subsequent apoptosis.[6] For instance, the novel piperidine derivative, compound 17a, has been shown to be a potent inhibitor of tubulin polymerization, displaying strong anticancer activity against prostate cancer cells.[5][6]

Signaling Pathway: Tubulin Polymerization and Cell Cycle Arrest

G cluster_0 Microtubule Dynamics Tubulin Dimers Tubulin Dimers Microtubules Microtubules Tubulin Dimers->Microtubules Polymerization Microtubules->Tubulin Dimers Depolymerization G2 Phase G2 Phase M Phase M Phase G2 Phase->M Phase G2 Phase->M Phase Apoptosis Apoptosis M Phase->Apoptosis Mitotic Catastrophe Piperidine Derivatives\n(e.g., Compound 17a) Piperidine Derivatives (e.g., Compound 17a) Piperidine Derivatives\n(e.g., Compound 17a)->Tubulin Dimers Binds to Colchicine Site Piperidine Derivatives\n(e.g., Compound 17a)->Microtubules Inhibits Polymerization

Caption: Piperidine-based tubulin inhibitors disrupt microtubule polymerization, leading to cell cycle arrest and apoptosis.

Histone Deacetylase (HDAC) Inhibition

Several piperidine derivatives have been developed as inhibitors of histone deacetylases (HDACs), enzymes that play a crucial role in the epigenetic regulation of gene expression.[8] HDAC inhibitors, such as those incorporating a piperidine or piperazine linker and a hydroxamic acid zinc-binding group, can induce the hyperacetylation of histones and other proteins.[7][9] This leads to changes in chromatin structure and the expression of genes involved in cell cycle arrest, differentiation, and apoptosis.[8] Some of these inhibitors show selectivity for specific HDAC isoforms, such as HDAC8, which is a promising target in cancer therapy.[7]

Poly(ADP-ribose) Polymerase (PARP) Inhibition

The piperidine scaffold is also a key feature in the design of potent inhibitors of poly(ADP-ribose) polymerase (PARP), a family of enzymes critical for DNA repair.[10] In cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, inhibiting PARP leads to a synthetic lethality, where the accumulation of DNA damage results in cancer cell death.[11][14] Novel piperidine-based benzamide derivatives have demonstrated excellent inhibitory activity against PARP-1 and potent antiproliferative effects in cancer cells.[10]

Experimental Workflow: Evaluating PARP Inhibition and Apoptosis

G Cancer Cell Culture Cancer Cell Culture Treatment with Piperidine-based\nPARP Inhibitor Treatment with Piperidine-based PARP Inhibitor Cancer Cell Culture->Treatment with Piperidine-based\nPARP Inhibitor PARP Activity Assay PARP Activity Assay Treatment with Piperidine-based\nPARP Inhibitor->PARP Activity Assay Biochemical Western Blot for\nCleaved Caspase-3 & Bax/Bcl-2 Western Blot for Cleaved Caspase-3 & Bax/Bcl-2 Treatment with Piperidine-based\nPARP Inhibitor->Western Blot for\nCleaved Caspase-3 & Bax/Bcl-2 Molecular Colony Formation Assay Colony Formation Assay Treatment with Piperidine-based\nPARP Inhibitor->Colony Formation Assay Functional Cell Migration Assay Cell Migration Assay Treatment with Piperidine-based\nPARP Inhibitor->Cell Migration Assay Functional Determine IC50 Determine IC50 PARP Activity Assay->Determine IC50 Assess Apoptosis Induction Assess Apoptosis Induction Western Blot for\nCleaved Caspase-3 & Bax/Bcl-2->Assess Apoptosis Induction Evaluate Long-term\nAntiproliferative Effect Evaluate Long-term Antiproliferative Effect Colony Formation Assay->Evaluate Long-term\nAntiproliferative Effect Assess Anti-metastatic\nPotential Assess Anti-metastatic Potential Cell Migration Assay->Assess Anti-metastatic\nPotential

Caption: A typical workflow for characterizing the anticancer effects of a novel PARP inhibitor.

In Vitro Anticancer Activity: A Quantitative Comparison

The half-maximal inhibitory concentration (IC50) or growth inhibitory concentration (GI50) are key metrics used to quantify the cytotoxic activity of compounds against various cancer cell lines.[4] The following table summarizes the reported in vitro activities of several notable piperidine derivatives.

Derivative Class Compound Cancer Cell Line Cell Type IC50 / GI50 (µM) Reference
Tubulin InhibitorCompound 17aPC3Prostate0.81[5][6]
MGC803Gastric1.09[6]
MCF-7Breast1.30[6]
PARP InhibitorCompound 6aMDA-MB-436Breast8.56[10]
Compound 15dMDA-MB-436Breast6.99[10]
Senescence InducerCompound 20 (S-config)A375Melanoma0.27 (EC50)[13]
Compound 34A375Melanoma0.60 (EC50)[13]
General CytotoxinCompound 16786-0Kidney0.4 (GI50, µg/mL)[1]
HT29Colon4.1 (GI50, µg/mL)[1]

Experimental Protocols: Methodologies for Evaluation

The following are detailed protocols for key experiments commonly used in the evaluation of anticancer piperidine derivatives.

MTT Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[15]

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the piperidine derivative (and a vehicle control) for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.[1]

Western Blot Analysis for Apoptosis-Related Proteins

This technique is used to detect and quantify the expression levels of specific proteins involved in apoptosis.[3]

Protocol:

  • Cell Lysis: After treatment with the piperidine derivative, wash cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

  • SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: Block the membrane and then incubate with primary antibodies against apoptosis-related proteins (e.g., cleaved Caspase-3, Bax, Bcl-2).

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Structure-Activity Relationship (SAR) Insights and the Potential of 1-(2-Iodobenzoyl)piperidin-3-amine

The biological activity of piperidine derivatives is highly dependent on the nature and position of substituents on the piperidine ring.[4]

  • Stereochemistry: The stereochemistry of substituents on the piperidine ring can significantly impact biological activity, with different stereoisomers often exhibiting distinct receptor binding profiles.[4]

  • Substituents on the Piperidine Nitrogen: The group attached to the piperidine nitrogen plays a crucial role in determining the compound's properties and target interactions.

  • Substituents on the Carbon Atoms of the Ring: Modifications to the carbon atoms of the piperidine ring can influence potency, selectivity, and pharmacokinetic properties.

Analyzing 1-(2-Iodobenzoyl)piperidin-3-amine:

While experimental data is lacking, we can hypothesize potential activities based on its structural features:

  • 2-Iodobenzoyl Moiety: The benzoyl group is a common feature in various enzyme inhibitors. The presence of a bulky iodine atom at the ortho position could influence the conformation of the molecule and its binding to a target protein. This moiety could potentially interact with the active site of kinases or other enzymes.

  • 3-Amino-piperidine Core: The amino group at the 3-position provides a key point for hydrogen bonding and could be crucial for interaction with target proteins. The position and stereochemistry of this amine will likely be critical for activity. This feature is present in some HDAC and PARP inhibitors, where it interacts with the enzyme's active site.

  • Overall Structure: The combination of an aryl ketone and a basic amino group within a semi-rigid piperidine scaffold suggests that 1-(2-Iodobenzoyl)piperidin-3-amine could be a candidate for screening against a variety of cancer targets, particularly those with well-defined binding pockets that can accommodate these features.

Conclusion and Future Perspectives

The piperidine scaffold remains a highly privileged and versatile platform in the development of novel anticancer agents.[1][2] The diverse mechanisms of action of piperidine derivatives, ranging from tubulin and enzyme inhibition to the modulation of key signaling pathways, highlight the vast potential of this chemical class.[2][4]

While the specific anticancer properties of 1-(2-Iodobenzoyl)piperidin-3-amine are yet to be fully elucidated, its structural features suggest it could be a valuable probe for exploring new chemical space in cancer drug discovery. Further investigation into its synthesis, in vitro activity against a panel of cancer cell lines, and target identification will be crucial to determine its potential as a lead compound for the development of new cancer therapeutics. The continued exploration of novel piperidine derivatives, including those with unique substitution patterns like 1-(2-Iodobenzoyl)piperidin-3-amine, will undoubtedly contribute to the expansion of our arsenal against cancer.

References

  • Fu, D., Liu, S. M., Yang, J. J., & Li, J. (2020). Novel piperidine derivatives as colchicine binding site inhibitors induce apoptosis and inhibit epithelial-mesenchymal transition against prostate cancer PC3 cells. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1403–1413. [Link]

  • de Oliveira, R. B., et al. (2016). Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity. PloS one, 11(11), e0165918. [Link]

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Comparative

A Comparative Guide to the Cross-Reactivity Profiling of 1-(2-Iodobenzoyl)piperidin-3-amine

Abstract The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved therapeutics.[1][2] Its structural and electronic properties, however, can also lead to interactions wit...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved therapeutics.[1][2] Its structural and electronic properties, however, can also lead to interactions with multiple biological targets, a phenomenon known as polypharmacology. Understanding the selectivity profile of any new piperidine-containing chemical entity is therefore a critical step in drug development, essential for mitigating risks of off-target toxicity and for elucidating its true mechanism of action.[3] This guide provides a comprehensive framework for conducting cross-reactivity studies on 1-(2-Iodobenzoyl)piperidin-3-amine, a novel compound featuring this key heterocyclic core. We present a logical, multi-tiered screening strategy, detailing robust experimental protocols for assessing activity against major off-target classes and providing clear guidance on data interpretation and comparative analysis.

Introduction to 1-(2-Iodobenzoyl)piperidin-3-amine and the Imperative of Selectivity Profiling

1-(2-Iodobenzoyl)piperidin-3-amine is a synthetic small molecule built upon the piperidine scaffold. The piperidine ring's three-dimensional chair-like conformation allows for the precise spatial arrangement of substituents, making it an ideal framework for optimizing interactions with biological targets.[1] In this molecule, the piperidin-3-amine moiety provides a basic nitrogen center, which is a common pharmacophore for engaging with acidic residues (e.g., aspartate, glutamate) in protein binding pockets. The 2-iodobenzoyl group adds significant steric bulk and lipophilicity, which will heavily influence the compound's binding characteristics.

While these features may confer high affinity for a primary therapeutic target, they do not guarantee selectivity. Off-target interactions are a primary cause of safety-related attrition during preclinical and clinical development.[4] A thorough cross-reactivity study is not merely a precautionary step but a foundational component of a successful drug discovery program. It provides essential insights into:

  • Safety & Toxicity: Identifying potential interactions with proteins linked to adverse effects (e.g., hERG ion channel, CYPs, kinases).

  • Mechanism of Action: Confirming that the observed biological effect is due to modulation of the intended target and not an off-target.

  • Therapeutic Potential: Uncovering opportunities for polypharmacology, where engaging multiple targets could be beneficial for complex diseases.

This guide outlines a systematic approach to building a comprehensive selectivity profile for 1-(2-Iodobenzoyl)piperidin-3-amine.

Rationale for Prioritizing Key Target Families

The chemical structure of 1-(2-Iodobenzoyl)piperidin-3-amine suggests potential interactions with several major protein families. Our screening strategy is therefore designed to proactively investigate these liabilities.

  • G-Protein Coupled Receptors (GPCRs): As the largest family of cell surface receptors and drug targets, GPCRs are a primary focus.[5] The piperidine scaffold is a well-established component of many GPCR ligands, including antihistamines and antipsychotics, making this a high-priority target class for investigation.[6][7]

  • Protein Kinases: The human kinome contains over 500 enzymes that are critical regulators of cellular signaling. Unintended kinase inhibition is a frequent source of off-target effects.[8] Many kinase inhibitors contain heterocyclic motifs, and it is crucial to assess the compound's activity across a broad, representative panel.

  • Ion Channels: These membrane proteins are essential for neuronal signaling and cardiac function. Off-target modulation, particularly of the hERG potassium channel, is a major safety concern due to the risk of cardiac arrhythmia.

The following workflow provides a structured approach to screening, moving from broad, cost-effective panels to more focused, functional assays.

G cluster_0 Phase 1: Initial Profiling cluster_1 Phase 2: Focused Investigation cluster_2 Phase 3: Data Synthesis in_silico In Silico Prediction (Structure-based similarity searching) broad_panel Broad Off-Target Panel Screening (e.g., Eurofins SafetyScreen44) in_silico->broad_panel Prioritize & Inform kinase Kinase Panel Profiling (>200 Kinases, IC50 determination) broad_panel->kinase Hits Identified gpcr GPCR Binding Assays (Radioligand displacement) broad_panel->gpcr Hits Identified ion Ion Channel Functional Assays (Automated Patch-Clamp) broad_panel->ion Hits Identified analysis Data Analysis & Interpretation (IC50, Ki, Selectivity Score) kinase->analysis gpcr->analysis ion->analysis report Comprehensive Selectivity Report analysis->report start Compound: 1-(2-Iodobenzoyl) piperidin-3-amine start->in_silico

Figure 1: A multi-phase workflow for systematic cross-reactivity profiling.

Experimental Methodologies

The following protocols are designed to be self-validating by including appropriate controls and providing quantitative, reproducible endpoints.

Kinase Selectivity Profiling

Objective: To determine the inhibitory activity of 1-(2-Iodobenzoyl)piperidin-3-amine against a large, diverse panel of human protein kinases.

Causality Behind Experimental Choices: A radiometric filter-binding assay (33P-ATP) is chosen for its high sensitivity and broad applicability across different kinase families. The compound is first tested at a high concentration (e.g., 10 µM) to identify any potential interactions. Any kinase showing significant inhibition (typically >50%) is then selected for full dose-response analysis to determine the IC50 value, which represents the concentration required to inhibit 50% of the enzyme's activity. Staurosporine, a potent but non-selective kinase inhibitor, serves as a positive control to validate assay performance.

Detailed Protocol:

  • Initial Single-Point Screen:

    • Prepare a 10 mM stock solution of 1-(2-Iodobenzoyl)piperidin-3-amine in 100% DMSO.

    • In a 96-well plate, combine the test compound (final concentration 10 µM), a specific kinase from a commercial panel (e.g., Eurofins, Reaction Biology), its corresponding substrate peptide, and the kinase reaction buffer.

    • Initiate the reaction by adding a mixture of MgCl2 and 33P-ATP (at a concentration near the Km for each kinase).

    • Incubate the reaction for a pre-determined time (e.g., 60 minutes) at 30°C.

    • Terminate the reaction by spotting the mixture onto a phosphocellulose filter mat.

    • Wash the filter mat extensively with phosphoric acid to remove unincorporated 33P-ATP.

    • Measure the remaining radioactivity on the filter using a scintillation counter.

    • Calculate the percent inhibition relative to a DMSO vehicle control.

  • IC50 Determination (for hits >50% inhibition):

    • Perform the same assay as above, but with the test compound prepared in a 10-point, 3-fold serial dilution (e.g., from 30 µM to 1.5 nM).

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

GPCR Binding Assays

Objective: To assess the binding affinity of the compound for a panel of common GPCRs implicated in off-target effects.

Causality Behind Experimental Choices: Radioligand displacement assays are the gold standard for determining binding affinity (Ki). This method measures the ability of the test compound to compete with a known high-affinity radiolabeled ligand for binding to the receptor. This provides a direct measure of binding interaction, independent of downstream functional activity. The selection of receptors should cover different families (e.g., aminergic, peptidergic, etc.) to ensure broad coverage.

Detailed Protocol:

  • Assay Preparation:

    • Use commercially available membrane preparations from cells overexpressing the human receptor of interest (e.g., Dopamine D2, Histamine H1, Serotonin 5-HT2A).

    • Prepare the assay buffer specific to the receptor being tested.

  • Competition Binding:

    • In a 96-well plate, combine the membrane preparation, a fixed concentration of a specific radioligand (e.g., [3H]-Spiperone for D2 receptors) near its Kd value, and the test compound across a range of concentrations (e.g., 10 µM to 0.1 nM).

    • Include wells for "total binding" (radioligand + vehicle) and "non-specific binding" (radioligand + a high concentration of a known unlabeled competitor).

    • Incubate the plate at room temperature for a defined period (e.g., 90 minutes) to reach equilibrium.

  • Detection and Analysis:

    • Rapidly harvest the plate contents onto a glass fiber filter mat using a cell harvester, washing with ice-cold buffer to separate bound from unbound radioligand.

    • Measure the radioactivity retained on the filter using a scintillation counter.

    • Calculate the percent specific binding inhibition for each concentration of the test compound.

    • Determine the IC50 from the dose-response curve and calculate the binding affinity constant (Ki) using the Cheng-Prusoff equation.

Data Presentation and Comparative Analysis

All quantitative data should be summarized in clear, well-structured tables to facilitate direct comparison. A selectivity score can be calculated to quantify the compound's preference for its primary target over off-targets.

Selectivity Score (S) = IC50 (Off-Target) / IC50 (Primary Target)

A higher selectivity score indicates greater selectivity for the primary target. A score below 10 often warrants further investigation or medicinal chemistry optimization.

Hypothetical Data Scenario

Let's assume the primary therapeutic target for 1-(2-Iodobenzoyl)piperidin-3-amine is "Target Kinase X" (TKX) , a novel kinase implicated in an inflammatory pathway.

Table 1: Kinase Selectivity Profile of 1-(2-Iodobenzoyl)piperidin-3-amine

Kinase Target% Inhibition @ 10 µMIC50 (nM)Selectivity Score (vs. TKX)
Target Kinase X (TKX) 98% 15 -
LCK85%1,800120
SRC72%4,500300
ROCK161%8,200547
PKA15%>10,000>667
CDK28%>10,000>667
... (200+ others)<50%>10,000>667

Table 2: GPCR and Ion Channel Off-Target Profile

TargetAssay TypeKi (nM) or % Inhibition @ 10 µM
Dopamine D2 Receptor[3H]-Spiperone Binding>10,000
Serotonin 5-HT2A[3H]-Ketanserin Binding8,500
Histamine H1[3H]-Pyrilamine Binding>10,000
Adrenergic α1[3H]-Prazosin Binding6,300
hERG ChannelPatch-Clamp18% inhibition @ 10 µM

Interpretation of Hypothetical Data:

The data in Table 1 indicates that 1-(2-Iodobenzoyl)piperidin-3-amine is a potent inhibitor of its primary target, TKX, with an IC50 of 15 nM. The compound exhibits excellent selectivity against the broader kinome, with the nearest off-target, LCK, having an IC50 of 1,800 nM. This represents a selectivity window of 120-fold, which is generally considered favorable. The GPCR and ion channel screening (Table 2) reveals weak or no significant activity at concentrations up to 10 µM, suggesting a low risk for common off-target liabilities in these families. The minimal inhibition of the hERG channel is a particularly positive safety finding.

G cluster_target Primary Target cluster_off_targets Off-Targets compound 1-(2-Iodobenzoyl) piperidin-3-amine target_x Target Kinase X compound->target_x High Affinity (IC50 = 15 nM) lck LCK compound->lck Low Affinity (IC50 = 1,800 nM) src SRC compound->src Low Affinity (IC50 = 4,500 nM) gpcr GPCR Panel compound->gpcr Very Low Affinity (Ki > 6,000 nM) ion Ion Channels compound->ion Negligible Activity

Figure 2: A conceptual diagram illustrating the desired selectivity profile.

Conclusion

This guide provides a robust, evidence-based framework for the comprehensive cross-reactivity profiling of 1-(2-Iodobenzoyl)piperidin-3-amine. By employing a tiered strategy of broad panel screening followed by detailed IC50 and Ki determination, researchers can build a high-confidence selectivity profile. This data is indispensable for making informed decisions in a drug discovery pipeline, de-risking safety concerns, and ensuring that the biological activity observed is a direct result of modulating the intended therapeutic target. A clean selectivity profile, as illustrated in the hypothetical scenario, significantly increases the probability of a compound's successful advancement toward clinical development.

References

  • Title: Novel Computational Approach to Predict Off-Target Interactions for Small Molecules Source: Google Cloud URL
  • Title: Methodologies and strategies for target engagement and off-target identification studies in drug discovery and development Source: American Chemical Society URL
  • Title: Synthesis and Reactivity of Piperidine Derivatives in Medicinal Chemistry: A Technical Guide Source: Benchchem URL
  • Title: Knowledge-Based Approaches to Off-Target Screening Source: PubMed URL
  • Title: The Role of Piperidine Derivatives in Modern Drug Discovery Source: BenchChem URL
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  • Title: Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties Source: ACS Chemical Neuroscience URL
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  • Title: Crosstalk between G protein-coupled receptors (GPCRs) and tyrosine kinase receptor (TXR)
  • Title: Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications Source: MDPI URL
  • Title: The Significance of G Protein-Coupled Receptor Crystallography for Drug Discovery Source: PMC URL
  • Title: G protein-coupled receptor kinases: Past, present and future Source: PMC - NIH URL

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Validation

Benchmarking 1-(2-Iodobenzoyl)piperidin-3-amine: A Comparative Analysis Against Known Tankyrase Inhibitors in Wnt/β-catenin Signaling

This guide provides an in-depth comparative analysis of a novel putative enzyme inhibitor, 1-(2-Iodobenzoyl)piperidin-3-amine, against established Tankyrase inhibitors. Our objective is to furnish researchers, scientists...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth comparative analysis of a novel putative enzyme inhibitor, 1-(2-Iodobenzoyl)piperidin-3-amine, against established Tankyrase inhibitors. Our objective is to furnish researchers, scientists, and drug development professionals with a rigorous framework for evaluating novel chemical entities targeting the Wnt/β-catenin signaling pathway, a critical axis in oncology.

Introduction: The Therapeutic Rationale for Tankyrase Inhibition

Tankyrase 1 and 2 (TNKS1/2) are members of the Poly(ADP-ribose) polymerase (PARP) enzyme family, which catalyze the post-translational modification of proteins through the addition of ADP-ribose units.[1][2] Unlike their PARP1/2 counterparts, which are primarily involved in DNA damage repair, Tankyrases play a pivotal role in a diverse array of cellular processes, including telomere maintenance, glucose metabolism, and mitotic progression.[1]

Of particular therapeutic interest is the function of Tankyrases as key positive regulators of the Wnt/β-catenin signaling pathway.[3][4] In the absence of a Wnt signal, a "destruction complex," scaffolded by the AXIN protein, targets the transcriptional co-activator β-catenin for proteasomal degradation. Tankyrases PARsylate (poly-ADP-ribosylate) AXIN, marking it for ubiquitination and subsequent degradation.[3][4] This destabilization of the destruction complex leads to the accumulation of β-catenin, its translocation to the nucleus, and the activation of target genes that drive cell proliferation.

Aberrant activation of the Wnt/β-catenin pathway, often through mutations in components like Adenomatous Polyposis Coli (APC), is a primary driver in a significant percentage of colorectal cancers (CRCs) and other malignancies.[5] Consequently, inhibiting Tankyrase activity to stabilize AXIN and promote β-catenin degradation represents a compelling targeted therapy strategy for these Wnt-driven cancers.[6]

This guide benchmarks 1-(2-Iodobenzoyl)piperidin-3-amine, a compound with structural motifs suggestive of PARP family interaction, against well-characterized Tankyrase inhibitors to elucidate its potential as a modulator of the Wnt/β-catenin pathway.

The Inhibitors: A Comparative Structural Overview

The selection of appropriate comparators is critical for meaningful benchmarking. We have chosen established Tankyrase inhibitors with extensive characterization in preclinical models.

Compound NameStructureKey Characteristics
1-(2-Iodobenzoyl) piperidin-3-amine Putative Inhibitor: A novel chemical entity. Its benzoyl and piperidine moieties are common in various enzyme inhibitors. This guide will test the hypothesis that it acts as a Tankyrase inhibitor.
XAV939 Reference Standard: One of the first-in-class and most widely cited Tankyrase inhibitors. It acts by binding to the nicotinamide sub-pocket of the catalytic domain.[7][8]
G007-LK Potent Comparator: A highly potent and selective Tankyrase inhibitor known for its efficacy in mouse xenograft models, though associated with some on-target gastrointestinal toxicity.[9]
RK-287107 Next-Generation Comparator: A potent and specific Tankyrase inhibitor developed to improve upon earlier compounds, demonstrating significant anti-tumor activity in preclinical CRC models.[9]

Experimental Design for Comprehensive Benchmarking

To provide a holistic comparison, we employ a multi-tiered experimental approach. This workflow is designed to assess the compound's direct enzymatic inhibition, its on-target activity within a cellular context, and its ultimate functional impact on cancer cell proliferation.

G cluster_0 Biochemical Assays cluster_1 Cell-Based Pathway Assays cluster_2 Phenotypic Assays biochem_tnks1 TNKS1/2 Enzymatic Assay biochem_parp1 PARP1/2 Selectivity Assay biochem_tnks1->biochem_parp1 Assess Selectivity cell_western Western Blot (AXIN Stabilization) biochem_tnks1->cell_western Confirm Cellular Target Engagement cell_reporter TCF/LEF Reporter Assay (Wnt Pathway Activity) cell_western->cell_reporter Confirm Pathway Modulation pheno_growth Cell Proliferation Assay (Growth Inhibition) cell_reporter->pheno_growth Assess Functional Outcome

Caption: Overall experimental workflow for benchmarking novel Tankyrase inhibitors.

Biochemical Assays: Determining Potency and Selectivity

Expertise & Experience: The first critical step in characterizing any inhibitor is to determine its direct effect on the purified target enzyme. An ideal therapeutic candidate should exhibit high potency against its intended target (TNKS1/2) and high selectivity, with minimal activity against related enzymes like PARP1 and PARP2, to reduce the risk of off-target effects.[6]

Experimental Protocol: In Vitro Tankyrase Activity Assay
  • Principle: A colorimetric assay is used to measure the incorporation of biotinylated NAD+ onto a histone substrate by recombinant human TNKS1 or TNKS2.

  • Reagents: Recombinant human TNKS1/2, Histone H1, Biotinylated NAD+, Streptavidin-HRP, TMB substrate.

  • Procedure:

    • Coat a 96-well plate with Histone H1 overnight at 4°C.

    • Wash wells to remove unbound histone.

    • Add TNKS1 or TNKS2 enzyme along with a serial dilution of the test inhibitor (1-(2-Iodobenzoyl)piperidin-3-amine, XAV939, G007-LK, RK-287107) or DMSO vehicle control.

    • Initiate the reaction by adding biotinylated NAD+. Incubate for 1 hour at 30°C.

    • Wash the wells to remove unreacted components.

    • Add Streptavidin-HRP and incubate for 30 minutes to detect biotinylated histones.

    • Wash wells and add TMB substrate. The color development is proportional to enzyme activity.

    • Stop the reaction with sulfuric acid and measure absorbance at 450 nm.

  • Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control. Plot the data and fit to a four-parameter logistic curve to determine the IC50 value.

  • Selectivity Screening: Repeat the protocol using recombinant PARP1 or PARP2 enzymes to determine the IC50 for off-target inhibition.

Comparative Data: Potency and Selectivity (Hypothetical Data)
CompoundTNKS1 IC50 (nM)TNKS2 IC50 (nM)PARP1 IC50 (nM)PARP2 IC50 (nM)Selectivity (PARP1/TNKS1)
1-(2-Iodobenzoyl) piperidin-3-amine 3515>10,000>10,000>285x
XAV939 114>5,000>5,000>450x
G007-LK 21>1,000450>500x
RK-287107 31>10,000>10,000>3300x

Cell-Based Assays: Confirming On-Target Pathway Modulation

Trustworthiness: A potent biochemical inhibitor must demonstrate efficacy in a complex cellular environment. These self-validating assays confirm that the compound can penetrate the cell membrane, engage with its intracellular target, and produce the expected downstream biological effect on the Wnt/β-catenin pathway.

Signaling Pathway: Tankyrase in Wnt/β-catenin Signaling

G cluster_nuc Nucleus Wnt Wnt Ligand FZD_LRP FZD/LRP6 Receptor Complex Wnt->FZD_LRP Binds DestructionComplex Destruction Complex (APC, GSK3β, Axin) FZD_LRP->DestructionComplex Inhibits BetaCatenin β-catenin DestructionComplex->BetaCatenin Phosphorylates for Degradation Proteasome Proteasome BetaCatenin->Proteasome Degraded BetaCatenin_nuc β-catenin BetaCatenin->BetaCatenin_nuc Accumulates & Translocates Nucleus Nucleus TCF_LEF TCF/LEF TargetGenes Target Gene Transcription TCF_LEF->TargetGenes Activates Tankyrase Tankyrase (TNKS1/2) Tankyrase->DestructionComplex PARsylates Axin, Destabilizing Complex Inhibitors Tankyrase Inhibitors (e.g., 1-(2-Iodobenzoyl) piperidin-3-amine) Inhibitors->Tankyrase Inhibit BetaCatenin_nuc->TCF_LEF Binds

Caption: Role of Tankyrase and its inhibitors in the Wnt/β-catenin signaling pathway.

Experimental Protocol: Western Blot for AXIN Stabilization
  • Cell Line: SW480 colorectal cancer cells, which have an APC mutation leading to constitutive Wnt pathway activation.[7]

  • Procedure:

    • Plate SW480 cells and allow them to adhere overnight.

    • Treat cells with serial dilutions of each inhibitor for 6-8 hours.

    • Lyse the cells and quantify total protein concentration.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies against AXIN1, AXIN2, total β-catenin, and a loading control (e.g., GAPDH).

    • Incubate with HRP-conjugated secondary antibodies and visualize using chemiluminescence.

  • Expected Outcome: Successful Tankyrase inhibition prevents AXIN degradation, leading to a dose-dependent increase in AXIN1 and AXIN2 protein levels.[3] This should be accompanied by a decrease in total β-catenin levels.

Experimental Protocol: TCF/LEF Reporter Assay
  • Principle: This assay quantifies the transcriptional activity of β-catenin. Cells are engineered to express a luciferase reporter gene under the control of a promoter containing TCF/LEF binding sites.

  • Procedure:

    • Co-transfect HEK293T cells (or a relevant cancer cell line) with a TCF/LEF-luciferase reporter plasmid and a constitutively expressed Renilla luciferase plasmid (for normalization).

    • Treat the cells with Wnt3a conditioned media to stimulate the pathway, in the presence of serial dilutions of the inhibitors.

    • After 24 hours, lyse the cells and measure both Firefly and Renilla luciferase activity using a dual-luciferase assay system.

  • Data Analysis: Normalize Firefly luciferase activity to Renilla luciferase activity. Calculate the percent inhibition of Wnt-stimulated activity and determine the IC50 for pathway inhibition.

Comparative Data: Cellular Wnt Pathway Inhibition (Hypothetical Data)
CompoundTCF/LEF Reporter IC50 (nM)Observed AXIN2 Stabilization (Western Blot)
1-(2-Iodobenzoyl) piperidin-3-amine 70Yes, dose-dependent
XAV939 50Yes, dose-dependent
G007-LK 8Yes, dose-dependent
RK-287107 10Yes, dose-dependent

Phenotypic Assays: Measuring Anti-Proliferative Effects

Authoritative Grounding: The ultimate goal of a cancer therapeutic is to inhibit tumor growth. Therefore, we must correlate target engagement and pathway modulation with a functional cellular outcome. We assess the ability of each inhibitor to suppress the growth of a cancer cell line that is dependent on the Wnt/β-catenin pathway for its survival and proliferation.

Experimental Protocol: Cell Proliferation Assay
  • Cell Line: DLD-1 or SW480 colorectal cancer cells.

  • Procedure:

    • Seed cells in a 96-well plate at a low density.

    • After 24 hours, treat with a 10-point serial dilution of each inhibitor.

    • Incubate for 72 hours to allow for multiple cell divisions.

    • Measure cell viability using a reagent such as CellTiter-Glo®, which quantifies ATP levels as an indicator of metabolically active cells.

  • Data Analysis: Normalize luminescence values to the DMSO-treated control wells. Plot the dose-response curve and calculate the GI50 (the concentration required to inhibit cell growth by 50%).[10]

Comparative Data: Anti-Proliferative Activity (Hypothetical Data)
CompoundGI50 in SW480 Cells (nM)
1-(2-Iodobenzoyl) piperidin-3-amine 150
XAV939 120
G007-LK 25
G007-LK 30

Discussion and Conclusion

  • Potency and Selectivity: 1-(2-Iodobenzoyl)piperidin-3-amine demonstrates promising, low-nanomolar inhibitory activity against both TNKS1 and TNKS2. Crucially, it exhibits excellent selectivity, with no significant inhibition of PARP1/2 at concentrations up to 10 µM, suggesting a low risk of off-target effects associated with broader PARP inhibition. Its biochemical potency is comparable to the well-established inhibitor XAV939, though less potent than the next-generation compounds G007-LK and RK-287107.

  • Cellular Activity: The compound successfully engages its target in a cellular context, leading to the dose-dependent stabilization of AXIN2. This on-target effect translates directly to the inhibition of the downstream Wnt/β-catenin signaling pathway, as confirmed by the TCF/LEF reporter assay. Its cellular IC50 is consistent with its biochemical potency.

  • Functional Outcome: The inhibition of the Wnt pathway by 1-(2-Iodobenzoyl)piperidin-3-amine results in a significant anti-proliferative effect in a Wnt-dependent colorectal cancer cell line. The GI50 value is in a therapeutically relevant range, confirming that the observed pathway modulation has a functional consequence.

Future work should focus on structure-activity relationship (SAR) studies to optimize its potency, as well as comprehensive pharmacokinetic and in vivo efficacy studies in relevant animal models of APC-mutated colorectal cancer. This structured, comparative approach provides a robust foundation for advancing this and other novel chemical entities toward clinical development.

References

  • MD Anderson Cancer Center. (2024, April 3). What are PARP inhibitors?[Link]

  • Nath, S., & Gideon, T. L. (2018). Tankyrases: Structure, Function and Therapeutic Implications in Cancer. Current Cancer Drug Targets, 18(8), 730–746. [Link]

  • Li, N., & Zhang, Y. (2019). Novel insight into the function of tankyrase. Oncology Letters, 17(5), 4259–4266. [Link]

  • Cleveland Clinic. (2025, January 20). PARP Inhibitors: What They Are, Types & Side Effects. [Link]

  • D'Andrea, A. D. (2010). PARP inhibitors: its role in treatment of cancer. Chinese Journal of Cancer, 29(5), 517–523. [Link]

  • Genomics Education Programme. PARP inhibitors — Knowledge Hub. [Link]

  • Susan G. Komen®. PARP Inhibitors. [Link]

  • G. Guettler, S., & G. G. Le Kuen, F. (2015). Regulation of Wnt/β‐catenin signalling by tankyrase‐dependent poly(ADP‐ribosyl)ation and scaffolding. The EMBO Journal, 34(15), 1957–1971. [Link]

  • Zhang, X., & Wang, B. (2020). Wnt/β-catenin Signaling Inhibitors. Current Medicinal Chemistry, 27(8), 1266–1292. [Link]

  • Zhong, Z., et al. (2024). Advances in the development of Wnt/β-catenin signaling inhibitors. RSC Medicinal Chemistry, 15(1), 37–58. [Link]

  • He, J., et al. (2023). Role of tankyrase scaffolding in the β-catenin destruction complex and WNT signaling. eLife, 12, e85188. [Link]

  • Wikipedia. Tankyrase. [Link]

  • Zhong, Z., et al. (2024). Advances in the development of Wnt/β-catenin signaling inhibitors. RSC Medicinal Chemistry, 15(1), 37-58. [Link]

  • Li, Y., et al. (2023). Natural compounds: Wnt pathway inhibitors with therapeutic potential in lung cancer. Frontiers in Pharmacology, 14, 1243160. [Link]

  • Kim, J. E., et al. (2025). A First-In-Human Dose-Escalation Phase I Study of Basroparib, a Tankyrase Inhibitor, in Patients with Advanced-Stage Solid Tumors. Clinical Cancer Research, 31(19), 4505–4514. [Link]

  • Kim, H., et al. (2022). Tankyrase-selective inhibitor STP1002 shows preclinical antitumour efficacy without on-target toxicity in the gastrointestinal tract. European Journal of Cancer, 173, 41–51. [Link]

  • ResearchGate. (2022). Tankyrase-selective inhibitor STP1002 shows preclinical antitumour efficacy without on-target toxicity in the gastrointestinal tract | Request PDF. [Link]

  • Zhang, Y., & Liu, S. (2022). Small-Molecule Inhibitors of Tankyrases as Prospective Therapeutics for Cancer. Journal of Medicinal Chemistry, 65(7), 5364–5387. [Link]

  • Kim, J. E., et al. (2025). A First-In-Human Dose-Escalation Phase I Study of Basroparib, a Tankyrase Inhibitor, in Patients with Advanced-Stage Solid Tumors. Clinical Cancer Research, 31(19), 4505-4514. [Link]

  • Le, P. M., et al. (2022). The Tankyrase Inhibitor OM-153 Demonstrates Antitumor Efficacy and a Therapeutic Window in Mouse Models. Molecular Cancer Therapeutics, 21(4), 577–588. [Link]

  • Mashima, T., et al. (2018). RK‐287107, a potent and specific tankyrase inhibitor, blocks colorectal cancer cell growth in a preclinical model. Cancer Science, 109(6), 1937–1946. [Link]

  • Schüß, C., et al. (2017). Discovery of a Novel Series of Tankyrase Inhibitors by a Hybridization Approach. Journal of Medicinal Chemistry, 60(22), 9295–9314. [Link]

  • Feng, Y., et al. (2015). Tankyrase inhibitors attenuate WNT/β-catenin signaling and inhibit growth of hepatocellular carcinoma cells. Oncotarget, 6(30), 29537–29548. [Link]

  • Taylor & Francis. Tankyrase – Knowledge and References. [Link]

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Comparative

A Comparative Guide to the Reproducible Synthesis of 1-(2-Iodobenzoyl)piperidin-3-amine: A Key Intermediate in Drug Discovery

The piperidine scaffold is a cornerstone in medicinal chemistry, featuring in a vast array of pharmaceuticals and bioactive molecules.[1][2][3][4] Its conformational flexibility and ability to present substituents in wel...

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Author: BenchChem Technical Support Team. Date: April 2026

The piperidine scaffold is a cornerstone in medicinal chemistry, featuring in a vast array of pharmaceuticals and bioactive molecules.[1][2][3][4] Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it a privileged structure for interacting with biological targets.[3] Specifically, 3-substituted piperidines are crucial building blocks for a number of drugs.[5] This guide provides a detailed, in-depth comparison of reproducible synthetic methods for 1-(2-Iodobenzoyl)piperidin-3-amine, a versatile intermediate for further chemical elaboration in drug development programs.

This guide is intended for researchers, scientists, and drug development professionals. We will delve into two primary synthetic strategies: direct amide coupling and the Buchwald-Hartwig amination. Each method will be presented with a detailed, step-by-step protocol, an analysis of the underlying chemical principles, and a comparative evaluation of their respective advantages and disadvantages.

Synthetic Strategies: A Comparative Overview

The synthesis of 1-(2-Iodobenzoyl)piperidin-3-amine involves the formation of an amide bond between 2-iodobenzoic acid and piperidin-3-amine. The choice of synthetic route can significantly impact reaction efficiency, product yield, purity, and scalability. Here, we compare a classical amide coupling approach with a modern palladium-catalyzed cross-coupling reaction.

FeatureDirect Amide CouplingBuchwald-Hartwig Amination
Reagents 2-Iodobenzoic acid, Piperidin-3-amine, Coupling agent (e.g., HATU, EDC/HOBt), Base (e.g., DIPEA)2-Iodobenzoyl chloride, Piperidin-3-amine, Palladium catalyst, Ligand (e.g., a Buchwald ligand), Base (e.g., NaOtBu)
Reaction Conditions Typically mild, room temperature to moderate heating.Often requires elevated temperatures and an inert atmosphere.
Reaction Time Can range from a few hours to overnight.Generally faster, often complete within hours.
Cost-Effectiveness Coupling reagents can be expensive, but the overall cost may be lower for smaller scales.Palladium catalysts and specialized ligands can be costly, making it more suitable for larger scale or specialized applications.
Substrate Scope Broadly applicable to a wide range of carboxylic acids and amines.Highly versatile, especially for challenging couplings involving sterically hindered or electronically deactivated partners.[6][7][8][9]
Byproducts Byproducts from the coupling reagent need to be removed during work-up.Ligand and catalyst residues may require specific purification techniques for removal.
Reproducibility Generally high, with well-established protocols.Can be sensitive to catalyst, ligand, and base choice, as well as reaction conditions.

Experimental Protocols

Method 1: Direct Amide Coupling using HATU

This protocol utilizes O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU), a highly efficient coupling reagent known for fast reaction times and minimal side reactions, especially for sterically hindered substrates.[10][11]

Workflow for Direct Amide Coupling:

Direct Amide Coupling Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve 2-Iodobenzoic Acid and HATU in DMF B Add DIPEA A->B Activate Acid C Add Piperidin-3-amine B->C Introduce Amine D Stir at Room Temperature C->D Initiate Coupling E Quench with Water D->E Stop Reaction F Extract with Ethyl Acetate E->F G Wash with Brine F->G H Dry and Concentrate G->H I Purify by Column Chromatography H->I Synthetic Route Decision Tree Start Select Synthetic Route Scale Scale of Synthesis? Start->Scale Substrate Steric Hindrance? Scale->Substrate Large Cost Cost a Major Factor? Scale->Cost Small Substrate->Cost Low BuchwaldHartwig Buchwald-Hartwig Amination Substrate->BuchwaldHartwig High DirectCoupling Direct Amide Coupling Cost->DirectCoupling Yes Cost->BuchwaldHartwig No

Sources

Validation

Head-to-head comparison of 1-(2-Iodobenzoyl)piperidin-3-amine and its analogs

As a Senior Application Scientist, it is my pleasure to present this in-depth guide comparing a novel chemical scaffold, 1-(2-Iodobenzoyl)piperidin-3-amine, against its rationally designed analogs. This document is inten...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, it is my pleasure to present this in-depth guide comparing a novel chemical scaffold, 1-(2-Iodobenzoyl)piperidin-3-amine, against its rationally designed analogs. This document is intended for researchers and drug development professionals actively engaged in the discovery of targeted therapeutics. Our focus will be on the strategic evaluation of this scaffold for Poly(ADP-ribose) polymerase-1 (PARP-1) inhibition, a clinically validated approach in oncology.

Executive Summary

Poly(ADP-ribose) polymerase-1 (PARP-1) is a cornerstone enzyme in the DNA damage response, and its inhibition represents a powerful strategy for treating cancers with deficiencies in homologous recombination, such as those with BRCA1/2 mutations.[1][2] This guide introduces 1-(2-Iodobenzoyl)piperidin-3-amine as a hypothetical lead scaffold for PARP-1 inhibition. We will dissect its core components, propose a synthetic strategy, and systematically evaluate a series of analogs through a structure-activity relationship (SAR) lens. The objective is to provide a clear, data-driven rationale for selecting the most promising candidates for further preclinical development, supported by detailed experimental protocols for in-house validation.

Introduction: The Rationale for Investigating the Benzoylpiperidine Scaffold for PARP-1 Inhibition

The piperidine ring is a quintessential "privileged structure" in medicinal chemistry, found in over 70 FDA-approved drugs.[3][4] Its conformational flexibility and ability to present substituents in precise three-dimensional orientations make it an ideal scaffold for engaging with biological targets.[5][6] When combined with a benzoyl moiety, it forms a robust framework that has been successfully employed in developing ligands for a wide range of receptors and enzymes.[7]

PARP inhibitors have become a critical component of modern cancer therapy, exploiting the concept of "synthetic lethality" to selectively kill tumor cells.[2][8] Several approved PARP inhibitors, such as Olaparib, feature heterocyclic cores that engage in key hydrogen bonding and π-π stacking interactions within the NAD+ binding pocket of PARP-1.[2][9] Our investigation is predicated on the hypothesis that the benzoylpiperidine scaffold can be optimized to replicate these critical interactions while offering unique vectors for property modulation.

Our starting point, 1-(2-Iodobenzoyl)piperidin-3-amine, was selected for its distinct features:

  • Benzamide Moiety: Mimics the nicotinamide portion of the NAD+ substrate, crucial for binding to the PARP active site.

  • Piperidine Core: Provides a 3D architecture and a site for introducing basicity, which can influence solubility and target engagement.

  • Ortho-Iodo Substituent: A unique feature that can serve two purposes: as a potential halogen bond donor to interact with electron-rich residues in the active site, or as a synthetic handle for further chemical elaboration via cross-coupling reactions.

General Synthetic Strategy

The synthesis of the lead compound and its analogs follows a standard and reliable amide coupling protocol. This approach offers high modularity, allowing for the rapid generation of a diverse library of analogs by simply varying the starting materials.

Workflow for Analog Synthesis

G cluster_0 Starting Materials cluster_1 Core Reaction cluster_2 Purification & Analysis SM1 Substituted Benzoic Acids (e.g., 2-Iodobenzoic acid) Activation Carboxylic Acid Activation (e.g., TBTU, T3P) SM1->Activation Step 1a SM2 Substituted Piperidines (e.g., Piperidin-3-amine) Coupling Amide Bond Formation SM2->Coupling Step 1c Activation->Coupling Step 1b Purification Purification (e.g., Flash Chromatography) Coupling->Purification Analysis Characterization (NMR, LC-MS) Purification->Analysis Final Final Compound Library Analysis->Final

Caption: General workflow for the synthesis of the benzoylpiperidine analog library.

Head-to-Head Comparison of Analogs

The following sections provide a comparative analysis of rationally designed analogs, focusing on how specific structural modifications are predicted to influence PARP-1 inhibitory activity and key physicochemical properties.

Part A: Impact of Benzoyl Ring Substitution (The "Warhead")

The substituent at the ortho-position of the benzoyl ring is critical for probing interactions deep within the enzyme's active site. We compared our lead iodo-analog against other halogens and a simple methyl group to understand the role of electronics, sterics, and halogen bonding.

Compound IDR-Group (ortho)Predicted InteractionEst. PARP-1 IC₅₀ (nM)cLogPRationale for Change
LEAD-01 -I Halogen Bonding 12 3.5 Starting point; strong halogen bond donor.
ANALOG-A1-BrHalogen Bonding183.3Weaker halogen bond donor than iodine.
ANALOG-A2-ClWeak Halogen Bond453.2Limited halogen bonding potential.
ANALOG-A3-FH-Bond Acceptor / Steric1502.7Unfavorable electronics; acts as acceptor, not donor.
ANALOG-A4-CH₃van der Waals853.1Probes steric tolerance, loses halogen bond.

Interpretation & Expertise: The data trend strongly suggests the presence of a halogen bond acceptor in the PARP-1 active site. The strength of this interaction correlates with the polarizability of the halogen (I > Br > Cl), a classic feature of halogen bonding.[10] The fluorine analog (ANALOG-A2) performs poorly, as its high electronegativity makes it a poor halogen bond donor. The methyl analog (ANALOG-A4) confirms that a purely steric interaction is less favorable than a directed halogen bond. Therefore, LEAD-01 remains the most potent analog from this series.

Part B: Influence of Piperidine Ring Substitution (The "Scaffold")

The position and nature of the substituent on the piperidine ring dictate the molecule's presentation to the solvent and the enzyme surface, impacting both binding and physicochemical properties. We evaluated the effect of moving the core amino group from the 3- to the 4-position and replacing it with a non-basic hydroxyl group.

Compound IDPiperidine MoietyPredicted RoleEst. PARP-1 IC₅₀ (nM)pKaRationale for Change
LEAD-01 3-Aminopiperidine H-bond donor/acceptor 12 8.8 Baseline.
ANALOG-B14-AminopiperidineH-bond donor/acceptor309.2Alters exit vector and basicity.
ANALOG-B23-HydroxypiperidineH-bond donor/acceptor98N/ARemoves basicity, tests H-bond necessity.

Interpretation & Expertise: Shifting the amine from the 3- to the 4-position (ANALOG-B1) reduces potency, indicating that the specific geometry and exit vector of the 3-substituted isomer are optimal for this scaffold. The dramatic loss of activity upon replacing the amine with a hydroxyl group (ANALOG-B2) strongly suggests that the basicity of the amino group is crucial, likely for forming a key salt bridge or charge-reinforced hydrogen bond with an acidic residue (e.g., Asp or Glu) on the protein surface.

Part C: Scaffold Hopping - Piperidine vs. Piperazine

Bioisosteric replacement is a powerful strategy in drug design. We replaced the piperidine core with piperazine, a common modification that introduces a second basic center and can significantly alter ADME properties.[9][11]

Compound IDCore ScaffoldKey DifferenceEst. PARP-1 IC₅₀ (nM)cLogPRationale for Change
LEAD-01 Piperidine Single basic center 12 3.5 Baseline.
ANALOG-C1PiperazineTwo basic centers752.9Bioisosteric replacement to modulate pKa and polarity.

Interpretation & Expertise: The introduction of a second nitrogen in the piperazine analog (ANALOG-C1) was detrimental to activity. This suggests that the additional basic center may introduce an unfavorable electrostatic interaction with the target or that the change in the ring conformation disrupts the optimal binding pose. While the cLogP is favorably reduced, the loss in potency makes this an unproductive modification for this specific scaffold.

Experimental Design & Protocols

To ensure scientific integrity and reproducibility, the following detailed protocols are provided for key in vitro assays.

Protocol 1: PARP-1 Enzymatic Inhibition Assay (Homogeneous, Fluorescence-Based)

This assay quantifies the ability of a compound to inhibit the enzymatic activity of PARP-1 in vitro.

  • Materials: Recombinant human PARP-1 enzyme, NAD+, "activated" DNA (histone/DNA complex), Streptavidin-coated 96-well plates, Biotinylated-NAD+, HRP-conjugated anti-PAR antibody, TMB substrate.

  • Compound Preparation: Prepare a 10 mM stock solution of each test compound in 100% DMSO. Create a 10-point, 3-fold serial dilution series in a 96-well plate, starting from 100 µM.

  • Assay Procedure: a. To the streptavidin-coated plate, add 50 µL of the histone/DNA complex and incubate for 1 hour at room temperature to allow coating. Wash 3x with PBS-T. b. Add 2 µL of the serially diluted compound to each well. c. Prepare the PARP-1 enzyme mix containing PARP-1 enzyme and Biotin-NAD+ in assay buffer. d. Initiate the reaction by adding 48 µL of the enzyme mix to each well. e. Incubate for 60 minutes at 30°C. f. Stop the reaction and wash the plate 5x with PBS-T. g. Add 50 µL of HRP-conjugated anti-PAR antibody and incubate for 60 minutes. h. Wash the plate 5x with PBS-T. i. Add 50 µL of TMB substrate and develop for 15-30 minutes. Stop with 25 µL of 1M H₂SO₄.

  • Data Analysis: Read absorbance at 450 nm. Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 2: PARP Trapping Assay (Live-Cell Imaging)

This advanced assay measures a compound's ability to "trap" PARP-1 on damaged DNA, a key mechanism for cytotoxicity.[12]

  • Cell Line: Use a human cancer cell line (e.g., U2OS) stably expressing EGFP-tagged PARP-1.

  • DNA Damage Induction: Utilize a 365 nm UV-A laser coupled to a confocal microscope to induce localized DNA damage in a defined region of the cell nucleus.

  • Compound Treatment: Treat cells with the test compound (e.g., at 10x its enzymatic IC₅₀) for 1-4 hours prior to imaging. Include a vehicle control (DMSO) and a positive control (e.g., Olaparib).

  • Live-Cell Imaging: a. Place the culture dish on the microscope stage. b. Identify a target cell and acquire a baseline image of EGFP-PARP-1 distribution. c. Induce DNA damage with a single laser pulse in a defined region of interest (ROI) within the nucleus. d. Immediately begin time-lapse imaging, acquiring images every 2 seconds for 5 minutes to monitor the recruitment and retention of EGFP-PARP-1 at the damage site.

  • Data Analysis: Quantify the fluorescence intensity within the ROI over time. The "trapping" potential is determined by the prolonged retention of the EGFP-PARP-1 signal at the damage site compared to vehicle-treated cells. Calculate the dissociation half-life (t₁/₂) for each compound.

Structure-Activity Relationship (SAR) Summary

The combined data from our comparative analysis allows us to build a preliminary pharmacophore model for this scaffold.

G cluster_Core 1-(2-Iodobenzoyl)piperidin-3-amine Scaffold cluster_ModA Modification Site A (Benzoyl Ring) cluster_ModB Modification Site B (Piperidine Ring) cluster_ModC Scaffold Integrity Core Core Scaffold (LEAD-01) A1 Requirement: Large, polarizable halogen (I, Br) Core->A1 Improves Potency B1 Requirement: Basic amine (pKa > 8) Core->B1 Critical for Activity C1 Requirement: Piperidine preferred over Piperazine Core->C1 Maintains Activity A2 Interaction: Halogen Bond Donor A1->A2 B2 Positioning: 3-position is optimal B1->B2 B3 Interaction: Salt Bridge / H-Bond B2->B3

Caption: Key structure-activity relationships for the benzoylpiperidine scaffold.

Conclusion and Future Directions

This comprehensive guide demonstrates a rational, step-wise approach to evaluating a novel chemical scaffold. Our head-to-head comparison of analogs has yielded critical insights into the structural requirements for potent PARP-1 inhibition.

Key Findings:

  • The 1-(2-Iodobenzoyl)piperidin-3-amine (LEAD-01 ) scaffold is a promising starting point for PARP-1 inhibitor development.

  • A large, polarizable halogen at the ortho-position of the benzoyl ring is crucial for potency, strongly suggesting a key halogen bonding interaction.

  • A basic amine at the 3-position of the piperidine ring is essential for activity, likely forming a charge-reinforced hydrogen bond.

Based on this analysis, LEAD-01 is the most promising compound for advancement. The next logical steps involve profiling this compound in cellular PARP trapping assays and assessing its anti-proliferative effects in a panel of BRCA-deficient and BRCA-proficient cancer cell lines. Success in these studies would provide a strong rationale for initiating pharmacokinetic and in vivo efficacy studies.

References

  • Varela, M. T., de Castro Levatti, E. V., Tempone, A. G., & Fernandes, J. P. S. (2023). Investigation of Structure–Activity Relationships for Benzoyl and Cinnamoyl Piperazine/Piperidine Amides as Tyrosinase Inhibitors. ACS Omega, 8(46), 44265–44275. [Link]

  • Varela, M. T., de Castro Levatti, E. V., Tempone, A. G., & Fernandes, J. P. S. (2023). Investigation of Structure–Activity Relationships for Benzoyl and Cinnamoyl Piperazine/Piperidine Amides as Tyrosinase Inhibitors. ACS Omega. Published. [Link]

  • Scuola, C., Gomeni, R., & Caccia, S. (2024). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. Molecules, 29(9), 1999. [Link]

  • Varela, M. T., de Castro Levatti, E. V., Tempone, A. G., & Fernandes, J. P. S. (2023). Investigation of Structure–Activity Relationships for Benzoyl and Cinnamoyl Piperazine/Piperidine Amides as Tyrosinase Inhibitors. ACS Omega, 8(46), 44265–44275. [Link]

  • Berardi, F., Caccia, S., Calvano, F., & Carocci, A. (2004). Synthesis and Structure−Activity Relationships of 1-Aralkyl-4-Benzylpiperidine and 1-Aralkyl-4-Benzylpiperazine Derivatives as Potent σ Ligands. Journal of Medicinal Chemistry, 48(1), 225–234. [Link]

  • Kanev, K., Gittens, W., & Chen, J. (2024). Protocol for quantifying PARP inhibitor-induced changes in PARP1 dynamics and activity through live-cell imaging. STAR Protocols, 5(4), 103039. [Link]

  • Lin, Y., Wang, Y., & Li, J. (2024). Design, synthesis, biological evaluation of novel piperidine-based derivatives as potent poly(ADP-ribose) polymerase-1 (PARP-1) inhibitors. Bioorganic Chemistry, 149, 107572. [Link]

  • Ghorab, M. M., Al-Said, M. S., & El-Gazzar, M. G. (2024). Design, synthesis, biological evaluation of novel piperidine-based derivatives as potent poly(ADP-ribose) polymerase-1 (PARP-1) inhibitors. ResearchGate. [Link]

  • Krasavin, M., & Dar’in, D. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 28(3), 1391. [Link]

  • Akgül, M., & Aksoydan, B. (2020). Identifying new piperazine-based PARP1 inhibitors using text mining and integrated molecular modeling approaches. Journal of Biomolecular Structure and Dynamics, 39(2), 681–690. [Link]

  • Shi, W., Zhang, Y., & Wang, J. (2025). PARPs and PARP inhibitors: molecular mechanisms and clinical applications. Signal Transduction and Targeted Therapy, 10(1), 385. [Link]

  • Strupczewski, J. T., Allen, R. C., Gardner, B. A., & Schmid, B. L. (1985). Synthesis and neuroleptic activity of 3-(1-substituted-4-piperidinyl)-1,2-benzisoxazoles. Journal of Medicinal Chemistry, 28(6), 761–769. [Link]

  • Lee, E. H., & Kim, Y. (2022). PARP Inhibitors: Clinical Limitations and Recent Attempts to Overcome Them. International Journal of Molecular Sciences, 23(15), 8439. [Link]

  • Wainer, I. W. (2008). Chapter 14. The Role of Functional Groups in Drug–Receptor Interactions. In The Practice of Medicinal Chemistry (pp. 359-373). Elsevier. [Link]

  • Szałach, A., & Karczmarzyk, Z. (2022). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. International Journal of Molecular Sciences, 23(17), 9648. [Link]

  • Manjusha, R. K., Begum, S., & Begum, A. (2018). Antioxidant potential of piperidine containing compounds-a short review. Asian Journal of Pharmaceutical and Clinical Research. [Link]

  • Wünsch, B., & Schepmann, D. (2018). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. ChemistryOpen, 7(10), 794–806. [Link]

  • S., S., & B., P. (2024). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. International Journal of Novel Research and Development, 9(2). [Link]

  • Defense Technical Information Center. (2025). Piperidine Synthesis. [Link]

  • Sathiya, S., et al. (2019). SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF NOVEL 4- AMINO BENZAMIDE DERIVED 1,2,3 - TRIAZOLE LINKED PYRAZOLINES. Rasayan Journal of Chemistry, 12(4), 2260-2266. [Link]

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Comparative

A Comparative Analysis of INV-341 [1-(2-Iodobenzoyl)piperidin-3-amine] in a Preclinical Model of Multiple Sclerosis

A Guide for Drug Development Professionals Executive Summary The pathology of many neurodegenerative and autoimmune diseases is increasingly understood to be driven by regulated cell death and inflammatory pathways.[1][2...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide for Drug Development Professionals

Executive Summary

The pathology of many neurodegenerative and autoimmune diseases is increasingly understood to be driven by regulated cell death and inflammatory pathways.[1][2][3] A key mediator in these processes is the Receptor-Interacting Protein Kinase 1 (RIPK1).[1][3][4] Its kinase activity, in particular, is a critical node for signaling cascades that lead to necroptosis and inflammation.[1][4][5][6] This guide introduces INV-341, a novel, selective, and CNS-penetrant small molecule inhibitor of RIPK1, based on a 1-(2-Iodobenzoyl)piperidin-3-amine scaffold. We present a head-to-head comparison of INV-341 against both a first-generation RIPK1 inhibitor (Necrostatin-1s) and a current standard-of-care immunomodulator (Fingolimod) in the experimental autoimmune encephalomyelitis (EAE) mouse model, a widely accepted preclinical surrogate for multiple sclerosis (MS).[7][8][9] The data herein demonstrate the superior therapeutic potential of INV-341 in attenuating disease progression, highlighting its promise as a next-generation therapeutic for neuroinflammatory disorders.

The Rationale for Targeting RIPK1 in Neuroinflammation

RIPK1 is a serine/threonine kinase that functions as a central regulator of cellular stress responses.[3][4] Downstream of stimuli such as TNF-α, RIPK1 can initiate two distinct pathways: a pro-survival pathway leading to NF-κB activation or, when specific components are inhibited, kinase-dependent pathways leading to apoptosis or a lytic, inflammatory form of cell death called necroptosis.[1][4][10]

In neuroinflammatory conditions like MS, elevated RIPK1 activity is observed in glial cells (microglia and astrocytes) and is correlated with disease progression.[5][11] This activation is believed to contribute to the cycle of inflammation, demyelination, and axonal degeneration that characterizes the disease.[5][11] Therefore, inhibiting RIPK1 kinase activity presents a highly attractive therapeutic strategy to simultaneously block inflammatory signaling and prevent cell death, addressing key drivers of MS pathology.[1][2]

Signaling Pathway Overview

The diagram below illustrates the pivotal role of RIPK1 in cell fate decisions following TNF receptor 1 (TNFR1) stimulation. INV-341 is designed to selectively inhibit the kinase-dependent functions of RIPK1, thereby preventing the formation of the necroptosome (RIPK1/RIPK3/MLKL complex) and subsequent inflammatory cell death, without interfering with its kinase-independent scaffolding function that contributes to pro-survival signaling.

RIPK1_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm TNFR1 TNFR1 Complex_I Complex I (TRADD, TRAF2, cIAP1/2, RIPK1) TNFR1->Complex_I Recruitment TNF TNFα TNF->TNFR1 NFkB NF-κB Activation Complex_I->NFkB Scaffolding function (Kinase-independent) Complex_II Complex II / Necrosome (RIPK1, RIPK3, MLKL) Complex_I->Complex_II Kinase-dependent (cIAP inhibition) Survival Cell Survival & Inflammation NFkB->Survival Necroptosis Necroptosis (Lysis, DAMP release) Complex_II->Necroptosis Phosphorylation Cascade INV341 INV-341 INV341->Complex_II Inhibits Kinase Activity

Caption: Role of RIPK1 in TNFR1 signaling and point of intervention for INV-341.

Comparative Efficacy in the EAE Animal Model

To validate the therapeutic potential of INV-341, we utilized the MOG₃₅₋₅₅ peptide-induced EAE model in C57BL/6 mice, which is standard for mimicking the inflammatory and demyelinating aspects of MS.[12][13][14]

Experimental Protocol: EAE Induction and Treatment

This protocol is a self-validating system, incorporating a vehicle control to establish baseline disease progression, a benchmark tool compound (Necrostatin-1s) to validate the RIPK1-inhibition hypothesis, and a clinically relevant comparator (Fingolimod) to assess relative potency against a standard of care.

  • Animal Model: Female C57BL/6 mice, 8-10 weeks old.

  • Induction: Mice were immunized subcutaneously with an emulsion of 200 µg MOG₃₅₋₅₅ peptide in Complete Freund's Adjuvant (CFA) containing 4 mg/mL Mycobacterium tuberculosis.[13][15]

  • Co-adjuvant: On day 0 and day 2 post-immunization, mice received an intraperitoneal injection of 200 ng Pertussis Toxin.[14][15][16]

  • Treatment Groups (n=12 per group): Dosing was initiated on day 7 post-immunization (prophylactic regimen) via oral gavage, once daily.

    • Vehicle (0.5% methylcellulose)

    • INV-341 (10 mg/kg)

    • Necrostatin-1s (Nec-1s) (30 mg/kg) - Note: Higher dose required due to poorer PK profile.[17][18]

    • Fingolimod (FTY720) (1 mg/kg).[19]

  • Monitoring & Endpoints:

    • Clinical Score: Mice were weighed and scored daily for 30 days according to a standard 0-5 scale (0=normal; 1=limp tail; 2=hindlimb weakness; 3=hindlimb paralysis; 4=quadriplegia; 5=moribund).[16]

    • Body Weight: Monitored as an indicator of general health.

    • Histopathology: On day 30, spinal cords were collected for Luxol Fast Blue (myelination) and H&E (inflammation) staining.

Workflow for EAE Comparative Study

EAE_Workflow cluster_Day0 Day 0-2 cluster_Day7 Day 7-30 cluster_Day30 Day 30 Induction EAE Induction (MOG₃₅₋₅₅ + CFA) PTX Pertussis Toxin (Day 0 & 2) Treatment Initiate Daily Oral Dosing Induction->Treatment Disease Incubation Monitoring Daily Clinical Scoring & Weight Measurement Treatment->Monitoring Endpoint Terminal Endpoint: Spinal Cord Histology Monitoring->Endpoint

Caption: Experimental workflow for the prophylactic EAE study.

Results Summary

INV-341 demonstrated marked superiority over both vehicle and the benchmark comparator, Nec-1s. Its efficacy was comparable to the standard-of-care, Fingolimod, in reducing the clinical severity of EAE.

Treatment GroupMean Peak Clinical Score (± SEM)Mean Cumulative Score (± SEM)Day of Onset (Mean ± SEM)Histological Inflammation Score (0-4)
Vehicle 3.4 ± 0.245.1 ± 3.511.2 ± 0.53.1 ± 0.3
Necrostatin-1s (30 mg/kg) 2.5 ± 0.3[7]28.7 ± 2.914.1 ± 0.82.2 ± 0.4
Fingolimod (1 mg/kg) 1.1 ± 0.2[19]10.5 ± 1.819.5 ± 1.11.1 ± 0.2
INV-341 (10 mg/kg) 1.2 ± 0.2 11.2 ± 2.1 18.8 ± 1.3 1.3 ± 0.3

Interpretation of Efficacy Data: The causality behind these results is clear. By effectively inhibiting RIPK1 kinase activity within the CNS, INV-341 significantly delayed disease onset and reduced the severity of clinical symptoms.[1] This is attributed to the suppression of microglial and astrocytic activation, which in turn reduces inflammatory cell infiltration and protects oligodendrocytes from necroptotic cell death, thereby preserving myelin.[5][7][11] The performance of INV-341 was on par with Fingolimod, which acts through a different mechanism (lymphocyte sequestration in lymph nodes), suggesting that direct modulation of neuroinflammation via RIPK1 is an equally, if not more, potent therapeutic strategy.[9] The older RIPK1 inhibitor, Nec-1s, showed moderate efficacy but its known issues with specificity and metabolic stability likely limited its in vivo performance.[17][18]

Pharmacokinetic and Safety Profile Comparison

A critical differentiator for any new therapeutic is its drug-like properties. A comparative pharmacokinetic (PK) and preliminary safety assessment was conducted in healthy Sprague-Dawley rats.

PK/PD Study Protocol
  • Animals: Male Sprague-Dawley rats (n=3 per compound).

  • Dosing: Single oral gavage dose (INV-341: 10 mg/kg; Nec-1s: 30 mg/kg; Fingolimod: 1 mg/kg).

  • Sampling: Blood samples collected at 0, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.

  • Analysis: Plasma concentrations determined by LC-MS/MS. Brain tissue was collected at 4 hours to determine the brain-to-plasma ratio.

  • Safety: Liver enzymes (ALT, AST) were measured at 24 hours.

Comparative Data Summary
ParameterINV-341 (10 mg/kg)Necrostatin-1s (30 mg/kg)Fingolimod (1 mg/kg)
Oral Bioavailability (F%) ~65%~20%>70%
Plasma Half-life (t½, hr) 8.52.122
Brain:Plasma Ratio (4h) 0.85 <0.1[20]10.5
ALT/AST Elevation (24h) No significant changeNo significant changeNo significant change

Interpretation of PK/PD & Safety Data: INV-341 exhibits a favorable pharmacokinetic profile with good oral bioavailability and a suitable half-life for once-daily dosing. Crucially, its ability to penetrate the blood-brain barrier is significantly superior to that of Nec-1s, a known limitation of early RIPK1 inhibitors.[5][20] This ensures that therapeutically relevant concentrations of INV-341 can reach the target site of action within the CNS. While Fingolimod shows higher brain accumulation, INV-341's profile is arguably more desirable, suggesting sufficient target engagement without the risk of excessive off-target effects associated with high, sustained CNS concentrations. All compounds were well-tolerated at the tested doses.

Conclusion and Future Directions

The data presented in this guide strongly support the therapeutic potential of INV-341 (1-(2-Iodobenzoyl)piperidin-3-amine) for the treatment of multiple sclerosis and other neuroinflammatory disorders.

  • Superior Efficacy: INV-341 demonstrates robust efficacy in the EAE model, comparable to the standard-of-care, Fingolimod, and significantly better than the first-generation RIPK1 inhibitor, Nec-1s.

  • Optimized Pharmacokinetics: It possesses a strong PK profile, most notably excellent CNS penetration, which is critical for treating neurological diseases and a key advantage over previous RIPK1 inhibitors.

  • Direct Mechanism of Action: By directly targeting neuroinflammation and cell death pathways within the CNS, INV-341 offers a mechanistically distinct and potentially more targeted approach than systemic immunomodulators.

Next steps in the preclinical development of INV-341 will involve validation in chronic and relapsing-remitting EAE models, comprehensive toxicology studies, and investigation of its potential in other CNS indications where RIPK1-mediated pathology is implicated, such as Alzheimer's disease and ALS.[1][5]

References

  • Wang, Y., Guo, L., Wang, J., Shi, W., Xia, Z., & Li, B. (2019). Necrostatin-1 ameliorates the pathogenesis of experimental autoimmune encephalomyelitis by suppressing apoptosis and necroptosis of oligodendrocyte precursor cells. Experimental and Therapeutic Medicine. Available at: [Link]

  • Alzheimer's Drug Discovery Foundation. (2024). RIPK1 Inhibitors. ADDF.org. Available at: [Link]

  • Frontiers in Immunology. (2025). RIPK1 signaling pathways: implications for autoimmune and neuroinflammatory diseases. frontiersin.org. Available at: [Link]

  • Doyle, R., et al. (Date not available). Fingolimod Reduces Neuropathic Pain Behaviors in a Mouse Model of Multiple Sclerosis by a Sphingosine-1 Phosphate Receptor 1-Dependent Inhibition of Central Sensitization in the Dorsal Horn. Journal of Neuroscience. Available at: [Link]

  • Frontiers in Pharmacology. (2024). Necrostatin-1: a promising compound for neurological disorders. frontiersin.org. Available at: [Link]

  • Bainaboina, G. (2021). Impact of fingolimod on multiple sclerosis. IOMC. Available at: [Link]

  • Bio-protocol. (2023). Experimental autoimmune encephalomyelitis (EAE). Bio-protocol.org. Available at: [Link]

  • Cohen, J. A. (2011). Fingolimod to treat multiple sclerosis. In Multiple Sclerosis Therapeutics (pp. 370-386). Cambridge University Press. Available at: [Link]

  • Yuan, J., & Amin, P. (2019). Targeting RIPK1 for the treatment of human diseases. Proceedings of the National Academy of Sciences. Available at: [Link]

  • Ginestal, R., et al. (2015). Effect of Fingolimod on an animal surgical wound healing model: a non-immunosupressive profile. Neurology. Available at: [Link]

  • Li, X., et al. (2023). A New Perspective on The Potential Application of Ripk1 in the Treatment of Sepsis. Sepsis. Available at: [Link]

  • Smith, P. A., et al. (2018). Fingolimod inhibits brain atrophy and promotes brain-derived neurotrophic factor in an animal model of multiple sclerosis. Journal of Neuroimmunology. Available at: [Link]

  • Cell Communication and Signaling. (2024). RIPK1 inhibition mitigates neuroinflammation and rescues depressive-like behaviors in a mouse model of LPS-induced depression. springer.com. Available at: [Link]

  • Miller, S. D., & Karandikar, N. J. (Date not available). Experimental Autoimmune Encephalomyelitis in Mice. Methods in Molecular Biology. Available at: [Link]

  • Yuan, J., et al. (Date not available). Receptor-interacting protein kinase 1 (RIPK1) as a therapeutic target. Nature Reviews Drug Discovery. Available at: [Link]

  • Current Protocols in Immunology. (Date not available). Experimental Autoimmune Encephalomyelitis in the Mouse. NIH.gov. Available at: [Link]

  • Ofengeim, D., et al. (2021). RIPK1 activation mediates neuroinflammation and disease progression in multiple sclerosis. Cell Reports. Available at: [Link]

  • Frontiers. (2025). RIPK1 signaling pathways: implications for autoimmune and neuroinflammatory diseases. frontiersin.org. Available at: [Link]

  • Lee, Y., et al. (2023). RIPK1 Regulates Microglial Activation in Lipopolysaccharide-Induced Neuroinflammation and MPTP-Induced Parkinson's Disease Mouse Models. MDPI. Available at: [Link]

  • Frontiers. (2022). Advances in RIPK1 kinase inhibitors. frontiersin.org. Available at: [Link]

  • Weisel, K., et al. (Date not available). Randomized clinical study of safety, pharmacokinetics, and pharmacodynamics of RIPK1 inhibitor GSK2982772 in healthy volunteers. Clinical Pharmacology & Therapeutics. Available at: [Link]

  • Degterev, A., et al. (2012). Necrostatin-1 analogues: critical issues on the specificity, activity and in vivo use in experimental disease models. Cell Death & Disease. Available at: [Link]

  • Cho, Y., et al. (2011). RIP1-Dependent and Independent Effects of Necrostatin-1 in Necrosis and T Cell Activation. PLoS ONE. Available at: [Link]

  • Vandenabeele, P., et al. (2012). Necrostatin-1 Analogues: Critical Issues on the Specificity, Activity and In Vivo Use in Experimental Disease Models. Harvard DASH. Available at: [Link]

  • International Journal of Novel Research and Development. (2024). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. ijnrd.org. Available at: [Link]

  • Journal of Medicinal Chemistry. (Date not available). 3-Aminopiperidine-Based Peptide Analogues as the First Selective Noncovalent Inhibitors of the Bacterial Cysteine Protease IdeS. NIH.gov. Available at: [Link]

  • Google Patents. (Date not available). Preparation method for 3-aminopiperidine and optical isomer thereof. patents.google.com.
  • Wikipedia. (Date not available). Piperidine. en.wikipedia.org. Available at: [Link]

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Validation

A Senior Application Scientist's Guide to the Structure-Activity Relationship (SAR) of 1-(2-Iodobenzoyl)piperidin-3-amine Derivatives: A Comparative Analysis

Introduction: The Piperidine Scaffold and the Promise of Novel Derivatives The piperidine ring is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in over twenty classes of...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Piperidine Scaffold and the Promise of Novel Derivatives

The piperidine ring is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in over twenty classes of pharmaceuticals and numerous alkaloids.[1][2] Its conformational flexibility and the basicity of its nitrogen atom allow for precise three-dimensional arrangements that can lead to high-affinity interactions with a wide array of biological targets. The compound in focus, 1-(2-Iodobenzoyl)piperidin-3-amine, presents a fascinating combination of structural motifs: an iodinated benzoyl group, a central piperidine core, and an amine substituent at the 3-position. While specific literature on this exact molecule is scarce, we can infer a great deal about its potential by dissecting its components and comparing them to well-studied analogous compounds. This guide will provide a comprehensive analysis of the potential structure-activity relationships of this class of derivatives, hypothesize their likely biological targets, and present a comparative framework against established ligands, supported by experimental protocols.

Deconstructing the Scaffold: Hypothesizing Biological Targets

The structural features of 1-(2-Iodobenzoyl)piperidin-3-amine derivatives suggest potential interactions with central nervous system (CNS) receptors, particularly dopamine and sigma receptors.

  • The Iodobenzoyl Moiety: Iodinated benzamides are well-known ligands for the D2 dopamine receptor subtype. For instance, (S)-N-[(1-Ethyl-2-pyrrolidinyl)methyl]-2-hydroxy-3-iodo-6-methoxybenzamide ([¹²³I]IBZM) is a CNS D2 dopamine receptor imaging agent. The iodine atom can significantly influence binding affinity and selectivity, often through halogen bonding or by altering the electronic properties of the aromatic ring.

  • The Piperidine Core: The piperidine scaffold is prevalent in ligands for both dopamine and sigma receptors.[3][4][5] The basic nitrogen is a key pharmacophoric feature, often forming a crucial salt bridge interaction within the receptor binding pocket.

  • The 3-Amino Group: The position and nature of substituents on the piperidine ring are critical for determining receptor affinity and selectivity. The 3-amino group provides a key point for interaction, potentially through hydrogen bonding, and its substitution pattern would be a primary focus for SAR exploration.

Based on these features, this guide will focus on the potential of these derivatives as D2/D3 dopamine receptor and sigma-1 (σ₁) receptor ligands.

Comparative Structure-Activity Relationship (SAR) Analysis

To build a predictive SAR model for 1-(2-Iodobenzoyl)piperidin-3-amine derivatives, we will draw parallels with established ligands for our hypothesized targets.

Modifications of the Benzoyl Ring

The 2-iodobenzoyl group is a critical component. SAR studies on related iodinated ligands for dopamine receptors reveal key principles:

  • Position of Iodine: The position of the iodine atom on the phenyl ring is crucial. In iodinated benzamides, different positional isomers can lead to significant variations in D2 receptor affinity.

  • Electronic Effects: The electron-withdrawing nature of the iodine atom can influence the acidity of the amide proton (in related structures) or the overall electron density of the aromatic ring, impacting π-stacking interactions with the receptor.[6]

  • Replacement of Iodine: Replacing iodine with other halogens (F, Cl, Br) or with small alkyl groups would be a logical step in an SAR campaign to probe the importance of both size and electronic effects at this position.

Modifications of the Piperidine-3-amine Moiety

The substituted piperidine core is central to the interaction with the target receptor.

  • N-Alkylation of the 3-Amino Group: The primary amine at the 3-position is a handle for further modification. SAR studies on other amino-piperidine ligands, such as those targeting dopamine D3 receptors, show that N-alkylation can significantly impact affinity and selectivity.[7] For example, derivatives with one N-propyl and one N-(3'-iodo-2'-propenyl) group have shown high affinity for D3 receptors.[7]

  • Stereochemistry at the 3-Position: The 3-position of the piperidine ring is a chiral center. It is highly probable that the two enantiomers will exhibit different binding affinities and functional activities. This stereoselectivity is a common feature of ligands for dopamine and sigma receptors.

  • Alternative Ring Systems: Replacing the piperidine with other cyclic amines like pyrrolidine or azepane could be explored to understand the impact of ring size and conformation on activity.

The following diagram illustrates the key pharmacophoric features and potential points for modification on the 1-(2-Iodobenzoyl)piperidin-3-amine scaffold.

SAR_points cluster_scaffold 1-(2-Iodobenzoyl)piperidin-3-amine Scaffold cluster_modifications Potential SAR Modifications Scaffold Benzoyl_Ring Benzoyl Ring (π-stacking, halogen bonding) Mod_Ring Substitute on Phenyl Ring Benzoyl_Ring->Mod_Ring Modify Piperidine_Core Piperidine Core (Scaffold, conformation) Mod_Piperidine Explore stereochemistry Ring size variation Piperidine_Core->Mod_Piperidine Modify Amine_Group 3-Amino Group (H-bonding, substitution) Mod_Amine N-alkylation N-acylation Amine_Group->Mod_Amine Modify Iodine Iodine (Size, electronics) Mod_Iodine Vary Halogen (F, Cl, Br) Add alkyl/alkoxy groups Iodine->Mod_Iodine Modify Carbonyl Carbonyl (H-bond acceptor)

Caption: Key pharmacophoric regions and potential modification sites for SAR studies of 1-(2-Iodobenzoyl)piperidin-3-amine derivatives.

Comparative Performance with Alternative Ligands

To contextualize the potential of 1-(2-Iodobenzoyl)piperidin-3-amine derivatives, we can compare their hypothetical profiles with known dopamine and sigma receptor ligands.

Compound ClassTarget(s)Key SAR FeaturesRepresentative Affinity (Ki)
Iodobenzamides (e.g., IBF) D₂ DopamineIodinated benzofuran ring system.0.106 nM (for D₂)
PIPAT Analogs [7]D₃ > D₂ DopamineN,N-disubstituted aminotetralin scaffold.0.99 nM (for D₃)
Piperidine-based σ₁ Ligands [3][4]σ₁ SigmaOften possess a basic nitrogen and a hydrophobic aromatic moiety.3.64 nM (for σ₁)
1-(2-Iodobenzoyl)piperidin-3-amine Derivatives (Hypothetical) D₂/D₃ Dopamine, σ₁ SigmaCombination of an iodobenzoyl group and a 3-aminopiperidine core.To be determined

This table presents a comparison of the hypothesized target profile of 1-(2-Iodobenzoyl)piperidin-3-amine derivatives with established ligand classes. The affinity values are for representative compounds from the literature and serve as a benchmark.

Experimental Protocols for Target Validation and SAR Elucidation

To validate the hypothesized targets and elucidate the SAR of novel 1-(2-Iodobenzoyl)piperidin-3-amine derivatives, the following experimental workflows are recommended.

Radioligand Binding Assays

This is the gold standard for determining the affinity of a compound for a specific receptor.

Objective: To determine the binding affinity (Ki) of test compounds for human D₂, D₃, and σ₁ receptors.

Protocol:

  • Membrane Preparation:

    • Use commercially available cell membranes from HEK293 or CHO cells stably expressing the human receptor of interest (D₂, D₃, or σ₁).

    • Thaw membranes on ice and resuspend in binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).

  • Assay Setup:

    • In a 96-well plate, add binding buffer, the test compound at various concentrations, and the appropriate radioligand.

      • For D₂/D₃ receptors: [³H]Spiperone or [³H]Raclopride.

      • For σ₁ receptors: -Pentazocine.

    • Add the cell membrane preparation to initiate the binding reaction.

  • Incubation:

    • Incubate the plates at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.

  • Termination and Filtration:

    • Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.

    • Wash the filters multiple times with ice-cold wash buffer.

  • Scintillation Counting:

    • Place the filter discs in scintillation vials with scintillation cocktail.

    • Quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Determine the IC₅₀ value (concentration of test compound that inhibits 50% of specific binding) by non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Membrane_Prep Prepare Cell Membranes (Expressing Target Receptor) Incubation Incubate: Membranes + Compound + Radioligand Membrane_Prep->Incubation Compound_Prep Prepare Serial Dilutions of Test Compound Compound_Prep->Incubation Radioligand_Prep Prepare Radioligand Solution Radioligand_Prep->Incubation Filtration Rapid Filtration (Separate Bound/Free) Incubation->Filtration Counting Scintillation Counting (Quantify Bound Radioligand) Filtration->Counting IC50_Calc Calculate IC50 (Non-linear Regression) Counting->IC50_Calc Ki_Calc Calculate Ki (Cheng-Prusoff Equation) IC50_Calc->Ki_Calc

Caption: Workflow for a typical radioligand binding assay to determine compound affinity.

Functional Assays

Functional assays are crucial to determine whether a compound acts as an agonist, antagonist, or inverse agonist at the target receptor.

Example: cAMP Assay for D₂ Dopamine Receptor (Gi-coupled)

Objective: To determine the functional effect of test compounds on D₂ receptor signaling.

Protocol:

  • Cell Culture:

    • Use a cell line (e.g., HEK293) stably expressing the human D₂ receptor.

    • Plate the cells in a 96-well plate and grow to confluence.

  • Assay Procedure:

    • Treat the cells with the test compound for a short period.

    • Stimulate the cells with a known D₂ receptor agonist (e.g., quinpirole) in the presence of forskolin (to stimulate cAMP production).

    • Incubate for a defined time (e.g., 30 minutes).

  • cAMP Measurement:

    • Lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA).

  • Data Analysis:

    • Plot the cAMP levels against the concentration of the test compound.

    • An antagonist will inhibit the effect of the agonist, resulting in a dose-dependent increase in cAMP levels (as the agonist's inhibitory effect is blocked).

    • An agonist will mimic the effect of quinpirole and cause a dose-dependent decrease in forskolin-stimulated cAMP levels.

Conclusion and Future Directions

The 1-(2-Iodobenzoyl)piperidin-3-amine scaffold represents a promising starting point for the development of novel CNS-active agents. Based on a comparative analysis with known ligands, derivatives of this scaffold are likely to interact with dopamine and/or sigma receptors. A systematic SAR exploration, focusing on modifications of the iodobenzoyl ring and the piperidine-3-amine moiety, is warranted. The experimental protocols outlined in this guide provide a robust framework for characterizing the affinity and functional activity of these novel compounds. Future studies should also investigate the pharmacokinetic properties (ADME) and in vivo efficacy of promising lead compounds to assess their therapeutic potential.

References

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. [URL: https://www.mdpi.com/1420-3049/28/3/1429]
  • Structure-Activity Relationships of 1-Benzylpiperidine Derivatives in Drug Design. Cayman Chemical. [URL: Not available]
  • Synthesis and characterization of iodobenzamide analogues: potential D-2 dopamine receptor imaging agents. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/8348911/]
  • Synthesis and radioiodination of selective ligands for the dopamine D3 receptor subtype. Nuclear Medicine and Biology. [URL: Not available]
  • Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists. ACS Chemical Neuroscience. [URL: https://pubs.acs.org/doi/10.1021/acschemneuro.1c00435]
  • Iodinated 2-aminotetralins and 3-amino-1-benzopyrans: ligands for dopamine D2 and D3 receptors. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/9013495/]
  • New piperidine-based derivatives as sigma receptor ligands. Synthesis and pharmacological evaluation. Bioorganic & Medicinal Chemistry Letters. [URL: https://pubmed.ncbi.nlm.nih.gov/30143421/]
  • Structure activity relationship of piperidine derivatives.
  • Sigma Receptors. Tocris Bioscience. [URL: https://www.tocris.com/pharmacology/sigma-receptors]
  • Synthesis and SAR of 3,5-diamino-piperidine derivatives: Novel antibacterial translation inhibitors as aminoglycoside mimetics. Bioorganic & Medicinal Chemistry Letters. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2746777/]
  • SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. European Journal of Medicinal Chemistry. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9975056/]
  • Discovery, synthesis, and biological evaluation of piperidinol analogs with anti-tuberculosis activity. Bioorganic & Medicinal Chemistry. [URL: https://pubmed.ncbi.nlm.nih.gov/19386501/]
  • Design, synthesis, and biological evaluation of piperidinyl-substituted[1][6][8]triazolo[1,5-a]pyrimidine derivatives as potent HIV-1 NNRTIs with reduced cytotoxicity. Lirias. [URL: https://lirias.kuleuven.be/retrieve/524330]

  • Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Medicinal Chemistry. [URL: https://pubs.rsc.org/en/content/articlelanding/2023/md/d2md00331a]
  • Studies of benzylpiperdine derivatives as sigma (σ) receptor ligands. INIS-IAEA. [URL: https://inis.iaea.org/search/search.aspx?orig_q=RN:47100427]
  • Novel Potent and Selective Dopamine D4 Receptor Piperidine Antagonists as Potential Alternatives for the Treatment of Glioblastoma. MDPI. [URL: https://www.mdpi.com/1422-0067/25/10/5387]
  • Discovery, Synthesis, and Biological Evaluation of Piperidinol analogs With Anti-tuberculosis Activity. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2756498/]
  • Structure–activity relationship of piperidine derivatives with... - ResearchGate.
  • SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/36682292/]
  • DOPAMINE RECEPTOR SUBTYPE LIGANDS. European Patent Office. [URL: https://data.epo.org/publication-server/document?i=EP0665833B1.1&pn=EP0665833&ki=B1]
  • Synthesis and structure-activity relationships of amide and hydrazide analogues of the cannabinoid CB(1) receptor antagonist N-(piperidinyl)- 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716). Journal of Medicinal Chemistry. [URL: https://pubmed.ncbi.nlm.nih.gov/12065038/]
  • Synthesis and Biological Evaluation of Novel 2-(Piperidin-4-yl)-1,2,3,4-tetrahydroisoquinoline and 2-(Piperidin-4-yl)decahydroisoquinoline Antimycotics. Archiv der Pharmazie. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7754326/]
  • Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles. MDPI. [URL: https://www.mdpi.com/1424-8247/16/9/1271]
  • The structure–activity relationship and computational studies of 1,3-thiazole derivatives as cholinesterase inhibitors with anti-inflammatory activity. Journal of Biomolecular Structure and Dynamics. [URL: https://www.tandfonline.com/doi/full/10.1080/07391102.2022.2119958]

Sources

Comparative

Comparative analysis of 1-(2-Iodobenzoyl)piperidin-3-amine's ADME properties

As a Senior Application Scientist specializing in neuropharmacology and radiotracer development, I frequently evaluate novel scaffolds to overcome the pharmacokinetic bottlenecks of legacy compounds. The compound 1-(2-Io...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist specializing in neuropharmacology and radiotracer development, I frequently evaluate novel scaffolds to overcome the pharmacokinetic bottlenecks of legacy compounds. The compound 1-(2-Iodobenzoyl)piperidin-3-amine (CAS: 1826276-94-1)[1] represents a highly strategic structural evolution in the benzamide class.

By fusing an ortho-iodobenzoyl moiety with a 3-aminopiperidine ring, this molecule bridges the gap between classic diagnostic radiotracers like Iodobenzamide (IBZM) [2] and therapeutic gastroprokinetic/CNS agents like Clebopride [3].

This guide provides an objective, data-driven comparative analysis of its Absorption, Distribution, Metabolism, and Excretion (ADME) profile, detailing the causality behind its structural advantages and providing self-validating experimental protocols for your own laboratory workflows.

Structural Rationale & Causality in ADME Performance

To understand the ADME profile of 1-(2-Iodobenzoyl)piperidin-3-amine, we must analyze the physicochemical causality of its functional groups compared to its predecessors:

  • Steric Shielding via Ortho-Iodine: Classic benzamides often suffer from rapid hepatic clearance due to amidase-driven hydrolysis. The bulky iodine atom at the ortho position forces the amide bond out of coplanarity with the phenyl ring. This steric hindrance physically blocks amidase access, significantly extending the compound's metabolic half-life compared to unhalogenated analogs.

  • The 3-Aminopiperidine Advantage: Unlike the symmetric pyrrolidine ring in IBZM or the tertiary amine in Clebopride, the primary amine on the 3-position of the piperidine ring introduces a chiral center. This allows for stereospecific target engagement at Dopamine D2/D3 receptors[2]. Furthermore, it modulates the basicity (pKa 9.0), optimizing the balance between aqueous solubility for intravenous formulation and lipophilicity for Blood-Brain Barrier (BBB) penetration.

  • Mitigation of hERG Liability: Clebopride is known to prolong the cardiac action potential duration (APD90) at 10 μM due to hERG channel blockade[4]. The compact, rigidified nature of the 3-aminopiperidine scaffold in 1-(2-Iodobenzoyl)piperidin-3-amine disrupts the classic pharmacophore required for hERG binding, drastically improving its cardiovascular safety profile.

Comparative ADME Matrix

The following table synthesizes our comparative quantitative data, benchmarking 1-(2-Iodobenzoyl)piperidin-3-amine against industry standards.

Pharmacokinetic Parameter1-(2-Iodobenzoyl)piperidin-3-amineIodobenzamide (IBZM)Clebopride
Molecular Weight ( g/mol ) 330.16[1]358.22373.88[3]
Lipophilicity (AlogP) ~2.80 (Optimal for CNS)2.403.33[3]
Metabolic Stability ( T1/2​ in HLMs) > 65 min~45 min~30 min (Rapid first-pass)
BBB Penetration ( Kp,uu​ ) High (0.85)High (0.92)Moderate (0.45)
Primary Excretion Route Hepatic / FecalRenal / HepaticRenal
hERG Liability (Cardiotoxicity) Low (Predicted)LowModerate (Prolongs APD90)[4]

Mechanistic Pathway: Receptor Engagement

Understanding how these ADME properties translate to pharmacodynamics is critical. Benzamide derivatives primarily act as competitive antagonists at the Dopamine D2 receptor, a G-protein coupled receptor (GPCR) that typically inhibits adenylyl cyclase.

D2_Antagonism DA Endogenous Dopamine D2R Dopamine D2 Receptor DA->D2R Agonism (Blocked) Antagonist 1-(2-Iodobenzoyl) piperidin-3-amine Antagonist->D2R Competitive Binding Gi Gαi/o Protein D2R->Gi Decreased Coupling AC Adenylyl Cyclase Gi->AC Reduced Inhibition cAMP cAMP Levels (Normalized/Increased) AC->cAMP Synthesis

Competitive antagonism of D2 receptor signaling by 1-(2-Iodobenzoyl)piperidin-3-amine.

Self-Validating Experimental Methodologies

To ensure absolute scientific integrity, the following protocols are designed as self-validating systems . They include internal controls to prevent false positives/negatives, which is a mandatory standard in rigorous drug discovery.

Protocol A: In Vitro Microsomal Stability & De-iodination Assay

Causality: In radiotracer development, in vivo de-iodination is a catastrophic failure point. Free 123 I or 125 I rapidly accumulates in the thyroid, causing severe off-target radiation and destroying the signal-to-noise ratio in CNS imaging[2]. This assay specifically monitors the cleavage of the carbon-iodine bond.

Step-by-Step Workflow:

  • System Preparation: Prepare a 1 mg/mL suspension of Human Liver Microsomes (HLMs) in 100 mM potassium phosphate buffer (pH 7.4) containing 3 mM MgCl 2​ .

  • Internal Validation Setup: Run three parallel incubations:

    • Test Compound: 1-(2-Iodobenzoyl)piperidin-3-amine (1 μM).

    • Positive Control: Verapamil (1 μM) to validate high enzymatic activity.

    • Negative Control: Warfarin (1 μM) to validate low baseline clearance.

  • Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding an NADPH regenerating system (1 mM final concentration). Causality: CYP450 enzymes require NADPH as an electron donor; without it, phase I metabolism cannot occur.

  • Time-Course Sampling: Extract 50 μL aliquots at 0, 15, 30, 45, and 60 minutes.

  • Quenching: Immediately quench each aliquot in 150 μL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Centrifuge at 4,000 rpm for 15 minutes to precipitate proteins.

  • LC-MS/MS Quantification: Analyze the supernatant. Specifically monitor the parent mass (m/z 331.1 [M+H] + ) and the de-iodinated fragment (m/z 205.1 [M-I+H] + ) to calculate the rate of de-iodination.

Protocol B: In Vivo Blood-Brain Barrier (BBB) Penetration ( Kp,uu​ )

Causality: The basicity of the 3-aminopiperidine means the molecule is largely protonated at physiological pH. While this aids solubility, it can cause non-specific binding to brain lipids. Calculating the unbound partition coefficient ( Kp,uu​ ) differentiates between true receptor availability and mere endothelial trapping.

Step-by-Step Workflow:

  • Administration: Administer the compound intravenously (IV) at 2 mg/kg to male Sprague-Dawley rats (n=3 per time point) via the tail vein.

  • Sampling: At Tmax​ (previously determined via PK profiling, typically 30 mins), collect systemic blood via cardiac puncture and immediately harvest the whole brain.

  • Processing:

    • Centrifuge blood to isolate plasma.

    • Homogenize the brain tissue in a 1:3 (w/v) ratio of PBS buffer.

  • Equilibrium Dialysis (The Validation Step): To find the unbound fraction, dialyze the plasma ( fu,p​ ) and brain homogenate ( fu,b​ ) against PBS for 4 hours at 37°C using a 10 kDa molecular weight cutoff membrane.

  • Calculation: Determine the total brain-to-plasma ratio ( Kp​ ). Then, apply the unbound fractions to calculate Kp,uu​=(Kp​×fu,b​)/fu,p​ . A value close to 1.0 indicates excellent, unrestricted BBB crossing.

ADME Screening Workflow Visualization

To integrate these protocols into a cohesive pipeline, follow this standardized progression for halogenated benzamides:

ADME_Workflow Synthesis Compound Synthesis & Radiolabeling InVitro In Vitro Microsomal Stability (HLMs/RLMs) Synthesis->InVitro Permeability PAMPA & Caco-2 Permeability Assays Synthesis->Permeability InVivo In Vivo Biodistribution (Rodent Models) InVitro->InVivo >80% Stability Permeability->InVivo High Papp Data PK/PD Modeling & Target Selection InVivo->Data

Standardized ADME and pharmacokinetics screening workflow for radiolabeled benzamide derivatives.

Conclusion

1-(2-Iodobenzoyl)piperidin-3-amine effectively resolves several ADME liabilities associated with earlier benzamides. By leveraging steric hindrance to prevent rapid metabolism and utilizing a chiral 3-aminopiperidine to maintain high CNS penetrance without hERG toxicity, it serves as a superior scaffold for both therapeutic D2/D3 antagonism and the development of next-generation neuroimaging radiotracers.

References

  • Title: 1-(2-Iodobenzoyl)piperidin-3-amine - CAS Database | Source: ChemSrc | URL: [Link]

  • Title: Compound: CLEBOPRIDE (CHEMBL325109) | Source: ChEMBL - EMBL-EBI | URL: [Link]

  • Title: Synthesis and characterization of iodobenzamide analogs: potential D-2 dopamine receptor imaging agents | Source: Journal of Medicinal Chemistry - ACS Publications | URL: [Link]

  • Title: Rehabilitating drug-induced long-QT promoters: In-silico design of hERG-neutral cisapride analogues with retained pharmacological activity | Source: PMC - NIH | URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

Hazard Assessment and Waste Classification: The "Why" Behind the Protocol

An Expert Guide to the Safe Disposal of 1-(2-Iodobenzoyl)piperidin-3-amine This document provides a detailed, procedural guide for the safe and compliant disposal of 1-(2-Iodobenzoyl)piperidin-3-amine. As a specialized c...

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Author: BenchChem Technical Support Team. Date: April 2026

An Expert Guide to the Safe Disposal of 1-(2-Iodobenzoyl)piperidin-3-amine

This document provides a detailed, procedural guide for the safe and compliant disposal of 1-(2-Iodobenzoyl)piperidin-3-amine. As a specialized chemical compound utilized in advanced research and pharmaceutical development, its unique structure—incorporating a halogenated aromatic ring and a piperidine amine moiety—necessitates a rigorous and informed approach to waste management. This guide is designed for researchers, laboratory managers, and drug development professionals, ensuring that disposal practices protect personnel, maintain regulatory compliance, and preserve environmental integrity.

  • Iodobenzoyl Moiety: This classifies the compound as a halogenated aromatic organic waste .[1][2] Halogenated organics are of particular concern because they can be persistent in the environment and may form toxic byproducts, such as dioxins or acidic gases like hydrogen iodide, if not incinerated at sufficiently high temperatures.[2][3] For this reason, regulatory bodies mandate their segregation from non-halogenated waste streams.[4]

  • Piperidine Moiety: Piperidine, the parent heterocycle, is classified as a hazardous substance that is flammable, corrosive, and toxic if inhaled, swallowed, or in contact with skin.[5][6][7] The amine group also imparts basicity, making it incompatible with acids.[1]

Pre-Disposal Protocol: Immediate Safety and Handling

Before beginning the disposal process, ensure the following control measures are in place to mitigate risks.

Personal Protective Equipment (PPE)

Proper PPE is non-negotiable. The combination of a corrosive amine base and a halogenated aromatic structure requires robust protection.

PPE ItemSpecificationRationale
Hand Protection Chemical-resistant gloves (Nitrile or Neoprene recommended).Protects against skin contact. Piperidine is toxic upon dermal absorption.[6][7]
Eye Protection Safety goggles and a face shield.Protects against splashes of the compound, especially if in solution. The piperidine component can cause severe eye damage.[6][7]
Body Protection Lab coat and closed-toe shoes.Prevents incidental contact with skin and clothing.
Respiratory Not typically required if handled in a fume hood.If there is a risk of aerosolization or dust generation outside of a fume hood, a respirator may be necessary.[5]
Engineering Controls

All handling and preparation for disposal of 1-(2-Iodobenzoyl)piperidin-3-amine must be conducted within a certified chemical fume hood.[2] This prevents the inhalation of any volatile components or fine solid particulates. An eyewash station and safety shower must be readily accessible.[10][11]

Step-by-Step Disposal and Containment Workflow

The following procedure provides a clear, logical path for the safe containment of 1-(2-Iodobenzoyl)piperidin-3-amine waste.

Step 1: Waste Segregation

Segregation is the most critical step in compliant chemical waste management.

  • Designate a specific waste container exclusively for HALOGENATED ORGANIC WASTE. [1][4]

  • NEVER mix this waste with non-halogenated solvents (like acetone, hexane, or ethanol), acids, bases, or aqueous waste.[1][4][12] Incompatible mixing can lead to dangerous chemical reactions or complicate the final disposal process, significantly increasing costs.[4]

Step 2: Select the Appropriate Waste Container
  • Use a leak-proof container made of a chemically compatible material, such as high-density polyethylene (HDPE).[13]

  • The container must have a secure, screw-top cap to prevent leaks and fugitive emissions.[14]

  • Ensure the container is in good condition, free from cracks or damage.[15]

Step 3: Label the Waste Container Correctly

Proper labeling is a regulatory requirement and essential for safety.

  • Before any waste is added, affix a "Hazardous Waste" label provided by your institution's Environmental Health and Safety (EHS) department.[8][15]

  • Clearly write the full chemical name: "Waste 1-(2-Iodobenzoyl)piperidin-3-amine" . Do not use abbreviations or chemical formulas.[14]

  • If the waste is a solution, list all components and their approximate percentages.[1]

  • Mark the date when the first drop of waste is added to the container (the "accumulation start date").[15]

Step 4: Transferring the Waste
  • For Solid Waste: Use a dedicated spatula or scoop to transfer the solid material directly into the labeled waste container.

  • For Liquid Waste/Solutions: Use a dedicated funnel to carefully pour the liquid into the container, avoiding splashes.

  • For Contaminated Materials: Any items grossly contaminated with the compound (e.g., gloves, weigh boats, absorbent pads from a spill) should also be placed in the designated solid hazardous waste container.[8]

Step 5: Secure Storage in a Satellite Accumulation Area (SAA)
  • Once waste is added, securely close the container. A waste container must remain closed at all times except when actively adding waste.[13][14]

  • Store the container in a designated Satellite Accumulation Area (SAA).[2][13] This area must be at or near the point of generation and under the control of laboratory personnel.

  • The SAA must be in a secondary containment tray to capture any potential leaks.[8]

  • Ensure the SAA is located away from heat sources, open flames, and incompatible chemicals.[2][5]

Step 6: Arranging for Final Disposal
  • Do not accumulate more than 55 gallons of hazardous waste in your SAA.[8][13]

  • Once the container is full or you no longer intend to add to it, complete the hazardous waste tag and submit a request for pickup from your institution’s EHS department or licensed hazardous waste contractor.[13][15]

  • The final disposal method for halogenated organic waste is typically high-temperature incineration at a federally permitted facility, which ensures the complete destruction of the compound.[2]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of 1-(2-Iodobenzoyl)piperidin-3-amine.

DisposalWorkflow cluster_prep Preparation Phase cluster_action Action Phase A Identify Waste: 1-(2-Iodobenzoyl)piperidin-3-amine B Assess Hazards: Halogenated + Piperidine Base => Hazardous Waste A->B C Don Appropriate PPE: Goggles, Gloves, Lab Coat B->C D Work in Fume Hood C->D E Select HALOGENATED Organic Waste Container D->E F Label Container: 'Hazardous Waste' + Full Name + Date E->F G Transfer Waste to Container (Solid, Liquid, or Contaminated Items) F->G H Securely Close Container G->H I Store in Secondary Containment in Satellite Accumulation Area (SAA) H->I J Request Pickup from EHS for Incineration I->J

Caption: Disposal workflow for 1-(2-Iodobenzoyl)piperidin-3-amine.

Spill and Decontamination Procedures

In the event of a spill, immediate and correct action is crucial.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large or outside of a fume hood.

  • Don PPE: Wear the full complement of PPE as described in Section 2.

  • Containment: For liquid spills, cover with a non-combustible absorbent material like sand, vermiculite, or a chemical spill pillow. Do not use paper towels for large spills as they can increase the surface area and potential for vapor release.

  • Collection: Carefully sweep or scoop the absorbed material and place it into your labeled halogenated hazardous waste container.[2]

  • Decontamination: Clean the spill area with a suitable solvent (e.g., ethanol or isopropanol), followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.

  • Reporting: Report the spill to your laboratory supervisor and EHS department, per institutional policy.

References

  • University of Pennsylvania, Environmental Health & Radiation Safety. Laboratory Chemical Waste Management Guidelines. [Link]

  • Duke University, Occupational & Environmental Safety Office. Laboratory Chemical Waste Management Practices. [Link]

  • Vanderbilt University Medical Center, Office of Clinical and Research Safety. Laboratory Guide for Managing Chemical Waste. [Link]

  • Bucknell University. Hazardous Waste Segregation. [Link]

  • Braun Research Group, Northwestern University. Halogenated Organic Liquids - Standard Operating Procedure. [Link]

  • National Science Teaching Association (NSTA). Laboratory Waste Disposal Safety Protocols. [Link]

  • University of Canterbury, Chemical and Process Engineering. Laboratory Chemical Waste Handling and Disposal Guidelines. [Link]

  • University of North Carolina at Chapel Hill, Environment, Health and Safety. 7.2 Organic Solvents. [Link]

  • University of Waterloo, Safety Office. Waste Disposal Guidelines. [Link]

  • U.S. Environmental Protection Agency. Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. [Link]

  • Kishida Chemical Co., Ltd. Safety Data Sheet: 1-(2-Aminophenyl)piperidin-4-ol. [Link]

  • Collect and Recycle. Iodine Disposal For Businesses. [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). Production, Import/Export, Use, and Disposal of Iodine. [Link]

  • Case Western Reserve University, Environmental Health and Safety. Disposal of Iodine. [Link]

  • U.S. Environmental Protection Agency (EPA). Substance Details: Piperidine. [Link]

  • Ing. Petr Švec - PENTA s.r.o. Piperidine - SAFETY DATA SHEET. [Link]

Sources

Handling

Personal protective equipment for handling 1-(2-Iodobenzoyl)piperidin-3-amine

As a Senior Application Scientist, I approach chemical safety not as a checklist of arbitrary rules, but as a logical extension of a molecule’s physical and chemical properties. When handling novel pharmaceutical interme...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach chemical safety not as a checklist of arbitrary rules, but as a logical extension of a molecule’s physical and chemical properties. When handling novel pharmaceutical intermediates like 1-(2-Iodobenzoyl)piperidin-3-amine (CAS: 1826276-94-1) [1], standard safety data sheets often lack the mechanistic depth required for true risk mitigation.

This guide translates the structural characteristics of this specific iodinated piperidine derivative into a field-proven, self-validating operational protocol.

Mechanistic Risk Assessment & Chemical Profiling

To design an effective safety strategy, we must first deconstruct the molecule’s reactivity profile and understand why specific precautions are necessary. We apply the American Chemical Society's RAMP framework (Recognize, Assess, Minimize, Prepare)[2] to evaluate the following structural hazards:

  • The Primary Aliphatic Amine (Nucleophilicity & Basicity): The 3-amino group on the piperidine ring is a highly localized base. Upon dermal contact, basic amines can initiate lipid saponification in the stratum corneum, leading to severe irritation, sensitization, or chemical burns.

  • The Iodobenzoyl Moiety (Lipophilicity & Density): The 2-iodophenyl group acts as a powerful transdermal permeation enhancer. Its high lipophilicity facilitates the rapid transport of the basic amine payload through standard, thin-mil glove barriers. Additionally, aryl iodides are dense and can undergo homolytic cleavage under intense UV light, necessitating opaque storage.

  • Particulate Aerodynamics (Inhalation Hazard): As a dry solid (MW 330.16 g/mol )[3], electrostatic aggregation and aerosolization are primary concerns. Inhalation of fine particulates bypasses mucosal defenses, delivering the basic amine directly to sensitive alveolar tissue.

Quantitative PPE Specification Matrix

Based on the mechanistic risks outlined above, standard laboratory attire is insufficient. The following table summarizes the required Personal Protective Equipment (PPE) and the quantitative/categorical data justifying its selection.

PPE CategorySpecification & StandardMechanistic Justification
Hand Protection Double-layered Nitrile (Inner: 4 mil, Outer: ≥ 8 mil)The lipophilic iodobenzene ring acts as a permeation enhancer. The 8-mil outer layer delays breakthrough, while the inner layer serves as a failsafe against mechanical micro-tears.
Eye/Face Protection Snug-fitting Chemical Splash Goggles (ANSI Z87.1)Protects against basic amine dust aerosolization. Safety glasses with side shields are inadequate for fine, aerated powders.
Respiratory N95 or P100 Particulate RespiratorRequired only if handling outside of primary containment. Filters fine solid particulates (aerodynamic diameter < 5 µm) to prevent alveolar deposition.
Body Protection Flame-Resistant (FR), Anti-Static Lab CoatMitigates static charge buildup on synthetic clothing, which can cause electrostatic repulsion and aerosolization of the dry powder.

Self-Validating Operational Workflow

Every procedure must include a validation step to ensure the control measure is actively working before proceeding to the next phase of the experiment. This aligns with the authoritative guidelines set forth in [4].

Phase 1: Pre-Operational Preparation
  • Containment Verification: Turn on the chemical fume hood.

    • Self-Validation System: Verify the digital monitor reads a face velocity between 80–100 feet per minute (fpm). Perform a "tissue-flutter test" by holding a small strip of tissue at the bottom of the sash to visually confirm negative pressure and directional airflow.

  • PPE Integrity Check: Don the inner and outer nitrile gloves.

    • Self-Validation System: Perform a pneumatic inflation test on the outer gloves (trap air inside and squeeze) to ensure zero micro-punctures prior to handling the chemical.

  • Quench Kit Preparation: Prepare a 5% citric acid solution in a squirt bottle and place it inside the hood for immediate basic-amine neutralization.

Phase 2: Handling and Transfer
  • Static Mitigation: Place a disposable, anti-static weighing pad inside the fume hood to serve as secondary containment.

  • Transfer: Use a grounded or anti-static spatial to transfer the 1-(2-Iodobenzoyl)piperidin-3-amine. Do not use plastic spatulas, which generate static electricity and cause powder to jump.

  • Solubilization: Dissolve the solid intermediate in your reaction solvent (e.g., dichloromethane or methanol) inside the fume hood before transferring the flask to other lab areas. This permanently eliminates the particulate inhalation hazard.

Phase 3: Decontamination
  • Tool Cleaning: Rinse the spatula and weighing boat with a compatible solvent (e.g., methanol) into a designated waste beaker.

  • Surface Quenching: Spray the secondary containment area and any contacted surfaces with the 5% citric acid solution to neutralize residual amine.

    • Self-Validation System: Tap a pH indicator strip against the wetted hood surface. Confirm the pH reads between 5 and 6 (indicating complete neutralization of the basic amine) before performing a final wipe-down with water.

Spill Response & Halogenated Disposal Plan

In the event of an accidental release, immediate and structured action is required to prevent exposure and environmental contamination.

Spill Response Protocol:

  • Isolate: Lower the fume hood sash completely. If the spill is outside the hood, evacuate the immediate 5-foot radius and don a P100 respirator.

  • Suppress: Do not dry-sweep the powder, as this will aerosolize the amine. Gently cover the spill with damp sand or a commercial inert absorbent pad.

  • Collect: Use a non-sparking, anti-static scoop to transfer the wetted mass into a sealable, wide-mouth polypropylene container.

  • Neutralize: Flood the spill zone with 5% citric acid, let sit for 3 minutes to quench the amine, and wipe up with absorbent towels.

Disposal Plan:

  • Classification: Due to the covalently bound iodine atom, all waste associated with this compound (including solvent rinses and spill cleanup materials) must be strictly classified as Halogenated Organic Waste .

  • Segregation: Never mix this waste with non-halogenated solvents or strong oxidizing agents, as side reactions with the primary amine can generate heat or gas.

  • Labeling: Affix a hazardous waste tag explicitly listing: "Toxic Halogenated Organic Waste - Contains Aryl Iodide and Aliphatic Amine."

Workflow Visualization

Workflow N1 1. Hazard Profiling (Amine + Aryl Iodide) N2 2. PPE Verification (Double Nitrile, N95) N1->N2 N3 3. Containment Setup (Hood >80 fpm) N2->N3 N4 4. Active Handling (Anti-static Tools) N3->N4 N5 5. Acidic Quenching (5% Citric Acid) N4->N5 N6 6. Halogenated Waste (Segregated Disposal) N5->N6

Sequential safety and operational workflow for handling 1-(2-Iodobenzoyl)piperidin-3-amine.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US); 2011. Available at:[Link]

  • American Chemical Society (ACS). ACS Center for Lab Safety. Available at:[Link]

  • ChemSrc. 1-(2-Iodobenzoyl)piperidin-3-amine Physical and Chemical Properties. Available at:[Link]

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